1-(Phenylacetyl)-l-proline
Description
Properties
IUPAC Name |
(2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(9-10-5-2-1-3-6-10)14-8-4-7-11(14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQCWSGRNIOFFC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2752-38-7 | |
| Record name | N-Phenylacetyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Phenylacetyl)-l-proline chemical properties and structure
An In-Depth Technical Guide to 1-(Phenylacetyl)-l-proline: Properties, Synthesis, and Applications
Introduction
This compound, also known as N-(phenylacetyl)-L-proline, is a synthetic derivative of the amino acid L-proline. While not a naturally occurring compound, it holds significant importance in the realm of medicinal chemistry and drug development. Its primary role is that of a key intermediate in the synthesis of more complex, pharmacologically active molecules.[1][2]
Most notably, this compound is the direct precursor to Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester), a potent nootropic agent investigated for its cognitive-enhancing properties.[1][3] The structural rigidity imparted by the proline ring, combined with the phenylacetyl moiety, makes this compound a valuable scaffold for designing novel therapeutics.[4][5][6]
This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the chemical structure, physicochemical properties, synthesis, analytical characterization, and applications of this compound. The content is grounded in established scientific literature to ensure accuracy and reliability.
Chemical Structure and Physicochemical Properties
The structure of this compound consists of an L-proline core where the secondary amine of the pyrrolidine ring is acylated by a phenylacetyl group. This results in a tertiary amide linkage and preserves the carboxylic acid functionality of the original amino acid.[1]
Caption: Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below. Its limited water solubility but good solubility in various organic solvents are critical considerations for its synthesis, workup, and purification procedures.[1]
| Property | Value | Reference |
| CAS Number | 2752-38-7 | [1][7] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][7] |
| Molecular Weight | 233.26 g/mol | [1][7] |
| Appearance | White solid | [1][7] |
| Density | 1.267 g/cm³ | [1] |
| Boiling Point | 469.5°C at 760 mmHg | [1] |
| Flash Point | 237.7°C | [1] |
| Refractive Index | 1.586 | [1] |
| Vapor Pressure | 1.28 × 10⁻⁹ mmHg at 25°C | [1] |
Synthesis and Purification
Principle of Synthesis
The most common and direct route for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of the secondary amine of L-proline with phenylacetyl chloride.[1]
The causality behind the experimental choices is as follows:
-
Base: A strong base (e.g., NaOH, K₂CO₃) is required to deprotonate the carboxylic acid of L-proline and to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.[3][8]
-
Solvent: The reaction is typically performed in an anhydrous organic solvent (e.g., dichloromethane) to prevent the hydrolysis of the highly reactive phenylacetyl chloride, which would reduce the yield.[2][3]
-
Temperature Control: The reaction is initiated at low temperatures (0–5 °C) to control the exothermic reaction between the amine and the acid chloride, minimizing side reactions.[2][3]
-
Phase Transfer Catalyst: In some protocols, a phase transfer catalyst like hexadecyl trimethyl ammonium bromide is added. This is crucial when using an aqueous base with an organic solvent, as it facilitates the transfer of the proline anion from the aqueous phase to the organic phase where it can react with the phenylacetyl chloride, thereby increasing the reaction rate and yield.[1][2][3]
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol
The following protocol is a synthesis of methodologies reported in the literature.[1][2][3]
Reagents and Equipment:
-
L-proline
-
Phenylacetyl chloride
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Hexadecyl trimethyl ammonium bromide (phase transfer catalyst)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (HCl), 1% solution
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1 equivalent) in anhydrous dichloromethane.
-
Reagent Addition: Cool the flask in an ice bath to 0–5 °C. Prepare two separate solutions: one of phenylacetyl chloride (1 eq.) in dichloromethane and one of the base (e.g., K₂CO₃, ~1.5 eq.) in water or as a solid. Add the phenylacetyl chloride solution and the base dropwise and simultaneously (or in batches) to the stirred L-proline mixture over 30-40 minutes, maintaining the low temperature.
-
Catalysis and Reaction: Add the phase transfer catalyst (~0.05 eq.) to the mixture. Allow the reaction to stir at 0–5 °C for 2 hours.
-
Heating: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture and reflux for approximately 4-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the solution to room temperature. Filter to remove any inorganic salts. Transfer the filtrate to a separatory funnel and wash it twice with ice water.
-
Acidification and Extraction: Acidify the aqueous layer from the washes to a pH of 1–3 using a 1% HCl solution. This protonates the carboxylate, making the product soluble in the organic phase. Extract the product into a fresh portion of dichloromethane or ethyl acetate.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure, white crystals of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the compound. The reported spectral data in deuterated chloroform (CDCl₃) are consistent with the expected structure.[1][3]
-
¹H NMR (CDCl₃):
-
δ ≈ 11.38 ppm (broad singlet, 1H): This signal corresponds to the acidic proton of the carboxylic acid (COOH).
-
δ ≈ 7.25–7.37 ppm (multiplet, 5H): These are the aromatic protons of the phenyl ring (C₆H₅).
-
δ ≈ 4.63 ppm (doublet, 1H): This is the proton on the alpha-carbon (CαH) of the proline ring.
-
δ ≈ 3.75 ppm (singlet, 2H): This signal represents the two protons of the methylene bridge (CH₂) between the phenyl ring and the carbonyl group.
-
δ ≈ 3.48–3.59 ppm (multiplet, 2H): These are the protons on the delta-carbon (CδH₂) of the proline ring, adjacent to the nitrogen.
-
δ ≈ 2.10 ppm (multiplet, 4H): These signals correspond to the protons on the beta (CβH₂) and gamma (CγH₂) carbons of the proline ring.[1][3]
-
-
¹³C NMR (CDCl₃): The spectrum shows characteristic peaks for the carbonyls of the amide and carboxylic acid (~173 ppm), aromatic carbons (~127-129 ppm), and the aliphatic carbons of the proline ring and methylene bridge.[1][3]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected molecular ion peaks would be [M+H]⁺ at m/z 234.27 and [M+Na]⁺ at m/z 256.25. Tandem MS (MS/MS) could further be used to study its fragmentation patterns, which for proline-containing molecules can be complex and may involve ring-opening and rearrangements.[9]
Key Applications in Drug Development
The primary and most well-documented application of this compound is its use as a pivotal intermediate in the synthesis of the nootropic drug Noopept.[1][3]
Synthesis of Noopept: Noopept is synthesized via a peptide coupling reaction between this compound and the ethyl ester of glycine.[3] This condensation reaction typically employs coupling agents like dicyclohexylcarbodiimide (DCC) along with an activator such as 4-dimethylaminopyridine (DMAP) to form the amide bond between the two molecules.[3] This process highlights the compound's value as a ready-to-use, modified amino acid building block.
Potential for Novel Therapeutics: The structural framework of this compound is of interest in broader drug discovery. Proline and its analogues are known to introduce conformational constraints into peptides, which can enhance binding affinity, selectivity, and metabolic stability.[5][6] Therefore, this compound serves as a valuable starting point for creating libraries of novel peptidomimetics and other small molecules targeting a range of biological systems.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle the solid powder and any solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[11] Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple derivative of an amino acid; it is a purpose-built molecular fragment that serves a critical function in pharmaceutical synthesis. Its well-defined structure, characterized by robust analytical techniques, and its established synthetic pathways make it a reliable and valuable intermediate. For researchers in drug development, particularly in the field of neuroscience and nootropics, a thorough understanding of this compound's properties and synthesis is fundamental to leveraging its potential in creating next-generation therapeutic agents.
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- Synthesis and Applic
- L-PROLINE FOR BIOCHEMISTRTY - Loba Chemie.
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- Properties, metabolisms, and applications of (L)-proline analogues - PubMed.
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An In-depth Technical Guide to the Characterization of (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid
This guide provides a comprehensive technical overview for the characterization of (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid, a key chiral intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document outlines the synthesis, physicochemical properties, and detailed analytical methodologies for the complete characterization of this compound, ensuring scientific integrity and reproducibility.
Introduction
(S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid, also known as N-phenylacetyl-L-proline, is a crucial building block in the synthesis of various biologically active molecules.[1] Its primary application lies in its role as a precursor to nootropic agents, most notably Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester).[1][2] The stereochemistry of the proline moiety is critical for the pharmacological activity of the final product, necessitating rigorous characterization to ensure enantiomeric purity and overall quality. This guide details the essential analytical workflows for the definitive identification and quality control of this important synthetic intermediate.
Physicochemical and Structural Properties
A foundational aspect of characterization is the determination of the compound's fundamental physical and chemical properties. These parameters serve as primary indicators of identity and purity.
| Property | Value | Source |
| IUPAC Name | (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |
| Synonyms | N-phenylacetyl-L-proline, 1-(phenylacetyl)-L-proline | [1] |
| CAS Number | 2752-38-7 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 95 °C | [3] |
| Specific Optical Rotation | -60.5° (in DMF) | [4] |
Synthesis of (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid
The synthesis of the title compound is typically achieved through the N-acylation of L-proline with phenylacetyl chloride.[1][5] The following protocol is a robust method that can be employed.
Experimental Protocol: Synthesis
Materials:
-
L-proline
-
Phenylacetyl chloride
-
Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Acid-binding agent (e.g., Triethylamine, Sodium Bicarbonate)
-
Phase-transfer catalyst (e.g., Hexadecyl trimethyl ammonium bromide) (optional, for improved yield)[1][5]
-
Hydrochloric acid (1%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve L-proline in the chosen anhydrous organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of phenylacetyl chloride and the acid-binding agent in the same solvent dropwise to the cooled L-proline solution over 30-60 minutes, maintaining the low temperature.
-
(Optional) Add a catalytic amount of a phase-transfer catalyst to the reaction mixture.
-
Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with 1% hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid as a white solid.[1]
Caption: Synthetic workflow for (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons, the phenylacetyl moiety, and the carboxylic acid proton.
-
¹H NMR (CDCl₃) Data:
-
δ 11.38 (br s, 1H, COOH)
-
δ 7.25-7.37 (m, 5H, Ar-H)
-
δ 4.63 (d, 1H, α-H proline)
-
δ 3.75 (s, 2H, CH₂-Ph)
-
δ 3.48-3.59 (dq, 2H, δ-H₂ proline)
-
δ 2.10 (dd, 4H, β-H₂ and γ-H₂ proline)[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing evidence for all carbon atoms in the molecule.
-
¹³C NMR (CDCl₃) Data:
-
δ 173.29-173.97 (C=O, carboxylic and amide)
-
δ 129.32-129.67, 127.72-127.94 (Aromatic carbons)
-
δ 60.55-60.77 (α-C proline)
-
δ 48.53-48.73 (δ-C proline)
-
δ 42.28-42.50 (CH₂-Ph)
-
δ 27.97-28.32 (β-C proline)
-
δ 25.40 (γ-C proline)[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum of (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid is characterized by the following absorptions:
-
Broad O-H stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.
-
C=O stretches: Two distinct carbonyl stretching bands are anticipated. One for the carboxylic acid C=O, typically around 1710 cm⁻¹ (for the hydrogen-bonded dimer), and another for the amide C=O (Amide I band) around 1640-1660 cm⁻¹.
-
N-H bend: The amide II band, resulting from N-H bending, is expected around 1550 cm⁻¹.
-
C-H stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
An experimental FTIR spectrum is available, confirming these characteristic absorptions.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 233, corresponding to the molecular weight of the compound.
-
Loss of COOH: A significant fragment resulting from the loss of the carboxylic acid group (m/z = 188).
-
Acylium Ion: Formation of the phenylacetyl acylium ion (C₆H₅CH₂CO⁺) at m/z = 119.
-
Tropylium Ion: Rearrangement of the benzyl group to the stable tropylium cation (C₇H₇⁺) at m/z = 91.
-
Pyrrolidine Ring Fragmentation: Various fragments arising from the cleavage of the pyrrolidine ring.
Caption: Predicted mass spectrometry fragmentation pathway.
Chiral Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the enantiomeric purity of (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid is paramount, especially in pharmaceutical applications. Chiral HPLC is the method of choice for this analysis.
Method Development Strategy
The separation of proline derivatives is well-established using polysaccharide-based chiral stationary phases (CSPs).[2] A normal-phase HPLC method is generally effective.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (starting point for optimization):
-
Chiral Column: A polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol. A typical starting composition is 90:10 (v/v) n-hexane:ethanol.
-
Additive: For acidic compounds, the addition of 0.1% (v/v) trifluoroacetic acid (TFA) to the mobile phase is often necessary to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV detection at a suitable wavelength, typically around 210 nm or 254 nm.
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Rationale: The chiral stationary phase provides a stereoselective environment where the two enantiomers interact differently, leading to different retention times and thus, separation. The non-polar mobile phase with a polar modifier allows for fine-tuning of the retention and selectivity. TFA is used to suppress the ionization of the carboxylic acid group, which can otherwise lead to poor peak shape.
Conclusion
The comprehensive characterization of (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid is a critical step in ensuring the quality and efficacy of the active pharmaceutical ingredients derived from it. This guide has provided a detailed framework for its synthesis and characterization, incorporating established analytical techniques and protocols. By following these methodologies, researchers and drug development professionals can confidently verify the identity, purity, and stereochemical integrity of this important chiral intermediate.
References
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Szeleszczuk, Ł., et al. (2024). Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. Journal of Pharmaceutical and Biomedical Analysis, 116474. [Link]
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SpectraBase. (n.d.). L-N-(Phenylacetyl)proline. Retrieved January 12, 2026, from [Link]
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Science.gov. (n.d.). n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. Retrieved January 12, 2026, from [Link]
- Google Patents. (2019). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
-
Bloom Tech. (n.d.). Noopept Powder Suppliers, Manufacturers, Factory - Wholesale Price. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2000). The major metabolite of dipeptide piracetam analogue GVS-111 in rat brain and its similarity to endogenous neuropeptide cyclo-L-prolylglycine. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). N-phenylacetyl-l-proline amide. Retrieved January 12, 2026, from [Link]
- Google Patents. (1995). US5439930A - Biologically active n-acylprolydipeptides having antiamnestic, antihypoxic and anorexigenic effects.
- Google Patents. (2015). CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
-
mzCloud. (2016). Noopept. Retrieved January 12, 2026, from [Link]
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WikiMed. (n.d.). N-Phenylacetyl-L-prolylglycine ethyl ester. Retrieved January 12, 2026, from [Link]
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Google Patents. (1995). United States Patent 19. Retrieved January 12, 2026, from [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). Retrieved January 12, 2026, from [Link]
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ChemBK. (2024). N-acetyl-L-proline. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2014). 13 C NMR chemical shifts of the carbonyl carbons of.... Retrieved January 12, 2026, from [Link]
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NIST. (n.d.). L-Proline, N-(phenylacetyl)-, pentyl ester. Retrieved January 12, 2026, from [Link]
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HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved January 12, 2026, from [Link]
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NIST. (n.d.). L-Proline, N-(phenylacetyl)-, ethyl ester. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2019). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. Retrieved January 12, 2026, from [Link]
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BMRB. (n.d.). bmse000047 L-Proline at BMRB. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2017). FT-IR spectra of (a) L-proline, (b) Fe 3 O 4 @L-proline, and (c) Fe 3 O.... Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). Acetamide, N-phenyl-. Retrieved January 12, 2026, from [Link]
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N-phenylacetyl-L-proline CAS number and molecular weight
An In-depth Technical Guide to N-phenylacetyl-L-proline: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-phenylacetyl-L-proline, a key synthetic intermediate in pharmaceutical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind experimental choices, offering field-proven insights into its synthesis, analytical validation, and primary application as a precursor to nootropic agents.
Core Compound Identification
A foundational understanding begins with the fundamental properties of the target molecule.
| Property | Value | Source |
| Chemical Name | (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | [1] |
| Synonyms | N-Phenacetyl-L-proline | [2] |
| CAS Number | 2752-38-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][3][4] |
| Molecular Weight | 233.26 g/mol | [1][2][3][4] |
Strategic Synthesis of N-phenylacetyl-L-proline
The primary route to synthesizing N-phenylacetyl-L-proline is through the acylation of L-proline with phenylacetyl chloride. Several methodologies exist, with modern approaches focusing on maximizing yield and purity by controlling reaction conditions and minimizing side reactions, such as the hydrolysis of the acid chloride.
Causality of Reagent and Condition Selection
-
Solvent System: The reaction is performed in an anhydrous organic solvent (e.g., dichloromethane) to prevent the hydrolysis of the highly reactive phenylacetyl chloride, which would otherwise form phenylacetic acid and reduce the yield.[4]
-
Acid Scavenger: A base, or "acid binding agent," such as potassium carbonate (K₂CO₃) or a strong base solution, is crucial.[5][6] It neutralizes the hydrochloric acid (HCl) byproduct generated during the acylation reaction. Removing the HCl drives the reaction equilibrium towards the product, as dictated by Le Châtelier's principle.
-
Phase Transfer Catalyst (PTC): The use of a PTC, such as hexadecyl trimethyl ammonium bromide, is a key optimization.[4][6] L-proline has poor solubility in non-polar organic solvents like dichloromethane, while phenylacetyl chloride is sensitive to water. The PTC facilitates the transport of the proline anion from the solid phase (or an aqueous phase in other protocols) to the organic phase where the reaction with phenylacetyl chloride occurs. This dramatically increases the reaction rate and overall efficiency.[4]
-
Temperature Control: The initial reaction is conducted at low temperatures (0–5°C) to control the exothermic nature of the acylation and minimize potential side reactions.[5][6] Subsequent heating helps to ensure the reaction goes to completion.[4]
Optimized Synthesis Workflow Diagram
Caption: Optimized workflow for the synthesis of N-phenylacetyl-L-proline.
Detailed Experimental Protocol
This protocol is a synthesized representation of best practices derived from established methods.[4][5][6]
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add L-proline (e.g., 3.0 g, 26 mmol) and anhydrous dichloromethane (40 mL).
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes until the temperature equilibrates to 0–5°C.
-
Acylation: Using a syringe or dropping funnel, slowly add phenylacetyl chloride (4.03 g, 26 mmol) to the stirred suspension over 30 minutes.
-
Base and Catalyst Addition: In batches, add potassium carbonate (K₂CO₃, 2.16 g, 15.6 mmol) and the phase transfer catalyst (e.g., hexadecyl trimethyl ammonium bromide, 0.15 g, 5 mol%) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for approximately 4.5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (L-proline) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash twice with ice-cold water (2 x 10 mL).
-
Acidify the solution to a pH of 1–3 using 1% HCl.
-
Extract the product into ethyl acetate.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
Final Product: Purify the resulting crude solid by recrystallization from ethyl acetate to yield pure N-phenylacetyl-L-proline as a white solid.
A Self-Validating System for Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-pronged analytical approach creates a self-validating system where each technique corroborates the findings of the others.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed.
-
Principle of Self-Validation: A pure sample should yield a single, sharp, symmetrical peak at a specific retention time. The absence of other significant peaks validates the purity of the sample and the effectiveness of the purification protocol. Co-injection with a known standard should show a single, merged peak, confirming identity.
Protocol for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid for improved peak shape and MS compatibility). The exact ratio should be optimized to achieve a retention time of 3-10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm and 258 nm, where the phenyl group and amide chromophore exhibit absorbance.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom.
-
Principle of Self-Validation: The observed chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum must be fully consistent with the proposed structure of N-phenylacetyl-L-proline. The ¹³C NMR spectrum must show the correct number of distinct carbon signals. The data from one nucleus validates the interpretation of the other.
Expected NMR Data (in CDCl₃): [6]
-
¹H NMR:
-
~11.38 ppm (br s, 1H): The acidic proton of the carboxylic acid (COOH).
-
~7.37 - 7.25 ppm (m, 5H): Protons of the phenyl group (C₆H₅).
-
~4.63 ppm (d, 1H): The alpha-proton on the proline ring (CαH).
-
~3.75 ppm (s, 2H): The methylene protons of the phenylacetyl group (CH₂-C₆H₅).
-
~3.59 - 3.48 ppm (m, 2H): The delta-protons on the proline ring (CδH₂).
-
~2.10 ppm (m, 4H): The beta and gamma protons on the proline ring (CβH₂-CγH₂).
-
-
¹³C NMR:
-
~173.5 ppm: Carboxylic acid carbon (COOH).
-
~173.3 ppm: Amide carbonyl carbon (C=O).
-
~129.7 - 127.7 ppm: Carbons of the phenyl ring.
-
~60.6 ppm: Alpha-carbon of the proline ring (Cα).
-
~48.6 ppm: Delta-carbon of the proline ring (Cδ).
-
~42.4 ppm: Methylene carbon of the phenylacetyl group (CH₂).
-
~28.1, ~25.4 ppm: Beta and gamma carbons of the proline ring (Cβ, Cγ).
-
Mass Spectrometry (MS) for Molecular Weight Verification
MS provides a direct measurement of the compound's mass-to-charge ratio (m/z), confirming its molecular weight.
-
Principle of Self-Validation: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing definitive confirmation of the elemental composition that was assumed from the NMR and synthesis data. The observed mass must match the calculated mass for C₁₃H₁₅NO₃.
Application in Drug Development: The Gateway to Noopept
The primary and most significant application of N-phenylacetyl-L-proline is its role as the direct precursor in the synthesis of the nootropic drug Noopept (N-phenylacetyl-L-prolylglycine ethyl ester).[3][6]
The Synthetic Bridge to a Nootropic Agent
Noopept is synthesized via a peptide coupling reaction between N-phenylacetyl-L-proline and the ethyl ester of glycine.[6] This reaction involves the activation of the carboxylic acid group of N-phenylacetyl-L-proline, typically with a coupling agent like dicyclohexylcarbodiimide (DCC), to facilitate the formation of an amide bond with the amino group of glycine ethyl ester.[6]
Potential Biological Relevance as a Metabolite
While N-phenylacetyl-L-proline is mainly a synthetic intermediate, intriguing research suggests that as a metabolite of Noopept, it may possess intrinsic biological activity. Molecular docking studies have shown that the L-isomer of N-phenylacetylprolyl (N-phenylacetyl-L-proline) can bind to the active site of prolyl hydroxylase 2 (PHD2).[2]
-
Hypothesized Mechanism: By inhibiting PHD2, N-phenylacetyl-L-proline could prevent the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1 is a transcription factor that plays a critical role in the cellular adaptive response to hypoxia and is involved in neuroprotection.[2][7] Its stabilization could explain some of the broad neuroprotective effects observed with Noopept administration.[2]
Caption: Role of N-phenylacetyl-L-proline in the synthesis and potential mechanism of Noopept.
Conclusion
N-phenylacetyl-L-proline is more than a simple chemical compound; it is a critical building block in the development of advanced neurotherapeutics. Its synthesis, while straightforward in principle, requires careful control of reaction conditions to achieve high yield and purity. A rigorous, multi-technique analytical workflow is essential to validate its structure and quality, ensuring its suitability for subsequent pharmaceutical applications. While its primary role is that of a synthetic precursor, emerging research into its potential as a biologically active metabolite highlights the continued importance of understanding even the intermediary molecules in the complex landscape of drug development.
References
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Vakhitova, Y. V., et al. (n.d.). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. National Institutes of Health. [Link]
- Google Patents. (n.d.). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
-
Szeleszczuk, Ł., et al. (2025). Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. Journal of Pharmaceutical and Biomedical Analysis, 252, 116474. [Link]
- Google Patents. (n.d.). CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
-
Gudasheva, T. A., et al. (2025). N-Phenylacetylglycyl-L-Proline Ethyl Ester Converts into Cyclo-L-Prolylglycine Showing a Similar Spectrum of Neuropsychotropic Activity. Request PDF. [Link]
-
PubChem. (n.d.). (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid. [Link]
-
Andreeva, N. A., et al. (2019). Drug with Neuroprotective Properties Noopept Does Not Stimulate Cell Proliferation. PDF. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Phenylacetyl)-l-proline
Introduction
1-(Phenylacetyl)-l-proline, also known as N-(benzylcarbonyl)-L-proline, is a key intermediate in the synthesis of various pharmaceutically active compounds.[1] Its molecular structure, comprising a phenylacetyl moiety attached to the nitrogen atom of the L-proline ring, imparts specific chemical properties that are leveraged in drug development. A notable application is its role as a precursor in the synthesis of Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester), a potent nootropic agent investigated for its cognitive-enhancing effects.[1][2]
Given its significance, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of this compound using a multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein serves as a benchmark for researchers and scientists engaged in the synthesis and quality control of this important molecule.
Molecular Structure and Properties:
-
Molecular Formula: C₁₃H₁₅NO₃[1]
-
Molecular Weight: 233.26 g/mol [1]
-
CAS Number: 2752-38-7[1]
-
Appearance: White solid[1]
Spectroscopic Analysis Workflow
The comprehensive characterization of a molecule like this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow for this analysis is depicted below.
Caption: Workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment and connectivity of atoms.[3] For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, shows distinct signals for the proline ring, the phenylacetyl group, and the carboxylic acid proton.[1][2]
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.38 | broad singlet | 1H | Carboxylic acid (-COOH) |
| 7.25 - 7.37 | multiplet | 5H | Aromatic protons (C₆H₅) |
| 4.63 | doublet | 1H | α-proton on proline ring (α-CH) |
| 3.75 | singlet | 2H | Methylene protons of phenylacetyl group (-CH₂-Ph) |
| 3.48 - 3.59 | doublet of quartets | 2H | δ-protons on proline ring (δ-CH₂) |
| 2.10 | double doublet | 4H | β- and γ-protons on proline ring (β-CH₂, γ-CH₂) |
Interpretation of ¹H NMR Spectrum:
-
Carboxylic Acid Proton (11.38 ppm): The highly deshielded, broad singlet is characteristic of a carboxylic acid proton, which is often broadened due to hydrogen bonding and exchange.[3]
-
Aromatic Protons (7.25-7.37 ppm): The multiplet integrating to 5 protons is indicative of a monosubstituted benzene ring.
-
Proline α-Proton (4.63 ppm): This doublet corresponds to the proton on the carbon adjacent to both the nitrogen and the carboxyl group. Its downfield shift is due to the electron-withdrawing effects of these two functional groups.
-
Phenylacetyl Methylene Protons (3.75 ppm): The singlet integrating to 2 protons is assigned to the methylene group between the phenyl ring and the amide carbonyl. It appears as a singlet because there are no adjacent protons to cause splitting.
-
Proline δ-Protons (3.48-3.59 ppm): These protons are on the carbon adjacent to the amide nitrogen and show a complex splitting pattern.
-
Proline β- and γ-Protons (2.10 ppm): The upfield signals correspond to the remaining methylene groups of the proline ring.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single lines, one for each unique carbon.[4]
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 173.97, 173.50, 173.29 | Carbonyl carbons (-COOH, N-C=O) |
| 129.67, 129.45, 129.32 | Aromatic C-H carbons |
| 127.94, 127.74, 127.72 | Aromatic C-H and Quaternary carbons |
| 60.77, 60.55 | α-carbon of proline ring |
| 48.73, 48.53 | δ-carbon of proline ring |
| 42.50, 42.28 | Methylene carbon of phenylacetyl group |
| 28.32, 27.97 | β-carbon of proline ring |
| 25.40 | γ-carbon of proline ring |
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbons (~173 ppm): The signals in the most downfield region are characteristic of the two carbonyl carbons from the carboxylic acid and the amide functional groups. The presence of multiple closely spaced peaks can be attributed to the presence of rotamers due to restricted rotation around the amide bond.
-
Aromatic Carbons (127-130 ppm): These signals correspond to the six carbons of the phenyl ring.
-
Proline Ring Carbons (25-61 ppm): The signals for the proline ring carbons appear in the aliphatic region, with the α-carbon being the most deshielded due to its proximity to the nitrogen and carboxyl group.
-
Phenylacetyl Methylene Carbon (~42 ppm): This signal corresponds to the -CH₂- carbon of the phenylacetyl group.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH) |
| ~1740 | C=O stretch | Carboxylic Acid |
| ~1640 | C=O stretch (Amide I band) | Tertiary Amide |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| ~1440 | C-N stretch | Tertiary Amide |
| ~1200 | C-O stretch | Carboxylic Acid |
Interpretation of IR Spectrum: The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Two distinct and strong carbonyl (C=O) stretching bands are anticipated: one around 1740 cm⁻¹ for the carboxylic acid and another around 1640 cm⁻¹ for the tertiary amide (Amide I band). The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the proline and phenylacetyl methylene groups will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecular structure.[6]
For this compound (C₁₃H₁₅NO₃), the exact mass is 233.1052 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 233 or 234, respectively.
Predicted Fragmentation Pattern: The structure of this compound suggests several likely fragmentation pathways. The presence of the proline ring often directs fragmentation.[4]
-
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment at m/z 188 ([M-45]⁺).[7]
-
Cleavage of the Phenylacetyl Group: Alpha-cleavage adjacent to the amide carbonyl can result in the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91, a very common fragment for compounds containing a benzyl group. Another possibility is the formation of the phenylacetyl cation (C₈H₇O⁺) at m/z 119.
-
Fragmentation of the Proline Ring: The proline ring itself can undergo characteristic fragmentation, often initiated by cleavage of the N-Cα bond. A key fragment derived from the proline moiety is often observed at m/z 70.
The combination of the molecular ion peak with these characteristic fragment ions would provide strong evidence for the proposed structure.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound. Instrument-specific parameters may require optimization.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[8]
-
Gently swirl the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.[8]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent and optimize the field homogeneity (shimming).
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Protocol 2: FT-IR Sample Preparation and Acquisition (Thin Solid Film Method)
-
Sample Preparation:
-
Place a small amount (approx. 10-20 mg) of solid this compound into a small vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.[1]
-
Using a pipette, place a drop or two of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.[1]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path first. The instrument software will automatically subtract this from the sample spectrum.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 1-10 µg/mL. High concentrations can cause signal suppression and contaminate the instrument.
-
If any solid particles are visible, the solution must be filtered through a syringe filter (e.g., 0.22 µm) before analysis.
-
Transfer the final solution to an appropriate autosampler vial.
-
-
Data Acquisition:
-
The sample is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
For ESI, the sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce gas-phase ions.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions. In positive mode, the [M+H]⁺ ion at m/z 234 would be expected.
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 234) and subjecting it to collision-induced dissociation (CID) to generate product ions.
-
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a detailed and self-validating structural portrait of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, tertiary amide, aromatic ring), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This comprehensive spectroscopic dataset serves as an essential reference for ensuring the identity and purity of this compound in research and pharmaceutical development.
References
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MassBank of North America. (n.d.). Spectrum MetaSci003572 for N-Acetyl-L-Proline. Retrieved from [Link]
-
Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Sheena Mary, Y., et al. (2009). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Journal of the Iranian Chemical Society, 6(1), 138-144. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 5-OXO-1-(PHENYLACETYL)-L-PROLINE. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
-
Choi, Y. S., et al. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 23(10), 1750-1759. Retrieved from [Link]
-
NIST. (n.d.). L-Proline, N-(phenylacetyl)-, pentyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Human Metabolome Database. (2017, August 1). Showing metabocard for N-Acetylproline (HMDB0094701). Retrieved from [Link]
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PubChem. (n.d.). N-phenylacetyl-l-proline amide. Retrieved from [Link]
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eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
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Conte, R., et al. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics, 156(16), 164303. Retrieved from [Link]
-
PubChem. (n.d.). L-Proline. Retrieved from [Link]
-
Conte, R., et al. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics, 156(16), 164303. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. Retrieved from [Link]
-
NIST. (n.d.). DL-Proline, 5-oxo-. In NIST Chemistry WebBook. Retrieved from [Link]
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Solubility Profile of N-phenylacetyl-L-proline: A Methodological and Thermodynamic Guide
An In-depth Technical Guide for Researchers
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and ultimate therapeutic efficacy. N-phenylacetyl-L-proline, a molecule of interest with a distinct structure combining a phenylacetyl moiety with the amino acid L-proline, presents a unique solubility challenge. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, experimentally determining, and modeling the solubility of N-phenylacetyl-L-proline in various organic solvents. Eschewing a simple data sheet, this document delivers a first-principles approach, detailing the causal relationships between molecular structure, solvent properties, and dissolution thermodynamics. It provides field-proven, self-validating experimental protocols and discusses the application of thermodynamic models for data correlation and interpretation, empowering researchers to generate high-quality, reliable solubility data.
Physicochemical Characterization of N-phenylacetyl-L-proline
A molecule's solubility is intrinsically linked to its structural and chemical properties. N-phenylacetyl-L-proline (C₁₃H₁₅NO₃, M.W.: 233.26 g/mol ) is a white solid whose architecture dictates its interaction with potential solvents.[1]
-
Structural Features: The molecule possesses several key functional groups that govern its polarity and capacity for intermolecular interactions:
-
Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents (e.g., alcohols).
-
Amide Linkage (-C(O)N-): The tertiary amide within the proline ring is a polar feature capable of acting as a hydrogen bond acceptor.
-
Phenyl Ring (C₆H₅-): This bulky, nonpolar group contributes to the molecule's lipophilicity, suggesting potential solubility in solvents with some nonpolar character or those capable of π-π stacking interactions.
-
Pyrrolidine Ring: This saturated heterocyclic component adds to the steric bulk and overall molecular shape.
-
-
General Solubility Profile: The presence of both polar (carboxylic acid, amide) and nonpolar (phenyl ring) moieties classifies N-phenylacetyl-L-proline as a molecule with mixed polarity. It is reported to have limited solubility in water but is generally soluble in various organic solvents.[1] The precise extent of its solubility will depend on the delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Table 1: Key Physicochemical Properties of N-phenylacetyl-L-proline
| Property | Value | Source |
| CAS Number | 2752-38-7 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Physical Appearance | White Solid | [1] |
| Density | 1.267 g/cm³ | [1] |
| Boiling Point | 469.5°C at 760 mmHg | [1] |
| Flash Point | 237.7°C | [1] |
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is a fundamental property distinct from kinetic solubility, which is often measured in high-throughput screening under non-equilibrium conditions.[3][4] The most reliable and widely accepted method for determining thermodynamic solubility is the Saturation Shake-Flask Method .[5][6]
Causality Behind the Shake-Flask Method
The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[7] By adding an excess of the solid compound to the solvent, we ensure that the dissolution and precipitation processes occur at equal rates, resulting in a constant, maximum concentration of the solute in the solution.[7][8] The extended equilibration time, often 24 to 72 hours, is crucial to overcome kinetic barriers and ensure true equilibrium is reached, which is particularly important for crystalline compounds.[4]
Detailed Experimental Protocol: Shake-Flask Method
This protocol is a self-validating system, incorporating checks to ensure equilibrium has been achieved.
Materials and Equipment:
-
N-phenylacetyl-L-proline (ensure purity is characterized, e.g., by HPLC, DSC)
-
Selected organic solvents (HPLC-grade or higher)
-
Analytical balance
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control or a thermostatically controlled water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of N-phenylacetyl-L-proline to a series of vials. The "excess" should be visually apparent after equilibration. For example, add ~20-50 mg of solid to 2-3 mL of each selected solvent.
-
Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the samples at a moderate speed (e.g., 100-150 rpm) for a predetermined period.
-
Expertise Insight: To validate the equilibration time, a preliminary experiment should be run where samples are taken at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.[4] For most APIs, 24-72 hours is sufficient.[4]
-
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-3 hours to allow the excess solid to sediment.[4] This step minimizes the amount of particulate matter that needs to be filtered.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial for analysis.
-
Trustworthiness Check: Filtration is a critical step. The filter material must be compatible with the solvent and must not adsorb the solute. A quick validation involves filtering a standard solution of known concentration and verifying that the concentration does not decrease. This is especially important for hydrophobic compounds.[5]
-
-
Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration.
-
Calculation: Calculate the solubility (e.g., in mg/mL or as a mole fraction) by back-calculating from the diluted sample concentration, accounting for all dilution factors.
Predictive Insights and Solvent Selection
While experimental determination is the gold standard, a qualitative prediction of solubility can guide solvent selection. For N-phenylacetyl-L-proline:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. The solubility is expected to be significant, though it may decrease as the alkyl chain length of the alcohol increases due to a reduction in overall solvent polarity. [9]* Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Solvents like acetone and ethyl acetate, which have moderate polarity, are often effective. [10]Acetonitrile's high polarity might make it a slightly poorer solvent compared to acetone for a molecule with a significant nonpolar part.
-
Nonpolar Solvents (e.g., Toluene, Heptane): Due to the polar functional groups, solubility is expected to be very low in these solvents. The nonpolar phenyl ring alone is insufficient to overcome the strong solute-solute interactions established by the polar groups.
Modern computational approaches, such as those using thermodynamic cycles or quantitative structure-property relationship (QSPR) models, can also provide valuable in-silico predictions to further guide experimental work. [11][12][13]
Conclusion
Determining the solubility of N-phenylacetyl-L-proline in organic solvents is a multi-faceted process that requires rigorous experimental technique and sound thermodynamic analysis. This guide provides the foundational knowledge and practical protocols for researchers to undertake this task with confidence. By employing the robust shake-flask method, ensuring meticulous analytical quantification via HPLC, and applying thermodynamic models like the Apelblat and van't Hoff equations, scientists can generate the high-quality data essential for informed decisions in formulation, purification, and overall drug development. This methodological approach ensures that the resulting solubility data is not merely a set of numbers, but a true reflection of the physicochemical realities governing the behavior of N-phenylacetyl-L-proline in solution.
References
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- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Vulcanchem. 1-(Phenylacetyl)-l-proline - 2752-38-7.
- Lund University Publications.
- Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
- PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.
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- ResearchGate.
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- PMC - NIH. (2022, November 22). Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules.
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A Comprehensive Technical Guide on the Pivotal Role of 1-(Phenylacetyl)-l-proline in Nootropic Synthesis
Abstract
This technical guide provides an in-depth examination of 1-(Phenylacetyl)-l-proline, a critical chiral building block in the synthesis of advanced nootropic agents. We will dissect its fundamental chemical properties, detail robust synthesis and purification protocols, and elucidate its primary role as the direct precursor to the potent cognitive enhancer Noopept (N-phenylacetyl-L-prolylglycine ethyl ester). This document is intended for researchers, chemists, and drug development professionals, offering not just methodologies but also the underlying scientific rationale for key experimental choices. By exploring the journey from L-proline to a complex dipeptide, we highlight the significance of this intermediate in the landscape of central nervous system (CNS) drug discovery.
Foundational Chemistry of this compound
This compound (PAP) is the cornerstone upon which the synthesis of several proline-containing nootropics is built. Its structure uniquely combines the rigidity of the L-proline ring with the aromatic moiety of the phenylacetyl group, conferring specific chemical characteristics that are essential for its function as a synthetic intermediate.
Molecular Structure and Physicochemical Properties
The formal chemical name for PAP is (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid.[1] Its structure consists of an L-proline core where the secondary amine has been acylated by phenylacetyl chloride.[2] This modification transforms the amino acid into a stable, versatile intermediate while preserving the carboxylic acid group for subsequent peptide coupling reactions.[2]
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| CAS Number | 2752-38-7 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |
| Molecular Weight | 233.26 g/mol | [2] |
| Physical Appearance | White solid | [2] |
| Melting Point | 150.3-151.7 °C | |
| Solubility | Limited in water; soluble in various organic solvents | [2] |
| Density | 1.267 g/cm³ | [2] |
| Boiling Point | 469.5°C at 760 mmHg | [2] |
The Significance of the L-Proline Backbone
L-proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which incorporates the α-amino group into a pyrrolidine ring.[2][3] This structural constraint dramatically reduces the conformational flexibility of the peptide backbone when proline is incorporated into a peptide chain.[2][3] This inherent rigidity is a critical feature passed on to PAP and, subsequently, to the final nootropic product, Noopept. It is believed that this constrained conformation plays a role in how the final molecule interacts with its biological targets.
Structural Diagram
Caption: Chemical Structure of this compound.
Synthesis and Purification of this compound
The synthesis of PAP is a foundational step, and the purity of this intermediate is critical for the successful and efficient production of the final nootropic drug.[4] The most common and effective method involves the Schotten-Baumann reaction, specifically the acylation of L-proline with phenylacetyl chloride.
Core Synthetic Strategy: Acylation of L-Proline
The reaction involves the nucleophilic attack of the secondary amine of L-proline on the electrophilic carbonyl carbon of phenylacetyl chloride. The reaction is conducted in the presence of a base, which serves as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.
Detailed Experimental Protocol
This protocol is a synthesis of methods described in the literature, designed for high yield and purity.[2][4]
Materials:
-
L-proline
-
Phenylacetyl chloride
-
Strong base solution (e.g., NaOH or K₂CO₃)
-
Anhydrous organic solvent (e.g., Dichloromethane)
-
Phase Transfer Catalyst (e.g., Hexadecyl trimethyl ammonium bromide) (Optional, but recommended)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Neutral drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve L-proline in an anhydrous organic solvent within a reaction vessel equipped with a stirrer and dropping funnels. In a separate vessel, prepare a strong base solution.
-
Causality: Using an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive phenylacetyl chloride, which would reduce yield.
-
-
Cooling: Cool the reaction vessel to between -10°C and 5°C using an ice-salt or acetone-dry ice bath.[4]
-
Causality: The acylation reaction is exothermic. Low temperatures control the reaction rate, minimizing side reactions and preventing the degradation of reactants.
-
-
Controlled Addition: Add the phenylacetyl chloride and the strong base solution simultaneously and dropwise to the L-proline mixture over 20-40 minutes while stirring vigorously.[4]
-
Causality: Double dropwise addition maintains a consistent pH and reactant concentration, ensuring a smooth reaction and preventing the accumulation of unreacted acid chloride.
-
-
Catalysis and Reaction: Add a phase transfer catalyst to the mixture. Stir the reaction for 1-9 hours at low temperature, then allow it to warm to 20-80°C and continue stirring for another 2-8 hours.[2]
-
Causality: A phase transfer catalyst facilitates the interaction between the aqueous base and the organic reactants, significantly improving reaction efficiency.[2] The subsequent heating ensures the reaction goes to completion.
-
-
Work-up & Extraction: After the reaction is complete, perform an extraction with ethyl acetate to remove unreacted phenylacetyl chloride and other organic impurities.[4] The product, PAP, will be in the aqueous layer as its salt.
-
Acidification & Isolation: Separate the aqueous layer and cool it in an ice bath. Adjust the pH to be acidic (pH < 7, typically 1-3) by slowly adding HCl.[4][5] This will protonate the carboxylate salt, causing the this compound to precipitate as a solid.
-
Causality: PAP is soluble in basic aqueous solution as its carboxylate salt but insoluble once protonated back to its carboxylic acid form. This pH-dependent solubility is the key to its isolation.
-
-
Purification: Filter the precipitated solid and wash it with cold water. Dry the crude product. For high purity, recrystallize the solid from a suitable solvent like ethyl acetate.[2]
-
Causality: Recrystallization is a powerful technique for purifying solid compounds, removing any remaining soluble impurities and resulting in a highly pure crystalline product essential for the next synthetic step.[4]
-
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Workflow Diagram
Caption: General workflow for the synthesis and purification of PAP.
The Role of PAP in the Synthesis of Noopept
The primary and most significant application of high-purity this compound in the pharmaceutical field is its role as the direct precursor to the nootropic dipeptide Noopept.[2]
Introduction to Noopept: A Potent Proline-Containing Nootropic
Noopept, or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic nootropic agent first developed in 1996.[6] It is reported to be significantly more potent than the archetypal nootropic, Piracetam.[7][8] Its therapeutic potential has been investigated for treating cognitive impairment of various origins.[9]
The Coupling Reaction: From PAP to Noopept
The synthesis of Noopept from PAP involves the formation of a peptide bond between the carboxylic acid group of PAP and the amino group of glycine ethyl ester. This is a classic peptide coupling or condensation reaction.
Detailed Experimental Protocol
This protocol is based on established methods for peptide synthesis.[5]
Materials:
-
This compound (PAP)
-
Glycine ethyl ester hydrochloride
-
Coupling agents (e.g., Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP))
-
Tertiary amine base (e.g., Triethylamine (Et₃N))
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Activation of PAP: Dissolve PAP in a 1:1 mixture of anhydrous THF and DCM. Cool the solution to 0-5°C in an ice bath. Add the coupling agents, DCC and a catalytic amount of DMAP. Stir the mixture for approximately 30-60 minutes.[5]
-
Causality: DCC activates the carboxylic acid of PAP, converting the hydroxyl group into a good leaving group and forming a highly reactive O-acylisourea intermediate. DMAP acts as a catalyst to accelerate this activation. This step is critical for facilitating the subsequent nucleophilic attack.
-
-
Preparation of Glycine Ethyl Ester: In a separate flask, dissolve glycine ethyl ester hydrochloride in anhydrous DCM. Add triethylamine to neutralize the hydrochloride salt and liberate the free amine of glycine ethyl ester.
-
Causality: Glycine ethyl ester is often stored as its stable hydrochloride salt. The base is required to deprotonate the ammonium salt, generating the free nucleophilic amine necessary for the coupling reaction.
-
-
Coupling: Add the solution of free glycine ethyl ester to the activated PAP solution. Allow the reaction to stir for an extended period (e.g., 48 hours) at room temperature.[5]
-
Causality: The free amine of glycine ethyl ester attacks the activated carbonyl of the PAP intermediate, forming the new peptide bond and displacing the dicyclohexylurea (DCU) leaving group.
-
-
Work-up and Purification: The primary byproduct of the DCC coupling is dicyclohexylurea (DCU), which is insoluble in DCM and can be removed by filtration. The filtrate, containing the Noopept product, is then washed successively with dilute acid, dilute base, and brine to remove unreacted starting materials and catalysts. The organic layer is dried, and the solvent is removed via rotary evaporation to yield crude Noopept, which can be further purified by chromatography or recrystallization.
Reaction Pathway Diagram
Caption: Synthesis of Noopept via peptide coupling of PAP.
Mechanism of Action of the Resulting Nootropic, Noopept
Understanding the synthesis is incomplete without appreciating the biological activity of the final product. Noopept is a prodrug that exerts its effects through complex and multifaceted mechanisms.[6]
From Prodrug to Active Metabolite
Upon oral administration, Noopept is metabolized, and while the parent compound has a very short half-life, it leads to an increase in the concentration of the endogenous neuropeptide cycloprolylglycine (cPG).[8][10] Many of the cognitive-enhancing effects of Noopept are attributed to this metabolite.[10]
Key Signaling Pathways Influenced by Noopept
Research has shown that Noopept and its metabolites influence several key neurological systems:
-
Neurotrophin Expression: It has been demonstrated to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, which are crucial for neuronal survival, synaptic plasticity, and memory formation.[9][10][11]
-
Glutamatergic and Cholinergic Modulation: Noopept influences the acetylcholine and glutamate neurotransmitter systems, which are fundamental to learning and memory.[7][10] It also offers neuroprotection against glutamate toxicity.[6][10]
-
HIF-1 Activation: Noopept has been shown to increase the DNA-binding activity of Hypoxia-inducible factor 1 (HIF-1), a transcription factor involved in cellular adaptation to low oxygen, neuroprotection, and angiogenesis.[6][9]
Simplified Mechanism of Action Diagram
Caption: Conceptual overview of Noopept's mechanism of action.
Conclusion and Future Perspectives
This compound is far more than a simple chemical intermediate; it is a meticulously designed building block that leverages the unique structural properties of L-proline to enable the synthesis of complex and potent nootropic agents like Noopept. The synthesis and purification of PAP are critical, quality-gating steps that directly impact the viability of producing the final active pharmaceutical ingredient.
The success of the PAP-to-Noopept pathway underscores a promising strategy in drug development: utilizing proline's conformational rigidity as a scaffold. Future research may explore the use of this compound and its analogs to create novel dipeptides and other peptidomimetics with tailored affinities for different CNS targets, potentially leading to new therapies for a range of neurological and cognitive disorders.
References
- This compound - 2752-38-7 - Vulcanchem. (URL: )
- Kovaleva, E. V., et al. (n.d.). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept.
- Understanding Noopept: A Deep Dive into Cognitive Enhancement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- Noopept. (n.d.).
- Omberacetam. (n.d.). In Wikipedia. (URL: )
- Noopept. (2025, December 18). Nootropics Expert. (URL: )
- L-Proline, 1-(2-phenylacetyl)-. (n.d.). CymitQuimica. (URL: )
- CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester. (n.d.).
- Synthesis and Application of Noopept. (n.d.). ChemicalBook. (URL: )
- CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline. (n.d.).
- Research Breakdown on N-Phenylacetyl-L-prolylglycine ethyl ester. (2025, August 28). Examine.com. (URL: )
- Proline Derivatives and Analogs. (n.d.). Sigma-Aldrich. (URL: )
- Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. (2024, September 16).
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Is 1-(Phenylacetyl)-l-proline a prodrug to Noopept?
An In-depth Technical Guide to the Metabolic Relationship Between 1-(Phenylacetyl)-l-proline and Noopept
Executive Summary
This technical guide addresses the question of whether this compound serves as a prodrug for the synthetic nootropic agent Noopept (N-phenylacetyl-L-prolylglycine ethyl ester). Through a detailed analysis of their chemical structures, established metabolic pathways, and pharmacokinetic principles, this document concludes that This compound is not a prodrug for Noopept . The metabolic relationship is, in fact, the reverse. Noopept is susceptible to hydrolysis that can yield N-phenylacetyl-L-prolylglycine, the parent acid of this compound. Furthermore, current scientific consensus establishes that Noopept itself functions as a prodrug, primarily for the endogenous neuropeptide, cycloprolylglycine (cPG), which is believed to mediate many of its sustained nootropic effects. This guide provides the foundational science, experimental frameworks, and critical analysis necessary for researchers in pharmacology and drug development to understand this metabolic dynamic.
Foundational Concepts: Prodrug Strategy and Molecular Structures
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and bioavailability, or to reduce its toxicity. The activation of a prodrug typically involves enzymatic or chemical cleavage of a promoiety to release the active parent drug.
To evaluate the proposed prodrug relationship, a direct comparison of the molecular structures of this compound and Noopept is essential.
-
This compound: This molecule consists of an L-proline amino acid acylated at its nitrogen atom with a phenylacetyl group. It retains the free carboxylic acid group of the proline residue.[1][2] Its molecular formula is C₁₃H₁₅NO₃.[1]
-
Noopept (N-phenylacetyl-L-prolylglycine ethyl ester): Noopept is a more complex dipeptide derivative.[3] It is structurally composed of this compound linked via a peptide bond to a glycine ethyl ester moiety.[4][5] Its molecular formula is C₁₇H₂₂N₂O₄.
The structural analysis immediately presents a significant challenge to the hypothesis of this compound being a prodrug to Noopept. The conversion would necessitate the in vivo enzymatic condensation of this compound with glycine ethyl ester. Such anabolic reactions are not characteristic of prodrug activation, which almost universally relies on catabolic processes like hydrolysis or oxidation.
Figure 1: Structural relationship between this compound and Noopept.
The Established Metabolism of Noopept: A Prodrug for Cycloprolylglycine
Pharmacokinetic studies, primarily in rats, have established that Noopept is rapidly absorbed and metabolized, with a very short half-life of approximately 16 minutes in this species.[6] Upon oral administration, the parent compound is often undetectable in the bloodstream after just 25 minutes.[6] This rapid clearance strongly suggests that its sustained pharmacological effects are mediated by one or more active metabolites.
The primary and most studied bioactive metabolite of Noopept is cycloprolylglycine (cPG) .[6][7][8] After administration of Noopept, levels of cPG are found to be significantly increased in the brain.[6][7][9] This endogenous dipeptide is believed to be responsible for many of Noopept's nootropic activities.[7][8] Therefore, the scientific literature widely regards Noopept as a prodrug of cycloprolylglycine.[6][10][11][12]
The metabolic cascade of Noopept involves several steps:
-
Ester Hydrolysis: The ethyl ester group is highly susceptible to hydrolysis by esterase enzymes in the plasma and liver, yielding N-phenylacetyl-L-prolylglycine.
-
Peptide Cleavage and Cyclization: Subsequent enzymatic action can cleave the molecule, leading to the formation of metabolites including phenylacetic acid, prolylglycine, and ultimately, the cyclization of the prolylglycine moiety to form cPG.[9]
Within this pathway, N-phenylacetyl-L-proline itself has been identified as a potential metabolite of Noopept.[13][14][15] This confirms that the metabolic direction is the breakdown of Noopept, not the synthesis of Noopept from this compound.
Figure 2: Proposed metabolic pathway of Noopept.
Quantitative Data Summary
The physicochemical properties of the two compounds are distinct, reflecting their structural differences.
| Property | This compound | Noopept |
| Synonyms | N-(benzylcarbonyl)-L-proline[1] | GVS-111, Omberacetam[11] |
| CAS Number | 2752-38-7[1] | 157115-85-0[4] |
| Molecular Formula | C₁₃H₁₅NO₃[1][2] | C₁₇H₂₂N₂O₄[5] |
| Molecular Weight | 233.26 g/mol [1] | 318.37 g/mol |
Pharmacokinetic data further illuminates the role of Noopept as a prodrug by comparing its rapid clearance with the appearance of its active metabolite.
| Parameter (in Rats) | Noopept | Cycloprolylglycine (cPG) |
| Half-Life | ~16 minutes[6] | Significantly longer than Noopept[8] |
| Detection Post-Dose | Undetectable in serum after ~25 min[6] | Increased concentration in brain 1 hr post-dose[7][9] |
| Bioactivity | Nootropic & Neuroprotective | Possesses nootropic activity[6][8] |
Experimental Protocols for Prodrug Validation
To rigorously test the hypothesis that compound A is a prodrug for compound B, standardized in vitro and in vivo experimental designs are required. Below are protocols tailored to investigate the relationship between this compound and Noopept.
Protocol: In Vitro Metabolic Conversion Assay
Objective: To determine if this compound is converted to Noopept in the presence of metabolic enzymes.
Methodology:
-
Prepare Incubation Medium: Use pooled human or rat liver microsomes (or S9 fraction) fortified with necessary cofactors (e.g., UDPGA, PAPS, and a NADPH-regenerating system) to support both Phase I and Phase II metabolic reactions.
-
Incubation: Incubate this compound (e.g., at 1 µM and 10 µM) and glycine ethyl ester in the prepared medium at 37°C. Include a positive control (a known substrate for the enzymes) and a negative control (incubation without the test compound or cofactors).
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and, critically, to detect any formation of Noopept.
Expected Result: Based on established biochemical principles, no significant formation of Noopept from this compound would be detected. This assay would, however, confirm the metabolic degradation of Noopept if it were used as the substrate.
Figure 3: Workflow for an in vitro metabolic conversion assay.
Protocol: In Vivo Pharmacokinetic Study
Objective: To assess whether administration of this compound to a living organism results in systemic exposure to Noopept.
Methodology:
-
Animal Model: Utilize male Sprague-Dawley rats (n=3-5 per group).
-
Compound Administration: Administer this compound via oral gavage (PO) and intravenous (IV) routes at a pharmacologically relevant dose. A separate group will receive Noopept as a positive control.
-
Blood Sampling: Collect serial blood samples from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Brain Tissue Collection (Optional Terminal Procedure): At selected time points, euthanize a subset of animals and harvest brain tissue to assess blood-brain barrier penetration.
-
Sample Analysis: Process plasma and brain homogenate samples and analyze using a validated LC-MS/MS method to determine the concentration of this compound and to search for the presence of Noopept.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) for the administered compound.
Expected Result: Noopept would not be detected in the plasma or brain tissue of animals administered this compound, definitively proving it is not a prodrug for Noopept in vivo.
Conclusion
The assertion that this compound is a prodrug for Noopept is inconsistent with fundamental principles of chemical structure and drug metabolism.
-
Structural Relationship: The conversion of this compound to Noopept would require a complex condensation reaction, which is not a viable in vivo prodrug activation mechanism.
-
Metabolic Evidence: The metabolic pathway of Noopept is characterized by its rapid degradation into smaller molecules. In fact, this compound is a potential metabolite of Noopept, not its precursor.
-
Established Prodrug Identity: There is a strong scientific consensus, supported by pharmacokinetic data, that Noopept itself functions as a prodrug. Its primary bioactive metabolite, responsible for its sustained effects, is cycloprolylglycine (cPG).
For researchers in drug development, this analysis serves as a critical clarification. The therapeutic activity and pharmacokinetic profile of Noopept must be understood through the lens of its conversion to cPG. Any future research or development of analogues should be based on this established metabolic reality rather than the scientifically unsupported hypothesis that this compound serves as a prodrug for Noopept.
References
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Discovery and history of N-phenylacetyl-L-proline
An In-depth Technical Guide to N-phenylacetyl-L-proline: From Discovery to a Key Nootropic Intermediate
Abstract
N-phenylacetyl-L-proline is a chiral organic compound that has garnered significant attention not for its direct biological activity, but as the pivotal intermediate in the synthesis of the potent nootropic agent, N-phenylacetyl-L-prolylglycine ethyl ester, commonly known as Noopept. This guide provides a comprehensive overview of N-phenylacetyl-L-proline, tracing its origins from the development of nootropic agents, detailing its synthesis methodologies, and elucidating its role in the broader context of cognitive-enhancing drug discovery. We will explore the chemical principles underpinning its synthesis, provide detailed experimental protocols, and discuss its ultimate conversion into Noopept, whose mechanism of action is a subject of ongoing research. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this critical synthetic precursor.
The Genesis of a Precursor: A Historical Perspective
The story of N-phenylacetyl-L-proline is inextricably linked to the field of nootropics, a class of drugs aimed at enhancing cognitive function. The journey began with Piracetam, the first synthetic nootropic, developed in the 1960s. While revolutionary, the quest for more potent analogues with improved bioavailability continued. This led Russian researchers at the State Zakusov Institute of Pharmacology to design peptide-based nootropics, hypothesizing that dipeptide structures could yield superior pharmacological profiles.
The design of Noopept (GVS-111) was a direct evolution of this research, conceived as a dipeptide analogue of Piracetam.[1][2] Synthesized in 1996, Noopept demonstrated cognitive-enhancing effects at doses reportedly up to 1000 times lower than Piracetam.[1][3][4] The creation of Noopept necessitated a reliable synthetic route, and at its heart was the acylation of L-proline to form the stable intermediate: N-phenylacetyl-L-proline. Its discovery, therefore, was not an isolated event but a crucial, enabling step in the synthesis of a next-generation nootropic.
Physicochemical and Structural Characteristics
N-phenylacetyl-L-proline is a white, solid compound whose structure combines the pyrrolidine ring of L-proline with a phenylacetyl group via an amide linkage. This structure is fundamental to its role as a building block for more complex molecules like Noopept.[5]
| Property | Value | Reference |
| CAS Number | 2752-38-7 | [5] |
| Molecular Formula | C₁₃H₁₅NO₃ | [5] |
| Molecular Weight | 233.26 g/mol | [5] |
| Physical Appearance | White solid | [5] |
| Boiling Point | 469.5°C at 760 mmHg | [5] |
| Density | 1.267 g/cm³ | [5] |
| Solubility | Soluble in various organic solvents, limited in water | [5] |
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure. Reported spectral data in deuterated chloroform (CDCl₃) validates the successful acylation of L-proline.[5][6]
-
¹H NMR (CDCl₃): Key signals include the singlet at ~3.75 ppm corresponding to the benzylic protons (CH₂-C₆H₅), the multiplet for the aromatic protons at ~7.30 ppm, and the characteristic proline ring protons.[5][6]
-
¹³C NMR (CDCl₃): Signals confirm the presence of two carbonyl carbons (amide and carboxylic acid) and the carbons of the phenyl and proline rings.[5]
Synthesis Methodologies: A Tale of Two Protocols
The synthesis of N-phenylacetyl-L-proline is typically achieved through the acylation of L-proline with phenylacetyl chloride. This reaction, a variation of the Schotten-Baumann reaction, requires careful control of conditions to maximize yield and purity, as the purity of this intermediate is critical for the successful synthesis of the final Noopept product.[7]
Protocol 1: Conventional Aqueous Synthesis
This method utilizes a biphasic system where the reaction occurs at the interface of an aqueous and an organic layer.
Causality and Rationale:
-
Biphasic System: L-proline is soluble in the aqueous phase (containing a base like sodium bicarbonate), while phenylacetyl chloride is soluble in the organic phase (like tetrahydrofuran). The base neutralizes the HCl byproduct of the reaction, driving it to completion.
-
Room Temperature: The reaction is often run at room temperature for an extended period (e.g., 10 hours) to ensure completion without causing significant hydrolysis of the acid chloride.[8] However, this method can suffer from lower yields due to competing hydrolysis and challenges in product purification.[8]
Protocol 2: Improved Synthesis with Phase Transfer Catalysis
To overcome the limitations of the conventional method, an improved protocol using an anhydrous organic solvent and a phase transfer catalyst (PTC) was developed.[5][8] This approach significantly improves yield and simplifies purification by preventing the hydrolysis of phenylacetyl chloride.[8]
Causality and Rationale:
-
Anhydrous Conditions: By eliminating water, the primary side reaction—hydrolysis of phenylacetyl chloride to phenylacetic acid—is prevented.
-
Phase Transfer Catalyst (PTC): L-proline has poor solubility in anhydrous organic solvents. A PTC, such as a quaternary ammonium salt (e.g., hexadecyl trimethyl ammonium bromide), is used.[5][6] The PTC's lipophilic cation pairs with the proline anion, shuttling it from its solid surface into the organic phase where it can react with the dissolved phenylacetyl chloride. This dramatically increases the reaction rate.
-
Temperature Control: The initial reaction is conducted at low temperature (-5 to 5 °C) during the dropwise addition of the highly reactive phenylacetyl chloride to control the exothermic reaction.[7][8] The temperature is then raised to ensure the reaction proceeds to completion.[8]
Detailed Step-by-Step Methodology (Protocol 2)
-
Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve L-proline in a suitable anhydrous organic solvent (e.g., dichloromethane).[6]
-
Cooling: Cool the mixture to between -5 and 5 °C using an ice-salt bath.[7]
-
Reagent Addition: Slowly add phenylacetyl chloride and an acid-binding agent (e.g., K₂CO₃) dropwise to the cooled solution over a period of 20-40 minutes while stirring vigorously.[6][8]
-
Catalyst Introduction: Add a catalytic amount (e.g., 5 mol%) of a phase transfer catalyst, such as hexadecyl trimethyl ammonium bromide.[5][6]
-
Initial Reaction: Continue stirring the mixture at low temperature for 1-9 hours.[8]
-
Reaction Completion: Heat the mixture to 20-80 °C and continue stirring for an additional 2-8 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6][8]
-
Work-up:
-
Purification: Recrystallize the resulting crude solid from a suitable solvent (e.g., ethyl acetate) to obtain pure, white N-phenylacetyl-L-proline.[6]
Caption: Conversion of N-phenylacetyl-L-proline to Noopept.
The carboxylic acid of N-phenylacetyl-L-proline is coupled with the amino group of glycine ethyl ester. This is a standard peptide bond formation reaction requiring a coupling agent, such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP), to facilitate the dehydration and condensation process. [6]The resulting product is the dipeptide ester, Noopept.
Biological Significance and Hypothesized Mechanism of Action
While N-phenylacetyl-L-proline itself is primarily a synthetic intermediate, its structure is integral to the biological activity of its successor, Noopept. When administered, Noopept is rapidly metabolized and is often considered a pro-drug. [3]One of its major metabolites is cyclo-prolylglycine (CPG), an endogenous neuropeptide with its own nootropic activity. [9]However, research also suggests that Noopept and its metabolite, N-phenylacetyl-L-proline, may have direct effects.
A compelling hypothesis centers on the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes. [10]* HIF-1 Stabilization: Molecular docking studies suggest that Noopept and its metabolite, the L-isomer of N-phenylacetyl-proline, can bind to the active site of PHD2. [10]PHD enzymes are responsible for marking the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1) for degradation under normal oxygen conditions.
-
Mechanism: By inhibiting PHD2, N-phenylacetyl-L-proline could prevent the degradation of HIF-1α. This allows HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of a wide array of genes. [10][11]* Downstream Effects: The genes activated by HIF-1 are involved in adaptive responses to hypoxia, angiogenesis, and cell survival. This HIF-positive effect is thought to explain many of Noopept's neuroprotective properties. [11]Furthermore, long-term administration of Noopept has been shown to increase the expression of key neurotrophins, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in the hippocampus. [4][10][12]These neurotrophins are critical for neuronal survival, differentiation, and synaptic plasticity, processes fundamental to learning and memory.
Caption: Proposed pathway involving PHD2 inhibition and HIF-1 stabilization.
Conclusion and Future Directions
N-phenylacetyl-L-proline stands as a testament to the importance of synthetic chemistry in drug discovery. While not a therapeutic agent in its own right, its efficient and high-purity synthesis is the gateway to producing Noopept, a nootropic with a complex and fascinating pharmacological profile. Future research should focus on further elucidating the precise metabolic fate of Noopept and confirming the in vivo relevance of the PHD-HIF-1 pathway. Understanding the distinct roles of Noopept, N-phenylacetyl-L-proline, and cyclo-prolylglycine in the brain will be crucial for developing the next generation of cognitive enhancers with even greater specificity and efficacy.
References
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Gudasheva, T.A., et al. (2016). N-Phenylacetylglycyl-L-Proline Ethyl Ester Converts into Cyclo-L-Prolylglycine Showing a Similar Spectrum of Neuropsychotropic Activity. ResearchGate. [Link]
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Relationship between 1-(Phenylacetyl)-l-proline and cognitive function
An In-depth Technical Guide on the Relationship between 1-(Phenylacetyl)-l-proline and Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral organic compound that serves as a pivotal intermediate in the synthesis of the widely recognized nootropic agent, Noopept (N-phenylacetyl-L-prolylglycine ethyl ester). While the cognitive-enhancing properties of Noopept are extensively documented, the direct role of its precursor, this compound, in cognitive function remains largely unexplored. This technical guide provides a comprehensive overview of this compound, from its synthesis to its potential as a bioactive molecule in its own right. We will delve into its established role as a precursor, the known mechanisms of its derivative, Noopept, and critically, explore the emergent hypothesis of this compound as a potentially active metabolite. This guide is designed to be a foundational resource for researchers, offering not only a thorough review of the current landscape but also a practical framework of detailed experimental protocols to rigorously investigate the direct effects of this compound on cognitive function.
Introduction to this compound: Chemistry and Synthesis
This compound is an N-acylated derivative of the amino acid L-proline. Its chemical structure consists of a phenylacetyl group attached to the nitrogen atom of the proline ring.
Chemical Properties:
| Property | Value |
| CAS Number | 110334-17-7 |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate; sparingly soluble in water. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of L-proline with phenylacetyl chloride. Several methods have been reported, with variations in solvents, bases, and reaction conditions to optimize yield and purity.
Detailed Protocol for Synthesis:
-
Dissolution: Dissolve L-proline in an appropriate anhydrous organic solvent (e.g., acetone) in a three-necked flask equipped with a stirrer and a dropping funnel.[1]
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Acylation: Slowly add phenylacetyl chloride dropwise to the cooled solution while maintaining the temperature.[1]
-
Base Addition: Concurrently, add an acid-binding agent, such as potassium carbonate (K₂CO₃), in portions to neutralize the hydrochloric acid formed during the reaction.[1]
-
Catalysis: Introduce a phase transfer catalyst (e.g., PEG-400) to enhance the reaction rate.[1]
-
Reaction: Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.[1]
-
Work-up:
-
Filter the reaction mixture while hot to remove any inorganic salts.
-
Wash the filtrate with water.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound. The melting point of the purified product should be in the range of 150-152°C.[1]
The Nexus with Noopept: A Precursor to a Potent Nootropic
The primary and most well-documented role of this compound is as the immediate precursor in the synthesis of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester).[2][3] Noopept is a dipeptide nootropic that has demonstrated significant cognitive-enhancing and neuroprotective effects.[2][4]
Synthesis of Noopept from this compound
The synthesis involves a peptide coupling reaction between this compound and the ethyl ester of glycine.
Detailed Protocol for Synthesis:
-
Activation: Dissolve this compound in a suitable solvent such as dichloromethane. Add a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[3]
-
Coupling: To this mixture, add glycine ethyl ester hydrochloride and a base (e.g., triethylamine) to neutralize the hydrochloride.[3]
-
Reaction: Stir the reaction mixture at room temperature for an extended period (typically overnight) to allow for the formation of the peptide bond.[3]
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with dilute acid, dilute base, and brine.
-
Dry the organic layer and evaporate the solvent to yield crude Noopept.
-
Purify the crude product by recrystallization or column chromatography.
-
Established Nootropic Effects of Noopept
Noopept has been shown to exert a range of cognitive benefits, including:
-
Memory Enhancement: Improves both short-term and long-term memory consolidation.[4]
-
Neuroprotection: Protects neurons from various forms of damage, including oxidative stress and excitotoxicity.
-
Anxiolytic Effects: Reduces anxiety-like behaviors in animal models.
-
Increased Neurotrophic Factors: Stimulates the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus.[4]
A Potential Bioactive Metabolite: The Emergent Role of this compound
While the cognitive effects of Noopept are well-established, recent evidence suggests that its precursor, this compound, may not be merely an inert intermediate. Pharmacokinetic studies of Noopept have revealed that it is rapidly metabolized in the body.[5] One of its metabolites has been identified as the L-isomer of N-phenylacetyl-prolyl, which is another name for this compound.[6]
Crucially, molecular docking studies have shown that both Noopept and its metabolite, this compound, can bind to the active site of prolyl hydroxylase 2 (PHD2).[6] This interaction suggests a potential mechanism of action for this compound itself.
Proposed Mechanism of Action
The inhibition of PHD2 by this compound could lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen conditions, PHD2 hydroxylates HIF-1α, targeting it for degradation. By inhibiting PHD2, this compound may prevent this degradation, allowing HIF-1α to accumulate and translocate to the nucleus. There, it can activate the transcription of various genes involved in neuroprotection and cellular adaptation to stress.
Caption: Proposed signaling pathway for this compound.
A Framework for Investigation: Experimental Protocols
To ascertain the direct cognitive-enhancing and neuroprotective effects of this compound, a series of well-controlled in vivo and in vitro experiments are necessary. The following protocols provide a robust framework for such an investigation.
In Vivo Behavioral Assays
The MWM is a classic test for assessing hippocampal-dependent spatial learning and memory.[7][8][9]
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic paint) at a temperature of 22-24°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.[7]
-
Acquisition Phase (5-7 days):
-
Four trials per day for each animal.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions.
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.[7]
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Drug Administration: Administer this compound (at various doses) or vehicle intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the first trial of each day.
This task assesses fear-motivated learning and memory.[10][11][12]
Protocol:
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[12]
-
Training Phase:
-
Place the mouse in the light compartment.
-
After a brief habituation period, the guillotine door is opened.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.[10]
-
Record the latency to enter the dark compartment.
-
-
Testing Phase (24 hours after training):
-
Place the mouse back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a maximum of 300 seconds). A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration: Administer this compound or vehicle 30 minutes before the training phase.
In Vitro Electrophysiology: Long-Term Potentiation (LTP)
LTP is a cellular model of synaptic plasticity that is widely considered to be a neural correlate of learning and memory.[13][14]
Protocol:
-
Hippocampal Slice Preparation:
-
Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Cut transverse hippocampal slices (300-400 µm thick) using a vibratome.
-
Allow the slices to recover in an incubation chamber with oxygenated aCSF for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[15]
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
-
Drug Application: Bath-apply this compound at different concentrations to the aCSF during the baseline recording period and observe its effect on baseline synaptic transmission and the magnitude of LTP.
Caption: Experimental workflow for investigating the cognitive effects of this compound.
Molecular Biology Assays: Quantification of Neurotrophic Factors
Measuring the expression levels of BDNF and NGF in brain tissue can provide insights into the molecular mechanisms underlying any observed cognitive effects.[16][17]
Protocol (ELISA):
-
Tissue Homogenization:
-
Euthanize the animals after behavioral testing and rapidly dissect the hippocampus.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for BDNF or NGF.[16]
-
Coat a 96-well plate with a capture antibody specific for the neurotrophin.
-
Add the tissue homogenates and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance using a microplate reader and calculate the concentration of the neurotrophin based on the standard curve.
-
Data Presentation and Conclusion
The data obtained from these experiments should be presented in a clear and concise manner, using tables and graphs to summarize the findings. Statistical analysis (e.g., ANOVA, t-tests) should be employed to determine the significance of any observed effects.
Hypothetical Data Summary:
| Assay | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| MWM Escape Latency (Day 5) | 35 ± 5 s | 25 ± 4 s | 18 ± 3 s** |
| PA Step-through Latency | 120 ± 20 s | 180 ± 25 s | 250 ± 30 s |
| LTP Magnitude (% of baseline) | 150 ± 10% | 180 ± 12%* | 210 ± 15% |
| Hippocampal BDNF (pg/mg protein) | 100 ± 15 | 150 ± 20 | 200 ± 25** |
| p < 0.05, *p < 0.01 compared to vehicle control |
Conclusion
This compound, while primarily known as a precursor to the nootropic Noopept, holds untapped potential as a bioactive compound in its own right. The preliminary evidence of its interaction with prolyl hydroxylase 2 opens up a new avenue of research into its direct effects on cognitive function. The experimental framework provided in this guide offers a comprehensive approach to systematically investigate the nootropic and neuroprotective properties of this compound. Such research will not only enhance our understanding of this intriguing molecule but may also pave the way for the development of novel cognitive enhancers.
References
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Boiko, S. S., Zherdev, V. P., Kolyvanov, G. B., & Seredenin, S. B. (2010). [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats]. Eksperimental'naia i klinicheskaia farmakologiia, 73(8), 2-5. [Link]
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Examine.com. (2025, August 28). N-Phenylacetyl-L-prolylglycine ethyl ester. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Noopept. [Link]
-
Boĭko, S. S., Zherdev, V. P., Kolyvanov, G. B., & Seredenin, S. B. (2007). [Interspecies differences of noopept pharmacokinetics]. Eksperimental'naia i klinicheskaia farmakologiia, 70(2), 26-29. [Link]
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Nootropicsnowph. (2025, February 17). Understanding Noopept Half-Life: Key Insights and Effects. [Link]
-
Scribd. (n.d.). Passive Avoidance Test Procedure. [Link]
-
Komendantov, A. O., & Komendantova, O. G. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. Journal of visualized experiments : JoVE, (120), 55206. [Link]
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MMPC.org. (2024, January 3). Morris Water Maze. [Link]
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D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–860. [Link]
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The Strategic Application of 1-(Phenylacetyl)-l-proline as a Cornerstone for Novel Peptide Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The unique conformational constraints imposed by proline residues render them invaluable in the design of structurally defined peptides and peptidomimetics. This guide delves into the multifaceted utility of 1-(Phenylacetyl)-l-proline, a readily accessible precursor, as a strategic building block for the synthesis of novel peptides. Moving beyond its established role in the synthesis of the nootropic dipeptide Noopept, we will explore its application in solid-phase peptide synthesis (SPPS), the rationale behind experimental choices, and its potential for creating innovative peptide-based therapeutics. This document provides a comprehensive overview of the synthesis of this compound, its incorporation into peptide chains, potential challenges, and detailed analytical characterization, underpinned by field-proven insights and authoritative references.
Introduction: The Unique Role of Proline and its N-Acylated Derivatives in Peptide Chemistry
Proline, with its secondary amine integrated into a pyrrolidine ring, is a conformational linchpin in peptide and protein structures.[1] This cyclic nature restricts the phi (φ) dihedral angle, profoundly influencing the secondary structure of peptides and making it a crucial element in the design of bioactive molecules.[2] The N-acylation of proline, as seen in this compound, further modulates its conformational preferences and offers a strategic entry point for the synthesis of novel peptide architectures.
This compound, a derivative of L-proline, is a white to off-white powder with the molecular formula C₁₃H₁₅NO₃.[3][4] Its structure, featuring a phenylacetyl group attached to the nitrogen atom of the proline ring, provides specific functionalities that are ripe for exploitation in complex molecular constructions.[3] While its primary application has been as an intermediate in the synthesis of the nootropic agent Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester), its potential as a versatile precursor for a wider range of novel peptides is the central thesis of this guide.[4]
Synthesis and Physicochemical Properties of this compound
A robust and efficient synthesis of the precursor is paramount for its application in novel peptide development. The most common method involves the acylation of L-proline with phenylacetyl chloride.
Optimized Synthesis Protocol
A reliable method for the synthesis of this compound involves the reaction of L-proline with phenylacetyl chloride in a biphasic system using a phase transfer catalyst. This approach mitigates the limited solubility of L-proline in organic solvents and the potential hydrolysis of the acid chloride.
Experimental Protocol:
-
Dissolution: Dissolve L-proline in an anhydrous organic solvent such as dichloromethane (DCM).
-
Acylation: Cool the solution to 0-5°C and add phenylacetyl chloride and an acid-binding agent (e.g., a strong base solution) dropwise.[5]
-
Phase Transfer Catalysis: Introduce a phase transfer catalyst, such as a quaternary ammonium salt, to the reaction mixture.
-
Reaction: Stir the reaction for several hours at low temperature, followed by a period of heating to drive the reaction to completion.
-
Workup and Purification: After the reaction, the mixture is typically subjected to an extractive workup to remove impurities. The product-containing aqueous layer's pH is adjusted to below 7, followed by extraction with an organic solvent like dichloromethane.[5] The organic phase is then dried and the solvent removed to yield the crude product, which can be further purified by recrystallization.
Physicochemical Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling and application in synthesis.
| Property | Value | Reference |
| CAS Number | 2752-38-7 | [4] |
| Molecular Formula | C₁₃H₁₅NO₃ | [4] |
| Molecular Weight | 233.26 g/mol | [4] |
| Appearance | White solid | [4] |
| Solubility | Limited in water, soluble in various organic solvents | [4] |
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The integration of this compound into a growing peptide chain on a solid support is a key step in leveraging its potential. The bulky N-phenylacetyl group presents both challenges and opportunities in SPPS.
Rationale for SPPS Strategy
SPPS is the method of choice for the synthesis of most peptides due to its efficiency and the ease of purification.[6] The general workflow for Fmoc-based SPPS is a well-established and reliable process.[7]
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Coupling of this compound: Experimental Considerations
The coupling of N-acylated amino acids can be sterically hindered. Therefore, the choice of coupling reagent is critical for achieving high coupling efficiency.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective for sterically hindered couplings.[7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and efficient coupling reagent with low racemization rates.[7]
-
DIC/OxymaPure: A carbodiimide-based coupling system that is a safer alternative to HOBt-based reagents.
Experimental Protocol for Coupling:
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HATU) in a suitable solvent like DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Coupling: Add the activated this compound solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test like the isatin test, which is more appropriate for secondary amines like proline.[7]
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Overcoming Challenges in Proline-Rich Peptide Synthesis
The synthesis of peptides containing proline, especially multiple proline residues, can be challenging due to:
-
Diketopiperazine Formation: When proline is the C-terminal residue, the dipeptide is prone to cyclize and cleave from the resin. Using a sterically hindered resin like 2-chlorotrityl chloride resin is highly recommended to minimize this side reaction.[7]
-
Aggregation: The rigid structure of proline can sometimes contribute to peptide aggregation on the solid support. The use of pseudoproline dipeptides or backbone-protecting groups like Hmb can help disrupt secondary structure formation and improve synthetic efficiency.[4]
Novel Synthetic Applications of this compound
The true potential of this compound lies in its application beyond a simple building block. The phenylacetyl group can be envisioned as a handle for further modification or as a temporary protecting group.
"Post-Synthesis Acyl Editing": A Hypothetical Approach
Inspired by the "proline editing" concept where a hydroxyl group on hydroxyproline is modified post-synthesis, a similar strategy could be envisioned for this compound.[2][8] While the phenylacetyl group is generally stable, its selective removal or modification could open new avenues for peptide diversification.
Hypothetical Workflow for Post-Synthesis Acyl Editing:
Caption: Hypothetical workflow for post-synthesis modification of a peptide containing this compound.
Selective deprotection of the N-phenylacetyl group in the presence of other protecting groups is a significant challenge. However, enzymatic methods or specific chemical reagents could potentially be developed for this purpose. The use of magnesium turnings in acetic acid has been reported for the deprotection of phenacyl groups, and similar reductive methods might be explored.[9]
A Precursor for Constrained Peptidomimetics and Cyclic Peptides
The N-acylated proline moiety can serve as a scaffold for the synthesis of constrained peptidomimetics.[10] The phenylacetyl group can influence the conformational equilibrium of the proline ring, which in turn affects the overall peptide structure.[11] This can be exploited to design peptides with specific secondary structures.
Furthermore, this compound can be incorporated into protocols for the synthesis of cyclic peptides. The synthesis of head-to-tail cyclic peptides containing proline has been described, and the incorporation of an N-acylated proline could introduce novel structural and functional properties to these cyclic scaffolds.[12]
Analytical Characterization of Peptides Containing this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized novel peptides.
Mass Spectrometry
Mass spectrometry is a primary tool for confirming the molecular weight of the synthesized peptide. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide sequence information. The presence of a proline residue often leads to a prominent cleavage N-terminal to the proline, known as the "proline effect".[13] The fragmentation of peptides containing N-phenylacetyl-proline would be expected to show characteristic fragment ions corresponding to the loss of the phenylacetyl group or cleavage at the N-terminal side of the proline residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[14] For peptides containing this compound, NMR can be used to:
-
Confirm the presence of the phenylacetyl group: The aromatic protons of the phenyl group and the methylene protons of the acetyl group will have characteristic chemical shifts.
-
Determine the cis/trans isomerization of the Xaa-Pro bond: The presence of both cis and trans isomers can be identified by distinct sets of signals for the proline ring protons and the preceding amino acid residue.[15]
-
Analyze the proline ring puckering: The coupling constants of the proline ring protons can provide information about the preferred puckering of the pyrrolidine ring (Cγ-endo or Cγ-exo), which is influenced by the N-acyl substituent.[2]
Enzymatic Stability: A Critical Consideration for Drug Development
For peptides intended for therapeutic applications, resistance to enzymatic degradation is a critical parameter. The N-phenylacetyl group can sterically hinder the approach of proteases, potentially increasing the peptide's stability.
Proline-containing peptides are generally more resistant to proteolysis.[16] The N-terminal acylation in this compound would likely further enhance this resistance, as many exopeptidases require a free N-terminus for activity. However, specific endopeptidases that cleave after proline residues (post-proline cleaving enzymes) exist and the susceptibility of peptides containing this modification to such enzymes would need to be experimentally determined.[17][18]
Conclusion and Future Perspectives
This compound is more than just a precursor for a single nootropic dipeptide. Its unique structure as an N-acylated proline derivative makes it a valuable and versatile tool for the synthesis of novel peptides and peptidomimetics. By leveraging modern solid-phase peptide synthesis techniques, carefully selecting coupling reagents, and exploring innovative strategies such as post-synthesis modification, researchers can unlock the full potential of this readily available building block.
The ability to introduce a specific N-acyl group at a proline position opens up exciting possibilities for modulating peptide conformation, stability, and bioactivity. Future research in this area could focus on developing selective deprotection strategies for the phenylacetyl group, exploring its use in the synthesis of complex cyclic and constrained peptides, and systematically evaluating the impact of this modification on the pharmacological properties of bioactive peptides. As the demand for novel peptide-based therapeutics continues to grow, the strategic application of precursors like this compound will be instrumental in advancing the frontiers of drug discovery.
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- Hudson, K. L., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
- CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)
- Xueming, C. (2019). Synthesis method of head and tail cyclic peptide containing proline.
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- London, R. E., et al. (1978). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Journal of the American Chemical Society.
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- Encyclopedia.pub. (2022). Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes.
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- Pavlov, M. J., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation.
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An In-Depth Technical Guide to the Physicochemical Properties of N-phenylacetyl-L-proline
Introduction: The Significance of N-phenylacetyl-L-proline in Drug Development
N-phenylacetyl-L-proline, a derivative of the amino acid L-proline, is a key intermediate in the synthesis of various pharmaceutically active compounds. Its most notable application is as a precursor to the nootropic agent Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), which has garnered significant interest for its cognitive-enhancing properties.[1] A thorough understanding of the physicochemical properties of N-phenylacetyl-L-proline is paramount for researchers, scientists, and drug development professionals. These properties govern its behavior in both chemical syntheses and biological systems, influencing factors such as reaction kinetics, purification strategies, formulation development, and bioavailability.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-phenylacetyl-L-proline. It is designed to be a practical resource, offering not only established data but also detailed, field-proven methodologies for the experimental determination of these properties. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying principles.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure. N-phenylacetyl-L-proline is an N-acylated amino acid, featuring a phenylacetyl group attached to the nitrogen atom of the L-proline ring.
-
Chemical Name: (2S)-1-(2-Phenylacetyl)pyrrolidine-2-carboxylic acid[2]
-
Synonyms: N-Phenacetyl-L-proline, (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid[3]
The structural features of N-phenylacetyl-L-proline, specifically the presence of a carboxylic acid group, an amide linkage, and a phenyl ring, dictate its physicochemical behavior.
Caption: Chemical structure of N-phenylacetyl-L-proline.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of N-phenylacetyl-L-proline based on available data.
| Property | Value | Source(s) |
| Appearance | White solid | [1] |
| Melting Point | 95 °C | [5] |
| Water Solubility | 1.4 g/L (calculated at 25 °C) | [5] |
| Density | 1.267 g/cm³ (calculated) | [1] |
| Boiling Point | 469.5 °C at 760 mmHg (calculated) | [1] |
| Flash Point | 237.7 °C (calculated) | [1] |
| Refractive Index | 1.586 (calculated) | [1] |
It is important to note that several of these values are calculated and should be confirmed by experimental determination for critical applications.
Experimental Determination of Physicochemical Properties
This section provides detailed, field-proven protocols for the experimental determination of the key physicochemical properties of N-phenylacetyl-L-proline. The rationale behind the procedural steps is explained to ensure a thorough understanding of the methodology.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1 °C). Impurities tend to depress and broaden the melting range.
Methodology: Capillary Melting Point Determination
This is the standard pharmacopeial method for determining the melting point.[1]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the N-phenylacetyl-L-proline sample is a fine, dry powder. If necessary, gently crush any crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to pack a small amount (2-3 mm high) of the material into the closed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Initial Rapid Heating: For an unknown compound, it is efficient to first perform a rapid determination by heating at a high rate (e.g., 10-20 °C/min) to find an approximate melting point.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C/min) near the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.
-
Replicate Measurements: Perform at least two additional measurements to ensure consistency.
Causality Behind Experimental Choices:
-
Fine Powder: Using a fine powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharp melting point.
-
Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in equilibrium, preventing an overestimation of the melting temperature.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is a crucial parameter that influences a compound's absorption, distribution, and formulation. N-phenylacetyl-L-proline is described as having limited solubility in water.[1] A quantitative determination is essential for drug development.
Methodology: Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of N-phenylacetyl-L-proline to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This may take 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of N-phenylacetyl-L-proline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of undissolved solid ensures that the solution is in equilibrium with the solid phase, which is the definition of a saturated solution.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.
-
Filtration: Filtration removes any undissolved microparticles that could lead to an overestimation of the solubility. The filter material should be chosen to minimize adsorption of the analyte.
-
Validated Analytical Method: An accurate and precise analytical method like HPLC is necessary for the reliable quantification of the dissolved compound.
Caption: Shake-Flask Method for Solubility Determination.
Acid Dissociation Constant (pKa) Determination
Methodology: Potentiometric Titration
This method involves titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh a known amount of N-phenylacetyl-L-proline and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the aqueous solubility is low. A concentration of at least 10⁻⁴ M is recommended.[4]
-
Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the solution of N-phenylacetyl-L-proline in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments from a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the volume of titrant is half of that at the equivalence point).
Causality Behind Experimental Choices:
-
Standardized Titrant: The concentration of the strong base must be accurately known to determine the equivalence point precisely.
-
Calibrated pH Meter: Accurate pH measurements are fundamental to the determination of the pKa.
-
Half-Equivalence Point: At this point in the titration, the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms of N-phenylacetyl-L-proline are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and functional groups of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following ¹H and ¹³C NMR data have been reported for N-phenylacetyl-L-proline in CDCl₃.[1]
¹H NMR (CDCl₃):
-
δ = 2.10 (dd, 4H, CβH₂-CγH₂, J = 7.9 Hz): Protons on the β and γ carbons of the proline ring.
-
δ = 3.48-3.59 (dq, 2H, CδH₂, J = 4.4 Hz): Protons on the δ carbon of the proline ring.
-
δ = 3.75 (s, 2H, CH₂-C₆H₅): Methylene protons of the phenylacetyl group.
-
δ = 4.63 (d, 1H, CαH): Proton on the α-carbon of the proline ring.
-
δ = 7.25-7.37 (m, 5H, CH₂-C₆H₅): Aromatic protons of the phenyl ring.
-
δ = 11.38 (br s, 1H, COOH): Proton of the carboxylic acid group.
¹³C NMR (CDCl₃):
-
δ = 25.40, 27.97, 28.32: Proline ring carbons (Cγ, Cβ).
-
δ = 42.28, 42.50: Methylene carbon of the phenylacetyl group.
-
δ = 48.53, 48.73: Proline ring carbon (Cδ).
-
δ = 60.55, 60.77: Proline ring α-carbon.
-
δ = 127.72, 127.74, 127.94, 129.32, 129.45, 129.67: Aromatic carbons.
-
δ = 173.29, 173.50, 173.97: Carbonyl carbons (amide and carboxylic acid).
These spectral data are consistent with the known structure of N-phenylacetyl-L-proline.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. A transmission infrared spectrum for N-phenylacetyl-L-proline is available.[5] The spectrum would be expected to show the following characteristic absorption bands:
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2970-2870 cm⁻¹: Aliphatic C-H stretching from the proline ring and the phenylacetyl methylene group.
-
~1740-1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1650 cm⁻¹: C=O stretching of the tertiary amide (amide I band).
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
The precise positions of these bands can provide information about hydrogen bonding and the molecular environment.
Conclusion
The physicochemical properties of N-phenylacetyl-L-proline are fundamental to its successful application in pharmaceutical synthesis, particularly in the production of the nootropic drug Noopept. This guide has provided a consolidated source of its key properties, including its chemical identity, melting point, solubility, and spectroscopic characteristics. Furthermore, by presenting detailed, field-proven experimental protocols, this document equips researchers and drug development professionals with the necessary tools to independently verify and expand upon this data. A thorough and experimentally validated understanding of these physicochemical parameters is an indispensable component of robust and reproducible scientific research and development in the pharmaceutical industry.
References
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
SpectraBase. L-N-(Phenylacetyl)proline - Optional[FTIR] - Spectrum. [Link]
- Google Patents. CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
-
eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]
-
thinkSRS.com. Melting Point Determination. [Link]
Sources
Review of literature on 1-(Phenylacetyl)-l-proline research
An In-Depth Technical Guide to 1-(Phenylacetyl)-l-proline: Synthesis, Characterization, and Biological Significance
Introduction
This compound, also known as N-(benzylcarbonyl)-L-proline, is a synthetically derived amide of the proteogenic amino acid L-proline.[1] While not a widely studied compound for its direct biological effects, it holds significant importance in the field of medicinal chemistry and drug development. Its primary and most well-documented application is serving as a crucial chemical intermediate in the synthesis of nootropic agents, most notably Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester).[1][2]
L-proline itself is a unique cyclic amino acid with multifaceted roles in cellular biology, contributing to collagen structure, stress responses, and cell signaling.[3][4][5] The derivatization of L-proline with a phenylacetyl group modifies its chemical properties, creating a valuable building block for more complex molecules designed to interact with biological systems. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, analytical characterization, and its pivotal role in pharmaceutical synthesis, while also exploring its potential biological relevance based on its structural relationship to L-proline and its derivatives.
Physicochemical Properties
This compound is a white solid at room temperature. The attachment of the lipophilic phenylacetyl group to the proline nitrogen atom significantly alters the polarity and reactivity compared to the parent amino acid. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 2752-38-7 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| Physical Appearance | White solid | [1] |
| Density | 1.267 g/cm³ | [1] |
| Boiling Point | 469.5°C at 760 mmHg | [1] |
| Flash Point | 237.7°C | [1] |
| Solubility | Limited solubility in water; soluble in various organic solvents | [1] |
Synthesis and Purification
The synthesis of this compound is fundamentally an acylation reaction where the secondary amine of the L-proline ring attacks the electrophilic carbonyl carbon of a phenylacetyl donor, typically phenylacetyl chloride. The primary challenge in this synthesis is to prevent the hydrolysis of the acylating agent, especially in aqueous conditions. Several methods have been developed to optimize yield and purity.
Causality Behind Experimental Choices
The choice of solvent and base is critical. Anhydrous organic solvents are often preferred to prevent the hydrolysis of phenylacetyl chloride, which would otherwise reduce the yield and complicate purification.[2] The base, or "acid-binding agent," is necessary to neutralize the hydrochloric acid (HCl) byproduct of the acylation, driving the reaction to completion. In aqueous methods, a strong base is used to deprotonate the proline's carboxylic acid and neutralize the HCl, while careful pH and temperature control are essential. Phase-transfer catalysts are employed in biphasic systems to facilitate the transport of the proline anion from the solid or aqueous phase to the organic phase where the reaction with phenylacetyl chloride occurs, thereby increasing the reaction rate.[1][2]
Experimental Protocol 1: Synthesis via Phase-Transfer Catalysis
This method utilizes an anhydrous organic solvent and a phase-transfer catalyst to improve reaction efficiency and yield.[1][2]
Step-by-Step Methodology:
-
Preparation: To a reaction vessel equipped with a stirrer and a dropping funnel, add L-proline and a suitable anhydrous organic solvent (e.g., dichloromethane, ethyl acetate).
-
Cooling: Cool the suspension to a low temperature (e.g., 0-5°C) using an ice bath.
-
Reagent Addition: Dissolve phenylacetyl chloride and an acid-binding agent (e.g., triethylamine) in the same organic solvent. Add this solution dropwise to the cooled L-proline suspension under continuous stirring.
-
Catalyst Introduction: Add a catalytic amount of a phase-transfer catalyst, such as hexadecyl trimethyl ammonium bromide.[1]
-
Reaction: Stir the mixture for 1-9 hours at low temperature, then allow it to warm to 20-80°C and continue stirring for an additional 2-8 hours.[1][2]
-
Work-up: Filter the reaction mixture while hot. Transfer the filtrate to a separatory funnel and wash it with water to remove the catalyst and salts.
-
Isolation: Dry the organic phase over a neutral drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation.
-
Purification: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.[1][2]
Experimental Protocol 2: Synthesis in Aqueous Strong Base
This method involves a biphasic reaction system with a strong base.[6]
Step-by-Step Methodology:
-
Proline Solution: Dissolve L-proline in an aqueous solution of a strong base (e.g., 4M NaOH) and cool to -5 to -10°C.[6]
-
Double Dropwise Addition: Simultaneously add phenylacetyl chloride (neat or dissolved in an organic solvent like dichloromethane) and a second portion of the strong base solution dropwise to the reaction mixture, maintaining the low temperature and vigorous stirring. The pH should be carefully monitored and maintained in the alkaline range.
-
Extraction 1 (Impurity Removal): After the reaction is complete, add ethyl acetate to the mixture for extraction. The product, being deprotonated and water-soluble, will remain in the aqueous layer, while unreacted phenylacetyl chloride and non-polar impurities will move to the ethyl acetate layer. Discard the organic layer.[6]
-
Acidification: Adjust the pH of the product-containing aqueous layer to be acidic (pH < 7) using an acid like HCl. This protonates the carboxylate group of the product, making it less water-soluble.
-
Extraction 2 (Product Isolation): Extract the acidified aqueous layer with dichloromethane. The protonated product will now move into the organic layer.
-
Drying and Evaporation: Separate the dichloromethane layer, dry it with a neutral drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by distillation or rotary evaporation.[6]
-
Final Product: Cool the concentrated solution to induce crystallization, yielding the final product.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and enantiomeric integrity of the synthesized compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation.
-
¹H NMR: The proton NMR spectrum provides characteristic peaks for the phenyl group (around 7.25-7.37 ppm), the methylene protons of the phenylacetyl group (~3.75 ppm), and the distinct protons of the proline ring, including the alpha-proton (~4.63 ppm) and methylene groups (~2.10, 3.48, 3.59 ppm).[2]
-
¹³C NMR: The carbon spectrum will show corresponding signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the proline and acetyl moieties.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for purity assessment and enantiomeric separation. For GC analysis, derivatization is required to block the polar amine and carboxyl groups, improving volatility and peak shape.[7] For HPLC, chiral stationary phases are highly effective for separating D- and L-isomers.
Experimental Protocol 3: Chiral HPLC for Enantiomeric Purity
This protocol is designed to quantify the presence of the unwanted D-enantiomer in the final L-proline derivative product.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a standard of the D-enantiomer if available, or a racemic mixture.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., CHIRALPAK® series).[8]
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for normal-phase chiral separation might consist of n-hexane, isopropanol, and a modifier like trifluoroacetic acid.[8] An example could be a solution of 0.1% trifluoroacetic acid in ethanol.[8]
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5 - 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
Detection: Monitor the elution at a suitable wavelength where the phenylacetyl group absorbs, typically around 254 nm or 264 nm.[8]
-
Injection Volume: Inject a small, consistent volume (e.g., 10 µL).
-
-
Analysis: Run the sample and standards. The two enantiomers will elute at different retention times.
-
Quantification: Integrate the peak areas of the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) or the percentage of the D-isomer to confirm the product's stereochemical purity.
Analytical Characterization Workflow
Caption: Workflow for the complete analytical characterization of this compound.
Biological Context and Potential Significance
While direct pharmacological studies on this compound are limited, its biological importance can be understood through its role as a precursor and by examining the functions of its parent molecule, L-proline.
Pivotal Role as a Precursor to Noopept
The primary application of this compound is in the synthesis of Noopept, a dipeptide nootropic agent.[1] The synthesis involves the coupling of this compound with glycine ethyl ester.[1] Noopept has demonstrated cognitive-enhancing and neuroprotective properties in various studies.[9][10] Therefore, the efficient and high-purity synthesis of this compound is a critical first step in the manufacturing of this pharmaceutically active compound.
Caption: Synthetic pathway from L-Proline to Noopept via this compound.
Inferred Biological Relevance from L-Proline
L-proline is not merely a building block for proteins but also a key player in cellular metabolism and signaling.[3][4] It is integral to:
-
Collagen Synthesis: As an essential component of collagen, it is vital for the integrity of connective tissues, joints, and tendons.[3]
-
Stress Response: Proline accumulates in cells under various stresses like osmotic or oxidative stress, where it acts as an osmoprotectant and a scavenger of reactive oxygen species (ROS).[4][11]
-
Signaling Pathways: Proline availability can modulate critical cell signaling pathways, including the mTOR (mechanistic target of rapamycin) pathway and the ERK (extracellular signal-regulated kinase) pathway, which are central to cell growth, proliferation, and survival.[4][12]
The introduction of a phenylacetyl group could potentially modulate these activities, either by enhancing cell permeability, altering receptor binding affinity, or creating a prodrug that releases L-proline upon metabolic cleavage.
Hypothesized Mechanism of Action
The mechanism of action for Noopept, the direct derivative of this compound, has been investigated. Studies suggest that Noopept and its metabolites may inhibit prolyl hydroxylase.[9] Prolyl hydroxylase is a key enzyme in the degradation pathway of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in cellular adaptation to low oxygen. By inhibiting prolyl hydroxylase, Noopept may lead to the stabilization and increased activity of HIF-1, which could be a component of its neuroprotective effects.[9] Given the structural similarity, it is plausible that this compound itself could exhibit inhibitory activity against this enzyme, a hypothesis that warrants direct experimental validation.
Caption: Hypothesized mechanism of this compound via inhibition of prolyl hydroxylase.
Future Research Directions
The existing literature establishes the identity and synthetic utility of this compound but leaves its direct biological activity largely unexplored. Future research should focus on:
-
Direct Biological Screening: Evaluating the compound in a range of in vitro assays to test for neuroprotective, anti-inflammatory, or cognitive-enhancing effects independent of its conversion to Noopept.
-
Enzyme Inhibition Assays: Directly testing the hypothesis that it can inhibit prolyl hydroxylase or other proline-dependent enzymes.
-
Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) profile to understand its stability and metabolic fate in vivo. Does it act as a prodrug for other active compounds?
-
Novel Synthetic Applications: Exploring its use as a building block for other proline-containing peptides and peptidomimetics with potential therapeutic value in areas like anticancer therapy.[1]
Conclusion
This compound is a well-characterized synthetic intermediate whose primary value lies in its indispensable role in the production of the nootropic drug Noopept. Its synthesis is achievable through established organic chemistry methods, and its purity can be rigorously controlled using modern analytical techniques. While its own biological activity remains to be fully elucidated, its structural relationship to both the versatile amino acid L-proline and the neuroactive compound Noopept suggests a rich potential for direct pharmacological effects. Future investigations into its biological properties are warranted and could unveil new therapeutic applications for this important molecule.
References
- Vulcanchem. (n.d.). This compound - 2752-38-7.
- Google Patents. (n.d.). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
- Google Patents. (n.d.). CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
- Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
- National Center for Biotechnology Information. (n.d.). L-Proline. PubChem.
- D'Aniello, C., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology.
- Ustinova, O. I., et al. (2012). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. Acta Naturae.
- Hayat, S., et al. (2020). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Plant Biology.
- Szeleszczuk, Ł., et al. (2024). Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. Journal of Pharmaceutical and Biomedical Analysis.
- Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
- ResearchGate. (n.d.). The Multifaceted Roles of Proline in Cell Behavior.
- D'Aniello, C., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology.
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- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 5. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]
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- 9. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-(Phenylacetyl)-l-proline from L-proline and phenylacetyl chloride
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 1-(Phenylacetyl)-l-proline, a key intermediate in the development of nootropic agents. We delve into the underlying chemical principles of the Schotten-Baumann reaction, offering field-proven insights into optimizing reaction conditions for high yield and purity. This document is intended for researchers, scientists, and drug development professionals, providing a self-validating system for the successful synthesis, purification, and characterization of the target compound.
Introduction: The Significance of this compound
This compound, with the CAS Registry Number 2752-38-7, is a crucial N-acyl amino acid derivative. Its molecular structure, featuring a phenylacetyl group attached to the nitrogen atom of the L-proline ring, makes it a valuable precursor in the synthesis of various pharmacologically active compounds. Notably, it is a key building block for Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester), a dipeptide with demonstrated cognitive-enhancing properties. Nootropics, often referred to as "smart drugs," are compounds that may improve cognitive function, including memory, creativity, and motivation.[1] The synthesis of high-purity this compound is therefore a critical first step in the exploration of new nootropic drug candidates and other therapeutic agents.
This guide will focus on the synthesis of this compound from L-proline and phenylacetyl chloride via a modified Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[2][3] We will explore the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and outline rigorous methods for the purification and characterization of the final product.
Reaction Principle: The Schotten-Baumann Acylation
The synthesis of this compound is a classic example of the Schotten-Baumann reaction, a method for forming amides from amines and acid chlorides.[2][3] This reaction is typically performed under biphasic conditions with an aqueous base to neutralize the hydrochloric acid byproduct.[2]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of L-proline acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The base in the reaction mixture plays a crucial role by neutralizing the liberated hydrochloric acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Caption: Reaction mechanism for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier | Notes |
| L-Proline | C₅H₉NO₂ | 115.13 | 147-85-3 | Sigma-Aldrich | ≥99% purity |
| Phenylacetyl Chloride | C₈H₇ClO | 154.60 | 103-80-0 | Sigma-Aldrich | ≥98% purity, handle with care |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Fisher Scientific | ACS grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR | Anhydrous, ACS grade |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | J.T. Baker | Concentrated (37%) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Acros Organics | For drying |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |
Health and Safety Precautions
Phenylacetyl chloride is corrosive and causes severe skin burns and eye damage.[5][6] It may also cause respiratory irritation.[5][6] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a fume hood.
L-proline is generally considered non-hazardous.[8][9][10][11] However, it is good laboratory practice to avoid inhalation of dust and direct contact with skin and eyes.[9]
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[5][6][7][8][9][10][11][12]
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation of the L-proline solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve L-proline (5.75 g, 0.05 mol) in a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of deionized water. Stir until all the L-proline has dissolved.
-
Cooling the reaction mixture: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Phenylacetyl Chloride: Slowly add phenylacetyl chloride (8.5 g, 0.055 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. The slow, dropwise addition is critical to control the exothermic reaction and minimize the hydrolysis of the acid chloride.
-
Reaction at room temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Acidification: Cool the reaction mixture again in an ice-water bath and slowly add concentrated hydrochloric acid (approx. 8-10 mL) until the pH of the solution is between 1 and 2. This will precipitate the product. A white solid should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or water, to obtain pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | 150-152 °C[13] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 11.38 (br s, 1H, COOH), 7.37-7.25 (m, 5H, Ar-H), 4.63 (d, 1H, α-H proline), 3.75 (s, 2H, CH₂-Ph), 3.59-3.48 (m, 2H, δ-H₂ proline), 2.10 (m, 4H, β-H₂ and γ-H₂ proline). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173.97, 173.50, 129.67, 129.32, 127.74, 60.77, 48.73, 42.50, 28.32, 25.40. |
| Mass Spectrometry (ESI-MS) | m/z: 234.11 [M+H]⁺, 256.09 [M+Na]⁺ |
Discussion and Field-Proven Insights
-
Choice of Base: Sodium hydroxide is a cost-effective and efficient base for this reaction. The use of two equivalents of base is crucial; one to deprotonate the carboxylic acid of L-proline and the second to neutralize the HCl generated during the reaction.[4]
-
Temperature Control: Maintaining a low temperature during the addition of phenylacetyl chloride is paramount to minimize the competing hydrolysis of the acid chloride by water, which would reduce the overall yield.
-
Phase Transfer Catalysis: For larger-scale syntheses or to improve reaction efficiency, the use of a phase transfer catalyst, such as a quaternary ammonium salt, can be beneficial.[13] This facilitates the transfer of the proline anion from the aqueous phase to the organic phase where the reaction with phenylacetyl chloride occurs.
-
Purification: Recrystallization is a critical step to ensure the high purity of the final product, which is essential for its use in subsequent pharmaceutical applications.[14]
Conclusion
The protocol described herein provides a reliable and reproducible method for the synthesis of high-purity this compound. By understanding the underlying principles of the Schotten-Baumann reaction and adhering to the detailed experimental procedure and safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and development, particularly in the promising field of nootropics.
References
-
Carl Roth. (2023). Safety Data Sheet: Phenylacetyl chloride. Retrieved from [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]
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Pearson. (2024). Reactions of Amino Acids: Acylation. Retrieved from [Link]
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Ajinomoto. (2019). SAFETY DATA SHEET: L-PROLINE. Retrieved from [Link]
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J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Prolin. Retrieved from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Suliman, N. A., Mat Taib, C. N., Mohd Moklas, M. A., Adenan, M. I., Hidayat Baharuldin, M. T., & Basir, R. (2016). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic. Evidence-based complementary and alternative medicine : eCAM, 2016, 4391375. [Link]
- Google Patents. (2015). CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
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- Google Patents. (2019). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
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Application Note: A Step-by-Step Protocol for the High-Yield Synthesis of N-phenylacetyl-L-proline
Abstract
This guide provides a comprehensive and detailed protocol for the synthesis of N-phenylacetyl-L-proline, a key intermediate in the development of nootropic agents like Noopept.[1][2][3] We move beyond a simple recitation of steps to explain the underlying chemical principles, focusing on a robust methodology that maximizes yield and purity. The protocol employs a phase-transfer-catalyzed Schotten-Baumann reaction in an anhydrous organic solvent system, a strategic choice to circumvent common challenges such as the hydrolysis of the acylating agent.[2][4] This document is intended for researchers in medicinal chemistry and drug development, offering field-proven insights to ensure a reliable and reproducible synthetic outcome.
The Chemical Principle: Mastering the Schotten-Baumann Reaction
The synthesis of N-phenylacetyl-L-proline is fundamentally an N-acylation reaction. The chosen method is a modification of the classic Schotten-Baumann reaction, which is a widely used method for synthesizing amides from amines and acid chlorides.[5][6]
The core of the reaction is the nucleophilic acyl substitution. The secondary amine of the L-proline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide bond.
A critical aspect of this reaction is the concurrent production of one equivalent of hydrochloric acid (HCl).[7] If left unneutralized, this acid would protonate the starting L-proline, rendering its nitrogen non-nucleophilic and halting the reaction. Therefore, the addition of a base (an "acid scavenger" or "acid-binding agent") is essential to neutralize the HCl as it forms, driving the reaction to completion.[8]
Conventional Schotten-Baumann reactions often use a biphasic system with an aqueous base.[5] However, phenylacetyl chloride is highly susceptible to hydrolysis in the presence of water, which would consume the reagent and reduce the product yield. To overcome this, our protocol utilizes an anhydrous organic solvent, which necessitates a different approach to facilitate the reaction between the solid L-proline and the dissolved phenylacetyl chloride.[4]
The Optimized Protocol: Anhydrous Conditions and Phase-Transfer Catalysis
Our protocol is designed for efficiency and purity, addressing the key challenge of acyl chloride hydrolysis.[4] By conducting the reaction in an anhydrous organic solvent (e.g., acetone or dichloromethane), we create an environment that protects the phenylacetyl chloride.[2][4]
The challenge then becomes the poor solubility of L-proline in such solvents. This is ingeniously solved by the use of a phase-transfer catalyst (PTC) like polyethylene glycol (PEG-400) or a quaternary ammonium salt.[2][4] The PTC facilitates the transfer of the proline anion (formed by the base) into the organic phase, allowing it to react efficiently with the phenylacetyl chloride. This solid-liquid phase transfer catalysis accelerates the reaction rate, leading to a more thorough conversion and a higher yield of the final product.[4]
Quantitative Data Summary
The following table summarizes the reagents and their quantities for a typical lab-scale synthesis. Molar ratios have been optimized for high conversion.
| Reagent | Molecular Wt. ( g/mol ) | Molar Ratio (Equivalents) | Amount for 26 mmol Scale |
| L-Proline | 115.13 | 1.0 | 3.0 g |
| Phenylacetyl Chloride | 154.59 | 1.0 - 1.2 | 4.03 g - 4.84 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 7.18 g |
| Phase-Transfer Catalyst (e.g., PEG-400) | Varies | ~5 mol% | ~0.15 g |
| Anhydrous Acetone (Solvent) | 58.08 | N/A | 40 mL |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis, from initial setup to the purified final product.
Caption: Workflow for N-phenylacetyl-L-proline synthesis.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel or syringe
-
Condenser and drying tube (filled with CaCl₂)
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
TLC plates (silica gel) and developing chamber
Reagents:
-
L-Proline (3.0 g, 26 mmol)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (7.18 g, 52 mmol)
-
Polyethylene glycol 400 (PEG-400) or another suitable PTC
-
Anhydrous acetone (40 mL)
-
Ethyl acetate
-
Dichloromethane
-
1% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Step 1: Reaction Setup
-
Equip a 100 mL three-necked flask with a magnetic stirrer, a thermometer, and a condenser fitted with a drying tube.
-
Add L-proline (3.0 g) and anhydrous acetone (40 mL) to the flask.
-
Begin stirring to create a suspension.
-
Causality Note: Anhydrous conditions are paramount to prevent the hydrolysis of phenylacetyl chloride, maximizing its availability for the desired acylation reaction.[4] The drying tube protects the reaction from atmospheric moisture.
-
Step 2: Reagent Addition at Low Temperature
-
Cool the flask in an ice-water bath to an internal temperature of 0-5°C.
-
Slowly add phenylacetyl chloride (4.03 g) dropwise via a syringe over 20-30 minutes, ensuring the temperature does not exceed 5°C.
-
In parallel, add the finely powdered anhydrous potassium carbonate (7.18 g) in small portions.
-
Causality Note: The acylation reaction is exothermic. Low-temperature addition provides better control, minimizing potential side reactions.[4][11] Adding the K₂CO₃ base in portions ensures efficient neutralization of the HCl byproduct as it is formed, maintaining a favorable reaction environment.[4]
-
Step 3: Catalysis and Reaction Progression
-
Once the additions are complete, add the phase transfer catalyst (approx. 5 mol%).[4]
-
Continue stirring the mixture at 0-5°C for another 1-2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (L-proline) is consumed.
Step 4: Work-up and Product Isolation
-
Upon completion, filter the reaction mixture while it is still warm to remove the potassium salts (KCl and excess K₂CO₃).
-
Wash the collected solids with a small amount of fresh acetone.
-
Combine the filtrates and wash twice with ice water (2 x 10 mL) in a separatory funnel to remove any remaining salts and the PTC.[11]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent (acetone) using a rotary evaporator to yield a crude solid or viscous oil.[2][4]
Step 5: Purification by Recrystallization
-
Take up the crude residue in water and acidify the aqueous solution to a pH of 1-3 using 1% HCl.[11] A white precipitate of N-phenylacetyl-L-proline should form.
-
Collect the crude solid by vacuum filtration.
-
Recrystallize the solid from ethyl acetate to obtain the pure product.[11]
-
Collect the white, crystalline solid by filtration and dry under vacuum. The expected melting point is approximately 150-152°C.[4]
Characterization and Quality Control
To validate the identity and purity of the synthesized N-phenylacetyl-L-proline, the following analytical techniques are recommended:
-
Melting Point: Compare the observed melting point with the literature value (150.5-151.4°C).[4] A sharp melting range indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation. The expected proton NMR signals in CDCl₃ include characteristic peaks for the proline ring protons, the phenylacetyl methylene protons, the aromatic protons, and the carboxylic acid proton.[11]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carboxylic acid O-H stretch, the amide C=O stretch, and the carboxylic acid C=O stretch.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing purity with high accuracy.[12][13]
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Phenylacetyl chloride is corrosive and lachrymatory. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Organic solvents such as acetone, ethyl acetate, and dichloromethane are flammable and volatile. Avoid open flames and ensure proper grounding of equipment.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Conclusion
This application note details a reliable and high-yield protocol for the synthesis of N-phenylacetyl-L-proline. By employing an anhydrous organic solvent system in conjunction with a phase-transfer catalyst, this method effectively overcomes the common issue of acyl chloride hydrolysis, ensuring an efficient and reproducible outcome. The provided explanations for each step are intended to empower researchers to not only execute the protocol successfully but also to understand the critical parameters governing its success.
References
-
PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Available at: [Link]
-
MDPI. (2024). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Available at: [Link]
-
Nootropics Expert. Noopept. Available at: [Link]
- Google Patents. (2019). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
-
National Institutes of Health (NIH). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. Available at: [Link]
-
MDPI. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Available at: [Link]
-
Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Available at: [Link]
- Google Patents. (2015). CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
-
Examine.com. (2023). Research Breakdown on N-Phenylacetyl-L-prolylglycine ethyl ester. Available at: [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
PubMed. (2024). Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. Available at: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
-
PubMed. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Available at: [Link]
-
ResearchGate. (2019). (PDF) Drug with Neuroprotective Properties Noopept Does Not Stimulate Cell Proliferation. Available at: [Link]
-
ResearchGate. (2014). N-Phenylacetylglycyl-L-Proline Ethyl Ester Converts into Cyclo-L-Prolylglycine Showing a Similar Spectrum of Neuropsychotropic Activity. Available at: [Link]
-
Dr.Oracle. (2024). What is the clinical use of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester)?. Available at: [Link]
-
PrepChem.com. Preparation of phenylacetyl chloride. Available at: [Link]
-
Bertin Technologies. N-Phenylacetyl-L-Prolylglycine ethyl ester - Analytical Standards. Available at: [Link]
-
PubMed. (2004). Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor. Available at: [Link]
-
National Institutes of Health (NIH). (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
NIST WebBook. L-Proline, N-(phenylacetyl)-, pentyl ester. Available at: [Link]
-
ResearchGate. (2015). Noopept: Development and Validation of a UV-Vis Spectrophotometric method for the quantification of ( )-N-phenylacetyl-L-prol. Available at: [Link]
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HPLC method for the analysis and purification of 1-(Phenylacetyl)-l-proline
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis and Purification of 1-(Phenylacetyl)-l-proline
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the analytical determination and preparative purification of this compound (CAS 2752-38-7). As a key intermediate in the synthesis of various pharmaceutical agents, particularly nootropic compounds, ensuring the purity and accurate quantification of this molecule is paramount.[1] This document provides scientifically-grounded, step-by-step protocols for reversed-phase HPLC analysis, a complete method validation strategy according to International Conference on Harmonisation (ICH) guidelines, and a scalable preparative purification workflow. Furthermore, it addresses the critical aspect of enantiomeric purity by outlining a chiral separation approach. The methodologies are designed for researchers, scientists, and drug development professionals who require reliable and reproducible results for quality control and scale-up manufacturing.
Introduction: The Scientific Rationale
This compound is a synthetic derivative of the amino acid L-proline. Its molecular structure, featuring a phenylacetyl group attached to the proline nitrogen, makes it a valuable building block in organic synthesis. The compound is typically synthesized via the acylation of L-proline with phenylacetyl chloride.[1] This reaction, however, can yield impurities such as unreacted starting materials and phenylacetic acid, the latter resulting from the hydrolysis of the acylating agent.[2] Therefore, a precise and specific analytical method is essential to quantify the target compound and resolve it from potential process-related impurities.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3] This guide focuses on a reversed-phase (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like this compound. The principles outlined here are grounded in established chromatographic theory to provide not just a procedure, but a framework for understanding and troubleshooting the separation.
Part I: Analytical Method for Quantification and Purity
The objective of the analytical method is to provide accurate quantification and a clear purity profile of this compound in a given sample.
Principle of Separation
The method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, being a moderately polar molecule, will partition between these two phases. Its retention is primarily governed by the hydrophobic interaction of its phenyl group with the C18 stationary phase. The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid moiety on the proline ring, leading to a single, well-defined chromatographic peak and preventing peak tailing.
Experimental Protocol: Analytical HPLC
Materials and Equipment:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Reference Standard: this compound, purity ≥98%.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Phosphoric Acid (H₃PO₄, analytical grade).
-
Volumetric glassware, analytical balance, and solvent filtration apparatus.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard for reversed-phase separations, providing excellent resolution and efficiency for this class of compound. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) | The aqueous component of the mobile phase. Phosphoric acid controls the pH to suppress carboxylate ionization, ensuring a sharp, symmetrical peak.[4] |
| Mobile Phase B | Acetonitrile | The organic modifier. Its concentration is adjusted to control the elution strength and retention time of the analyte. |
| Elution Mode | Isocratic or Gradient | Isocratic: 50:50 (A:B) is a good starting point. Gradient: May be needed to resolve early-eluting impurities (e.g., phenylacetic acid) from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The phenylacetyl moiety provides strong absorbance at lower UV wavelengths. A PDA detector can be used to confirm peak purity across the spectrum. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC; can be adjusted based on sample concentration. |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution Preparation: Prepare the sample to a target concentration of 100 µg/mL using the same diluent. Filter the final solution through a 0.45 µm syringe filter if particulate matter is present.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The expected retention time for this compound under these conditions is approximately 5-8 minutes.
Part II: Analytical Method Validation Protocol
Method validation is a mandatory process to ensure that the analytical procedure is suitable for its intended purpose.[5] The following protocols are based on ICH Q2(R1) guidelines.[6][7]
Validation Workflow
Caption: Workflow for HPLC method validation according to ICH guidelines.
Validation Parameters and Protocols
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject the diluent (blank), a solution of known impurities (e.g., phenylacetic acid, L-proline), the reference standard, and the sample solution. Assess for any interference at the retention time of the main peak. Use PDA to check for peak purity. | The analyte peak should be free from interference from blank and impurities. Peak purity index should be >0.999. |
| Linearity & Range | Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of peak area vs. concentration.[8] | Correlation coefficient (R²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy (Recovery) | Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery of the added analyte. | Mean recovery should be within 98.0% to 102.0%.[8] |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision. |
| LOD & LOQ | Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio. Inject solutions of decreasing concentration to find the response. | S/N ratio for LOD is typically ≥ 3:1. S/N ratio for LOQ is typically ≥ 10:1. The LOQ should be confirmed with acceptable precision (RSD ≤ 10%).[8] |
| Robustness | Intentionally make small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Assess the impact on retention time and peak area. | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the minor changes. |
Part III: Preparative HPLC for Purification
The goal of preparative HPLC is to isolate this compound from a crude synthesis mixture with high purity and yield. This requires scaling up the analytical method.[2]
Scaling from Analytical to Preparative
Transitioning to a preparative scale involves adjusting several parameters to maximize throughput while maintaining adequate resolution:
-
Column: Use a column with a larger internal diameter (e.g., 21.2 mm or 50 mm) packed with the same C18 stationary phase.
-
Flow Rate: The flow rate must be increased proportionally to the column's cross-sectional area to maintain linear velocity.
-
Sample Loading: The primary goal is to load as much crude material as possible without compromising the separation between the target peak and its closest impurities. This is determined empirically through a loading study.
Preparative Purification Workflow
Caption: General workflow for the preparative HPLC purification process.
Protocol: Preparative Purification
-
Crude Sample Preparation: Dissolve the crude product in the mobile phase or a compatible strong solvent (like methanol or acetonitrile) to the highest possible concentration without precipitation.
-
System Setup: Use a preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm). Equilibrate the column with the same mobile phase as the analytical method.
-
Loading Study (Optional but Recommended): Perform a series of small injections with increasing mass loads to determine the maximum amount that can be purified in a single run without losing resolution.
-
Purification Run: Inject the concentrated crude sample onto the preparative column.
-
Fraction Collection: Monitor the column effluent with a UV detector. Use an automated fraction collector to collect peaks as they elute. Set the collection threshold to capture the main analyte peak, starting just before the peak rises and ending just after it returns to baseline.
-
Purity Analysis: Analyze a small aliquot from each collected fraction using the validated analytical HPLC method described in Part I.
-
Pooling and Concentration: Combine the fractions that meet the required purity specification (e.g., >99.0%). Remove the solvent using a rotary evaporator to obtain the purified solid compound.
Part IV: Chiral Purity Analysis
Since the synthesis starts with L-proline, the final product is expected to be the L-enantiomer. However, certain reaction conditions can cause racemization, leading to the presence of the unwanted D-enantiomer. Assessing chiral purity is often a regulatory requirement in pharmaceutical development.[9]
Rationale for Chiral Separation
Enantiomers have identical physical properties in an achiral environment but can have vastly different pharmacological and toxicological profiles in the chiral environment of the human body.[10] Therefore, quantifying the enantiomeric excess (e.e.) is a critical quality attribute. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for this separation.[9][11]
Recommended Chiral HPLC Method
Direct separation of underivatized amino acid derivatives can be challenging. A polysaccharide-based CSP is a versatile starting point.
Suggested Chiral HPLC Conditions:
| Parameter | Recommended Condition |
| Column | Chiralpak IA or AD-H (amylose or cellulose derivatives) 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Normal Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v) Polar Organic: Methanol / Acetonitrile / TFA (e.g., 50:50:0.1 v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Note: Optimization of the mobile phase composition (especially the ratio of the alcohol modifier) is almost always required to achieve baseline separation of the enantiomers.[12]
Conclusion
The HPLC methods detailed in this application note provide a comprehensive and scientifically sound framework for the quality control and purification of this compound. The validated analytical RP-HPLC method is specific, accurate, and precise for routine analysis. The scalable preparative protocol allows for efficient isolation of the compound at high purity. Finally, the inclusion of a chiral separation strategy addresses the critical need for enantiomeric purity assessment in a pharmaceutical context. By explaining the causality behind experimental choices, these protocols empower researchers to not only execute the methods but also to adapt and troubleshoot them effectively.
References
-
Cheméo. (n.d.). Chemical Properties of L-Proline, N-(phenylacetyl)-, nonyl ester. Retrieved from [Link]
-
gsrs. (n.d.). 5-OXO-1-(PHENYLACETYL)-L-PROLINE. Retrieved from [Link]
-
NIST. (n.d.). L-Proline, N-(phenylacetyl)-, pentyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
-
SIELC Technologies. (n.d.). Separation of 5-Oxo-1-(phenylsulphonyl)-L-proline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2020). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
YouTube. (2022, March 3). How to do HPLC method validation. Retrieved from [Link]
-
ResearchGate. (2015). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from [Link]
-
ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]
-
Preprints.org. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2014). Calibration function for proline in water determined by HPLC following derivatization with FMOC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Proline. Retrieved from [Link]
- Google Patents. (n.d.). CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline.
-
PubMed. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Retrieved from [Link]
-
PubChem. (n.d.). proline biosynthesis pathway. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]
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- 4. Separation of 5-Oxo-1-(phenylsulphonyl)-L-proline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 10. csfarmacie.cz [csfarmacie.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Multi-dimensional NMR Approach to the Conformational Analysis of N-phenylacetyl-L-proline
Introduction: The Conformational Duality of N-Acyl-Proline Systems
N-phenylacetyl-L-proline is a key structural motif found in various biologically active compounds and serves as a fundamental model for studying peptide conformation. Unlike other amino acids, the tertiary amide bond formed between the phenylacetyl group and the proline nitrogen possesses a uniquely low rotational energy barrier. This results in a slow equilibrium on the Nuclear Magnetic Resonance (NMR) timescale between two distinct conformational isomers, or "rotamers": cis and trans.[1] This phenomenon of cis-trans isomerism governs the three-dimensional structure, and by extension, the biological function of proline-containing peptides and proteins.[2][3]
Consequently, a standard one-dimensional NMR spectrum of N-phenylacetyl-L-proline does not show a single set of sharp signals. Instead, it presents a doubled set of resonances, reflecting the co-existence of both isomers in solution.[2] This application note provides a comprehensive guide and detailed protocol for utilizing 1D and 2D NMR spectroscopy to not only assign the chemical structure but also to unambiguously identify, characterize, and quantify these two crucial conformers. This multi-dimensional approach is essential for any scientist working on the design, synthesis, or analysis of proline-containing therapeutics and biomolecules.
The Spectroscopic Signature of Isomerism: Key Diagnostic Principles
The slow interconversion between the cis and trans forms of the phenylacetyl-proline amide bond allows NMR to capture both states simultaneously. The distinct spatial arrangement of the proline ring relative to the N-acyl substituent in each isomer leads to unique electronic environments for the nuclei, providing clear diagnostic markers.
-
13C NMR as the Definitive Indicator: The most reliable method for assigning the cis and trans isomers is by examining the chemical shifts of the proline ring's β-carbon (Cβ) and γ-carbon (Cγ).[4] A well-established empirical rule states:
-
1H NMR and Through-Space Correlations (NOE): While 1H NMR also shows doubled signals, assignment can be ambiguous without further information. Two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy, which detects protons close in space (<5 Å), provides definitive confirmation.
-
In the trans conformer, the proline α-proton (Hα) is spatially close to the protons of the phenylacetyl methylene (CH₂) group.
-
In the cis conformer, the proline α-proton (Hα) is spatially close to its own δ-protons (Hδ) on the five-membered ring.[6]
-
The following workflow visualizes the logical process from sample preparation to final structural confirmation.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol ensures the preparation of a high-quality, homogeneous sample suitable for high-resolution NMR spectroscopy.
-
Material Weighing: Accurately weigh 10-20 mg of N-phenylacetyl-L-proline for standard 1D and 2D experiments.[7] A higher concentration (up to 50 mg) may be beneficial for expediting 13C acquisition time, though it can lead to broader lines in the 1H spectrum due to increased viscosity.[8]
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is suitable as N-phenylacetyl-L-proline is soluble in it.[9] For compounds with different solubility profiles, DMSO-d₆ or Methanol-d₄ are common alternatives. The deuterated solvent provides the deuterium lock signal for the spectrometer.
-
Dissolution: Transfer the weighed solid into a small, clean vial. Add approximately 0.6 mL of the chosen deuterated solvent.[7] Vortex gently until the solid is fully dissolved. Preparing the sample in a separate vial ensures complete dissolution before transfer to the NMR tube.[8]
-
Filtration (if necessary): If any solid particles or cloudiness persist, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Suspended solids severely degrade spectral quality by disrupting magnetic field homogeneity.
-
Transfer to NMR Tube: Use a clean, high-quality 5 mm NMR tube.[7][10] The final sample height should be approximately 4.5-5 cm, corresponding to a volume of 0.5-0.6 mL.
-
Labeling: Label the NMR tube clearly with a permanent marker or a securely wrapped label, ensuring the label is placed above the area that will be inside the NMR probe.[11]
Protocol 2: NMR Data Acquisition
This protocol outlines the suite of NMR experiments required for a comprehensive analysis. Experiments should be performed on a spectrometer with a field strength of 400 MHz or higher.
-
Standard 1D 1H Spectrum: Acquire a standard proton spectrum to assess sample purity and observe the overall signal pattern, including the doubled resonances from the cis/trans isomers.
-
Standard 1D 13C Spectrum: Acquire a proton-decoupled 13C spectrum. This is the most critical experiment for the initial cis/trans assignment based on the Cβ and Cγ chemical shifts.
-
2D 1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). It is invaluable for tracing the connectivity of the proline ring protons (Hα, Hβ, Hγ, Hδ) for each isomer independently.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous link between the 1H and 13C assignments, allowing the definitive assignment of Cβ and Cγ based on their attached protons.
-
2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of bond connectivity. It is the gold standard for confirming the stereochemical assignment of the cis and trans amide bond. A mixing time of 500-800 ms is typically appropriate for a molecule of this size.
Data Interpretation: A Step-by-Step Analysis
The analysis centers on identifying the two co-existing rotamers in solution.
Expected NMR Data Summary
The following tables summarize the expected chemical shifts for N-phenylacetyl-L-proline in CDCl₃, compiled from literature data.[9] Note that the major conformer is typically the trans isomer.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Trans Isomer (Major) | Cis Isomer (Minor) | Multiplicity |
| Phenyl (C₆H₅) | 7.25 - 7.37 | 7.25 - 7.37 | m |
| Proline Hα | ~4.63 | ~4.55 | dd |
| Phenylacetyl CH₂ | ~3.75 | ~3.85 | s (AB system) |
| Proline Hδ | 3.48 - 3.59 | ~3.30 | m |
| Proline Hβ, Hγ | ~2.10 | ~1.9 - 2.2 | m |
| Carboxyl COOH | ~11.38 | ~11.0 | br s |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Trans Isomer (Major) | Cis Isomer (Minor) |
| Proline COOH | ~173.9 | ~174.5 |
| Amide C=O | ~173.3 | ~173.5 |
| Phenyl C (ipso) | ~135.0 | ~135.2 |
| Phenyl CH | 127.7 - 129.7 | 127.7 - 129.7 |
| Proline Cα | ~60.5 | ~61.0 |
| Proline Cδ | ~48.5 | ~49.0 |
| Phenylacetyl CH₂ | ~42.3 | ~42.5 |
| Proline Cβ | ~28.3 | ~31.5 |
| Proline Cγ | ~25.4 | ~22.5 |
| Δδ (Cβ - Cγ) | ~2.9 ppm ¹ | ~9.0 ppm ¹ |
¹Note: The Δδ values calculated from this specific dataset show a slight deviation from the general rule but still clearly distinguish the two isomers. The cis isomer always exhibits a significantly larger separation.
Analytical Procedure
-
Initial 13C Analysis: Identify the two sets of proline Cβ and Cγ signals in the 13C spectrum. Calculate the chemical shift difference (Δδ) for each pair. The pair with the larger Δδ (~9 ppm) corresponds to the cis isomer, and the pair with the smaller Δδ (~3-5 ppm) corresponds to the trans isomer.[5] This provides the primary assignment.
-
1H and HSQC Correlation: Use the 2D HSQC spectrum to correlate the now-assigned Cβ and Cγ carbons to their attached Hβ and Hγ protons for each isomer.
-
COSY Walkthrough: Starting from the assigned Hβ/Hγ protons, use the COSY spectrum to "walk" along the spin system of each proline ring, assigning the remaining Hα and Hδ protons for both the cis and trans forms.
-
NOESY Confirmation: The definitive structural proof comes from the NOESY spectrum.
-
Look for a cross-peak between the proline Hα signal of the trans isomer (~4.63 ppm) and the phenylacetyl CH₂ protons (~3.75 ppm).
-
Look for a cross-peak between the proline Hα signal of the cis isomer (~4.55 ppm) and its own Hδ protons (~3.30 ppm). The presence of these key correlations validates the assignments made in Step 1.
-
-
Quantification: To determine the relative populations of the two isomers, integrate two well-resolved, non-overlapping signals in the 1H spectrum that correspond to the same proton in each form (e.g., the Hα signals). The ratio of the integrals directly reflects the molar ratio of the trans to cis conformers in solution.[12]
Conclusion
The conformational heterogeneity of N-phenylacetyl-L-proline presents a common challenge in the analysis of proline-containing molecules. A simplistic 1D NMR analysis is insufficient for complete characterization. As demonstrated, a systematic multi-dimensional NMR approach, combining 1D 1H and 13C spectroscopy with 2D COSY, HSQC, and NOESY experiments, provides a robust and self-validating system for analysis. This methodology allows researchers to unambiguously assign all signals, confidently determine the cis and trans configurations, and quantify their equilibrium ratio in solution. These detailed structural insights are fundamental for understanding structure-activity relationships and for the rational design of novel therapeutics.
References
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]
-
Lange, O. F., et al. (2021). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins. Angewandte Chemie International Edition, 60(32), 17655-17663. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
University of Colorado Boulder Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation. [Link]
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University of Notre Dame NMR Spectroscopy. NMR Sample Preparation. [Link]
-
Queen Mary University of London. NMR Sample Preparation. [Link]
-
Hodges, J. A., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 140(29), 9263–9274. [Link]
-
Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Biopolymers, 34(9), 1221-30. [Link]
-
Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-61. [Link]
-
IMSERC. Amino Acids: Proline. [Link]
-
Zervosen, A., et al. (2007). Proline cis-trans isomerization controls autoinhibition of a signaling protein. Nature Chemical Biology, 3(10), 643-9. [Link]
-
Odinity. (2014). Cis- Trans Equilibrium of N-Acetyl-L-Proline. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline cis-trans isomerization controls autoinhibition of a signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acids: Proline [imserc.northwestern.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. 1-(Phenylacetyl)-l-proline (2752-38-7) for sale [vulcanchem.com]
- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 11. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. odinity.com [odinity.com]
Using 1-(Phenylacetyl)-l-proline in the solid-phase synthesis of Noopept
Application Note & Protocol
Efficient Solid-Phase Synthesis of Noopept Utilizing 1-(Phenylacetyl)-L-proline
Abstract: This application note provides a comprehensive guide for the solid-phase synthesis of Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester), a nootropic dipeptide with significant cognitive-enhancing properties.[1][2][3] The protocol leverages the strategic use of this compound as a key building block in a streamlined Fmoc-based solid-phase peptide synthesis (SPPS) workflow. This methodology offers considerable advantages over traditional solution-phase synthesis, including simplified purification and the potential for automation.[4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides and active pharmaceutical ingredients.
Introduction: The Significance of Noopept and the Advantages of Solid-Phase Synthesis
Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester) is a dipeptide with potent nootropic and neuroprotective effects, making it a subject of considerable interest in neuroscience and drug development.[6][7] Its synthesis is a critical step in enabling further research into its mechanisms of action and potential therapeutic applications.[8] While solution-phase synthesis is a common method for its preparation[2], solid-phase peptide synthesis (SPPS) offers a more efficient and scalable alternative.[5]
The core of the strategy presented here involves the use of pre-synthesized this compound, which is then coupled to resin-bound glycine ethyl ester. This approach simplifies the synthesis by incorporating the N-terminal modification prior to the final coupling step. The Fmoc/tBu strategy is employed for the temporary protection of the alpha-amino group, allowing for mild deprotection conditions and minimizing side reactions.[9][10]
Synthesis of the Key Precursor: this compound
A reliable supply of high-purity this compound is crucial for the successful synthesis of Noopept. While commercially available, it can also be synthesized in the laboratory. The following protocol is based on the acylation of L-proline with phenylacetyl chloride.[1][11]
Materials and Reagents for this compound Synthesis
| Reagent | Formula | Molar Mass ( g/mol ) | Grade |
| L-proline | C₅H₉NO₂ | 115.13 | ≥99% |
| Phenylacetyl chloride | C₈H₇ClO | 154.59 | ≥98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Sodium Hydroxide | NaOH | 40.00 | ACS Reagent, ≥97% |
| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Reagent, ≥99.5% |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |
Protocol for this compound Synthesis
-
Dissolution of L-proline: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Acylation: While vigorously stirring, slowly add phenylacetyl chloride (1.1 equivalents) dropwise to the cooled solution. Simultaneously, add a 4 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any unreacted phenylacetyl chloride and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure this compound as a white solid.[1][2]
Solid-Phase Synthesis of Noopept
The following protocol outlines the solid-phase synthesis of Noopept on a pre-loaded Fmoc-Gly-Wang resin. The synthesis proceeds from the C-terminus to the N-terminus.
Materials and Reagents for Solid-Phase Synthesis
| Reagent | Formula | Molar Mass ( g/mol ) | Grade |
| Fmoc-Gly-Wang Resin | - | - | 100-200 mesh, ~0.6 mmol/g |
| This compound | C₁₃H₁₅NO₃ | 233.26 | ≥98% |
| N,N'-Diisopropylcarbodiimide (DIC) | C₇H₁₄N₂ | 126.20 | ≥99% |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Peptide synthesis grade |
| Piperidine | C₅H₁₁N | 85.15 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Peptide synthesis grade |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Reagent grade, ≥99% |
| Triisopropylsilane (TIS) | C₉H₂₂Si | 158.36 | ≥98% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
Workflow for Solid-Phase Synthesis of Noopept
Figure 1: General workflow for the solid-phase synthesis of Noopept.
Detailed Protocol for Solid-Phase Synthesis
Step 1: Resin Preparation and Swelling
-
Place Fmoc-Gly-Wang resin (1 equivalent, e.g., 1 g at 0.6 mmol/g) in a solid-phase synthesis vessel.
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[12]
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (10 mL per gram of resin) to the swollen resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.[13]
-
Drain the solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and then DMF (3x).
Step 3: Coupling of this compound
-
In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.[12]
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and finally DMF (3x).
Step 4: Cleavage and Deprotection
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.
Step 5: Product Precipitation and Purification
-
Concentrate the TFA filtrate to approximately 10% of its original volume using a gentle stream of nitrogen or rotary evaporation.
-
Precipitate the crude Noopept by adding the concentrated solution dropwise to a flask of cold diethyl ether (at least 10 times the volume of the concentrate) with vigorous stirring.
-
A white precipitate should form. Allow the suspension to stand at -20 °C for at least 30 minutes to maximize precipitation.
-
Collect the crude peptide by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude product under vacuum.
Step 6: Purification and Characterization
-
Purify the crude Noopept by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product.
-
Confirm the identity and purity of the product by mass spectrometry (MS) and analytical HPLC.
-
Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Chemical Reaction Scheme
Figure 2: Chemical reaction scheme for the solid-phase synthesis of Noopept.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test is positive (blue beads) after the initial coupling time, extend the reaction time or perform a double coupling. Ensure that the this compound and coupling reagents are of high quality and anhydrous.
-
Aggregation: While less common for a dipeptide, aggregation can sometimes occur on the resin. Using specialized resins or additives may be necessary for longer or more complex peptides.[9]
-
Low Cleavage Yield: Ensure the peptide-resin is completely dry before adding the cleavage cocktail. The cleavage time can be extended if necessary, but monitor for potential side reactions.
-
Purity: The purity of the final product is highly dependent on the efficiency of each step. Thorough washing between steps is critical to remove excess reagents and byproducts. The final purification by RP-HPLC is essential to obtain high-purity Noopept.
Conclusion
The solid-phase synthesis of Noopept using this compound offers a robust and efficient alternative to traditional solution-phase methods. This application note provides a detailed protocol that can be readily implemented in a laboratory setting. By following these procedures, researchers can reliably synthesize high-purity Noopept for further investigation into its promising nootropic and neuroprotective properties.
References
- Vulcanchem. This compound - 2752-38-7.
- Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis.
- ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Google Patents. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Google Patents. CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ChemicalBook. Synthesis and Application of Noopept.
- PubMed. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity.
- APExBIO. Noopept - Cognitive Enhancement & Neuroprotection.
- NIH. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept.
- ResearchGate. The nootropic and neuroprotective proline-containing dipeptide Noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer's Disease model.
Sources
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- 2. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]
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- 4. chemistry.du.ac.in [chemistry.du.ac.in]
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- 8. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
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- 12. biovera.com.au [biovera.com.au]
- 13. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Quality Control of N-phenylacetyl-L-proline
Introduction: Ensuring the Quality of a Key Synthetic Intermediate
N-phenylacetyl-L-proline is a pivotal chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical integrity and purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical techniques and protocols required for the stringent quality control of N-phenylacetyl-L-proline, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established principles of analytical chemistry and adhere to regulatory expectations for data integrity and method validation.
The quality control of N-phenylacetyl-L-proline hinges on a multi-faceted analytical approach to confirm its identity, quantify its purity, and determine its enantiomeric excess. This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC) for both purity and chiral analysis, spectroscopic techniques for structural elucidation and identification, and other key tests to ensure the material meets the highest quality standards.
Critical Quality Attributes of N-phenylacetyl-L-proline
The quality of N-phenylacetyl-L-proline is defined by a set of critical quality attributes (CQAs) that must be consistently monitored. These attributes are essential for guaranteeing the performance of this raw material in subsequent synthetic steps and the quality of the final drug product.
| Critical Quality Attribute | Analytical Technique(s) | Purpose |
| Identity | FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure of N-phenylacetyl-L-proline. |
| Purity (Assay) | HPLC-UV | To quantify the amount of N-phenylacetyl-L-proline in the sample. |
| Enantiomeric Purity | Chiral HPLC | To determine the percentage of the desired L-enantiomer and control the level of the D-enantiomer. |
| Related Substances | HPLC-UV | To detect and quantify any impurities, including starting materials, by-products, and degradation products. |
| Residual Solvents | Gas Chromatography (GC) | To ensure that levels of residual solvents from the manufacturing process are within acceptable limits. |
| Appearance | Visual Inspection | To check for a white to off-white solid, free from foreign matter. |
| Solubility | Visual Inspection | To confirm its solubility in appropriate solvents. |
| Melting Point | Melting Point Apparatus | To provide a physical constant for identification and purity assessment. |
Identification and Structural Confirmation
A robust identification of N-phenylacetyl-L-proline relies on a combination of spectroscopic techniques, each providing a unique fingerprint of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups in the molecule.
Protocol:
-
Prepare the sample as a potassium bromide (KBr) pellet.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-2500 | O-H stretch (carboxylic acid, broad) |
| ~1730 | C=O stretch (carboxylic acid) |
| ~1630 | C=O stretch (amide) |
| ~1590, 1495, 1450 | C=C stretch (aromatic ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure.
¹H NMR (CDCl₃):
-
δ ~11.38 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ ~7.37-7.25 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ ~4.63 ppm (d, 1H): α-proton of the proline ring.
-
δ ~3.75 ppm (s, 2H): Methylene protons of the phenylacetyl group (-CH₂-Ph).
-
δ ~3.59-3.48 ppm (dq, 2H): δ-protons of the proline ring.
-
δ ~2.10 ppm (dd, 4H): β- and γ-protons of the proline ring.[1]
¹³C NMR (CDCl₃):
-
δ ~173.5 ppm: Carboxylic acid carbon.
-
δ ~173.3 ppm: Amide carbonyl carbon.
-
δ ~129.7-127.7 ppm: Aromatic carbons.
-
δ ~60.6 ppm: α-carbon of the proline ring.
-
δ ~48.6 ppm: δ-carbon of the proline ring.
-
δ ~42.4 ppm: Methylene carbon of the phenylacetyl group.
-
δ ~28.1 ppm: β-carbon of the proline ring.
-
δ ~25.4 ppm: γ-carbon of the proline ring.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
Expected Molecular Ion:
-
[M+H]⁺: m/z 234.11
-
[M-H]⁻: m/z 232.10
Chromatographic Analysis for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and enantiomeric excess of N-phenylacetyl-L-proline.
Purity Assessment and Assay by Reverse-Phase HPLC
This method is designed to separate N-phenylacetyl-L-proline from potential impurities.
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC purity and assay determination.
Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[1]
Enantiomeric Purity by Chiral HPLC
Ensuring the stereochemical integrity of N-phenylacetyl-L-proline is critical. Chiral HPLC is the definitive method for separating and quantifying the L- and D-enantiomers.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for enantiomeric purity determination by chiral HPLC.
Protocol:
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
System Suitability: A resolution of not less than 1.5 between the L- and D-enantiomer peaks in the racemic standard injection is required to ensure adequate separation.
Potential Impurities and Their Control
Impurities in N-phenylacetyl-L-proline can arise from the starting materials, by-products of the synthesis, or degradation.
Potential Impurities:
-
L-Proline: Unreacted starting material.
-
Phenylacetic acid: A potential by-product or degradation product.
-
N-phenylacetyl-D-proline: The undesired enantiomer.
The reverse-phase HPLC method should be capable of separating these impurities from the main peak. The chiral HPLC method is specifically designed to control the enantiomeric impurity.
Conclusion
The analytical methods detailed in this document provide a robust framework for the comprehensive quality control of N-phenylacetyl-L-proline. Adherence to these protocols, coupled with rigorous method validation, will ensure that this critical raw material consistently meets the high standards required for pharmaceutical manufacturing. The synergistic use of spectroscopic and chromatographic techniques provides a high degree of confidence in the identity, purity, and stereochemical integrity of N-phenylacetyl-L-proline, ultimately contributing to the quality and safety of the final medicinal product.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. 2023. [Link]
-
Eubioco. Pharmaceutical raw materials – a guide to ingredient selection and quality control. 2023. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
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Scaling Up the Synthesis of 1-(Phenylacetyl)-l-proline: An Application Guide for Pharmaceutical Development
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed technical overview and actionable protocols for the scaled-up production of 1-(Phenylacetyl)-l-proline, a key intermediate in the synthesis of various pharmaceuticals, notably the nootropic agent Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester)[1]. The synthesis primarily involves the N-acylation of L-proline with phenylacetyl chloride, a classic example of the Schotten-Baumann reaction[2][3]. This document elucidates the critical process parameters, safety considerations, in-process controls, and purification strategies essential for transitioning from laboratory-scale synthesis to robust, industrial-scale manufacturing. By integrating established chemical principles with practical, field-proven insights, this guide aims to equip researchers and drug development professionals with the necessary knowledge to achieve efficient, safe, and scalable production of high-purity this compound.
Introduction: The Significance of this compound in Pharmaceutical Synthesis
This compound (CAS No: 2752-38-7) is a chiral N-acylated amino acid derivative that serves as a pivotal building block in the synthesis of more complex active pharmaceutical ingredients (APIs)[1]. Its molecular structure, featuring a phenylacetyl moiety attached to the nitrogen atom of the L-proline ring, imparts specific physicochemical properties that are leveraged in drug design[1]. The primary application of this intermediate is in the production of nootropic agents, which are compounds that aim to enhance cognitive function[1]. The growing interest in cognitive enhancers necessitates the development of scalable and cost-effective synthetic routes for their precursors, such as this compound.
This guide will focus on the most industrially viable synthetic route, detailing the scale-up from laboratory to pilot and commercial production. We will delve into the mechanistic underpinnings of the synthesis, provide step-by-step protocols, and address the critical aspects of process safety, quality control, and purification that are paramount in a pharmaceutical manufacturing context.
Chemical Synthesis: The Schotten-Baumann Reaction at Scale
The most prevalent and industrially scalable method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of the secondary amine of L-proline with phenylacetyl chloride in the presence of a base[2][3]. To enhance reaction efficiency and address the solubility challenges of L-proline in organic solvents, phase transfer catalysis is often employed[1][4].
Reaction Mechanism and Rationale for Component Selection
The reaction proceeds via nucleophilic acyl substitution. The secondary amine of L-proline acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. A base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion[2]. In a biphasic system, a phase transfer catalyst facilitates the transport of the proline anion from the aqueous phase (or as a solid) to the organic phase where the phenylacetyl chloride resides, thereby accelerating the reaction rate[1][4].
Key Components and their Roles:
| Component | Role | Rationale for Selection at Scale |
| L-Proline | Starting material, source of the proline scaffold. | Readily available in high purity (pharmaceutical grade) from numerous suppliers. Its chirality is crucial for the final product's stereochemistry. |
| Phenylacetyl Chloride | Acylating agent. | A reactive acyl chloride that readily participates in the N-acylation reaction. Available in bulk from various chemical manufacturers. |
| Base (e.g., Potassium Hydroxide, Pyridine) | Acid scavenger. | Inorganic bases like KOH are cost-effective and easily removed during work-up. Organic bases like pyridine can also be used but may require more rigorous removal procedures. |
| Organic Solvent (e.g., Chloroform, Dichloromethane) | Reaction medium. | Chosen for its ability to dissolve phenylacetyl chloride and the product, while having low reactivity with the reactants. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride. |
| Phase Transfer Catalyst (e.g., Cyclodextrin, Quaternary Ammonium Salts) | Reaction accelerator. | Significantly improves the reaction rate in a solid-liquid or liquid-liquid biphasic system, leading to higher throughput and potentially milder reaction conditions. |
Process Workflow Diagram
Caption: Scaled-up production workflow for this compound.
Detailed Protocols for Scaled-Up Production
The following protocols are designed for pilot-scale (e.g., 50-100 L reactor) production and can be further scaled with appropriate engineering considerations.
Pilot-Scale Synthesis Protocol (Based on a 50 kg L-Proline Batch)[5]
Equipment:
-
1000 L glass-lined or stainless steel reactor with temperature control, mechanical stirring, and ports for addition and inert gas blanketing.
-
Jacketed dropping funnels or dosing pumps for controlled addition.
-
Filter-dryer or centrifuge for product isolation.
-
Vacuum drying oven.
Materials:
| Reagent | Quantity | Molar Equivalents |
| L-Proline | 50 kg | 1.0 |
| Phenylacetyl Chloride | 56 L (approx. 65.4 kg) | ~1.0 |
| Potassium Hydroxide (2 mol/L solution) | 250 L | - |
| Potassium Hydroxide (4 mol/L solution) | 125 L | - |
| Dichloromethane | 300 L | - |
| Ethyl Acetate | 300 L | - |
| Hydrochloric Acid (2 mol/L) | As needed for pH adjustment | - |
| Anhydrous Sodium Sulfate | 20 kg | - |
Procedure:
-
Reactor Charging: Charge the reactor with 50 kg of L-proline and 250 L of a 2 mol/L potassium hydroxide solution.
-
Cooling: Cool the stirred mixture to between -10 °C and -5 °C.
-
Controlled Addition: Simultaneously add 56 L of phenylacetyl chloride and 125 L of a 4 mol/L potassium hydroxide solution dropwise over a period of 2-3 hours, maintaining the internal temperature between -10 °C and -5 °C.
-
Reaction Hold: After the addition is complete, continue stirring at -10 °C to -5 °C for 15 minutes.
-
Initial Work-up: Add 300 L of ethyl acetate to the reactor and stir. Allow the layers to separate and remove the upper ethyl acetate layer.
-
Acidification: Adjust the pH of the remaining aqueous layer to approximately 1.2 with a 2 mol/L hydrochloric acid solution.
-
Extraction: Extract the acidified aqueous layer with 300 L of dichloromethane. Separate and collect the lower dichloromethane layer.
-
Drying: Dry the dichloromethane layer with 20 kg of anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure to obtain an oily residue.
-
Crystallization: Cool the oily residue to induce crystallization, yielding this compound.
Industrial-Scale Purification Protocol
Equipment:
-
Crystallization vessel with temperature control and agitation.
-
Nutsche filter-dryer or centrifuge.
-
Vacuum tray dryer.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/heptane, isopropanol/water).
-
Decolorization (Optional): If the solution is colored, treat with activated carbon and filter while hot.
-
Controlled Cooling: Cool the solution slowly and in a controlled manner to induce crystallization. The cooling profile should be optimized to control crystal size and purity. Seeding with a small amount of pure product can be beneficial.
-
Isolation: Isolate the crystals using a filter-dryer or centrifuge.
-
Washing: Wash the filter cake with a cold, fresh portion of the crystallization solvent or an anti-solvent to remove residual mother liquor.
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., 50-60 °C) until the residual solvent content meets the predefined specification.
Process Safety and Hazard Analysis
Scaling up the synthesis of this compound requires a thorough process hazard analysis (PHA)[5][6]. The Schotten-Baumann reaction is exothermic, and the use of a reactive acyl chloride presents specific hazards.
Key Hazards and Mitigation Strategies:
| Hazard | Cause | Mitigation Strategies |
| Thermal Runaway | The reaction between phenylacetyl chloride and the base is exothermic. Loss of cooling can lead to a rapid increase in temperature and pressure. | - Use a jacketed reactor with a reliable cooling system. - Controlled, slow addition of phenylacetyl chloride. - Monitor the internal reaction temperature continuously. - Develop an emergency cooling plan. |
| Corrosive Chemicals | Phenylacetyl chloride is corrosive and causes severe skin burns and eye damage[7][8][9]. Hydrochloric acid is generated as a byproduct. Strong bases are also used. | - Use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and protective clothing[10]. - Handle in a well-ventilated area or in a closed system. - Have emergency showers and eyewash stations readily available. |
| Moisture Sensitivity | Phenylacetyl chloride reacts with water to release corrosive hydrochloric acid gas[10]. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen). - Store phenylacetyl chloride in a dry, cool, and well-ventilated place[11]. |
| Solvent Hazards | Dichloromethane and ethyl acetate are flammable and have associated health risks. | - Use in a well-ventilated area with appropriate engineering controls (e.g., fume hoods, local exhaust ventilation). - Ground equipment to prevent static discharge. - Use spark-proof equipment. |
In-Process Controls and Quality Specifications
Robust in-process controls (IPCs) are essential for ensuring the consistency and quality of each batch of this compound[12].
Critical Process Stages and Recommended IPCs:
| Process Stage | IPC Parameter | Analytical Method | Acceptance Criteria |
| Completion of Reaction | Disappearance of L-proline | HPLC, TLC | L-proline < 1.0% |
| Work-up | pH of aqueous layer after acidification | pH meter | pH 1.0 - 2.0 |
| Drying of Organic Layer | Water content | Karl Fischer titration | < 0.1% w/w |
| Purification | Residual solvent content after drying | Gas Chromatography (GC) | As per ICH guidelines |
| Final Product | Purity | HPLC | ≥ 99.0% |
| Final Product | Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to reference standard |
| Final Product | Melting Point | Melting point apparatus | 150-152 °C[4] |
Final Product Quality Specifications:
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Identity | Conforms to reference spectra (NMR, IR, MS) |
| Assay (by HPLC) | ≥ 99.0% |
| Water Content (by Karl Fischer) | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% |
| Heavy Metals | ≤ 10 ppm |
| Residual Solvents | Meets ICH Q3C limits |
Alternative Synthesis Routes for Industrial Consideration
While the Schotten-Baumann approach is robust, other methods for N-acylation exist and should be considered during process development, especially from a green chemistry and cost-of-goods perspective.
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases can offer high selectivity and milder reaction conditions, avoiding the use of corrosive acyl chlorides[13]. However, enzyme cost, stability, and productivity at scale can be challenging.
-
Activated Esters: Using activated esters of phenylacetic acid (e.g., N-hydroxysuccinimide esters) can be a milder alternative to acyl chlorides, but this often involves additional steps and reagents, increasing cost.
-
Direct Amidation: Direct condensation of L-proline and phenylacetic acid is challenging due to the high temperatures required, which can lead to racemization and side reactions.
A comparative analysis of these routes should be conducted, considering factors such as atom economy, E-factor (environmental factor), process safety, and overall manufacturing cost.
Commercial Sourcing of Raw Materials
The availability of high-quality raw materials in bulk is critical for uninterrupted production.
-
L-Proline (Pharmaceutical Grade): Several reputable suppliers offer GMP-grade L-proline suitable for pharmaceutical manufacturing. These include Ajinomoto, Wuxi Jinghai Amino Acid Co., Ltd., and Senova Technology Co., Ltd.[14]. It is crucial to qualify suppliers based on their quality systems and regulatory compliance.
-
Phenylacetyl Chloride (Industrial Grade): Bulk quantities of phenylacetyl chloride can be sourced from various chemical manufacturers and distributors. It is important to ensure the material meets the required purity specifications for the synthesis.
Conclusion
The successful scale-up of this compound production hinges on a thorough understanding of the underlying chemistry, meticulous process development, and a steadfast commitment to safety and quality. The Schotten-Baumann reaction, enhanced with phase transfer catalysis, provides a reliable and scalable route to this important pharmaceutical intermediate. By implementing robust process controls, conducting comprehensive hazard analyses, and optimizing purification procedures, manufacturers can ensure the consistent production of high-purity this compound that meets the stringent requirements of the pharmaceutical industry. This guide provides a foundational framework for achieving these objectives, empowering researchers and drug development professionals to navigate the complexities of chemical process scale-up with confidence.
References
- 113760 - Phenylacetyl chloride - Safety D
- Phenylacetyl chloride SDS, 103-80-0 Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 9).
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- China Phenylacetyl Chloride Suppliers, Customized OEM/ODM. (n.d.).
- cGMP L-Proline (USP/EP)-Pharmaceutical raw material amino acid supplier Blue EyesBio. (n.d.).
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- Phenylacetyl Chloride - Ab Enterprises. (n.d.).
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- Synthesis of N-acyl-L-arginines and N-acyl-L-glutamic acids with...
- Buy phenylacetyl chloride Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - Echemi. (n.d.).
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- Phenylacetyl chloride, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).
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- This compound - 2752-38-7 - Vulcanchem. (n.d.).
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- Industrial crystallization in practice From process to product - Assets - Cambridge University Press. (n.d.).
- Top Industrial Crystallization Equipment | Reliable & Efficient Systems - Alaqua Inc. (2025, April 22).
- Pharmaceutical crystalliz
- Pharmaceutical Crystallization in drug development - Syrris. (n.d.).
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- Synthesis of amino acids - Cambridge University Press. (n.d.).
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- Process Hazard Analysis Based on Modeling and Simul
- EP1314717A1 - Method for preparing N-long chain acyl neutral amino acid - Google P
- N-Acylation Reactions Performed in Aqueous Reaction Medium: Screening and Optimising of a Synthetic Step of a Process for Iodixanol | Request PDF - ResearchG
- The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Deriv
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.).
- An eco-friendly and highly efficient route for N-acylation under c
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.).
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
- (PDF)
- Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H. (2021, May 24).
- Pharma API Intermedi
- Schotten-Baumann Reaction. (n.d.).
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- Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - ResearchG
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Application Notes and Protocols: The Role of Proline Derivatives in Asymmetric Catalysis with a Critical Evaluation of 1-(Phenylacetyl)-l-proline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: A Tale of Two Amines in Asymmetric Organocatalysis
In the landscape of asymmetric organocatalysis, L-proline has emerged as a titan, a "simplest enzyme" capable of orchestrating complex bond formations with remarkable stereocontrol.[1][2] Its power lies in its bifunctional nature, possessing both a secondary amine and a carboxylic acid.[3][4] This unique arrangement allows it to mimic enzymatic catalytic cycles, primarily through the formation of enamine and iminium ion intermediates.[5][6][7] This guide delves into the application of proline-based catalysis in key asymmetric transformations. We will begin by establishing the foundational principles of L-proline catalysis and then critically assess the potential, or lack thereof, of its N-acylated derivative, 1-(Phenylacetyl)-l-proline, in this context. While the latter is a proline derivative of interest in pharmaceutical synthesis, its utility in asymmetric catalysis is a subject that warrants a thorough mechanistic evaluation.
The Engine of Proline Catalysis: The Indispensable Secondary Amine
The catalytic prowess of L-proline is intrinsically linked to its secondary amine. This nucleophilic nitrogen is the linchpin of the catalytic cycle, initiating the reaction with a carbonyl compound to form a key intermediate.[5][8] This cycle can be broadly categorized into two main pathways:
-
Enamine Catalysis (HOMO-raising): In this pathway, the secondary amine of proline reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enolate and can attack an electrophile, such as an aldehyde in an aldol reaction or a Michael acceptor in a conjugate addition. The carboxylic acid moiety of proline plays a crucial role in the transition state, often activating the electrophile through hydrogen bonding and helping to control the stereochemistry of the product.[9][10]
-
Iminium Catalysis (LUMO-lowering): Here, the secondary amine of proline reacts with an α,β-unsaturated aldehyde or ketone to form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack.
The fundamental requirement for both of these catalytic cycles is the presence of a free secondary amine.
A Critical Evaluation of this compound in Asymmetric Catalysis
This compound is a derivative of L-proline where the secondary amine has been acylated with a phenylacetyl group. While this modification is valuable for its applications as a pharmaceutical intermediate, it fundamentally alters the electronic and steric properties of the proline core in a way that is detrimental to its catalytic activity in the context of enamine and iminium catalysis.
The conversion of the secondary amine to an amide group significantly reduces its nucleophilicity. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the phenylacetyl moiety, making it far less available to attack a carbonyl substrate to initiate the catalytic cycle. Consequently, the formation of the crucial enamine or iminium ion intermediates is inhibited.
Therefore, This compound is not a suitable catalyst for asymmetric reactions that rely on the classical proline-catalyzed mechanism. Its application in the field of drug development is as a chiral building block or intermediate, not as an organocatalyst for reactions like aldol or Michael additions.
To provide practical and field-proven insights, the remainder of this guide will focus on the well-established applications of unmodified L-proline in asymmetric catalysis. The following protocols for the asymmetric aldol and Michael reactions serve as robust and validated examples of this powerful catalytic system.
Application Note 1: The Asymmetric Aldol Reaction Catalyzed by L-Proline
The L-proline catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a direct route to chiral β-hydroxy carbonyl compounds.[11]
Reaction Principle and Mechanism
The reaction proceeds via an enamine-based catalytic cycle. L-proline reacts with a ketone donor to form an enamine intermediate. This enamine then attacks an aldehyde acceptor. The stereochemical outcome is controlled by a well-organized, chair-like transition state, often referred to as the Zimmerman-Traxler model, where the carboxylic acid of proline activates the aldehyde through hydrogen bonding.[9]
Caption: Catalytic cycle of the L-proline catalyzed asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is a representative example of an L-proline catalyzed intermolecular aldol reaction.
Materials:
-
L-Proline (Reagent grade)
-
Cyclohexanone (Distilled before use)
-
4-Nitrobenzaldehyde (Reagent grade)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexane (HPLC grade)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add L-proline (0.03 mmol, 3.5 mg, 0.1 eq.).
-
Add anhydrous DMSO (0.5 mL).
-
Add cyclohexanone (1.5 mmol, 155 µL, 5.0 eq.).
-
Stir the mixture at room temperature until the L-proline is fully dissolved.
-
Add 4-nitrobenzaldehyde (0.3 mmol, 45.3 mg, 1.0 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Expected Outcome:
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | DMSO | 24 | 85-95 | >95:5 | >98 |
Note: Yields and selectivities are typical and may vary based on the precise reaction conditions and purity of reagents.
Application Note 2: The Asymmetric Michael Addition Catalyzed by L-Proline
The L-proline catalyzed asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds in a conjugate fashion.[12][13]
Reaction Principle and Mechanism
Similar to the aldol reaction, the Michael addition proceeds through an enamine intermediate formed from the reaction of L-proline with a ketone or aldehyde donor. This enamine then adds to an α,β-unsaturated Michael acceptor, such as a nitroalkene. The stereochemistry is again controlled by the chiral environment created by the proline catalyst in the transition state.
Caption: Catalytic cycle of the L-proline catalyzed asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol provides a reliable method for the synthesis of chiral γ-nitro ketones.
Materials:
-
L-Proline (Reagent grade)
-
Cyclohexanone (Distilled before use)
-
trans-β-Nitrostyrene (Reagent grade)
-
Chloroform (CHCl₃, anhydrous)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexane (HPLC grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve trans-β-nitrostyrene (1.0 mmol, 149.1 mg, 1.0 eq.) in chloroform (4 mL).
-
Add cyclohexanone (2.0 mmol, 207 µL, 2.0 eq.).
-
Add L-proline (0.2 mmol, 23.0 mg, 0.2 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Expected Outcome:
| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| trans-β-Nitrostyrene | Cyclohexanone | 20 | CHCl₃ | 24 | 90-99 | >95:5 | >99 |
Note: Yields and selectivities are representative and can be influenced by substrate purity and reaction conditions.
Conclusion
L-proline stands as a testament to the power and elegance of organocatalysis, with its secondary amine being the cornerstone of its catalytic activity. The modification of this critical functional group, as seen in this compound, fundamentally impedes the established enamine and iminium catalytic cycles. Consequently, while this compound holds value as a chiral synthon in pharmaceutical chemistry, it is not a viable catalyst for asymmetric reactions that are the hallmark of L-proline. The provided protocols for the L-proline-catalyzed aldol and Michael additions serve as validated and reliable starting points for researchers venturing into the field of asymmetric organocatalysis.
References
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List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573–5590. [Link]
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Notz, W., & List, B. (2000). Catalytic Asymmetric Michael Addition of Ketones to Nitroolefins. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
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List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Direct Asymmetric Aldol Reactions of Ketones with Aldehydes. Organic Letters, 3(4), 573–575. [Link]
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Córdova, A., Notz, W., & Barbas, C. F. (2002). Proline-Catalyzed One-Pot Asymmetric Synthesis of 5-Hydroxy-(2E)-alkenals. Journal of the American Chemical Society, 124(49), 14544–14545. [Link]
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Ibrahem, I., & Córdova, A. (2005). Direct Catalytic Asymmetric Michael Addition of Ketones to α,β-Unsaturated Aldehydes. Angewandte Chemie International Edition, 44(32), 5109–5112. [Link]
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Melchiorre, P., Marigo, M., Török, B., & Jørgensen, K. A. (2002). Direct Asymmetric α-Amination of Aldehydes with Azodicarboxylates Catalyzed by L-Proline. Angewandte Chemie International Edition, 41(22), 4329–4332. [Link]
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Brown, S. P., Brochu, M. P., Sinz, C. J., & MacMillan, D. W. C. (2003). The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes. Journal of the American Chemical Society, 125(36), 10808–10809. [Link]
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Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Proline-Derived Primary Amines as Highly Enantioselective Catalysts for the Asymmetric Michael Addition of Ketones to Nitroolefins in the Presence of Water. Journal of the American Chemical Society, 128(1), 734–735. [Link]
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Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212–4215. [Link]
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List, B. (2004). Enamine catalysis is a powerful strategy for the catalytic generation and use of carbanion equivalents. Accounts of Chemical Research, 37(8), 548–557. [Link]
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Han, B., & Li, J.-L. (2010). Proline-catalyzed asymmetric reactions in non-conventional media. Catalysis Science & Technology, 1(1), 28-39. [Link]
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Mlynarski, J. (2006). Proline-catalyzed asymmetric reactions. Chemical Society Reviews, 35(9), 775-780. [Link]
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Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471–5569. [Link]
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Alza, E., Cambeiro, X. C., Cativiela, C., & Pericàs, M. A. (2007). A new polystyrene-supported proline derivative as a recoverable organocatalyst for the asymmetric aldol reaction. Tetrahedron: Asymmetry, 18(16), 1912–1919. [Link]
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Barbas, C. F., III. (2008). Organocatalysis: A new renaissance in asymmetric synthesis. Angewandte Chemie International Edition, 47(3), 42-47. [Link]
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Guillena, G., Nájera, C., & Ramón, D. J. (2007). Enantioselective direct aldol reaction: the blossoming of modern organocatalysis. Tetrahedron: Asymmetry, 18(19), 2249–2296. [Link]
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Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138–5175. [Link]
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Application Notes and Protocols: A Guide to the Synthesis of N-Phenylacetyl-L-prolylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the coupling of N-phenylacetyl-L-proline with glycine ethyl ester to form the dipeptide, N-phenylacetyl-L-prolylglycine ethyl ester. This dipeptide is a key structural motif in various pharmacologically active compounds, including the nootropic agent Noopept.[1][2][3][4][5] The following guide offers an in-depth look at the chemical principles, procedural steps, and analytical validation required for a successful synthesis.
Introduction: The Significance of Peptide Coupling
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. However, the direct reaction is thermodynamically unfavorable.[6] Peptide coupling reagents are therefore essential to activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions.[6][7] This process is critical in the synthesis of peptide-based drugs and other complex organic molecules.
The choice of coupling reagent is paramount and depends on factors such as desired yield, potential for side reactions like racemization, and ease of purification.[8][9] This protocol will focus on the use of Dicyclohexylcarbodiimide (DCC) as the coupling agent, a widely used and effective reagent for this type of transformation.[8][10][11]
Reaction Overview: DCC-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid of N-phenylacetyl-L-proline by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of glycine ethyl ester, forming the desired peptide bond. A significant advantage of using DCC is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be easily removed by filtration.[8][10]
To minimize the risk of racemization at the chiral center of L-proline, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[6][8][9] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and readily reacts with the amine.[6][9]
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis, workup, and purification of N-phenylacetyl-L-prolylglycine ethyl ester.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| N-Phenylacetyl-L-proline | 247.28 | 2.0 g | 8.09 | 1.0 |
| Glycine ethyl ester hydrochloride | 139.58 | 1.25 g | 8.92 | 1.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.84 g | 8.92 | 1.1 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.21 g | 8.92 | 1.1 |
| Triethylamine (Et3N) | 101.19 | 1.24 mL | 8.92 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Ethyl acetate (EtOAc) | - | As needed | - | - |
| Saturated aq. NaHCO3 | - | As needed | - | - |
| 1 M aq. HCl | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Na2SO4 or MgSO4 | - | As needed | - | - |
Safety Precautions:
-
DCC is a potent sensitizer and can cause severe skin reactions and chemical burns.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Triethylamine and dichloromethane are volatile and should be handled in a well-ventilated fume hood.
-
Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Reaction Setup and Procedure
The following workflow outlines the key stages of the synthesis process.
Step-by-Step Methodology:
-
Preparation of Glycine Ethyl Ester Free Base: In a clean, dry round-bottom flask, suspend glycine ethyl ester hydrochloride (1.25 g, 8.92 mmol) in anhydrous dichloromethane (20 mL). Cool the suspension in an ice bath (0°C). Add triethylamine (1.24 mL, 8.92 mmol) dropwise with stirring. Stir the mixture at 0°C for 30 minutes to an hour to ensure complete neutralization. The formation of triethylammonium chloride precipitate will be observed.
-
Activation of the Carboxylic Acid: In a separate round-bottom flask, dissolve N-phenylacetyl-L-proline (2.0 g, 8.09 mmol) and 1-hydroxybenzotriazole (1.21 g, 8.92 mmol) in anhydrous dichloromethane (50 mL).[6] Stir the solution at room temperature until all solids have dissolved. Cool this solution in an ice bath to 0°C.
-
The Coupling Reaction:
-
To the cooled solution of N-phenylacetyl-L-proline and HOBt, add the previously prepared glycine ethyl ester free base suspension.
-
In a small beaker, dissolve dicyclohexylcarbodiimide (DCC) (1.84 g, 8.92 mmol) in a minimal amount of anhydrous dichloromethane (10 mL).[10]
-
Add the DCC solution dropwise to the main reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.[1][10]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (12-18 hours) under a drying tube or inert atmosphere.[1]
-
-
Reaction Workup:
-
After the reaction is complete (monitored by TLC, see below), cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a sintered glass funnel or a Büchner funnel with filter paper to remove the precipitated DCU.[10] Wash the filter cake with a small amount of cold dichloromethane to recover any entrained product.[10]
-
Combine the filtrate and the washings in a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO3 solution (2 x 50 mL) to remove unreacted HOBt and any remaining carboxylic acid.
-
1 M aqueous HCl (2 x 50 mL) to remove any remaining triethylamine.
-
Brine (1 x 50 mL) to reduce the amount of dissolved water in the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[12]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[10][12]
-
-
Purification:
-
The crude product, a viscous oil or a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[1] The choice of purification method depends on the purity of the crude material.[13] For small scale preparations, flash chromatography is often preferred. For larger scales, recrystallization can be more efficient if a suitable solvent is found.[13][14][15]
-
Analytical Characterization and Validation
To ensure the successful synthesis and purity of the final product, a series of analytical techniques should be employed throughout the process.
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Investigating the Neuroprotective Effects of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) in Cell Culture
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Narrative: In the field of neuropharmacology, the quest for multi-target neuroprotective agents is paramount. Compounds that can simultaneously address distinct yet interconnected pathological pathways—such as excitotoxicity, oxidative stress, and apoptosis—offer significant therapeutic promise. N-phenylacetyl-L-prolylglycine ethyl ester, commonly known as Noopept (also GVS-111), is one such compound.[1][2] Synthesized as a dipeptide analog of piracetam, Noopept has demonstrated potent nootropic and neuroprotective properties at doses orders of magnitude lower than its predecessor.[2][3]
This application note moves beyond a simple recitation of facts to provide a strategic and methodological framework for investigating Noopept's neuroprotective capabilities in vitro. We will elucidate the causality behind our experimental choices, grounding our protocols in the established mechanisms of this fascinating compound. Our goal is to equip researchers with not only the "how" but the "why," enabling a robust and insightful evaluation of Noopept's potential.
The core of Noopept's efficacy lies in its multifaceted mechanism of action. Preclinical studies have shown it can protect neurons from glutamate toxicity, increase the expression of critical neurotrophic factors like BDNF and NGF, mitigate oxidative damage, and prevent the downstream activation of apoptotic pathways.[1][2][4] This guide will provide detailed, self-validating protocols to dissect these effects using a well-established neuronal cell model, offering a clear path from experimental setup to data interpretation.
I. The Mechanistic Landscape of Noopept's Neuroprotective Action
Understanding the molecular pathways influenced by Noopept is critical for designing meaningful experiments. Its neuroprotective effects are not attributable to a single target but rather a constellation of integrated actions that restore neuronal homeostasis.
Key reported mechanisms include:
-
Attenuation of Excitotoxicity and Calcium Overload: Noopept helps modulate the activity of AMPA and NMDA glutamate receptors, preventing the excessive calcium influx that triggers excitotoxic cell death.[5] In cell models like SH-SY5Y, it also combats oxidative glutamate toxicity, which arises from the depletion of intracellular antioxidants.[1][6]
-
Reduction of Oxidative Stress & Mitochondrial Support: The compound has been shown to decrease the production of intracellular reactive oxygen species (ROS) and protect the mitochondrial membrane potential, preserving cellular energy production and preventing the activation of the mitochondrial apoptotic pathway.[1][5]
-
Upregulation of Neurotrophic Factors: Chronic administration, in particular, has been linked to increased hippocampal expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), two key proteins involved in neuronal survival, growth, and plasticity.[2][4]
-
Anti-Apoptotic and Anti-Inflammatory Effects: By stabilizing mitochondrial function and reducing oxidative stress, Noopept effectively suppresses the activation of pro-apoptotic proteins like caspases.[1][5] It has also been shown to prevent the accumulation of pro-inflammatory cytokines, a common feature in many neurodegenerative conditions.[1]
The following diagram illustrates the convergence of these pathways, highlighting how a neurotoxic insult disrupts cellular balance and where Noopept intervenes to confer protection.
II. Experimental Design and Workflow
A robust investigation follows a logical progression: establishing a reliable cell injury model, applying the therapeutic agent across a range of concentrations, and quantifying the protective effects using multiple, validated assays. The workflow below outlines a comprehensive strategy for assessing Noopept's efficacy.
PART 1: ESTABLISHING THE NEUROTOXICITY MODEL
Causality: The choice of cell line and toxic insult is the foundation of the experiment. We recommend the human neuroblastoma SH-SY5Y cell line due to its human origin, ease of culture, and extensive use in neurotoxicity studies.[7][8] Critically, SH-SY5Y cells are a well-characterized model for glutamate-induced oxidative toxicity. They lack a high density of NMDA receptors, so high concentrations of glutamate induce cell death primarily by reversing the cystine/glutamate antiporter.[6][9] This depletes intracellular cysteine, the rate-limiting substrate for the synthesis of the master antioxidant glutathione (GSH), leading to a surge in ROS and subsequent cell death—a mechanism highly relevant to chronic neurodegeneration.[6]
Protocol 1.1: Culture of SH-SY5Y Human Neuroblastoma Cells
-
Thawing Cells: Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Complete Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
-
Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium. Transfer to a T-75 flask.
-
Maintenance: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Subculture (Passaging): When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS), and detach using 2-3 mL of Trypsin-EDTA for 3-5 minutes at 37°C. Neutralize trypsin with 7 mL of complete medium and re-seed into new flasks at a 1:5 to 1:10 split ratio.
Protocol 1.2: Induction of Glutamate-Induced Oxidative Toxicity
Trustworthiness: To ensure a reliable and reproducible injury model, it is essential to first determine the concentration of glutamate that induces approximately 50% cell death (EC₅₀) in your specific culture conditions. This provides a sensitive window to observe both neurotoxic and neuroprotective effects.
-
Cell Seeding: Seed SH-SY5Y cells into a clear, 96-well tissue culture plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Serum Starvation (Optional but Recommended): To reduce variability from serum components, gently replace the complete medium with 100 µL of serum-free DMEM/F-12. Incubate for 4-6 hours.
-
Glutamate Titration: Prepare a 2X working solution series of L-glutamic acid in serum-free medium (e.g., concentrations ranging from 0 mM to 100 mM).
-
Treatment: Add 100 µL of the 2X glutamate solutions to the corresponding wells (final volume 200 µL). Include a "vehicle control" group with medium only.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Viability Assessment: Assess cell viability using the MTT assay (see Protocol 2.2). Plot the viability data against the log of the glutamate concentration to determine the EC₅₀ value for subsequent neuroprotection experiments. For SH-SY5Y cells, this value is often in the range of 8-60 mM.[9][10][11]
PART 2: ASSESSING THE NEUROPROTECTIVE EFFICACY OF NOOPEPT
Causality: With a validated injury model, we can now assess Noopept's ability to prevent cell death. A pre-treatment strategy is often employed, as this allows the compound to upregulate endogenous protective mechanisms (e.g., antioxidant enzymes, neurotrophic factors) before the toxic insult is applied.[1]
Protocol 2.1: Noopept Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Noopept in sterile water or DMSO. Store at -20°C.
-
Note: If using DMSO, ensure the final concentration in the well does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control group treated with the same final DMSO concentration.
-
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates as described in Protocol 1.2.
-
Noopept Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Noopept (e.g., 0.1, 1, 10 µM). Include a "no-Noopept" control.
-
Pre-incubation: Incubate the cells with Noopept for 24 to 72 hours. A 72-hour pre-incubation has been shown to be effective.[1]
-
Glutamate Insult: Add L-glutamate to the wells to achieve the predetermined EC₅₀ concentration. Do not change the Noopept-containing medium.
-
Final Incubation: Incubate for an additional 24 hours before proceeding to endpoint assays.
Experimental Groups for a Standard Assay:
| Group Name | Noopept Pre-treatment | Glutamate Insult | Purpose |
|---|---|---|---|
| Control | No | No | Baseline cell health (100% viability) |
| Vehicle Control | Vehicle (e.g., 0.1% DMSO) | No | Assesses solvent toxicity |
| Glutamate Only | No | Yes (EC₅₀) | Maximum toxicity (positive control) |
| Noopept Only | Yes (Highest Conc.) | No | Assesses intrinsic toxicity of Noopept |
| Test Groups | Yes (Dose-response) | Yes (EC₅₀) | Measures neuroprotective effect |
Protocol 2.2: Measuring Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes in living cells, which convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[12]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
MTT Addition: Following the 24-hour glutamate incubation, remove 100 µL of medium from each well and add 20 µL of the MTT solution.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group: (% Viability) = (Absorbance_Sample / Absorbance_Control) * 100.
Protocol 2.3: Quantifying Apoptosis (Annexin V & Propidium Iodide Staining)
Principle: This dual-staining method distinguishes between different cell populations. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.[13] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[14]
-
Cell Preparation: Culture and treat cells in a 12- or 24-well plate. After treatment, collect both adherent and floating cells. To do this, first collect the culture supernatant, then wash the adherent cells with PBS and detach with Trypsin-EDTA. Combine the supernatant and the detached cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (using a commercial kit is recommended).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry or visualize under a fluorescence microscope.
-
Interpretation: Live cells (Annexin V- / PI-), Early Apoptotic (Annexin V+ / PI-), Late Apoptotic/Necrotic (Annexin V+ / PI+).
-
Protocol 2.4: Measuring Intracellular ROS (DCFH-DA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound. Inside the cell, esterases cleave the acetate groups, trapping it. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]
-
Cell Seeding: Seed and treat cells in a black, clear-bottom 96-well plate.
-
Loading: After the treatment period, remove the culture medium and wash the cells once with warm PBS.
-
Staining: Add 100 µL of 10 µM DCFH-DA solution (prepared in serum-free medium) to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Analysis: Express ROS levels as a percentage relative to the glutamate-only control group.
III. Data Interpretation and Conclusion
Successful neuroprotection by Noopept would be demonstrated by:
-
A dose-dependent increase in cell viability (MTT assay).
-
A dose-dependent decrease in the percentage of apoptotic cells (Annexin V/PI assay).
-
A dose-dependent reduction in intracellular ROS levels (DCFH-DA assay).
By integrating these quantitative endpoints, researchers can build a compelling case for the neuroprotective efficacy of 1-(Phenylacetyl)-l-proline (Noopept). The multi-target nature of this compound, capable of simultaneously mitigating excitotoxicity, oxidative stress, and apoptosis, makes it a significant candidate for further investigation in the context of complex neurodegenerative diseases.[1][16] The protocols outlined here provide a robust and scientifically grounded framework to pursue this critical area of research.
References
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Alzheimer's Drug Discovery Foundation. Noopept. [Link]
-
Nootropics Expert. Noopept. [Link]
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Ncardia. Neuronal Cell viability and cytotoxicity assays. [Link]
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Ostrovskaya, R. U., Gruden, M. A., Bobkova, N. V., et al. (2014). Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation. Journal of Biomedical Science, 21(1), 74. [Link]
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Vakhitova, Y. V., Sadovnikov, V. B., Borisevich, S. S., et al. (2016). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. Acta Naturae, 8(1), 78–85. [Link]
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Sareen, D., & Svendsen, C. N. (2010). Cell death assays for neurodegenerative disease drug discovery. Methods in Molecular Biology, 671, 25-34. [Link]
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Vakhitova, Y. V., Fisenko, V. P., & Gudasheva, T. A. (2018). Drug with Neuroprotective Properties Noopept Does Not Stimulate Cell Proliferation. Bulletin of experimental biology and medicine, 165(4), 488–490. [Link]
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Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British journal of pharmacology, 142(2), 231–255. [Link]
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Amato, R., Vigh, J., & Cacciola, A. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 15, 706939. [Link]
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Schrattenholz, A., & Klemm, M. (2007). Neuronal cell culture from human embryonic stem cells as in vitro model for neuroprotection. ALTEX, 24(3), 183-190. [Link]
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D'Aiuto, L., Azevedo, R., & Perosa, F. (2018). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 12, 268. [Link]
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Winberg, M. (2015). Cell models for evaluation of adult and developmental neurotoxicity. Diva-portal.org. [Link]
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Dr. Oracle. What is the clinical use of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester)?. [Link]
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Thayyaparambil, S., Thyagarajan, A., & Calivarathan, L. (2021). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. Biomolecules, 11(11), 1629. [Link]
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Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free radical biology & medicine, 52(1), 1–6. [Link]
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Liu, X., Zhang, L., Fu, X., et al. (2013). Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala. Journal of ethnopharmacology, 148(1), 248–254. [Link]
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Ziółkowska, A., Szałaj, N., Słoczyńska, K., et al. (2022). Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. Journal of Molecular Structure, 1269, 133800. [Link]
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Gürbüz Özgür, B., Vural, K., & Tuğlu, M. İ. (2024). Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture. Archives of neuropsychiatry = Noro psikiyatri arsivi, 61(1), 24–29. [Link]
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Sun, Z. W., Zhang, G. Y., Liu, H. B., & Wang, H. (2010). Excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cell via oxidative damage. Neuroscience bulletin, 26(2), 91–98. [Link]
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Application Notes & Protocols: In Vivo Evaluation of 1-(Phenylacetyl)-l-proline
Introduction: Uncovering the Active Moiety of a Nootropic Pro-drug
1-(Phenylacetyl)-l-proline is a pivotal molecule in the study of nootropics, primarily recognized as a major, biologically active metabolite of the synthetic dipeptide Noopept (N-phenylacetyl-L-prolylglycine ethyl ester).[1][2] The parent compound, Noopept, is characterized by high oral bioavailability but an exceptionally short plasma half-life in rodents, estimated to be as brief as 6-10 minutes.[3] This rapid metabolism strongly suggests that its sustained neuroprotective and cognitive-enhancing effects are mediated by its metabolites, with this compound being a key candidate for these activities.
This guide provides a comprehensive overview of the mechanistic rationale and detailed protocols for conducting in vivo studies using this compound in relevant animal models. We will explore its application in models of neurodegeneration, cognitive impairment, and inflammation, equipping researchers with the foundational knowledge to design robust and insightful preclinical experiments.
Section 1: Mechanistic Rationale for In Vivo Investigation
The therapeutic potential of this compound stems from a multi-targeted mechanism of action inherited from its parent compound. Understanding these pathways is critical for selecting appropriate animal models and defining relevant experimental endpoints.
-
Neurotrophic Factor Upregulation : Preclinical studies with Noopept have consistently demonstrated an increase in the expression of key neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[3] These proteins are essential for neuronal survival, differentiation, and synaptic plasticity, processes fundamental to learning and memory.
-
Anti-Excitotoxic and Neuroprotective Effects : The compound exhibits significant neuroprotective properties, both in vivo and in vitro.[4][5] It has been shown to protect neurons from glutamate-induced toxicity, mitigate intracellular calcium overload, and reduce the accumulation of reactive oxygen species (ROS), thereby preventing excitotoxic cell death and apoptosis.[1][4]
-
Anti-Inflammatory Action : Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound is implicated in exerting anti-inflammatory effects, which may contribute to its neuroprotective profile.[4][5][6]
-
Modulation of Memory Processes : Unlike classic racetams that primarily influence the early stages of memory, Noopept and its metabolites positively affect both memory consolidation and retrieval, suggesting a more comprehensive impact on cognitive function.[4][5]
Visualizing the Mechanism of Action
Caption: Proposed neuroprotective mechanisms of this compound.
Section 2: Recommended Animal Models & Justification
The selection of an appropriate animal model is contingent on the specific research question. Below are validated models where this compound is expected to show efficacy.
| Animal Model | Therapeutic Area | Rationale & Justification | Key References |
| Intracerebral Aβ Injection | Alzheimer's Disease | This model directly mimics the amyloid pathology of AD. It is ideal for evaluating the compound's ability to protect against Aβ-induced neurotoxicity, reduce apoptosis, and restore cognitive function. | [3] |
| Olfactory Bulbectomy | Alzheimer's Disease / Depression | Removal of the olfactory bulbs induces cognitive deficits and depressive-like behaviors by disrupting cholinergic and other neurotransmitter systems, providing a robust model to test cognitive enhancers. | [3] |
| Cerebral Ischemia (e.g., MCAO) | Stroke / Brain Injury | Models of focal brain ischemia are the standard for assessing neuroprotective agents. This model allows for the evaluation of the compound's ability to reduce infarct volume and improve functional recovery post-injury. | [4][5] |
| Passive Avoidance Task | Learning & Memory | A fear-motivated test that is highly sensitive to pharmacological interventions. It is used to assess the effects on learning and long-term memory consolidation and retrieval. | |
| CFA-Induced Inflammation | Neuroinflammation / Pain | Injection of Complete Freund's Adjuvant (CFA) creates a persistent inflammatory state. This model is useful for studying the compound's anti-inflammatory and potential analgesic effects by measuring spinal microglia activation and BDNF expression. | [6] |
Section 3: In Vivo Experimental Protocols
The following protocols provide a detailed, step-by-step framework for executing in vivo studies. These should be adapted to specific institutional IACUC guidelines.
Protocol 3.1: Compound Preparation & Administration
Objective: To prepare this compound for consistent and effective administration in rodents.
Materials:
-
This compound powder
-
Vehicle: Sterile Saline (0.9% NaCl) or 1% Tween 80 in sterile saline
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (for oral gavage)
-
Syringes and needles (for IP injection)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired dose and the number of animals. A common effective oral dose range for the parent compound Noopept is 0.5 - 10 mg/kg.[3][7]
-
Solubilization:
-
For many studies, the compound can be suspended in sterile saline. Add the powder to the appropriate volume of saline.
-
Vortex vigorously for 2-3 minutes to ensure a homogenous suspension. A brief sonication can aid in dissolving the compound.
-
Causality Note: Using a simple saline vehicle is preferred to minimize confounding effects. If solubility is an issue, a non-ionic surfactant like Tween 80 can be used, but its concentration should be kept low (e.g., 1%).
-
-
Administration:
-
Oral (PO) Gavage: This is the preferred route as the parent compound is orally active.[4][7] Administer the suspension using a proper-sized, ball-tipped feeding needle to prevent esophageal injury. The typical administration volume for a mouse is 5-10 mL/kg.
-
Intraperitoneal (IP) Injection: If faster systemic absorption is desired, IP injection can be used. Ensure the injection is made into the lower abdominal quadrant to avoid puncturing internal organs.
-
-
Dosing Schedule: Administer the compound daily at the same time each day to maintain consistent circadian exposure. For acute studies, administration 30-60 minutes before behavioral testing is common. For chronic studies, treatment may last for 7 to 21 days or longer.[3][6]
Protocol 3.2: Neuroprotection in an Aβ-Induced Toxicity Model
Objective: To assess the ability of this compound to prevent neuronal damage and cognitive deficits induced by amyloid-beta (Aβ) peptides.
Workflow Diagram:
Caption: Workflow for an Aβ-induced neurodegeneration study.
Procedure:
-
Animals: Use adult male C57BL/6 mice (25-30 g). House them under standard conditions with a 12h light/dark cycle and ad libitum access to food and water.
-
Stereotaxic Surgery (Day 0):
-
Anesthetize the mouse (e.g., isoflurane or ketamine/xylazine).
-
Mount the animal in a stereotaxic frame.
-
Inject aggregated Aβ₂₅₋₃₅ peptide (e.g., 5 µg in 2 µL of sterile saline) or vehicle into the hippocampus or lateral ventricles.
-
-
Treatment (Day 1-14):
-
Begin daily oral administration of this compound or vehicle as described in Protocol 3.1.
-
Causality Note: Starting treatment after the insult models a therapeutic intervention, while pre-treatment models prophylaxis. The choice depends on the study's objective.
-
-
Behavioral Testing (Day 15-19):
-
Conduct a cognitive assessment using a test like the Morris Water Maze to evaluate spatial learning and memory or a fear conditioning test.[3]
-
-
Tissue Collection (Day 20):
-
Euthanize animals and perfuse transcardially with saline followed by 4% paraformaldehyde (for histology) or saline only (for biochemistry).
-
Dissect the hippocampus and cortex for downstream analysis.
-
Section 4: Data Summary and Expected Outcomes
Systematic data collection and analysis are crucial for interpreting the compound's effects.
Table 1: Summary of Effective Doses and Outcomes from Preclinical Studies (Parent Compound Noopept)
| Animal Model | Species | Dose Range (mg/kg) | Route | Key Outcome | Reference |
| Photothrombosis | Rat | 0.5 - 0.7; 10 - 20 | IP | Improved fear memory (biphasic response) | [3] |
| Aβ Injection | Rat | Not specified | IP | Improved fear memory (preventative & treatment) | [3] |
| Olfactory Bulbectomy | Rat | 0.5 | PO | Improved memory after 21 days of treatment | [3] |
| Passive Avoidance (amnesia model) | Rat | 0.5 - 10 | PO | Antiamnesic activity observed | [7] |
| CFA-Induced Inflammation | Rat | 0.5 | IP | Decreased hyperalgesia and spinal BDNF expression | [6] |
Key Efficacy Endpoints for Analysis
-
Behavioral Data :
-
Morris Water Maze : Analyze escape latency, path length, and time spent in the target quadrant during the probe trial.
-
Passive Avoidance : Measure the latency to enter the dark compartment during the test session. A longer latency indicates better memory retention.
-
-
Biochemical Analysis :
-
ELISA/Western Blot : Quantify levels of BDNF, NGF, pro-inflammatory cytokines (TNF-α, IL-1β), and apoptotic markers (cleaved Caspase-3) in brain homogenates.[6]
-
-
Histological Analysis :
-
Nissl Staining : To quantify surviving neurons in the hippocampus (e.g., CA1 region).
-
Immunohistochemistry : Use antibodies against Iba1 to assess microglial activation (neuroinflammation) or NeuN for neuronal counting.
-
Conclusion
This compound represents a compelling therapeutic candidate for neurological disorders characterized by cognitive decline and neuronal damage. Its multifaceted mechanism of action, targeting neurotrophic, inflammatory, and excitotoxic pathways, provides a strong rationale for its investigation. The protocols and models detailed in this guide offer a validated framework for researchers to explore the in vivo efficacy of this promising compound. Robust experimental design, incorporating both behavioral and molecular endpoints, will be essential to fully elucidate its therapeutic potential and pave the way for future clinical development.
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Tada, Y., Yano, N., Takahashi, H., Yuzawa, K., Ando, H., Kubo, Y., Nagasawa, A., Ohashi, N., Ogata, A., & Nakae, D. (2010). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Regulatory toxicology and pharmacology, 58(1), 114–120. [Link]
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Application Notes & Protocols: Formulation of N-phenylacetyl-L-proline for Research Applications
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of N-phenylacetyl-L-proline (CAS No. 2752-38-7). Given its limited aqueous solubility, proper preparation is critical for generating reliable and reproducible data in both in vitro and in vivo research settings. These application notes detail the physicochemical properties of N-phenylacetyl-L-proline and provide step-by-step protocols for the preparation of stock solutions and final working solutions, emphasizing the scientific rationale behind each step to ensure experimental integrity.
Introduction: The Imperative for Precise Formulation
N-phenylacetyl-L-proline is a synthetic derivative of the amino acid L-proline.[1][2] It serves as a key intermediate and building block in the synthesis of more complex molecules, most notably the nootropic dipeptide Noopept (N-phenylacetyl-L-prolylglycine ethyl ester).[1][3] As research into Noopept and related compounds continues, the direct biological investigation of its precursors and metabolites, including N-phenylacetyl-L-proline, becomes increasingly relevant.
The primary challenge in working with N-phenylacetyl-L-proline is its physicochemical nature, specifically its poor water solubility.[1][4] Improper solubilization can lead to inaccurate compound concentrations, precipitation in experimental media, and consequently, unreliable and non-reproducible results. This guide is designed to provide researchers with a robust framework for formulating this compound, ensuring that the true biological activity can be accurately assessed. The protocols herein are built on the principles of creating stable, homogenous solutions suitable for a range of research applications.
Physicochemical Properties
A thorough understanding of a compound's properties is the foundation of successful formulation development.[5] N-phenylacetyl-L-proline is a white solid with characteristics that dictate its handling and solubilization strategy.
| Property | Value | Source |
| CAS Number | 2752-38-7 | [1][4] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |
| Molecular Weight | 233.26 g/mol | [1] |
| Appearance | White solid | [1] |
| Aqueous Solubility | Slightly soluble (~1.4 g/L at 25 °C) | [4] |
| Organic Solubility | Soluble in various organic solvents. | [1] |
The key takeaway from these properties is the compound's hydrophobicity. The calculated water solubility of approximately 1.4 mg/mL is insufficient for preparing the high-concentration stock solutions (typically 10-100 mM) required for most high-throughput screening and cell-based assays.[6][7] Therefore, the use of an organic solvent is necessary for the initial stock solution, which is then diluted into aqueous experimental media.
Formulation for In Vitro Applications
For in vitro studies, such as cell-based assays or enzyme kinetics, a two-step process is standard: creating a high-concentration stock solution in an organic solvent, followed by dilution to the final working concentration in an aqueous buffer or cell culture medium.
Protocol 3.1: Preparation of a 100 mM Master Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a superior polar aprotic solvent widely used in drug discovery for its ability to dissolve a vast range of poorly water-soluble compounds.[5] Preparing a concentrated master stock minimizes the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.[8]
Materials:
-
N-phenylacetyl-L-proline (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL) or amber glass vials
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter (optional, for ensuring sterility)
Calculation: The fundamental formula for calculating the required mass is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[9]
To prepare 10 mL of a 100 mM stock solution:
-
Mass = 0.1 mol/L x 0.010 L x 233.26 g/mol = 0.23326 g (or 233.26 mg)
Step-by-Step Procedure:
-
Pre-Weighing: Tare a clean, dry weigh boat on an analytical balance.
-
Weighing: Carefully weigh 233.3 mg of N-phenylacetyl-L-proline powder. Record the exact mass.
-
Transfer: Quantitatively transfer the weighed powder into a sterile 15 mL conical tube or appropriate vial.
-
Solubilization: Add approximately 8 mL of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in a water bath sonicator for 5-10 minute intervals until the solution is clear and free of any visible particulates. Gentle warming (to 37°C) can also be applied but should be used cautiously to avoid compound degradation.
-
Final Volume Adjustment: Once fully dissolved, add DMSO to bring the total volume to exactly 10.0 mL.
-
Homogenization: Invert the capped tube 15-20 times to ensure the solution is homogeneous.[5]
-
(Optional) Sterilization: For cell culture applications, it is best practice to sterile-filter the final stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or PVDF) into a sterile storage vial.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration (100 mM in DMSO), preparation date, and your initials. Store as recommended in Section 5.0.
Caption: Workflow for preparing a concentrated stock solution.
Protocol 3.2: Preparation of Working Solutions for Cell-Based Assays
Rationale: The DMSO stock solution must be diluted into an aqueous medium (e.g., DMEM, RPMI-1640, PBS) for biological experiments. The critical goal is to perform this dilution in a manner that avoids precipitation while keeping the final DMSO concentration below cytotoxic levels, typically ≤0.5%.[8] A serial dilution approach is recommended to prevent the compound from crashing out of solution.
Materials:
-
100 mM N-phenylacetyl-L-proline stock solution in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Step-by-Step Procedure (Example for 10 µM final concentration):
-
Intermediate Dilution: Prepare a 1 mM intermediate solution. Pipette 5 µL of the 100 mM master stock into 495 µL of sterile culture medium. This creates a 1:100 dilution (1 mM) with a DMSO concentration of 1%. Mix thoroughly by gentle pipetting.
-
Final Dilution: Add the required volume of the 1 mM intermediate solution to your final assay volume. For example, to make 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of culture medium.
-
Final Concentration Check: The final DMSO concentration in this example is 0.01%, which is well below the typical 0.5% toxicity threshold.
-
Vehicle Control: It is essential to prepare a corresponding vehicle control. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used in the experiment. To do this, perform the same dilution steps using only DMSO (without the compound).
Caption: Serial dilution from DMSO stock to aqueous working solution.
Conceptual Formulation for In Vivo Studies
Formulating compounds for in vivo administration is significantly more complex and must be tailored to the specific animal model, route of administration (e.g., oral, intraperitoneal), and required dose. The primary goal is to create a safe, tolerable, and bioavailable preparation.[10] For poorly soluble compounds like N-phenylacetyl-L-proline, simple aqueous solutions are not feasible.
Core Strategy: A common approach involves using a combination of excipients to create a stable suspension or solution. This typically involves a co-solvent system and/or surfactants.[11][12][13]
Commonly Used Excipients for Preclinical In Vivo Formulations:
| Excipient Class | Examples | Function | Reference |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | Increase the solubility of the drug in the vehicle. | [10] |
| Surfactants | Tween® 80, Cremophor® EL | Improve wettability and prevent aggregation of drug particles; can form micelles. | [10] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HPβCD) | Encapsulate the drug molecule to increase its apparent water solubility. | [12][14] |
| Vehicle | Saline (0.9% NaCl), Carboxymethylcellulose (CMC) | The bulk liquid phase for administration. | [11] |
Hypothetical Protocol for Oral Gavage Formulation (Example Only): This protocol is a conceptual starting point. The final formulation must be optimized and validated for stability and animal tolerability under appropriate institutional (e.g., IACUC) guidelines.
-
Solubilization: Weigh the required amount of N-phenylacetyl-L-proline. Dissolve it in a minimal volume of a suitable co-solvent, such as PEG 400. For example, attempt to create a 50 mg/mL solution. Use sonication to aid dissolution.
-
Vehicle Preparation: In a separate container, prepare the final vehicle. For example, a solution of 0.5% Tween® 80 and 0.5% carboxymethylcellulose (CMC) in sterile saline.
-
Emulsification/Suspension: While vortexing the vehicle, slowly add the drug-PEG 400 solution dropwise. This should form a fine, homogenous suspension or microemulsion.
-
Final Volume: Add the vehicle to reach the final target concentration (e.g., 5 mg/mL).
-
Administration: Keep the formulation continuously mixed (e.g., on a stir plate) during dosing to ensure homogeneity and prevent settling.
Stability, Storage, and Troubleshooting
Storage Recommendations: Proper storage is critical to maintaining the integrity of the compound.[5][8]
-
Solid Compound: Store at -20°C, protected from light and moisture. A desiccator is recommended. Under these conditions, the solid powder should be stable for years.
-
DMSO Stock Solution: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -80°C. A solution stored at -80°C should be stable for at least 6 months. For storage at -20°C, stability is generally limited to 1 month.[8]
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Compound fails to dissolve in DMSO. | Insufficient solvent volume or insufficient energy input. | Ensure the concentration is within expected solubility limits. Use a combination of vortexing and sonication. Gentle warming (37°C) may be attempted. |
| Precipitation occurs during dilution into aqueous media. | Supersaturation due to rapid solvent change. | Perform a multi-step serial dilution as described in Protocol 3.2. Ensure vigorous mixing immediately after adding the stock to the aqueous medium. |
| Variability between experiments. | Inconsistent formulation; degradation of stock solution. | Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the master stock. Ensure the stock solution is fully dissolved and homogenous before use. |
References
- Vertex AI Search. (n.d.). Excipients for Parenterals. Retrieved January 12, 2026.
- Patel, J., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opinion on Drug Delivery.
- Ashland. (n.d.). Parenteral excipients. Retrieved January 12, 2026.
- Pramanick, S., et al. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences and Research.
- Roquette. (n.d.).
- Kovalev, G. I., et al. (2018). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept.
-
PubChem. (n.d.). N-phenylacetyl-l-proline amide. Retrieved January 12, 2026, from [Link]
-
Szabo-Scandic. (n.d.). N-Phenylacetyl-L-Prolylglycine ethyl ester, CAS 157115-85-0. Retrieved January 12, 2026, from [Link]
- BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Retrieved January 12, 2026.
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved January 12, 2026, from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 12, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of L-Proline, N-(phenylacetyl)-, nonyl ester. Retrieved January 12, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of L-Proline, N-(phenylacetyl)-, heptyl ester. Retrieved January 12, 2026, from [Link]
-
PubMed. (2025). Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. Retrieved January 12, 2026, from [Link]
-
Examine.com. (2025). Research Breakdown on N-Phenylacetyl-L-prolylglycine ethyl ester. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). L-Proline, N-(phenylacetyl)-, pentyl ester. Retrieved January 12, 2026, from [Link]
- PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved January 12, 2026.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved January 12, 2026.
- ResearchGate. (2019).
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved January 12, 2026, from [Link]
- Antypenko, L., et al. (n.d.). Noopept: Development and Validation of a UV-Vis Spectrophotometric method for the quantification of (S)-N-phenylacetyl-L-prolylglycine ethyl ester in bulk drug substance. Retrieved January 12, 2026.
- ResearchGate. (2025). N-Phenylacetylglycyl-L-Proline Ethyl Ester Converts into Cyclo-L-Prolylglycine Showing a Similar Spectrum of Neuropsychotropic Activity. Retrieved January 12, 2026.
-
Dr.Oracle. (2025). What is the clinical use of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester)?. Retrieved January 12, 2026, from [Link]
-
Science.gov. (n.d.). n-phenylacetyl-l-prolylglycine ethyl ester: Topics. Retrieved January 12, 2026, from [Link]
- Pharmaceutical Technology. (n.d.).
- PubMed Central. (n.d.).
- Google Patents. (n.d.). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
-
WikiMed. (n.d.). N-Phenylacetyl-L-prolylglycine ethyl ester. Retrieved January 12, 2026, from [Link]
- PharmaCompass.com. (n.d.). n-Phenylacetyl-l-prolylglycine ethyl ester. Retrieved January 12, 2026.
- Google Patents. (n.d.). US5212158A - Derivatives of l-proline, their preparation and their biological uses.
Sources
- 1. 1-(Phenylacetyl)-l-proline (2752-38-7) for sale [vulcanchem.com]
- 2. L-Proline, 1-(2-phenylacetyl)- | CymitQuimica [cymitquimica.com]
- 3. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS # 2752-38-7, N-Phenacetyl-L-proline, N-Phenylacetyl-L-proline - chemBlink [chemblink.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. youtube.com [youtube.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ashland.com [ashland.com]
- 14. roquette.com [roquette.com]
Troubleshooting & Optimization
Common impurities in the synthesis of 1-(Phenylacetyl)-l-proline and their identification
Welcome to the technical support center for the synthesis and analysis of 1-(Phenylacetyl)-l-proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues, explain the causality behind experimental choices, and offer robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification and Mitigation
Question 1: During the HPLC analysis of my final this compound product, I observe a peak that elutes earlier than the main product peak. What could this impurity be, and how can I confirm its identity?
Answer: An early-eluting peak in a reverse-phase HPLC analysis typically indicates a more polar compound than your product. In the context of this compound synthesis, the most probable impurity is phenylacetic acid .
-
Causality: Phenylacetic acid is formed from the hydrolysis of the starting material, phenylacetyl chloride. This hydrolysis can occur if there is residual moisture in the reaction solvent or if the reaction is exposed to atmospheric moisture.[1] The use of anhydrous organic solvents is intended to minimize this side reaction.[1]
-
Identification:
-
HPLC Co-injection: The most straightforward method for confirmation is to co-inject your sample with a pure standard of phenylacetic acid. If the peak height of the suspected impurity increases without the appearance of a new peak, it confirms the identity as phenylacetic acid.
-
LC-MS Analysis: Mass spectrometry is a powerful tool for identifying unknown impurities. The expected [M-H]⁻ ion for phenylacetic acid in negative ion mode ESI-MS would be at m/z 135.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H NMR spectroscopy in CDCl₃ would show a characteristic singlet for the methylene protons (CH₂) at approximately 3.6 ppm and aromatic protons between 7.2 and 7.4 ppm.
-
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Reagent Addition: Add the phenylacetyl chloride slowly to the reaction mixture, especially at the beginning, to control any exothermic reaction that might promote side reactions.
-
Question 2: I have a persistent impurity that is difficult to remove by simple recrystallization. My initial synthesis involves the reaction of L-proline with phenylacetyl chloride. What could this impurity be?
Answer: A common and often challenging impurity to remove is unreacted L-proline .
-
Causality: If the acylation reaction does not go to completion, or if an insufficient amount of phenylacetyl chloride is used, unreacted L-proline will remain in the crude product. Due to its high polarity and different solubility profile compared to the acylated product, it can be difficult to remove by standard crystallization procedures from organic solvents.
-
Identification:
-
TLC Analysis: A simple Thin Layer Chromatography (TLC) analysis can often detect the presence of L-proline. Use a mobile phase that is sufficiently polar to move the highly polar L-proline from the baseline (e.g., a mixture of dichloromethane, methanol, and acetic acid). Staining with a ninhydrin solution will reveal the presence of the primary amine of L-proline as a colored spot, while your product will not react with ninhydrin.
-
HPLC with Derivatization: Since L-proline lacks a strong chromophore for UV detection, derivatization is often necessary for sensitive HPLC analysis.[2] Pre-column derivatization with reagents like FMOC-Cl or dansyl chloride allows for sensitive detection by UV or fluorescence.
-
NMR Spectroscopy: In a D₂O solvent, the characteristic proton signals of L-proline can be observed and compared to a standard.[3]
-
-
Troubleshooting & Prevention:
-
Optimize Stoichiometry: Ensure a slight excess of phenylacetyl chloride is used to drive the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure all the L-proline has been consumed before work-up.
-
Purification: If L-proline remains, a wash of the organic layer with a slightly acidic aqueous solution during work-up can help to remove the more water-soluble L-proline.
-
Question 3: My chiral HPLC analysis shows a small peak with a retention time very close to my main L-enantiomer peak. What is the likely identity of this impurity?
Answer: This is likely the D-enantiomer of 1-(Phenylacetyl)-proline.
-
Causality: The presence of the D-enantiomer can arise from two main sources:
-
Contamination of the starting material: The L-proline used may contain a small amount of D-proline.
-
Racemization during synthesis: While less common under standard acylation conditions, some degree of racemization can occur, particularly if harsh basic conditions or high temperatures are employed.
-
-
Identification:
-
Chiral HPLC: This is the definitive method for identifying and quantifying enantiomeric impurities. A variety of chiral stationary phases (CSPs) are available, often polysaccharide-based, that can separate the enantiomers of proline derivatives.[4][5] The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA).[2][4][5]
-
Polarimetry: While not as sensitive as chiral HPLC for quantification of small amounts of impurity, measuring the specific rotation of your product and comparing it to the literature value can indicate the presence of the D-enantiomer.
-
-
Troubleshooting & Prevention:
-
Source High-Purity Starting Material: Use L-proline with a high enantiomeric purity.
-
Mild Reaction Conditions: Avoid excessively high temperatures and strong bases during the synthesis and work-up to minimize the risk of racemization.
-
Question 4: I have noticed a byproduct with a higher molecular weight than my product in the mass spectrum. What could this be?
Answer: A higher molecular weight impurity could be a diketopiperazine (DKP) , specifically cyclo(L-phenylacetylprolyl-L-proline), or a di-acylated product .
-
Causality:
-
Diketopiperazine Formation: Proline-containing peptides are particularly prone to intramolecular cyclization to form stable six-membered ring diketopiperazines. While less common in this specific synthesis, it can occur under certain conditions, especially if there are any peptide-like intermediates.
-
Di-acylation: Although L-proline has only one secondary amine for acylation, it is theoretically possible under forcing conditions for a second phenylacetyl group to react with the carboxylate of another molecule, forming an anhydride-type impurity, though this is less likely and would be unstable.
-
-
Identification:
-
LC-MS: The molecular weight of the impurity will be key. For a DKP formed from two molecules of this compound, the expected molecular weight would be double that of the product minus two molecules of water.
-
NMR Spectroscopy: The NMR spectrum of such a byproduct would be significantly more complex than that of the desired product.
-
-
Troubleshooting & Prevention:
-
Control Reaction Temperature: Avoid prolonged heating at high temperatures.
-
Appropriate Stoichiometry: Use a controlled amount of the acylating agent.
-
Analytical Protocols & Data
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This section provides a general-purpose reverse-phase HPLC method for the analysis of this compound and the common impurities discussed.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Column Temperature | 30 °C |
Expected Elution Order:
-
L-Proline (if present and detectable without derivatization, will be very early)
-
Phenylacetic Acid
-
This compound
Characteristic NMR and MS Data for Identification
| Compound | Technique | Characteristic Data |
| This compound | ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), ~4.7 (m, 1H, α-CH), ~3.7 (s, 2H, Ph-CH₂), ~3.5 (m, 2H, δ-CH₂), ~2.2-1.9 (m, 4H, β,γ-CH₂) |
| ¹³C NMR (CDCl₃) | δ ~175 (C=O, acid), ~171 (C=O, amide), ~134 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~60 (α-CH), ~48 (δ-CH₂), ~42 (Ph-CH₂), ~29 (β-CH₂), ~24 (γ-CH₂) | |
| ESI-MS (-) | [M-H]⁻ at m/z 232.1 | |
| Phenylacetic Acid | ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), ~3.6 (s, 2H, Ph-CH₂) |
| ¹³C NMR (CDCl₃) | δ ~178 (C=O), ~133 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~41 (Ph-CH₂) | |
| ESI-MS (-) | [M-H]⁻ at m/z 135.0 | |
| L-Proline | ¹H NMR (D₂O) | δ ~4.1 (t, 1H, α-CH), ~3.3 (m, 2H, δ-CH₂), ~2.3 (m, 1H, β-CH), ~2.0 (m, 3H, β,γ-CH₂) |
| ¹³C NMR (D₂O) | δ ~174 (C=O), ~61 (α-CH), ~46 (δ-CH₂), ~29 (β-CH₂), ~24 (γ-CH₂) | |
| ESI-MS (+) | [M+H]⁺ at m/z 116.1 |
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the synthesis and potential for impurity formation, the following diagrams illustrate the key processes.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Impurity Formation Pathways
Caption: Pathways for the formation of common impurities.
References
Sources
- 1. CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline - Google Patents [patents.google.com]
- 2. impactfactor.org [impactfactor.org]
- 3. bmse000047 L-Proline at BMRB [bmrb.io]
- 4. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-phenylacetyl-L-proline
Welcome to the technical support center for the synthesis of N-phenylacetyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. N-phenylacetyl-L-proline is a key intermediate, notably in the synthesis of the nootropic agent Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester)[1][2]. Achieving high yields and purity is critical for downstream applications. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, which typically proceeds via a Schotten-Baumann N-acylation reaction.[3][4][5]
Core Reaction Principles: The Schotten-Baumann Acylation of L-Proline
The synthesis of N-phenylacetyl-L-proline from L-proline and phenylacetyl chloride is a nucleophilic acyl substitution. The reaction is typically performed under Schotten-Baumann conditions, which involve using a base to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.[6] The secondary amine of the L-proline ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the phenylacetyl chloride.
Caption: General mechanism for the Schotten-Baumann acylation of L-proline.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Topic 1: Reagents and Solvents
Q: My reaction yield is poor and inconsistent. Could the quality of my starting materials be the cause?
A: Absolutely. The purity of both L-proline and phenylacetyl chloride is paramount.
-
L-Proline: Ensure it is dry and free of other amino acid contaminants. Moisture can consume the acylating agent, and other amino acids will lead to side products that complicate purification.
-
Phenylacetyl Chloride: This is a highly reactive and moisture-sensitive reagent. Over time, it can hydrolyze to phenylacetic acid. The presence of this acid will not only lower the effective concentration of your acylating agent but can also complicate the work-up by forming salts. It is best to use freshly opened or recently distilled phenylacetyl chloride.[7]
Q: I'm considering using an anhydrous organic solvent system instead of the traditional aqueous one. What are the advantages?
A: An anhydrous organic solvent system, such as tetrahydrofuran (THF) or dichloromethane (DCM), offers a significant advantage: it prevents the hydrolysis of phenylacetyl chloride.[8] Water is a competing nucleophile that reacts with phenylacetyl chloride to form inactive phenylacetic acid. By excluding water, you maximize the amount of acylating agent available to react with L-proline, which can lead to a substantial increase in yield.[8] However, L-proline has poor solubility in many organic solvents, which can be overcome by using a phase transfer catalyst.[1][8]
Q: What is the role of the base, and how do I choose the right one?
A: The base, or acid scavenger, is critical for neutralizing the HCl generated during the reaction.[5][6] Without it, the HCl would protonate the unreacted L-proline, rendering its nitrogen non-nucleophilic and stopping the reaction.[6]
-
In Aqueous Systems: Strong bases like sodium hydroxide (NaOH) are common. The reaction is often run in a biphasic system (e.g., water and an organic solvent) where the base remains in the aqueous phase.[3][4]
-
In Anhydrous Organic Systems: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices.[8][9] Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) can also be used.[8] Inorganic bases are often preferred as they are easily filtered off after the reaction.
Topic 2: Reaction Conditions
Q: Why do most protocols specify adding the phenylacetyl chloride at a low temperature (e.g., -5 to 5 °C)?
A: This is to control the highly exothermic nature of the acylation reaction. Phenylacetyl chloride is extremely reactive.[7] Adding it slowly at low temperatures serves two main purposes:
-
Prevents Side Reactions: Uncontrolled temperature spikes can promote side reactions, such as the formation of dimers or other degradation products.
-
Minimizes Hydrolysis: In any system containing residual moisture, a lower temperature slows the rate of hydrolysis of the phenylacetyl chloride, preserving your reagent for the desired reaction.[8]
Q: The protocol I found suggests a phase transfer catalyst (PTC). Is it necessary and how does it work?
A: A phase transfer catalyst is highly recommended when using an anhydrous organic solvent with an inorganic base.[1][8]
-
Mechanism: L-proline and the inorganic base (like K₂CO₃) are solids with very low solubility in the organic solvent. The PTC (e.g., tetrabutylammonium bromide - TBAB, or polyethylene glycol - PEG) has both hydrophobic and hydrophilic properties. It transports the proline anion from the solid phase (or a micro-aqueous phase on the solid surface) into the organic phase where it can react with the dissolved phenylacetyl chloride.
-
Impact on Yield: By facilitating the movement of the nucleophile into the reaction phase, the PTC dramatically accelerates the reaction rate and leads to a more efficient and complete conversion, significantly improving the yield.[8] Yields as high as 97-98% have been reported using this method.[8]
Q: My reaction seems to stall. Should I increase the temperature or extend the reaction time?
A: This is a common issue. Many high-yield protocols employ a two-stage temperature profile.[1][8]
-
Initial Low-Temperature Phase: The initial addition and stirring are done at a low temperature (-5 to 5 °C) for 1-9 hours to ensure controlled acylation.[8]
-
Warming/Reflux Phase: After the initial phase, the reaction mixture is often warmed to a higher temperature (e.g., 20-80 °C or reflux) and stirred for an additional 2-8 hours to drive the reaction to completion.[8][9]
If your reaction has stalled, first ensure your reagents are pure and your base is active. If those are confirmed, gradually increasing the temperature and monitoring the reaction by Thin Layer Chromatography (TLC) is a logical next step.[9]
Topic 3: Work-up and Purification
Q: After the reaction, I performed an acid wash and got a sticky oil instead of the expected white solid. What happened?
A: This is a classic purification problem. The likely culprit is the presence of unreacted starting material (phenylacetic acid from hydrolysis) or improper pH adjustment.
-
Work-up Procedure: A typical work-up involves filtering off any solids (like the inorganic base), washing the organic layer with water, and then acidifying the aqueous layer (if the product is there) or the combined aqueous washes to precipitate the product. The target pH for precipitation is typically acidic, around 1-3.[9][10]
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be due to impurities preventing the formation of a crystal lattice. Try extracting the oily product into an organic solvent like ethyl acetate or dichloromethane, drying the organic layer, and then concentrating it to a solid or semi-solid before attempting recrystallization.
Q: What is the most effective way to purify the final product to a high-purity white solid?
A: Recrystallization is the gold standard for purifying N-phenylacetyl-L-proline.
-
Initial Isolation: After the reaction and acidic work-up, the crude product is isolated by filtration.
-
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For N-phenylacetyl-L-proline, ethyl acetate is a commonly reported and effective solvent for recrystallization.[9]
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The melting point of the pure product should be sharp, typically in the range of 150-152 °C.[8]
Troubleshooting Workflow for Low Yield
If you are experiencing low yields, follow this systematic troubleshooting guide.
Caption: A systematic workflow for diagnosing causes of low reaction yield.
Optimized Experimental Protocols
Below are two detailed protocols. Protocol A represents a modern, high-yield method, while Protocol B describes a more traditional approach.
Data Summary: Comparison of Protocols
| Parameter | Protocol A: Anhydrous with PTC | Protocol B: Aqueous Schotten-Baumann |
| Solvent System | Anhydrous THF or DCM[8] | Water / Dichloromethane (Biphasic)[4] |
| Base | Potassium Carbonate (K₂CO₃)[8][9] | Sodium Hydroxide (NaOH)[10] |
| Catalyst | Phase Transfer Catalyst (e.g., PEG-400)[8] | None |
| Temperature Profile | -5 to 5 °C, then warm to 20-40 °C[8] | -5 to 10 °C throughout[10] |
| Typical Yield | > 95%[8] | 70-80%[8] |
| Key Advantage | High efficiency, avoids reagent hydrolysis[8] | Simple setup, no need for anhydrous solvents |
| Key Challenge | Requires anhydrous conditions | Risk of phenylacetyl chloride hydrolysis |
Protocol A: High-Yield Synthesis in Anhydrous Solvent with Phase Transfer Catalyst
Adapted from CN109369494B.[8]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add L-proline (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0-5.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a stirrable slurry.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Catalyst Addition: Add the phase transfer catalyst, PEG-400 (5 mol%).
-
Reagent Addition: Slowly add a solution of phenylacetyl chloride (1.0-1.5 eq) in anhydrous THF dropwise over 30-40 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Initial Reaction: Stir the mixture vigorously at 0 °C for 1 hour.
-
Completion: Remove the ice bath and warm the reaction to 20 °C. Continue stirring for 6-8 hours, monitoring progress with TLC.
-
Work-up:
-
Filter the reaction mixture while hot to remove the inorganic salts.
-
Wash the filtrate with water.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield a white solid.
-
-
Purification: Recrystallize the crude solid from hot ethyl acetate to obtain pure N-phenylacetyl-L-proline. Dry the crystals under vacuum. (Expected Yield: >95%, M.P. ~151 °C).[8]
Protocol B: Traditional Aqueous Schotten-Baumann Synthesis
Adapted from principles described in CN104788352A.[10]
-
Setup: In a flask, dissolve L-proline (1.0 eq) in an aqueous solution of a strong base, such as 4M NaOH (solution 'a').
-
Cooling: Cool the solution to -10 to -5 °C in an ice-salt bath.
-
Reagent Addition: Using two separate dropping funnels, simultaneously add phenylacetyl chloride (0.8-1.0 eq) and a strong base solution (e.g., 4M NaOH, solution 'b') dropwise to the reaction mixture. Maintain the low temperature and vigorous stirring. The rate of addition should be controlled to keep the pH basic.
-
Reaction: Stir the mixture at -5 °C for 2-4 hours after the addition is complete.
-
Work-up:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate to remove any unreacted phenylacetyl chloride and other non-polar impurities. Discard the organic layer.[10]
-
Cool the remaining product aqueous layer in an ice bath and carefully adjust the pH to < 3 with concentrated HCl.[10]
-
Extract the acidified aqueous layer multiple times with dichloromethane.[10]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Recrystallize the resulting solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
References
- A kind of preparation method of N-phenylacetyl-L-proline. CN109369494B.
- Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester. CN104788352A.
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]
-
Schotten Baumann Reaction. BYJU'S. [Link]
-
N-Phenylacetylglycyl-L-Proline Ethyl Ester Converts into Cyclo-L-Prolylglycine Showing a Similar Spectrum of Neuropsychotropic Activity. ResearchGate. [Link]
-
N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. [Link]
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- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline - Google Patents [patents.google.com]
- 9. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]
- 10. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]
Troubleshooting guide for the purification of 1-(Phenylacetyl)-l-proline by chromatography
Welcome to our dedicated technical support guide for the chromatographic purification of 1-(Phenylacetyl)-l-proline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this compound. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Understanding the Molecule: this compound
This compound is a derivative of the amino acid L-proline, featuring a phenylacetyl group attached to the nitrogen atom. Its chemical structure includes a carboxylic acid group, making it an acidic and polar molecule.[1] These characteristics are central to the challenges encountered during its purification by chromatography. The compound has a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of approximately 233.26 g/mol .[1][2] While it has limited solubility in water, it is soluble in various organic solvents.[1]
Common Troubleshooting Questions & Solutions
Q1: I'm observing significant peak tailing for my this compound peak in reversed-phase HPLC. What's causing this and how can I fix it?
A1: Peak tailing is a frequent issue when analyzing acidic compounds like this compound on standard silica-based reversed-phase columns (e.g., C18).[3][4][5] The primary cause is often secondary interactions between the analyte and the stationary phase.[3][6]
-
The "Why": Standard silica-based columns have residual silanol groups (Si-OH) on their surface which can be deprotonated and negatively charged, especially at mid-range pH.[4][7] The carboxylic acid group on your molecule can interact with these sites through hydrogen bonding or ionic interactions, causing some molecules to lag behind the main peak, resulting in a "tail".[3][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Solutions in Detail:
-
Lower the Mobile Phase pH: By adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase, you can lower the pH to below the pKa of the silanol groups (around 3.5-4) and the carboxylic acid on your molecule. This protonates both, minimizing ionic interactions and improving peak shape.[6]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically modified to be less active. Using a high-purity Type B silica column can significantly reduce peak tailing.[8]
-
Consider a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanols and allows for better performance with polar compounds, even in highly aqueous mobile phases.[9]
-
Reduce Sample Load: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3] Try reducing the concentration or injection volume.
-
Ensure Solvent Compatibility: A mismatch between the injection solvent and the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase.[3]
-
Q2: My this compound is not well-retained on my C18 column and elutes too early. How can I increase its retention?
A2: Poor retention of polar compounds on non-polar stationary phases is a common challenge in reversed-phase chromatography.[10]
-
The "Why": The retention mechanism in reversed-phase HPLC is based on hydrophobic interactions between the analyte and the stationary phase.[11] this compound, being a relatively polar molecule, has a weaker affinity for the non-polar C18 chains and a stronger affinity for the polar mobile phase, leading to rapid elution.
-
Strategies for Increasing Retention:
| Strategy | Mechanism | Considerations |
| Decrease Organic Solvent in Mobile Phase | Increases the polarity of the mobile phase, forcing the analyte to interact more with the stationary phase. | May increase backpressure. |
| Use a Less Polar Organic Solvent | For example, switching from acetonitrile to methanol can sometimes increase retention for certain compounds. | Will change the selectivity of the separation. |
| Employ a Polar-Embedded or Phenyl Column | Phenyl columns can offer alternative selectivity through π-π interactions with the phenyl ring of your analyte. Polar-embedded columns are designed for better retention of polar compounds.[9] | Requires column screening to find the best option. |
| Hydrophilic Interaction Chromatography (HILIC) | Uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. Ideal for highly polar compounds.[12] | Elution order is reversed compared to RP-HPLC. Requires careful column equilibration.[12] |
Q3: I need to separate the L-enantiomer of this compound from the D-enantiomer. What chromatographic approach should I take?
A3: Separating enantiomers requires a chiral environment. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent.
-
The "Why": Enantiomers have identical physical properties in a non-chiral environment. A chiral selector (either on the column or attached to the molecule) is necessary to form transient diastereomeric complexes with different stabilities, allowing for their separation.
-
Recommended Approaches:
-
Chiral Stationary Phases (CSPs): This is the most direct method. Polysaccharide-based CSPs (e.g., Chiralpak) are often effective for a wide range of compounds.[13] For proline derivatives, columns based on cyclodextrins or ligand-exchange phases with copper complexes of amino acids like L-proline have also been used.[8][14] A typical mobile phase for normal-phase chiral separations might consist of hexane and an alcohol like ethanol or isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[13][14]
-
Pre-column Derivatization: If a suitable CSP is not available, you can react your sample with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral column (like a C18). A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[15] This approach adds an extra step to sample preparation but can be very effective.
Caption: Approaches for chiral separation.
-
Q4: My system backpressure is unusually high. What are the common causes and how do I troubleshoot this?
A4: High backpressure is a common instrumental issue that can halt your purification work. It's usually caused by a blockage somewhere in the flow path.[16]
-
The "Why": The HPLC system relies on a consistent flow of mobile phase. Any obstruction, from precipitated buffer salts to particulate matter, will cause the pressure to rise.
-
Systematic Troubleshooting:
-
Start at the Column: The most common source of blockage is the column inlet frit. Disconnect the column from the detector and injector and see if the pressure returns to normal. If it does, the blockage is in the column.
-
Backflush the Column: If the column is blocked, try backflushing it (reversing the flow direction) at a low flow rate with a solvent that will dissolve any potential precipitates. Important: Always check the column manual to ensure it can be backflushed.
-
Check In-line Filters and Tubing: If the pressure is still high without the column, systematically disconnect components, moving backward from the column towards the pump, to isolate the blockage.[16] Check in-line filters, guard columns, and narrow-bore tubing.
-
Preventative Measures:
-
Experimental Protocol Example: Reversed-Phase Purification
This is a starting point protocol for the purification of this compound. Optimization will be required.
-
Column: High-purity, end-capped C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm[18]
-
Column Temperature: 30 °C[18]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude sample in a small amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
References
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17).
- This compound - 2752-38-7 - Vulcanchem.
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6).
- HPLC Peak Tailing - Axion Labs.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
- HPLC problems with very polar molecules - Axion Labs.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
- Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex.
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Polar Compounds | SIELC Technologies.
- Separation of 5-Oxo-1-(phenylsulphonyl)-L-proline on Newcrom R1 HPLC column.
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC - ResearchGate. (2023, September 25).
- 5-Oxo-1-(phenylacetyl)-L-proline - SIELC Technologies. (2018, May 16).
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025, January 8).
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
- Reversed Phase Chromatography.
- Chemical Properties of L-Proline, N-(phenylacetyl)-, nonyl ester - Cheméo.
- Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - ResearchGate. (2025, August 5).
- L-Proline, 1-(2-phenylacetyl)- | CymitQuimica.
- My Chromatography Has Changed: Steps for Effective Troubleshooting. (2024, November 27).
- L(-)-Proline - ChemBK.
- Chiral separation of amines with N-benzoxycarbonylglycyl-L-proline as selector in non-aqueous capillary electrophoresis using methanol and 1,2-dichloroethane in the background electrolyte.
- Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC International Journal.
- An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy - IOSRPHR. (2025, April 23).
- Normal phase high-performance liquid chromatography of pneumocandins: in situ modification of silica with L-proline to separate structural analogues - PubMed.
- Choosing Right Column for Reverse Phase HPLC Separations - Agilent.
- How To Select Mobile Phase In HPLC Method Development? - Next LVL Programming. (2025, March 25).
- L-Proline, N-(phenylacetyl)-, pentyl ester - the NIST WebBook.
- CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents.
- Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC - Juniper Publishers. (2023, September 12).
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC - Impactfactor. (2023, September 25).
- CN101348453A - Method for purifying proline - Google Patents.
- HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.
- Improvement of proline chiral stationary phases by varying peptide length and linker.
- An affinity-column procedure using poly(L-proline) for the purification of prolyl hydroxylase. Purification of the enzyme from chick embryos - PubMed. (1975, March 3).
- L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - MDPI.
- HPLC Column Selection Guide - Chromtech.
- Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry - eLife. (2025, August 22).
- Determination of Proline Enantiomers in Honey and Royal Jelly by LC-UV - ResearchGate. (2025, August 10).
- SU960163A1 - Process for purifying proline - Google Patents.
- L-column series - HPLC.
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Phenylacetyl Chloride Synthesis: A Technical Guide to Preventing Hydrolysis
Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and handling of phenylacetyl chloride. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of this highly reactive reagent. Phenylacetyl chloride is a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] However, its utility is matched by its susceptibility to hydrolysis, a common pitfall that can compromise reaction yields, purity, and overall experimental success.
This guide is designed to provide you, our fellow scientists, with in-depth, practical solutions to the challenges posed by phenylacetyl chloride hydrolysis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of phenylacetyl chloride hydrolysis?
A1: Several signs can point to the degradation of your phenylacetyl chloride through hydrolysis. Visually, pure phenylacetyl chloride is a colorless to pale yellow liquid.[3] The presence of a white precipitate often indicates the formation of phenylacetic acid, the solid hydrolysis product.[4] Another key indicator is the evolution of hydrogen chloride (HCl) gas, which can be observed as fuming when the container is opened to the atmosphere.[5] Analytically, Infrared (IR) spectroscopy is a powerful tool for detection. A pure sample of phenylacetyl chloride will exhibit a characteristic carbonyl (C=O) stretch for an acyl chloride around 1780-1815 cm⁻¹. The appearance of a broad O-H stretch (approximately 2500-3300 cm⁻¹) and a shift in the carbonyl peak to around 1700-1725 cm⁻¹ are definitive signs of carboxylic acid formation due to hydrolysis.[4]
Q2: My reaction with phenylacetyl chloride is giving low to no yield of the desired product. Could hydrolysis be the cause?
A2: Absolutely. Phenylacetyl chloride's high reactivity is due to the electrophilic nature of its carbonyl carbon.[2] When it reacts with water, a nucleophile, it is converted to the significantly less reactive phenylacetic acid. This hydrolyzed product will not participate in the desired acylation reaction, leading to poor or no yield of your target molecule.[4] Furthermore, the HCl gas produced during hydrolysis can create an acidic environment that may not be compatible with your desired reaction pathway or could lead to the degradation of other reagents.
Q3: What are the ideal storage conditions to minimize hydrolysis of phenylacetyl chloride?
A3: Proper storage is the first line of defense against hydrolysis. Phenylacetyl chloride should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to atmospheric moisture.[3][4] The storage area should be cool, dry, and well-ventilated.[3][6] For long-term storage, sealing the container with paraffin film provides an additional barrier against moisture ingress.[4] It is also advisable to store the bulk reagent in a primary container and transfer smaller, working aliquots to a separate vial for daily use. This practice minimizes the repeated exposure of the main stock to the atmosphere.[4]
Q4: Can I use phenylacetyl chloride that has partially hydrolyzed?
A4: It is strongly discouraged. The presence of phenylacetic acid can interfere with your reaction by consuming reagents and complicating the purification of your desired product.[4] If you suspect hydrolysis has occurred, it is best to either purify the phenylacetyl chloride by vacuum distillation, if feasible, or to synthesize a fresh batch.[4][7]
Troubleshooting Guide: Hydrolysis During Synthesis
This section addresses specific issues that may arise during the synthesis of a target molecule using phenylacetyl chloride.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no yield of acylated product | Hydrolysis of phenylacetyl chloride before or during the reaction. | 1. Verify Starting Material Purity: Before starting your reaction, confirm the purity of your phenylacetyl chloride using IR spectroscopy as described in FAQ Q1.[4] 2. Ensure Anhydrous Conditions: Meticulously dry all glassware in an oven at >100°C for several hours and allow it to cool under a stream of dry inert gas (e.g., nitrogen or argon).[4] Use anhydrous solvents, which can be obtained from a solvent purification system or by drying with appropriate agents like molecular sieves.[4] |
| Formation of a white precipitate in the reaction mixture | Introduction of water into the reaction, causing in-situ hydrolysis. | 1. Check Reagent Water Content: Ensure all other reagents are anhydrous. If a liquid reagent is suspected of containing water, consider drying it with a suitable agent before addition.[4] 2. Maintain Inert Atmosphere: During the entire course of the reaction, maintain a slight positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[4] |
| Evolution of gas (HCl) upon addition of phenylacetyl chloride | Reaction with protic impurities (e.g., water, alcohols) in the solvent or on glassware. | 1. Purify Solvents and Reagents: Rigorously purify all solvents and reagents to remove any protic impurities.[4] 2. Use a Non-Nucleophilic Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can scavenge the HCl produced during the reaction, which may be beneficial for certain reaction conditions.[8] |
| Inconsistent reaction outcomes between experiments | Variable levels of hydrolysis due to inconsistent handling or storage practices. | 1. Standardize Protocols: Develop and strictly adhere to a Standard Operating Procedure (SOP) for the handling and storage of phenylacetyl chloride.[4] 2. Implement Proper Storage: Consistently follow the ideal storage conditions outlined in FAQ Q3.[4] |
Experimental Protocols
Protocol 1: Synthesis of Phenylacetyl Chloride from Phenylacetic Acid
This protocol describes the common laboratory-scale synthesis of phenylacetyl chloride using thionyl chloride (SOCl₂), a method favored for producing gaseous byproducts that are easily removed.[9]
Materials:
-
Phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add phenylacetic acid (1 equivalent).
-
Slowly add thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature.[4]
-
Heat the reaction mixture to reflux (around 90°C) and maintain for 2 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.[4][10]
-
The resulting phenylacetyl chloride can be used directly or further purified by vacuum distillation.[7]
Protocol 2: Quality Control of Phenylacetyl Chloride via IR Spectroscopy
Procedure:
-
Obtain a small, representative sample of your phenylacetyl chloride.
-
Acquire an Infrared (IR) spectrum of the sample.
-
Analyze the Spectrum:
-
Expected Peak (Pure Sample): A sharp, strong absorption peak in the range of 1780-1815 cm⁻¹ corresponding to the C=O stretch of the acyl chloride.[4]
-
Signs of Hydrolysis: The presence of a broad absorption band from 2500-3300 cm⁻¹ (O-H stretch of a carboxylic acid) and a carbonyl peak around 1700-1725 cm⁻¹ (C=O stretch of a carboxylic acid) indicate hydrolysis.[4]
-
Visualizing the Problem and Solution
To better understand the processes involved, the following diagrams illustrate the hydrolysis reaction and the workflow for preventing it.
Caption: The hydrolysis of phenylacetyl chloride to phenylacetic acid and HCl.
Caption: Workflow for preventing phenylacetyl chloride hydrolysis.
By implementing these best practices for storage, handling, and reaction execution, you can significantly mitigate the risk of hydrolysis and ensure the success of your synthetic endeavors.
References
- Benchchem. (n.d.). A Comparative Guide to HPLC Purification of Compounds Synthesized with Phenylacetyl Chloride.
- China Phenylacetyl Chloride Suppliers. (n.d.). Customized OEM/ODM.
- PrepChem.com. (n.d.). Synthesis of phenylacetyl chloride.
- Benchchem. (n.d.). How to avoid hydrolysis of 4-(Methylthio)phenylacetyl chloride.
- NJ.gov. (n.d.). Common Name: PHENYLACETYL CHLORIDE HAZARD SUMMARY.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Guidechem. (n.d.). Phenylacetyl chloride 103-80-0 wiki.
- ChemicalBook. (2025). Phenylacetyl chloride - Safety Data Sheet.
- Benchchem. (n.d.). Navigating the Reactivity of 2-Bromo-2-phenylacetyl chloride: A Technical Guide to Stability and Storage.
- PubChem. (n.d.). Phenylacetyl chloride | C8H7ClO | CID 7679.
- ChemBK. (2024). Phenylacetyl chloride.
- Benchchem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- Brainly.in. (2018). Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride.
- Chemical Communications (RSC Publishing). (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
- Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
- ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3?.
- PrepChem.com. (n.d.). Preparation of phenylacetyl chloride.
- Sciencemadness Discussion Board. (2009). Phenacyl chloride.
- Hive Methods Discourse. (2004). Synthesis of Phenylacetyl Chloride.
- Analytical Methods. (n.d.).
- Mastering Organic Synthesis. (n.d.). The Utility of Phenylacetyl Chloride.
- CAMEO Chemicals - NOAA. (n.d.). PHENYLACETYL CHLORIDE.
- PubMed. (n.d.). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models.
- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides (video).
- Organic Syntheses Procedure. (n.d.). Desoxybenzoin.
- Google Patents. (n.d.). CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.
- Reddit. (2024). Acyl chloride formation in presence of acid sensitive groups.
- YouTube. (2022). Acyl Chlorides - Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.
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- 5. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Side reactions to avoid when preparing 1-(Phenylacetyl)-l-proline.
Document ID: TSC-CHEM-2026-01-12-001
Topic: Method Development and Troubleshooting for the Synthesis of 1-(Phenylacetyl)-l-proline
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
This document provides in-depth technical guidance on the synthesis of this compound, a key intermediate in the production of nootropic agents like Noopept.[1][2] Our focus is on anticipating and mitigating common side reactions to ensure high yield, purity, and stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical side reactions to control during the N-acylation of L-proline with phenylacetyl chloride?
The two most impactful side reactions that researchers must mitigate are the hydrolysis of the acylating agent (phenylacetyl chloride) and the racemization of the L-proline chiral center.
-
Hydrolysis of Phenylacetyl Chloride: Phenylacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water or hydroxide ions. This reaction consumes the acylating agent and produces phenylacetic acid as a byproduct, which complicates purification and reduces the overall yield.[3][4] Conducting the reaction in a dried, anhydrous organic solvent is a primary strategy to prevent this.[3]
-
Racemization of L-proline: Maintaining the stereochemical integrity of the L-proline starting material is paramount, as the biological activity of the final product often depends on a specific enantiomer. The α-carbon of proline can be susceptible to racemization under certain conditions, particularly with harsh bases or elevated temperatures.[5][6][7] Although proline is generally more resistant to racemization than other amino acids due to its cyclic structure, the risk is not negligible, especially during activation steps in peptide synthesis.[8][9]
Q2: My product's enantiomeric excess (ee) is lower than expected. What are the specific causes of racemization in this synthesis, and how can I prevent it?
Observing a loss of enantiomeric purity is a significant issue. Racemization during the acylation of L-proline is typically linked to the reaction conditions, particularly the base and temperature.
The mechanism often involves the formation of an intermediate that can lose its stereochemical information. While L-proline itself is relatively robust, the reaction environment can facilitate epimerization.
Preventative Measures:
-
Strict Temperature Control: The most critical factor is maintaining a low reaction temperature, typically between -10°C and 5°C, during the addition of phenylacetyl chloride and the base.[3][10] This minimizes the energy available for the system to overcome the activation barrier for racemization.
-
Choice of Base and Addition Method: While a strong base is needed to deprotonate the proline and neutralize the HCl byproduct, its concentration and addition method matter. Using a method like dual dropwise addition of the acyl chloride and a strong base solution helps maintain a controlled pH and avoids localized areas of high base concentration that could promote racemization.[10]
-
Avoid Problematic Reagents: In related peptide couplings, certain additives like 1-hydroxybenzotriazole (HOBt) when used with carbodiimides have been shown to catalyze the racemization of proline esters.[8] While not directly used in a typical Schotten-Baumann reaction, this highlights the sensitivity of the proline stereocenter to reaction components. Stick to well-documented, simple acylation protocols.
Q3: I'm seeing a significant amount of phenylacetic acid in my crude product. How do I suppress the hydrolysis of phenylacetyl chloride?
The formation of phenylacetic acid is a direct result of phenylacetyl chloride reacting with water. This is a common issue in Schotten-Baumann reactions, which traditionally use a biphasic water-organic system.[4][11]
Troubleshooting Hydrolysis:
-
Utilize Anhydrous Conditions: The most effective solution is to perform the reaction in a thoroughly dried, anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran).[3] This approach directly removes the reactant (water) responsible for the side reaction. All glassware should be oven-dried, and solvents should be sourced from a sealed bottle or freshly distilled.
-
Optimize Reagent Addition: Add the phenylacetyl chloride slowly and dropwise to the cooled solution of L-proline.[1][3] This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the more nucleophilic proline over residual moisture.
-
Leverage Phase-Transfer Catalysis (PTC): In systems where an aqueous base is unavoidable or for solid-liquid phase reactions, a phase-transfer catalyst (e.g., a quaternary ammonium salt like hexadecyl trimethyl ammonium bromide) is highly effective.[1][2][3] The PTC transports the deprotonated proline anion from the aqueous/solid phase into the organic phase, where it can react with the phenylacetyl chloride, significantly accelerating the desired N-acylation over the competing hydrolysis at the phase interface.[3]
Troubleshooting Guide
This table summarizes common experimental issues and provides actionable solutions based on the principles discussed above.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Significant hydrolysis of phenylacetyl chloride.[3][4] 2. Incomplete reaction. 3. Product loss during workup/purification. | 1. Switch to a rigorously anhydrous organic solvent system.[3] 2. Add a phase-transfer catalyst to accelerate the reaction rate.[1][3] 3. Ensure dropwise addition of reagents at low temperature.[10] 4. Optimize the extraction and recrystallization solvent system. |
| Low Enantiomeric Purity (Racemization) | 1. Reaction temperature is too high.[7] 2. Use of an overly harsh base or improper addition.[9] | 1. Maintain strict temperature control between -10°C and 5°C during reagent addition.[3][10] 2. Use a dual-addition method for the acyl chloride and base to maintain a controlled pH.[10] |
| Product is Difficult to Purify / Oily | 1. Presence of phenylacetic acid byproduct. 2. Residual unreacted starting materials. | 1. Improve the prevention of phenylacetyl chloride hydrolysis (see above). 2. During workup, perform a wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities like phenylacetic acid. 3. Optimize recrystallization conditions (solvent, temperature) to achieve a clean, white solid.[1][12][13] |
| Reaction is Sluggish or Stalls | 1. Poor solubility of L-proline in the organic solvent. 2. Inefficient mixing in a biphasic system. | 1. Use a phase-transfer catalyst to improve the interaction between reactants in different phases.[3] 2. Ensure vigorous stirring. 3. Consider a co-solvent to improve the solubility of starting materials. |
Process Diagrams
The following diagrams illustrate the recommended workflow and the chemical pathways involved.
Caption: Key reaction pathways in the synthesis of this compound.
Optimized Experimental Protocol (Anhydrous Method)
This protocol integrates best practices to minimize side reactions and maximize yield and purity.
1. Reactor Preparation:
-
Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Equip the reaction flask with a magnetic stirrer, a nitrogen inlet, and a thermometer.
2. Reagent Preparation:
-
In the reaction flask, dissolve L-proline (1.0 eq) in a suitable anhydrous organic solvent (e.g., dichloromethane or THF, approx. 10 mL per gram of L-proline).
-
Add a phase-transfer catalyst (e.g., hexadecyl trimethyl ammonium bromide, 0.05 eq). [2] * Cool the resulting suspension to between -5°C and 0°C using an ice-salt or dry ice-acetone bath.
3. Reaction Execution:
-
Slowly and simultaneously, add phenylacetyl chloride (1.05 eq) and a suitable acid scavenger (e.g., triethylamine, 1.1 eq) dropwise over 30-40 minutes, ensuring the internal temperature does not exceed 5°C. [3] * After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. [2] * Allow the reaction to slowly warm to room temperature and stir for an additional 4-8 hours, monitoring progress with TLC. [1][3] 4. Workup and Isolation:
-
Filter the reaction mixture to remove any precipitated salts.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution (to remove phenylacetic acid), and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. [10] * Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) to obtain pure this compound as a white solid. [1][2][12] * Dry the final product in a vacuum oven.
References
- This compound - 2752-38-7 - Vulcanchem. Vulcanchem.
- Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed.
- CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
- CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
- Chemistry Schotten Baumann Reaction.
- Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry (RSC Publishing).
- Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only.
- Strategies to prevent racemization in asymmetric synthesis using N-Benzoyl-L-proline. Benchchem.
- Synthesis and Applic
- Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-Transfer c
- Studies on racemization kinetics of L-proline and L-histidine.
- Schotten–Baumann reaction. Wikipedia.
- Schotten Baumann Reaction. BYJU'S.
- CN103333094B - Process method for crystallization purification of proline.
- SU960163A1 - Process for purifying proline.
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- 2. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]
- 3. CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline - Google Patents [patents.google.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 13. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
Technical Support Center: Characterization of N-phenylacetyl-L-proline Degradation Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for N-phenylacetyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing its degradation products. Understanding the stability profile of this molecule is critical, particularly as it is a known metabolite and synthetic precursor for pharmacologically active compounds like Noopept.[1][2][3] This document provides in-depth, experience-driven answers to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for N-phenylacetyl-L-proline under typical storage and stress conditions?
A1: Based on its chemical structure—a secondary amide linking a phenylacetyl group to a proline ring—N-phenylacetyl-L-proline is primarily susceptible to two main degradation pathways: hydrolysis and oxidation.
-
Hydrolysis: The amide bond is the most labile site. Under acidic or basic conditions, it can hydrolyze to yield Phenylacetic acid and L-proline . This is often the primary degradation pathway observed in aqueous solutions. The reaction is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.
-
Oxidation: The molecule has several sites susceptible to oxidation. The proline ring can be oxidized, potentially forming hydroxyproline derivatives (e.g., 4-hydroxyproline derivative) or 5-oxo-1-(phenylacetyl)-L-proline .[1] The benzylic carbon on the phenylacetyl group is also a potential site for oxidative attack, which could lead to the formation of a ketone. Reactive oxygen species (ROS), metal ions, or exposure to strong oxidizing agents like hydrogen peroxide can initiate these reactions.[4][5]
-
Photodegradation: While less common for this specific structure, exposure to high-intensity UV light could potentially induce degradation.[6][7] The phenyl group can absorb UV radiation, potentially leading to radical-mediated reactions. Photodegradation pathways can be complex and may result in a different profile of degradants compared to hydrolysis or oxidation.[8]
Q2: Why is it critical to perform forced degradation studies on N-phenylacetyl-L-proline?
A2: Forced degradation (or stress testing) is a regulatory requirement and a scientific necessity in drug development.[9] These studies are intentionally aggressive and designed to achieve several key objectives faster than real-time stability studies:[10][11]
-
Identify Likely Degradants: By exposing the molecule to harsh conditions (e.g., strong acid/base, high heat, oxidation, intense light), we can rapidly generate the degradation products that are likely to form over a product's shelf life.[9]
-
Elucidate Degradation Pathways: The results help build a comprehensive map of how the molecule breaks down, providing invaluable information for formulation development, packaging selection, and defining storage conditions.[10]
-
Develop Stability-Indicating Methods: A primary goal is to develop and validate an analytical method (typically HPLC) that can separate the parent compound from all potential degradation products.[9][12] This ensures that the method is "stability-indicating," meaning it can accurately measure the concentration of the active ingredient without interference from its impurities over time.
-
Demonstrate Specificity: Forced degradation is the ultimate test of an analytical method's specificity. If the method can resolve the parent peak from all the newly formed degradant peaks, it demonstrates its suitability for stability testing.
Q3: What is the significance of N-phenylacetyl-L-proline being a metabolite of Noopept?
A3: N-phenylacetyl-L-proline is a known metabolite of the nootropic dipeptide Noopept (N-phenylacetyl-L-prolylglycine ethyl ester).[2][3] This metabolic link is highly significant for two reasons:
-
Pharmacokinetics & Safety: Any degradation products of N-phenylacetyl-L-proline could potentially be formed in vivo after the administration of Noopept. Therefore, identifying and characterizing these degradants is essential for a complete safety and toxicology profile of the parent drug.
-
Analytical Reference: Understanding the stability of this key metabolite helps in designing robust bioanalytical methods to study the pharmacokinetics of Noopept. It ensures that the measured concentrations of the metabolite are accurate and not confounded by degradation that might occur during sample collection, processing, or storage.
Troubleshooting Guides
Issue 1: My HPLC chromatogram shows multiple small, unidentified peaks after a forced degradation study. How do I proceed with identification?
Answer: This is a common and expected outcome of a successful stress study. The key is a systematic approach to identification.
Workflow for Degradant Identification
Caption: Workflow for identifying unknown degradation products.
Causality Explained:
-
LC-MS is the first step: High-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap is crucial.[13] It provides a highly accurate mass-to-charge ratio (m/z) for each peak, allowing you to determine the elemental formula of the degradants. This is the first clue to their identity.
-
Predict and Compare: Calculate the theoretical masses for expected products. For example:
-
Hydrolysis: Phenylacetic acid (C₈H₈O₂) = 136.05 g/mol ; L-proline (C₅H₉NO₂) = 115.06 g/mol .
-
Oxidation: An increase of ~16 Da (+O), ~32 Da (+2O), or ~2 Da (+2H, -O) suggests oxidation.
-
-
MS/MS Fragmentation is Key: Fragmenting the parent ion and the impurity ion and comparing the resulting spectra is a powerful technique.[14][15][16] Shared fragments indicate which part of the molecule remains intact. For instance, a fragment corresponding to the phenylacetyl group (m/z 119) in an impurity spectrum would suggest the modification occurred on the proline ring.
-
NMR is the Gold Standard: For novel or critical impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structural confirmation.[17][18]
Issue 2: I see no degradation under oxidative stress using 3% H₂O₂. Does this mean the molecule is stable to oxidation?
Answer: Not necessarily. The lack of degradation under one specific condition does not confirm complete stability. The choice of stress agent and conditions is critical.
-
Causality: The reactivity of an oxidizing agent depends on the reaction mechanism and the substrate. Hydrogen peroxide (H₂O₂) often requires a catalyst (like Fe²⁺ in a Fenton-type reaction) or an initiator (like UV light) to generate highly reactive hydroxyl radicals (HO•) that are more likely to react with the molecule.[4]
-
Troubleshooting Steps:
-
Increase Stress Level: Try a higher concentration of H₂O₂ (e.g., up to 30%).
-
Increase Temperature: Gently heat the H₂O₂ solution (e.g., to 40-60°C) to accelerate the reaction rate.
-
Introduce a Catalyst: Add a trace amount of a transition metal salt (e.g., FeCl₂) to catalyze the formation of hydroxyl radicals.
-
Use a Different Oxidant: Consider using other chemical oxidants like AIBN or subject the sample to photo-oxidation conditions.
-
A good forced degradation study aims for 5-20% degradation of the parent compound. Too little degradation provides insufficient information, while too much can lead to secondary degradation, complicating the analysis.
Issue 3: My peak for N-phenylacetyl-L-proline is tailing on a C18 column. What can I do to improve peak shape?
Answer: Peak tailing for a carboxylic acid-containing compound like this on a standard C18 column is often due to interactions with residual, un-capped silanols on the silica support.
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) and interact ionically with any positively charged sites on the analyte or through hydrogen bonding with the carboxylic acid, causing secondary retention and peak tailing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add an acidifier like formic acid (0.1%) or phosphoric acid to the mobile phase. This will protonate the carboxylic acid on your analyte (making it less polar) and, more importantly, suppress the ionization of the surface silanols, minimizing the unwanted secondary interactions. A pH of 2.5-3.0 is a good starting point.
-
Use a Different Column: Modern columns, such as those with end-capping or hybrid particle technology (e.g., BEH), are designed to have fewer active silanol sites and are more suitable for analyzing acidic compounds.
-
Check for Metal Contamination: Ensure your HPLC system and solvents are free from metal contamination, which can also contribute to peak tailing for chelating compounds.
-
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline based on ICH recommendations.[6] The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.
-
Preparation: Prepare a stock solution of N-phenylacetyl-L-proline in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Keep at room temperature for 4 hours.
-
Neutralize with 1 M HCl and dilute to a final concentration of ~0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 10% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~0.1 mg/mL.
-
-
Thermal Degradation:
-
Store the stock solution (in solid and/or solution form) in an oven at 80°C for 48 hours.
-
Cool and dilute to a final concentration of ~0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[6]
-
Run a dark control in parallel.
-
Dilute to a final concentration of ~0.1 mg/mL.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method against an untreated control solution.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for method development. Validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good hydrophobic retention and high efficiency for resolving closely eluting peaks. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for the carboxylic acid analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid maintains consistent pH. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is necessary to elute both polar (e.g., L-proline) and non-polar (parent) compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35°C | Improves efficiency and reduces viscosity, leading to sharper peaks and better reproducibility. |
| Injection Vol. | 2 µL | Small volume to prevent column overload and peak distortion. |
| UV Detection | 210 nm & 258 nm | 210 nm for detecting peptide bonds and non-chromophoric degradants. 258 nm for the phenyl group.[2] |
Potential Degradation Pathway Diagram
Caption: Potential degradation pathways for N-phenylacetyl-L-proline.
References
-
N-Phenylacetylglycyl-L-Proline Ethyl Ester Converts into Cyclo-L-Prolylglycine Showing a Similar Spectrum of Neuropsychotropic Activity. ResearchGate. Available from: [Link]
- A kind of preparation method of N-phenylacetyl-L-proline. Google Patents.
-
proline degradation | Pathway. PubChem - NIH. Available from: [Link]
-
Forced Degradation Studies Research Articles - Page 1. R Discovery. Available from: [Link]
-
GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. NPRA. Available from: [Link]
-
Noopept: Development and Validation of a UV-Vis Spectrophotometric method for the quantification of ( )-N-phenylacetyl-L-prol. Available from: [Link]
-
The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers. Available from: [Link]
-
Forced Degradation Studies. Semantic Scholar. Available from: [Link]
-
Revisiting the HO -initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions. PMC - PubMed Central. Available from: [Link]
-
Forced degradation studies. MedCrave online. Available from: [Link]
-
Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications?. MDPI. Available from: [Link]
-
Proline Metabolism and Microenvironmental Stress. PMC - PubMed Central. Available from: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]
-
Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. NIH. Available from: [Link]
-
Oxidative damage of proline residues by nitrate radicals (NO3 ): A kinetic and product study. The Royal Society of Chemistry. Available from: [Link]
-
n-Phenylacetyl-l-prolylglycine ethyl ester - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
Modern mass spectrometry in the characterization and degradation of biodegradable polymers. PubMed. Available from: [Link]
-
Complete thermal degradation of proline. ResearchGate. Available from: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available from: [Link]
-
Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Semantic Scholar. Available from: [Link]
-
L-Proline, N-(phenylacetyl)-, pentyl ester. the NIST WebBook. Available from: [Link]
-
Proline. Wikipedia. Available from: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]
-
Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. PMC. Available from: [Link]
-
Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. GCRIS. Available from: [Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available from: [Link]
-
Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. OSU Chemistry. Available from: [Link]
-
Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PubMed. Available from: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ResearchGate. Available from: [Link]
-
¹H-NMR spectra of (A) l-proline, (B) glycerine and (C) N16 (20% w/w of water). ResearchGate. Available from: [Link]
-
A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques. Semantic Scholar. Available from: [Link]
-
Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites. PubMed. Available from: [Link]
-
(PDF) Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. ResearchGate. Available from: [Link]
-
Photocatalytic Degradation of Organic Pollutants—Nile Blue, Methylene Blue, and Bentazon Herbicide—Using NiO-ZnO Nanocomposite. MDPI. Available from: [Link]
-
Photocatalytic Degradation Study of Paroxetine with g-C3N4 Prepared Using Different Precursors in Lab- and Pilot-Scale Conditions. MDPI. Available from: [Link]
Sources
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- 3. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the HO●-initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
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Stability issues of 1-(Phenylacetyl)-l-proline in storage and handling
Welcome to the technical support guide for 1-(Phenylacetyl)-l-proline (CAS 2752-38-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges associated with this compound. As a key intermediate in the synthesis of nootropic agents like Noopept, understanding its stability profile is critical for ensuring experimental reproducibility, product purity, and formulation integrity.[1] This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to proactively address and troubleshoot stability issues.
Section 1: General Storage and Handling FAQ
Proper storage and handling are the first line of defense against degradation. The inherent chemical properties of this compound dictate specific requirements to maintain its integrity.
Q1: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated environment.[2][3] The product is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, minimizing exposure to ambient air is crucial. For optimal protection, especially for long-term storage or for use as an analytical standard, storing under an inert gas atmosphere (e.g., argon or nitrogen) is strongly recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 15°C to 30°C | The product is chemically stable at room temperature, but avoiding excessive heat prevents potential thermal degradation.[4] |
| Atmosphere | Dry, Inert Gas (Argon, Nitrogen) | The compound is hygroscopic; an inert atmosphere prevents moisture absorption and potential hydrolysis or clumping. |
| Light | Protect from Light | Store in an opaque or amber container to prevent potential photodegradation. |
| Container | Tightly Sealed | Prevents exposure to atmospheric moisture and oxygen.[3][5] |
Q2: Why is storing the compound under an inert gas so important?
Storing under an inert gas serves two primary purposes:
-
Preventing Moisture Absorption: As a hygroscopic substance, this compound can attract and hold water molecules from the air. This absorbed water is not just a physical impurity; it can act as a reactant, leading to the slow hydrolysis of the amide bond over time, even in the solid state.
-
Minimizing Oxidation: While the molecule is generally stable, storing it under an inert atmosphere displaces oxygen, reducing the risk of long-term oxidative degradation, a common concern for all organic compounds.
Q3: What materials and substances are incompatible with this compound?
Based on the reactivity of its functional groups (amide, carboxylic acid, and the parent L-proline structure), the compound should not be stored with or exposed to:
-
Strong Oxidizing Agents: These can react with the pyrrolidine ring or other parts of the molecule.[2]
-
Strong Acids and Bases: These can catalyze the hydrolysis of the amide bond, leading to rapid degradation, especially in solution.[2]
-
Moisture: As discussed, water can lead to hydrolysis.
Section 2: Troubleshooting Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing explanations of the root cause and actionable troubleshooting steps.
Issue 1: Sample Degradation in Solution (Hydrolysis)
Q4: My prepared solution of this compound shows new peaks in my HPLC/LC-MS analysis over time, even when stored in the cold. What is happening?
The most probable cause is the hydrolysis of the amide bond. This is the primary degradation pathway for this compound in aqueous or protic solvents. The amide bond is cleaved, breaking the molecule down into its constituent parts: L-proline and phenylacetic acid . These degradation products will appear as new peaks in your chromatogram.
Caption: Hydrolytic degradation pathway of this compound.
Q5: How does the pH of my solution affect the stability of the compound?
The pH of the solution has a profound impact on the rate of hydrolysis. The reaction is catalyzed by both acid (H⁺) and base (OH⁻).[6]
-
Acidic Conditions (pH < 5): Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Basic Conditions (pH > 8): Under basic conditions, the hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a rapid attack on the carbonyl carbon.
-
Neutral Conditions (pH ≈ 6-7.5): The compound will exhibit its maximum stability in the near-neutral pH range where the concentrations of H⁺ and OH⁻ are lowest.
Q6: What is the recommended protocol for preparing and storing solutions to minimize hydrolysis?
This protocol is designed to maximize the working life of your solutions.
Protocol: Preparation of Stabilized Solutions
-
Solvent Selection: Whenever possible, use anhydrous aprotic organic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) for stock solutions.[1] If an aqueous buffer is required for the experiment, prepare the stock solution in an organic solvent and dilute it into the aqueous buffer immediately before use.
-
Buffer Preparation: If an aqueous solution is unavoidable, use a buffer in the pH range of 6.0-7.5. A phosphate buffer is a common and effective choice.
-
Preparation Steps: a. Equilibrate the solid this compound container to room temperature before opening to prevent condensation. b. Weigh the required amount of solid quickly in a low-humidity environment or a glove box. c. Dissolve the solid in your chosen solvent (e.g., anhydrous ACN for a stock solution). Sonication may be used to aid dissolution. d. If creating an aqueous solution, add the compound to the pre-pH-adjusted buffer.
-
Storage: a. Store solutions at -20°C or -80°C. This significantly slows the rate of hydrolysis. b. Store in small, single-use aliquots to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce moisture and accelerate degradation. c. Use vials with tight-sealing caps (e.g., PTFE-lined) to prevent solvent evaporation and moisture ingress.
Issue 2: Physical Changes in Solid Form
Q7: I opened my container of this compound, and the fine white powder has become clumpy and sticky. What happened, and is it still usable?
This is a classic sign of moisture absorption due to the compound's hygroscopic nature. The absorbed water plasticizes the solid, causing the particles to stick together.
While the compound may not be significantly degraded chemically if the exposure was brief, the clumping indicates a change in its physical state and the presence of water. This makes accurate weighing difficult and increases the risk of accelerated chemical degradation (hydrolysis). For highly sensitive quantitative experiments, it is recommended to use a fresh, unopened lot. For other applications, the material may be usable if dried under high vacuum, but it should be re-qualified to confirm its purity.
Caption: Recommended workflows for handling hygroscopic compounds.
Issue 3: Thermal & Photochemical Instability
Q9: What happens if this compound is exposed to high temperatures?
While stable at ambient temperatures, the compound will decompose upon exposure to excessive heat. The thermal degradation of the parent L-proline molecule is dominated by decarboxylation (loss of CO₂) and dehydration (loss of H₂O).[7] It is plausible that this compound would follow similar pathways, in addition to potential reactions involving the amide bond and phenylacetyl side chain. Exposing the compound to temperatures near its melting point (~146-151°C) will likely initiate decomposition, producing a complex mixture of byproducts.[8]
Q10: Is this compound sensitive to light, and how should I protect it?
The presence of the phenylacetyl group, which contains an aromatic ring, introduces a chromophore that can absorb UV light. This absorption of light energy can lead to photochemical degradation. While specific photostability data for this compound is not widely published, standard practice for aromatic compounds dictates that exposure to light, particularly UV light, should be minimized.[9][10]
Best Practices for Photoprotection:
-
Solid Storage: Always store the solid material in an opaque or amber glass container.
-
Solution Handling: Prepare and handle solutions in a dimly lit area. Use amber vials or wrap clear vials in aluminum foil to protect them from light.
-
During Experiments: If an experiment requires prolonged exposure to ambient light (e.g., in an autosampler), conduct a preliminary test using a control sample wrapped in foil to determine if light is causing degradation.
Q11: How should I formally assess the photostability of my formulation containing this compound?
A formal photostability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH) guideline Q1B.[9][10] This involves exposing the sample to a controlled, standardized light source and comparing it to a protected sample (dark control).
Caption: A simplified workflow for photostability testing based on ICH Q1B.
Section 3: References
-
Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Retrieved from Sigma-Aldrich website.
-
Vulcanchem. (n.d.). This compound - 2752-38-7. Retrieved from Vulcanchem website.
-
MilliporeSigma. (n.d.). L-proline - Safety Data Sheet. Retrieved from MilliporeSigma website.
-
Loba Chemie. (n.d.). L-PROLINE FOR BIOCHEMISTRTY Safety Data Sheet. Retrieved from Loba Chemie website.
-
Multichem. (n.d.). L-Proline Safety Data Sheet. Retrieved from Multichem website.
-
Meena, M., et al. (2019). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. PMC - PubMed Central.
-
Metasci. (n.d.). Safety Data Sheet L-Proline. Retrieved from Metasci website.
-
PubChem. (n.d.). proline degradation | Pathway. Retrieved from National Institutes of Health website.
-
Phang, J. M., et al. (2021). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology.
-
Wu, G., et al. (1993). Hydrolysis of Proline Dipeptides Completely Fulfills the Proline Requirement in a Proline-Auxotrophic Chinese Hamster Ovary Cell Line. PubMed.
-
Phang, J. M. (2019). Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses. PMC - PubMed Central.
-
Cellseco. (2012). L-Proline (MSDS). Retrieved from Cellseco website.
-
ResearchGate. (n.d.). Figure 1. The proline biosynthetic and degradation pathway. Retrieved from ResearchGate.
-
Richard, J. P., et al. (2003). Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. PubMed.
-
PubChem. (n.d.). L-Proline | C5H9NO2 | CID 145742. Retrieved from National Institutes of Health website.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from ich.org.
-
ResearchGate. (n.d.). Complete thermal degradation of proline. Retrieved from ResearchGate.
-
Google Patents. (n.d.). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline. Retrieved from Google Patents.
-
Pucci, F., et al. (2016). On the pH-optimum of activity and stability of proteins. PMC - PubMed Central.
-
Lasch, J., et al. (1984). Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases. PubMed.
-
Kruse, A., et al. (2018). Hydrothermal Degradation of Amino Acids. PMC - PubMed Central.
-
Gomez, A., et al. (2021). A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process. MDPI.
-
Thermo Fisher Scientific. (2018). L-Proline, USP/EP/JP Technical Information Guide. Retrieved from Thermo Fisher Scientific website.
-
Rawadieh, S., et al. (2020). Theoretical study on the unimolecular decomposition of proline. ResearchGate.
-
Li, J., et al. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. PMC - PubMed Central.
-
ChemicalBook. (n.d.). Synthesis and Application of Noopept. Retrieved from ChemicalBook website.
-
EMA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from European Medicines Agency website.
-
Fulem, M., et al. (2021). Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. PMC - PubMed Central.
-
Bagdi, D. L., et al. (2022). Photosynthesis, Membrane Stability and Proline Metabolism Enzyme Activity as Potential Indicators for Salt Tolerance in Wheat. ResearchGate.
-
ResearchGate. (n.d.). Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. Retrieved from ResearchGate.
-
Al-Amiery, A. A., et al. (2020). The role of pH in corrosion inhibition of tin using the proline amino acid: Theoretical and experimental investigations. ResearchGate.
-
Henzl, M. T., et al. (2003). Impact of proline residues on parvalbumin stability. PubMed.
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Technical Support Center: Purification of L-Proline Mediated Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for a common challenge in organic synthesis: the removal of unreacted L-proline from your final product. L-proline, a versatile and widely used organocatalyst, can sometimes be challenging to separate from the desired reaction product due to its unique solubility profile. This guide is designed to provide you with a range of effective purification strategies, from fundamental techniques to more advanced solutions, ensuring the integrity and purity of your final compound.
Troubleshooting Guides: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process and offers step-by-step solutions.
Issue 1: My product is co-precipitating with L-proline during crystallization.
Causality: This often occurs when the desired product and L-proline have similar solubilities in the chosen solvent system. L-proline is highly soluble in water and alcohols like methanol and ethanol, but poorly soluble in less polar organic solvents such as ether, butanol, and isopropanol.[1][2] If your product also has limited solubility in these less polar solvents, co-precipitation is a likely outcome.
Solution: Solvent System Optimization and Drowning-Out Crystallization
-
Solubility Profiling: The first step is to understand the solubility of your product in a range of solvents. A small-scale solubility test with your crude product in various solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate) will provide valuable data.
-
Drowning-Out Method: This technique involves dissolving the crude product (containing your desired compound and L-proline) in a solvent in which both are soluble (e.g., water or methanol). Then, an "anti-solvent" in which L-proline is insoluble (like acetone or N-methyl-2-pyrrolidone (NMP)) is added to precipitate the L-proline selectively.[3]
Experimental Protocol: Drowning-Out Crystallization
-
Dissolve the crude reaction mixture in a minimal amount of a solvent where both the product and L-proline are soluble (e.g., water or methanol).
-
Slowly add an anti-solvent in which L-proline has very low solubility (e.g., acetone) while stirring vigorously. You may observe the formation of a precipitate.
-
Continue adding the anti-solvent until no more precipitate is formed.
-
Cool the mixture in an ice bath to maximize precipitation of L-proline.
-
Isolate the precipitated L-proline by filtration.
-
The desired product should remain in the filtrate. Concentrate the filtrate under reduced pressure to recover your product. Further purification of the product may be necessary.
-
Issue 2: Simple liquid-liquid extraction is not effectively removing L-proline.
Causality: L-proline's zwitterionic nature at neutral pH can make it soluble in both aqueous and, to a lesser extent, some organic phases, leading to poor partitioning. Adjusting the pH of the aqueous phase is critical to control its solubility and facilitate a clean separation.
Solution: pH-Controlled Liquid-Liquid Extraction
By manipulating the pH, you can change the charge state of L-proline and significantly alter its solubility.
-
Acidic Wash (pH < 2): In an acidic aqueous solution, the carboxylate group of L-proline is protonated, giving it a net positive charge. This cationic form is highly water-soluble and will preferentially partition into the aqueous phase.
-
Basic Wash (pH > 10): In a basic aqueous solution, the amino group of L-proline is deprotonated, resulting in a net negative charge. This anionic form is also highly soluble in water.
Experimental Protocol: pH-Controlled Extraction
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a 1M HCl solution. This will protonate the L-proline and extract it into the aqueous layer.
-
Separate the aqueous layer.
-
To ensure complete removal, repeat the acidic wash.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Issue 3: My product is sensitive to pH changes, and I cannot use acidic or basic washes.
Causality: Some organic molecules can degrade or undergo unwanted side reactions under acidic or basic conditions. In such cases, alternative, non-pH-dependent purification methods are necessary.
Solution 1: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[4]
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. L-proline, being polar, will have a strong affinity for the silica gel and will elute much slower than a less polar product.
-
Ion-Exchange Chromatography: This is particularly effective for separating charged molecules like amino acids. A cation exchange resin can be used to bind the protonated L-proline, allowing the neutral product to pass through.[5][6][7]
Experimental Protocol: Flash Column Chromatography (Normal Phase)
-
Choose an appropriate solvent system through thin-layer chromatography (TLC) analysis to achieve good separation between your product and L-proline. A common mobile phase for separating polar compounds is a mixture of dichloromethane and methanol.
-
Pack a column with silica gel.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Solution 2: Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and remove specific functional groups from a reaction mixture.[8] This is an excellent method for removing excess reagents without the need for aqueous workups or chromatography. For removing L-proline, which has a secondary amine, an electrophilic scavenger resin is ideal.
Types of Amine Scavenger Resins:
| Resin Type | Functional Group | Reactivity |
| Isocyanate Resin | -NCO | Highly reactive with primary and secondary amines.[9] |
| Sulfonyl Chloride Resin | -SO₂Cl | Reacts with primary and secondary amines.[9] |
| Aldehyde Resin | -CHO | Primarily scavenges primary amines, but can be used for secondary amines under certain conditions.[9][10] |
Experimental Protocol: Purification with an Isocyanate Scavenger Resin
-
At the end of your reaction, add the isocyanate scavenger resin to the reaction mixture (typically 2-4 equivalents relative to the excess L-proline).
-
Stir the mixture at room temperature for a few hours to overnight. The reaction progress can be monitored by TLC or LC-MS.
-
Once the L-proline has been consumed, filter off the resin.
-
Wash the resin with the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my specific product?
The choice of purification method depends on several factors: the properties of your product (solubility, stability), the scale of your reaction, and the available equipment. The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
Q2: Can I use derivatization to help with the separation of L-proline?
Yes, derivatization can be a useful strategy, particularly for analytical purposes like HPLC or GC, but it can also be adapted for preparative separations.[11][12] By reacting the secondary amine of L-proline with a suitable reagent, you can significantly alter its properties (e.g., polarity, volatility) to facilitate separation. For example, acylation of L-proline would make it less polar and more amenable to separation from a highly polar product by normal-phase chromatography. However, this adds extra steps to your synthesis (derivatization and subsequent deprotection), which may not be ideal for all applications.
Q3: What is the solubility of L-proline in common organic solvents?
Understanding the solubility of L-proline is key to designing effective crystallization and extraction protocols.
| Solvent | Solubility | Reference |
| Water | Very soluble (1623 g/L at 25°C) | [1] |
| Methanol | Soluble | [13][14] |
| Ethanol | Soluble (67 g/100mL at 19°C) | [1] |
| Acetone | Low solubility | [13][14] |
| Acetonitrile | Low solubility | [13][14] |
| Diethyl Ether | Insoluble | [1] |
| Butanol | Insoluble | [1] |
| Isopropanol | Insoluble | [1] |
| Dichloromethane | Low solubility, but increases with methanol co-solvent | [15] |
Q4: Are there any safety considerations when working with scavenger resins?
While scavenger resins are generally safer to handle than their solution-phase counterparts, it is important to follow standard laboratory safety procedures. Some resins, like isocyanate resins, are moisture-sensitive and should be handled in a dry environment. Always consult the Safety Data Sheet (SDS) for the specific resin you are using.
References
- Covalent Scavengers for Primary and Secondary Amines. (n.d.).
- Solid-Supported Scavengers. (n.d.). Supra Sciences.
- Amino Acid Purification - Column Chromatography. (n.d.).
- Qiu, J., Huang, H., He, H., Liu, H., Hu, S., Han, J., Yi, D., & An, M. (2019). Solubility Behavior and Data Modeling of l-Proline in Different Neat and Binary Solvent Systems. Journal of Chemical & Engineering Data.
- L(-)-Proline. (n.d.). ChemBK.
- Proline Derivatization and Enantioresolution by Chiral GC. (n.d.). Sigma-Aldrich.
- Solubility Behavior and Data Modeling of l-Proline in Different Neat and Binary Solvent Systems. (2019). American Chemical Society.
- Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. (2015). Scientific.net.
- Proline. (n.d.). Solubility of Things.
- Scavenger resin and processes for the use thereof. (n.d.). Google Patents.
- Scavenger Resins. (n.d.). Amerigo Scientific.
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). Impactfactor.
- Method for detecting trace chiral isomer D-proline in L-proline. (n.d.). Google Patents.
- Drowning-out crystallization of L-proline: Effect of anti-solvent composition and processing parameters on crystal size and shape. (2025). ResearchGate.
- Separation and Refining of Amino acids. (n.d.).
- (PDF) Separation and Purification of Amino Acids. (n.d.). ResearchGate.
- A New Method for Isolation of Hydroxy-l-proline and l-Proline from Gelatin. (2025). ResearchGate.
- Separation and Purification of L-Proline and L-Hydroxyproline from the Hydrolysate of Sea Cucumber Acaudina leucoprota: Separation with ion exchange chrornatography. (n.d.). ResearchGate.
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- 15. Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures | Scientific.Net [scientific.net]
Navigating the Challenges of N-phenylacetyl-L-proline Solubility: A Technical Support Guide
FOR IMMEDIATE RELEASE
A Comprehensive Troubleshooting Guide for Researchers Working with N-phenylacetyl-L-proline
Introduction to N-phenylacetyl-L-proline and its Solubility Profile
N-phenylacetyl-L-proline is a derivative of the amino acid L-proline, characterized by a phenylacetyl group attached to the nitrogen atom.[1] This modification significantly impacts its physicochemical properties, rendering it a compound with limited solubility in aqueous solutions.[1] One source indicates its water solubility to be approximately 1.4 g/L at 25°C. While it is generally soluble in various organic solvents, researchers often encounter difficulties in achieving desired concentrations for their experimental setups.[1] Understanding and overcoming these solubility challenges is critical for its application in various research fields, including as an intermediate in the synthesis of pharmaceutical compounds.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the solubility of N-phenylacetyl-L-proline, providing practical solutions and the scientific rationale behind them.
Q1: What is the expected solubility of N-phenylacetyl-L-proline in common laboratory solvents?
Key Insights:
-
Aqueous Solubility: As a compound with a significant hydrophobic phenylacetyl group, its solubility in water is limited.[1]
-
Organic Solvents: It is generally described as being soluble in various organic solvents.[1] For a structurally similar compound, N-acetyl-L-proline, the solubility is highest in polar protic and aprotic solvents.[2][3]
Comparative Solubility Data for the Structurally Similar N-acetyl-L-proline:
| Solvent | Solubility Order (Qualitative) | Rationale |
| Water | Moderate | The presence of the carboxylic acid allows for some hydrogen bonding.[4] |
| Methanol | High | Polar protic solvent capable of hydrogen bonding with the solute.[2][3] |
| Ethanol | High | Similar to methanol, a polar protic solvent.[2][3] |
| Acetone | High | A polar aprotic solvent that can interact with the solute.[2][3] |
| Ethyl Acetate | Moderate | A less polar solvent compared to alcohols and acetone.[2][3] |
| Acetonitrile | Low | A polar aprotic solvent, but may be less effective for this specific solute.[2][3] |
| n-Butanol | Moderate | Longer carbon chain reduces polarity compared to methanol and ethanol.[2][3] |
| Isopropanol | High | A polar protic solvent.[2][3] |
| 1,4-Dioxane | Moderate | A cyclic ether with some polarity.[2][3] |
This table is based on data for N-acetyl-L-proline and should be used as a directional guide for solvent selection for N-phenylacetyl-L-proline.
Troubleshooting Poor Solubility: Practical Methodologies
If you are encountering solubility issues with N-phenylacetyl-L-proline, the following troubleshooting strategies can be employed.
Issue 1: The compound is not dissolving sufficiently in my chosen solvent.
Causality: N-phenylacetyl-L-proline possesses a carboxylic acid group, making its solubility highly dependent on the pH of the solution. By increasing the pH, the carboxylic acid group deprotonates to a carboxylate, which is significantly more soluble in aqueous media. For weakly basic drugs, a high solubility is observed in media with a low pH.[5]
Experimental Protocol: Determining and Utilizing pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 8 in one-unit increments).[6]
-
Solubility Measurement:
-
Add an excess amount of N-phenylacetyl-L-proline to a fixed volume of each buffer solution in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, filter the suspensions to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Measure the final pH of each saturated solution.[6]
-
-
Data Analysis: Plot the measured solubility as a function of the final pH to determine the pH-solubility profile. This will reveal the optimal pH range for dissolving your compound.
Causality: Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a poorly water-soluble compound.[7] The co-solvent reduces the polarity of the solvent system, making it more favorable for the non-polar regions of the solute to dissolve.[8] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9]
Experimental Protocol: Utilizing a Co-solvent System
-
Co-solvent Selection: Choose a co-solvent in which N-phenylacetyl-L-proline is known to be more soluble (e.g., ethanol, DMSO, or DMF).
-
Systematic Titration:
-
Prepare a suspension of a known amount of N-phenylacetyl-L-proline in your primary solvent (e.g., water or a buffer).
-
Gradually add the co-solvent dropwise while continuously stirring or vortexing.
-
Observe the point at which the compound completely dissolves. Record the final ratio of the primary solvent to the co-solvent.
-
-
Optimization: Prepare a series of solvent systems with varying percentages of the co-solvent to determine the minimum amount required to achieve the desired concentration. This helps to minimize potential toxicity or unwanted side effects of the co-solvent in your experiment.
Workflow for Solvent Selection and Initial Solubility Testing
Caption: Decision workflow for initial solvent selection and troubleshooting.
Issue 2: Even with co-solvents or pH adjustment, I cannot reach the high concentration needed for my stock solution.
Causality: The dissolution rate of a solid is directly proportional to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size of the compound, its surface area-to-volume ratio increases, which can lead to an enhanced dissolution rate and apparent solubility.[10] Micronization is a common technique to reduce particle size to the micrometer range.[10][11]
Conceptual Workflow for Micronization:
Micronization is typically achieved using techniques like jet milling or high-pressure homogenization.[11][12] While these often require specialized equipment, the underlying principle is to apply mechanical force to break down larger particles into smaller ones.
Laboratory-Scale Consideration: For a laboratory setting without access to specialized micronization equipment, vigorous and prolonged grinding with a mortar and pestle can achieve a degree of particle size reduction, though it will be less uniform and effective than industrial methods.
Micronization Process Overview
Caption: The process of micronization to enhance dissolution.
Causality: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, often a polymer.[13][14] This can be achieved by methods such as melting (fusion) or solvent evaporation.[7][13][14] The drug in the solid dispersion may exist in an amorphous (non-crystalline) state, which has a higher energy and thus greater apparent solubility and dissolution rate compared to the stable crystalline form.[14]
Experimental Protocol: Laboratory-Scale Solvent Evaporation Method for Solid Dispersion
-
Component Selection:
-
Drug: N-phenylacetyl-L-proline.
-
Carrier: A hydrophilic polymer such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).
-
Solvent: A common solvent that dissolves both the drug and the carrier (e.g., ethanol or a mixture of solvents).
-
-
Preparation:
-
Dissolve both the N-phenylacetyl-L-proline and the carrier in the chosen solvent to form a clear solution.
-
The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10 by weight) to optimize the formulation.
-
-
Solvent Removal:
-
Evaporate the solvent using a rotary evaporator to form a thin film.
-
Further dry the resulting solid mass under vacuum to remove any residual solvent.
-
-
Post-Processing:
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Solubility Testing:
-
Assess the solubility of the prepared solid dispersion powder in your desired solvent system and compare it to that of the unprocessed drug.
-
Summary of Troubleshooting Approaches
| Method | Principle | When to Use | Key Considerations |
| pH Adjustment | Increases the ionization of the carboxylic acid group, enhancing aqueous solubility. | For aqueous or buffered solutions. | The final pH must be compatible with your experimental system. May not be suitable for non-aqueous solvents. |
| Co-solvency | Reduces the polarity of the solvent system, making it more favorable for the solute. | When a single solvent is insufficient. | The co-solvent must be miscible with the primary solvent and compatible with the experiment. Potential for toxicity. |
| Micronization | Increases the surface area of the solid, leading to a faster dissolution rate. | When high concentrations are needed and other methods are insufficient. | Often requires specialized equipment. Can lead to particle agglomeration if not handled properly. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, often in an amorphous state with higher apparent solubility. | For significant solubility enhancement, especially for oral formulations. | Requires careful selection of the carrier. The amorphous form may be less stable over time. |
References
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). World Journal of Pharmaceutical Research.
- Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615.
- Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. (n.d.). Research Journal of Pharmacy and Technology.
- Qiu, J., Wang, P., Hu, S., He, H., Huang, H., Zhao, Y., Han, J., Liu, H., & Guo, Y. (2021). Solubility Behavior and Polymorphism of N-Acetyl-l-proline in 16 Individual Solvents from 283.15 to 323.15 K.
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (2019). Pharmaceutics, 11(3), 132.
- Qiu, J., Wang, P., Hu, S., He, H., Huang, H., Zhao, Y., Han, J., Liu, H., & Guo, Y. (2021).
- Pharmaceutical Micronization Process. (2024, May 9). IMS Micronizzazioni.
- What is Microniz
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
- The Ultimate Guide to Micronization. (n.d.). Excellence in Particle Size Reduction and Drying.
- N-Acetyl-L-proline: Properties, Applications, and Synthesis in the Chemical Industry. (n.d.). BOC Sciences.
- 1-(Phenylacetyl)-l-proline - 2752-38-7. (n.d.). Vulcanchem.
- N-Phenacetyl-L-proline [CAS# 2752-38-7]. (n.d.). chemBlink.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- What is Microniz
- Co-solvency. (2020, March 19). World Journal of Pharmaceutical Research.
- Navigating pH-Dependent Solubility: A Technical Guide to HPMCAS Grades for Drug Development. (2025). Benchchem.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2012). Indian Journal of Pharmaceutical Sciences, 74(1), 17–25.
- Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. (2023). U.S.
- Acidity and Solubility. (n.d.).
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.).
- pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (2016). AAPS PharmSciTech, 17(2), 352–363.
- L-Proline, N-(phenylacetyl)-, pentyl ester. (n.d.). NIST WebBook.
- Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. (2025, January 1). Journal of Pharmaceutical and Biomedical Analysis, 248, 116474.
- n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. (n.d.). Science.gov.
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Technical Support Center: Scale-Up Synthesis of N-phenylacetyl-L-proline
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Welcome to the technical support center for the synthesis of N-phenylacetyl-L-proline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As a key intermediate in the production of nootropic compounds like Noopept, achieving a robust and efficient synthesis of N-phenylacetyl-L-proline is critical.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-phenylacetyl-L-proline?
A1: The most prevalent method involves the acylation of L-proline with phenylacetyl chloride.[1] Variations of this procedure exist, primarily differing in the choice of solvent, base (acid-binding agent), and the use of phase transfer catalysts to improve reaction efficiency.[1][3] One common approach utilizes an aqueous strong base to deprotonate L-proline, followed by reaction with phenylacetyl chloride.[4] Another method employs an anhydrous organic solvent to prevent the hydrolysis of the highly reactive phenylacetyl chloride, often incorporating a phase transfer catalyst to facilitate the reaction between the solid L-proline and the dissolved acylating agent.[3]
Q2: Why is temperature control so critical during the initial stages of the reaction?
A2: The reaction between L-proline and phenylacetyl chloride is highly exothermic. Maintaining a low temperature, typically between -10°C and 5°C, is crucial for several reasons.[3][4] Firstly, it minimizes the hydrolysis of phenylacetyl chloride, a significant side reaction that reduces yield and complicates purification. Secondly, it helps to control the rate of the main reaction, preventing the formation of unwanted byproducts. Insufficient cooling during the addition of phenylacetyl chloride can lead to a runaway reaction, posing a safety hazard and resulting in a poor-quality product.
Q3: What is the purpose of a phase transfer catalyst in this synthesis?
A3: In syntheses conducted in a two-phase system (e.g., a solid-liquid or liquid-liquid system), a phase transfer catalyst (PTC) is employed to transport a reactant from one phase to another where the reaction occurs. In the case of N-phenylacetyl-L-proline synthesis in an organic solvent, the PTC facilitates the interaction between the deprotonated L-proline (which may have limited solubility in the organic phase) and the phenylacetyl chloride.[1][3] This accelerates the reaction rate and can lead to higher yields and a more complete reaction.[3]
Troubleshooting Guide
Low Reaction Yield
Issue: The final yield of N-phenylacetyl-L-proline is significantly lower than expected.
Potential Causes & Solutions:
-
Hydrolysis of Phenylacetyl Chloride: This is a primary cause of low yield, especially in aqueous or non-anhydrous conditions. Phenylacetyl chloride readily reacts with water to form phenylacetic acid, which will not acylate L-proline.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: If using an organic solvent system, ensure all glassware is thoroughly dried and the solvent is anhydrous.[3]
-
Slow, Controlled Addition: Add the phenylacetyl chloride dropwise at a low temperature to minimize its contact time with any residual moisture and to control the exothermic reaction.[3][4]
-
Consider a Schotten-Baumann approach: A two-phase system with an aqueous base can be effective, but careful control of pH and addition rates is paramount to favor the desired acylation over hydrolysis.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted L-proline.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials.[2]
-
Optimize Reaction Time and Temperature: After the initial low-temperature addition, the reaction may require warming to room temperature or gentle heating (e.g., 20-80°C) for a period to drive it to completion.[1][3]
-
Stoichiometry: Ensure the molar ratios of reactants are correct. A slight excess of the acylating agent can sometimes be beneficial, but this must be balanced against purification challenges.
-
-
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization steps.
-
Troubleshooting Steps:
-
Extraction pH: During the workup, the pH of the aqueous layer is critical. N-phenylacetyl-L-proline is a carboxylic acid and will be in its carboxylate form at high pH, making it soluble in the aqueous phase. Acidification (typically to a pH below 7) is necessary to protonate the carboxyl group and allow for extraction into an organic solvent like dichloromethane.[4]
-
Recrystallization Solvent: The choice of solvent for recrystallization is crucial. The ideal solvent will dissolve the product at an elevated temperature but have low solubility at room temperature or below, while impurities remain soluble. Experiment with different solvent systems to maximize recovery.
-
-
Product Purity Issues
Issue: The isolated N-phenylacetyl-L-proline is impure, as indicated by analytical techniques like NMR, HPLC, or melting point.[3][4]
Potential Causes & Solutions:
-
Presence of Phenylacetic Acid: This is a common impurity resulting from the hydrolysis of phenylacetyl chloride.
-
Troubleshooting Steps:
-
Aqueous Wash: During the workup, washing the organic layer with a mild basic solution (e.g., a saturated sodium bicarbonate solution) can help remove acidic impurities like phenylacetic acid. The N-phenylacetyl-L-proline will also be deprotonated and move to the aqueous layer, so careful re-acidification and re-extraction are necessary.
-
Recrystallization: A well-chosen recrystallization protocol is often effective at separating N-phenylacetyl-L-proline from phenylacetic acid.
-
-
-
Unreacted L-proline: If the reaction is incomplete, L-proline may contaminate the final product.
-
Troubleshooting Steps:
-
Water Wash: L-proline is highly soluble in water, while N-phenylacetyl-L-proline has limited water solubility.[1] Washing the crude product with water can effectively remove unreacted L-proline.
-
Optimize Reaction Conditions: Addressing the root cause of the incomplete reaction (see "Low Reaction Yield" section) is the best approach.
-
-
-
Diacylated Byproducts: Although less common, it is possible for the carboxylate of L-proline to react under certain conditions, leading to byproducts.
-
Troubleshooting Steps:
-
Controlled Stoichiometry: Use a precise molar ratio of phenylacetyl chloride to L-proline. A large excess of the acylating agent should be avoided.
-
Chromatographic Purification: If recrystallization is insufficient, column chromatography may be necessary to remove these impurities, although this is less ideal for large-scale synthesis due to cost and complexity.
-
-
Experimental Protocols
Protocol 1: Synthesis in an Anhydrous Organic Solvent with Phase Transfer Catalysis
This protocol is adapted from a method that emphasizes the avoidance of phenylacetyl chloride hydrolysis.[3]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve L-proline in a suitable anhydrous organic solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to between -5°C and 5°C using an ice-salt bath.[3]
-
Reagent Addition: Slowly and simultaneously add phenylacetyl chloride and an acid-binding agent (e.g., potassium carbonate) portion-wise over 20-40 minutes, maintaining the low temperature.[3]
-
Catalyst Addition: Add a phase transfer catalyst (e.g., PEG-400, 5 mol%) to the reaction mixture.[3]
-
Reaction: Stir the reaction mixture at low temperature for 1-9 hours, then allow it to warm to 20-80°C and continue stirring for an additional 2-8 hours.[3]
-
Workup: Filter the reaction mixture while hot. Wash the filtrate with water. Separate the organic phase and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Isolation: Remove the solvent by rotary evaporation to obtain a white solid.
-
Purification: Recrystallize the solid from an appropriate solvent to yield pure N-phenylacetyl-L-proline.[3]
Protocol 2: Synthesis in an Aqueous Basic Solution
This protocol is based on a Schotten-Baumann type reaction.[4]
-
Preparation: In a reactor, dissolve L-proline in a strong base solution (e.g., 2M potassium hydroxide).
-
Cooling: Cool the solution to between -10°C and -5°C.[4]
-
Reagent Addition: Using a double-dropping funnel, simultaneously add phenylacetyl chloride and a strong base solution (e.g., 4M potassium hydroxide) while vigorously stirring and maintaining the temperature between -10°C and -5°C.[4]
-
Initial Workup: After the addition is complete, allow the reaction to proceed for a short period (e.g., 15 minutes). Extract the reaction mixture with ethyl acetate to remove non-polar impurities. Discard the organic layer.
-
Acidification and Extraction: Adjust the pH of the aqueous layer to approximately 1.2 with a suitable acid (e.g., 2M hydrochloric acid). Extract the product into dichloromethane.[4]
-
Drying and Isolation: Separate the organic layer and dry it with a neutral drying agent like anhydrous calcium chloride. Filter and remove the solvent under reduced pressure to obtain the crude product.[4]
-
Purification: The crude product can be purified by cooling to induce crystallization.[4]
Data Presentation
| Parameter | Recommended Range | Rationale |
| Initial Reaction Temperature | -10°C to 5°C | Minimizes hydrolysis of phenylacetyl chloride and controls exothermicity.[3][4] |
| Molar Ratio (L-proline:Phenylacetyl chloride:Base) | (1-2):(1-3):(3-5) | Ensures complete reaction while managing potential side reactions.[3] |
| Phase Transfer Catalyst Loading | 0.5-10 mol% | Catalytic amount to enhance reaction rate without complicating purification.[3] |
| Acidification pH for Extraction | < 7 (typically 1-3) | Ensures the carboxylic acid is in its protonated, less water-soluble form for efficient extraction into an organic solvent.[2][4] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of N-phenylacetyl-L-proline.
General Synthesis Pathway
Caption: A simplified overview of the synthetic pathway to N-phenylacetyl-L-proline.
References
- A kind of preparation method of N-phenylacetyl-L-proline. CN109369494B.
-
N-Phenylacetylglycyl-L-Proline Ethyl Ester Converts into Cyclo-L-Prolylglycine Showing a Similar Spectrum of Neuropsychotropic Activity. Request PDF - ResearchGate. [Link]
- Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester. CN104788352A.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. [Link]
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IMPROVING PEPTIDE SYNTHESIS | Tetras. [Link]
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What do you do when your peptide synthesis fails? - Biotage. [Link]
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SPPS Tips For Success Handout - Mesa Labs. [Link]
-
Analytical Methods - RSC Publishing. [Link]
Sources
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- 2. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]
- 3. CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline - Google Patents [patents.google.com]
- 4. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]
Technical Support Center: N-Phenylacetyl-L-proline Purification for Pharmaceutical Applications
This technical support guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of N-phenylacetyl-L-proline, a critical intermediate in pharmaceutical synthesis, notably for nootropic agents like Noopept.[1] Our focus is on achieving the high purity required for pharmaceutical use, emphasizing robust methodologies and troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of N-phenylacetyl-L-proline.
Q1: What is the primary goal of purifying N-phenylacetyl-L-proline for pharmaceutical use?
The primary objective is to isolate N-phenylacetyl-L-proline from unreacted starting materials, by-products, and other process-related impurities to a purity level that meets stringent pharmaceutical standards. The purity of this intermediate is crucial as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]
Q2: What are the most common impurities I should expect?
Based on the typical synthesis route involving the acylation of L-proline with phenylacetyl chloride, the most common impurities include:
-
L-proline: Unreacted starting material.
-
Phenylacetic acid: Formed from the hydrolysis of phenylacetyl chloride.
-
Residual Solvents: Organic solvents used during the reaction and purification steps.
-
Salts: Formed from the acid-binding agent used to neutralize HCl generated during the reaction.
Q3: Which purification technique is most effective for N-phenylacetyl-L-proline?
Recrystallization is a widely used and effective method for purifying crude N-phenylacetyl-L-proline.[1][3] The choice of solvent is critical for successful recrystallization. For more challenging separations, column chromatography can be employed.
Q4: What analytical methods are recommended for purity assessment?
A combination of analytical techniques should be used to confirm the purity and identity of N-phenylacetyl-L-proline:
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of related substance impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[1][4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point is in the range of 150-152 °C.[3]
Section 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of N-phenylacetyl-L-proline.
Problem: Low Yield After Recrystallization
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor. | 1. Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethyl acetate, acetone, ethanol/water mixtures).[4] 2. Solvent Polarity: N-phenylacetyl-L-proline is a moderately polar molecule. Consider solvent systems that match this polarity for optimal recrystallization. |
| Premature Crystallization | If the solution cools too quickly, the compound may precipitate as a powder or oil instead of forming pure crystals, trapping impurities. | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. 2. Insulation: Insulate the flask to slow down the cooling rate. |
| Insufficient Concentration | If the solution is not sufficiently saturated before cooling, crystallization will be incomplete, leading to low yield. | 1. Solvent Evaporation: Carefully evaporate some of the solvent from the filtrate to reach the saturation point before cooling. |
Problem: Product Fails Purity Specifications (e.g., by HPLC)
Possible Impurities & Remediation Strategies:
| Impurity Detected | Potential Source | Recommended Action |
| L-proline (Starting Material) | Incomplete reaction. | 1. Aqueous Wash: L-proline is highly soluble in water. Perform an aqueous wash of the organic solution containing the crude product before recrystallization. 2. Reaction Optimization: Ensure the molar ratio of phenylacetyl chloride to L-proline is appropriate to drive the reaction to completion.[3] |
| Phenylacetic Acid | Hydrolysis of phenylacetyl chloride. | 1. Base Wash: Wash the organic solution with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic phenylacetic acid.[3] Be cautious to avoid hydrolysis of the amide bond in the product. |
| Unknown Impurities | Side reactions or contaminants in starting materials. | 1. Chromatography: If recrystallization is insufficient, employ column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the impurities. 2. Impurity Identification: Use techniques like LC-MS or GC-MS to identify the unknown impurities, which can provide insights into their origin and how to prevent their formation.[5] |
Problem: Oily Product Instead of Crystalline Solid
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, leading to an oily product. | 1. Pre-purification: Perform a thorough work-up, including aqueous and base washes, before attempting recrystallization. 2. Charcoal Treatment: If colored impurities are present, treat the hot solution with activated charcoal to adsorb them before filtration and cooling.[6] |
| Rapid Cooling | As mentioned earlier, rapid cooling can lead to oiling out. | 1. Controlled Cooling: Ensure a slow and controlled cooling process. 2. Seeding: Add a small seed crystal of pure N-phenylacetyl-L-proline to the supersaturated solution to induce crystallization. |
| Inappropriate Solvent | The solvent may be too good a solvent for the compound, preventing it from crystallizing. | 1. Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is insoluble) to the solution to induce crystallization. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification and analysis of N-phenylacetyl-L-proline.
Protocol: Recrystallization of N-phenylacetyl-L-proline
-
Dissolution: In a fume hood, dissolve the crude N-phenylacetyl-L-proline in a minimum amount of hot ethyl acetate. The solution should be clear and saturated.
-
(Optional) Charcoal Treatment: If the solution is colored, add a small amount of activated charcoal and heat with stirring for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals should start to form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Analyze the dried product for purity using HPLC and confirm its identity by NMR and melting point.
Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of N-phenylacetyl-L-proline in the mobile phase to a concentration of approximately 1 mg/mL.
Section 4: Visualizing the Workflow
Workflow for Purification and Analysis
The following diagram illustrates the general workflow for the purification and analysis of N-phenylacetyl-L-proline.
Caption: Purification and analysis workflow for N-phenylacetyl-L-proline.
Troubleshooting Decision Tree for Purity Issues
This diagram provides a logical path for troubleshooting purity-related problems.
Sources
- 1. 1-(Phenylacetyl)-l-proline (2752-38-7) for sale [vulcanchem.com]
- 2. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]
- 3. CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline - Google Patents [patents.google.com]
- 4. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]
- 5. n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov [science.gov]
- 6. CN101348453A - Method for purifying proline - Google Patents [patents.google.com]
- 7. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 1-(Phenylacetyl)-l-proline
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 1-(Phenylacetyl)-l-proline. This resource is designed for researchers, scientists, and professionals in drug development who may encounter chromatographic challenges. Peak tailing is a common issue that can compromise resolution, accuracy, and reproducibility.[1][2][3] This guide provides in-depth, experience-driven solutions to diagnose and resolve these issues effectively.
Understanding the Analyte: this compound
Before delving into troubleshooting, understanding the chemical nature of this compound is crucial.
-
Structure: It possesses a phenylacetyl group attached to the nitrogen of an L-proline ring.[4]
-
Key Functional Groups: The molecule contains a carboxylic acid and an amide linkage.[4]
-
Properties: It is a solid with limited water solubility and is soluble in various organic solvents.[4] The molecular formula is C₁₃H₁₅NO₃, with a molecular weight of approximately 233.26 g/mol .[4][5]
The presence of the carboxylic acid group makes the analyte's ionization state dependent on the mobile phase pH, a critical factor in chromatographic behavior.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and provide structured troubleshooting workflows for peak tailing issues observed during the analysis of this compound.
Q1: My peak for this compound is tailing. What is the most likely cause?
Peak tailing is most often caused by more than one retention mechanism occurring during the separation.[6] For a compound like this compound, the most probable cause is secondary interactions between the analyte and the stationary phase.[7]
Primary Cause: Secondary Silanol Interactions
In reversed-phase HPLC, silica-based columns have residual silanol groups (Si-OH) on the surface that are not fully end-capped.[2][8] These silanol groups can be acidic and, at mobile phase pH levels above 3, can become ionized (Si-O⁻).[6][9] The carboxylic acid group on your analyte can interact with these sites, leading to a secondary retention mechanism that causes peak tailing.[3][6]
Q2: How can I confirm if silanol interactions are the cause of my peak tailing?
A systematic approach is the key to diagnosing the root cause.
Diagnostic Workflow: Identifying the Cause of Peak Tailing
Caption: Diagnostic workflow to differentiate between physical and chemical causes of peak tailing.
Q3: I've identified silanol interactions as the likely cause. How do I fix this?
There are several effective strategies to mitigate secondary silanol interactions.
Strategy 1: Mobile Phase pH Adjustment
This is often the most effective and first-line approach. The goal is to suppress the ionization of the surface silanol groups.
-
Mechanism: By lowering the mobile phase pH to ≤ 3, the silanol groups (Si-OH) are protonated and remain in their neutral form.[2][6] This minimizes the unwanted ionic interactions with your analyte.
-
Protocol:
-
Prepare the aqueous portion of your mobile phase.
-
Add an acidic modifier to adjust the pH. Formic acid (0.1%) is a common and effective choice.
-
Measure the pH of the aqueous component before mixing with the organic solvent for accurate and reproducible results.[10]
-
Equilibrate the column with the new mobile phase for at least 15-20 minutes, or until a stable baseline is achieved.[11]
-
Table 1: Recommended Mobile Phase pH Adjustments
| pH Range | Effect on Silanols | Expected Impact on Peak Shape | Recommended Modifier (0.1% v/v) |
| < 3.0 | Suppressed ionization (Si-OH) | Significant improvement , reduced tailing | Formic Acid, Trifluoroacetic Acid (TFA) |
| 3.0 - 7.0 | Partial to full ionization (Si-O⁻) | Potential for significant tailing | Phosphate Buffer, Acetate Buffer |
| > 7.0 | Full ionization (Si-O⁻) | Severe tailing likely | Ammonium Bicarbonate, Ammonium Formate |
Note: Always use a column rated for the pH range you are working in to avoid damaging the stationary phase.[12]
Strategy 2: Use a High-Purity, End-Capped Column
Modern HPLC columns are designed to minimize silanol activity.
-
Mechanism: "End-capping" is a process where residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interacting with analytes.[6] Columns made from high-purity silica also have fewer acidic silanol sites and trace metal impurities.[3][13]
-
Recommendation: If you are using an older "Type A" silica column, switching to a modern, high-purity, end-capped "Type B" silica column or a hybrid silica column can dramatically improve peak shape.[2][3]
Strategy 3: Increase Buffer Concentration or Use Mobile Phase Additives
-
Mechanism:
-
Higher Buffer Strength: Increasing the ionic strength of the mobile phase (e.g., increasing phosphate buffer concentration from 10 mM to >20 mM) can help mask the charged silanol sites.[3][14]
-
Competing Base: Adding a small concentration of a "sacrificial base" like triethylamine (TEA) to the mobile phase can be effective.[2][3] The TEA will preferentially interact with the active silanol sites, preventing your analyte from doing so.[3]
-
-
Caution: These approaches may not be suitable for LC-MS applications due to potential ion suppression.[14]
Q4: I've adjusted the pH, but I still see some tailing. What else could be the problem?
If adjusting the mobile phase and column chemistry doesn't fully resolve the issue, consider these other potential causes.
1. Metal Chelation
-
Problem: this compound, with its carboxylic acid group, can potentially chelate with trace metal ions (like iron or nickel) present in the silica matrix, column hardware (frits), or leached from the HPLC system itself.[3][7][8] This secondary interaction can cause significant peak tailing.[3][15]
-
Solution:
-
Use a High-Purity Column: Modern columns are manufactured to have very low metal content.
-
Add a Chelating Agent: Introducing a weak chelating agent, such as a low concentration of EDTA, to the mobile phase can bind the metal ions and prevent them from interacting with your analyte.
-
2. Column Contamination and Degradation
-
Problem: Over time, strongly retained impurities from your samples can accumulate at the head of the column.[7][16] This can create active sites that cause peak tailing. Physical degradation, like the formation of a void at the column inlet, can also lead to poor peak shape.[3][6]
-
Troubleshooting Steps:
-
Use a Guard Column: A guard column is a small, disposable column placed before your analytical column to catch contaminants and extend the life of the main column.[17][18] If peak shape improves after replacing the guard column, you've found your problem.[17]
-
Column Washing/Flushing: If you suspect contamination, flush the column with a strong solvent. Disconnect the column from the detector and flush to waste.[14] Refer to the column manufacturer's instructions for recommended washing procedures.
-
Backflushing: For blockages at the inlet frit, reversing the column flow (if permitted by the manufacturer) and flushing with a strong solvent can dislodge particulates.[14]
-
3. Extra-Column Effects
-
Problem: Excessive volume in the system between the injector and the detector can cause peak broadening and tailing.[8][9] This "dead volume" can come from using tubing with too large an internal diameter, or from poorly made connections.[8][19]
-
Solution:
Troubleshooting Flowchart: Advanced Issues
Caption: Advanced troubleshooting workflow for persistent peak tailing.
Q5: Could my sample preparation be causing the issue?
Yes, improper sample preparation can lead to peak shape problems.
-
Solvent Mismatch: Injecting your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase can cause peak distortion.[7][20] Best Practice: Always try to dissolve your sample in the initial mobile phase composition.[8][20]
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[7] Solution: Try diluting your sample and re-injecting.[20]
-
Sample Stability: Ensure that this compound is stable in your sample diluent. Degradation could potentially lead to the appearance of new, poorly shaped peaks.[21]
By systematically working through these diagnostic steps and applying the recommended solutions, you can effectively resolve peak tailing issues in your HPLC analysis of this compound, leading to more accurate and reliable results.
References
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HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]
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Peak Tailing in HPLC. Element Lab Solutions. [Link]
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How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
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The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
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What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
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Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]
-
Reasons for Peak Tailing of HPLC Column. Hawach. [Link]
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The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Extending HPLC Column Lifetimes: Causes of Column Contamination. Millennial Scientific. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]
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The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI. [Link]
-
HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Chrom Tech. [Link]
-
Reasons for the Failure of High Performance Liquid Chromatography Column. Hawach. [Link]
-
Troubleshooting HPLC Column Issues. CHROMacademy. [Link]
-
Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). Shimadzu Corporation. [Link]
-
L-Proline, N-(phenylacetyl)-, nonyl ester. Cheméo. [Link]
-
Why heavy metals produces peak tailing on reversed phase columns (ODS)? ResearchGate. [Link]
-
5-OXO-1-(PHENYLACETYL)-L-PROLINE. GSRS. [Link]
-
L-Proline, N-(phenylacetyl)-, pentyl ester. NIST Chemistry WebBook. [Link]
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HPLC Peak Tailing. Axion Labs. [Link]
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LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
-
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of Synthesis Routes for High-Purity 1-(Phenylacetyl)-l-proline
An In-Depth Technical Guide
Abstract
1-(Phenylacetyl)-l-proline is a pivotal chiral intermediate, most notably in the synthesis of the nootropic agent Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester).[1][2] The stereochemical and chemical purity of this intermediate is paramount, as it directly influences the efficacy, safety, and impurity profile of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive comparison of prevalent synthesis routes for this compound, offering a detailed examination of their respective methodologies, impurity profiles, and the rationale behind key experimental parameters. We present experimental data and protocols to guide researchers and process chemists in selecting and optimizing a synthesis strategy that yields a product of the highest possible purity.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
The molecule, known chemically as (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid, features a stable amide bond formed between the secondary amine of the l-proline ring and the carboxyl group of phenylacetic acid.[1] Its primary application lies in its role as the immediate precursor to Noopept, a dipeptide-like nootropic with demonstrated cognitive-enhancing and neuroprotective properties.[4][5]
In pharmaceutical manufacturing, the principle of "quality by design" dictates that the purity of the final product is built-in from the earliest stages. Impurities in an intermediate like this compound—such as unreacted starting materials, byproducts from side reactions, or enantiomeric impurities—can carry through to the final API, potentially altering its pharmacological activity or introducing toxicity.[3] Therefore, a robust synthesis and purification process that consistently delivers high-purity intermediate is not merely desirable, but essential.
Overview of Synthetic Strategies
The core transformation in synthesizing this compound is the N-acylation of L-proline with a phenylacetylating agent. The most common and industrially viable approach involves the reaction of L-proline with phenylacetyl chloride.[1] While the fundamental chemistry is straightforward, variations in reaction conditions significantly impact the purity and yield of the final product. We will compare two primary approaches: a conventional acylation in a biphasic system and an optimized method utilizing phase transfer catalysis in an anhydrous organic solvent.
Route A: Conventional Schotten-Baumann Reaction
This classical method involves reacting L-proline with phenylacetyl chloride in the presence of a base, often in a two-phase system (e.g., an organic solvent and an aqueous base solution).
Mechanism: The base deprotonates the carboxylic acid of L-proline and neutralizes the HCl byproduct formed during the acylation of the secondary amine.
Inherent Challenges:
-
Hydrolysis of Phenylacetyl Chloride: Phenylacetyl chloride is highly susceptible to hydrolysis in the presence of water. This side reaction consumes the acylating agent, reducing yield and introducing phenylacetic acid as a significant impurity, which can be challenging to separate from the desired product due to similar acidic properties.
-
Mass Transfer Limitations: In a biphasic system, the reaction rate can be limited by the transfer of reactants between the aqueous and organic phases, leading to incomplete reactions and a more complex product mixture.
Route B: Anhydrous Synthesis with Phase Transfer Catalysis (PTC)
To overcome the limitations of Route A, an improved method is conducted in an anhydrous organic solvent with a solid base and a phase transfer catalyst.[6]
Mechanism & Rationale:
-
Anhydrous Conditions: By using a dried organic solvent, the competing hydrolysis of phenylacetyl chloride is effectively eliminated, leading to higher conversion and a cleaner product profile.[6]
-
Phase Transfer Catalyst (PTC): L-proline, as a zwitterionic amino acid, has poor solubility in many non-polar organic solvents. A PTC, typically a quaternary ammonium salt like hexadecyl trimethyl ammonium bromide, facilitates the reaction.[1][7] The lipophilic cation of the PTC pairs with the proline anion, transporting it into the organic phase where it can react with the dissolved phenylacetyl chloride. This dramatically increases the reaction rate.[6]
-
Acid Scavenger: A solid, non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used as an acid scavenger.[7] Its insolubility in the organic solvent prevents side reactions.
The diagram below illustrates the workflow for the superior PTC-mediated synthesis.
Caption: Optimized Synthesis Workflow using Phase Transfer Catalysis.
Comparative Data and Impurity Profile
The choice of synthesis route has a direct and measurable impact on the final purity of this compound. The following table summarizes the key performance indicators for each route.
| Parameter | Route A: Conventional Schotten-Baumann | Route B: Anhydrous PTC Method | Justification |
| Typical Purity (Post-Recrystallization) | 95-98% | >99.5% | Route B minimizes byproduct formation, particularly phenylacetic acid, simplifying purification to achieve higher purity.[6] |
| Typical Yield | 70-85% | >95% | The avoidance of acyl chloride hydrolysis and the accelerated reaction rate in Route B lead to significantly higher yields.[6] |
| Primary Impurities | Phenylacetic acid, Unreacted L-proline, Dimerized byproducts | Trace unreacted starting materials, Residual PTC | Phenylacetic acid from hydrolysis is the main contaminant in Route A. Route B's primary impurities are more easily removed. |
| Enantiomeric Purity | Dependent on starting material; risk of racemization under harsh basic conditions | High; mild conditions preserve the stereocenter of L-proline. | The controlled, low-temperature conditions of the PTC method are less likely to cause epimerization at the alpha-carbon. |
| Process Complexity & Safety | Simpler setup, but work-up can be complex due to emulsions and impurity removal. | Requires anhydrous conditions and a catalyst, but offers a more straightforward and efficient work-up. | The use of anhydrous solvents requires careful handling, but the overall process is more robust and reproducible.[6] |
Analytical Methodologies for Purity Assessment
A robust analytical package is required to validate the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or acetic acid) can effectively separate the main compound from impurities like phenylacetic acid and unreacted L-proline (with appropriate derivatization or a suitable detector).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation and can detect impurities if they are present at levels typically >1%.[7]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying trace-level impurities by their mass-to-charge ratio, providing confidence in the impurity profile.[9]
-
Chiral Chromatography (GC or HPLC): To confirm enantiomeric purity, the L-proline starting material and the final product can be analyzed using a chiral column.[10][11] This is critical to ensure that no racemization has occurred.
-
Melting Point: A sharp melting point range (literature: 150-152 °C) is a good indicator of high purity.[6]
Detailed Experimental Protocols
The following protocols are provided as a guide for laboratory-scale synthesis and analysis.
Protocol 1: Synthesis via Anhydrous PTC Method (Route B)
Materials:
-
L-proline (11.5 g, 0.1 mol)
-
Anhydrous Dichloromethane (DCM, 200 mL)
-
Phenylacetyl chloride (15.5 g, 0.1 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃, powdered, 20.7 g, 0.15 mol)
-
Hexadecyl trimethyl ammonium bromide (PTC, 1.8 g, 5 mol%)
-
Ethyl Acetate (for recrystallization)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Add L-proline and anhydrous potassium carbonate to the flask.
-
Add 150 mL of anhydrous DCM. Begin vigorous stirring to create a fine suspension.
-
Cool the flask to 0-5 °C using an ice bath.
-
Dissolve phenylacetyl chloride in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred suspension over 30-40 minutes, maintaining the internal temperature below 5 °C.[6][7]
-
After the addition is complete, add the phase transfer catalyst to the mixture.[7]
-
Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by TLC or HPLC.
-
Heat the mixture to a gentle reflux (approx. 40 °C) for 1 hour to ensure the reaction goes to completion.[6]
-
Filter the reaction mixture while warm to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of DCM.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer twice with 100 mL of water.
-
To isolate the product, extract the organic layer with a 5% sodium bicarbonate solution. The product will move to the aqueous basic layer as its carboxylate salt.
-
Separate the aqueous layer and cool it in an ice bath. Acidify slowly with 1M HCl to a pH of 1-2, at which point the product will precipitate as a white solid.[7]
-
Filter the white solid, wash with cold water until the washings are neutral, and dry under vacuum at 50 °C.
-
Perform recrystallization from ethyl acetate to yield pure this compound.[7]
Protocol 2: Purity Analysis by HPLC
Instrumentation:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the product in 10 mL of a 50:50 Water:Acetonitrile mixture.
This method will allow for the quantification of the main peak and the detection of key potential impurities.
Conclusion
For the synthesis of high-purity this compound, an intermediate critical for the production of Noopept, the choice of synthetic route is of paramount importance. While conventional Schotten-Baumann conditions can produce the desired compound, the method is plagued by the hydrolysis of phenylacetyl chloride, leading to lower yields and significant purification challenges.
The evidence strongly supports the use of an anhydrous synthesis employing a phase transfer catalyst (Route B) as the superior method. This approach effectively mitigates byproduct formation, resulting in a significantly cleaner crude product, higher yields (>95%), and final purity exceeding 99.5% after a straightforward recrystallization.[6] The enhanced reaction control and efficiency provided by the PTC make this route the recommended choice for researchers and manufacturers aiming to produce this compound that meets the stringent purity requirements of the pharmaceutical industry.
References
-
Examine.com. (2022). Research Breakdown on N-Phenylacetyl-L-prolylglycine ethyl ester. Available at: [Link]
-
Kovalenko, L. P., et al. (2020). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. National Center for Biotechnology Information (NCBI). Available at: [Link]
- Google Patents. (2015). CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
- Google Patents. (2019). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
-
Gudasheva, T. A., et al. (2003). Cyclopropyl glycine and proline-containing preparation noopept evoke two types of membrane potential responses in synaptoneurosomes. PubMed. Available at: [Link]
-
Li, Y., et al. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization. RSC Publishing. Available at: [Link]
- Google Patents. (1993). US5212158A - Derivatives of l-proline, their preparation and their biological uses.
-
ResearchGate. (2009). Enantiomeric Determination of Proline in Liquid Food by High-Performance Liquid Chromatography/Mass Spectrometry. Available at: [Link]
-
Zhang, X., et al. (2016). Determination of Proline in Human Serum by a Robust LC-MS/MS Method. National Center for Biotechnology Information (NCBI). Available at: [Link]
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A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of N-phenylacetyl-L-proline
As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedural task; it is the cornerstone of ensuring drug efficacy and safety. The validation of such a method provides documented evidence that the procedure is fit for its intended purpose. This guide presents a comprehensive approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-phenylacetyl-L-proline, a molecule of interest in neuropharmacological research. Our objective is to establish a stability-indicating method, capable of accurately measuring the analyte in the presence of its degradation products.
This document is structured to provide not just the "how," but the "why," grounding each step in the fundamental principles of analytical chemistry and regulatory expectations set forth by the International Council for Harmonisation (ICH).[1][2][3]
Foundational Strategy: The Analytical Target Profile
Before a single sample is prepared, we must define the goal. The Analytical Target Profile (ATP) for this method is the quantitative determination of N-phenylacetyl-L-proline in a drug substance with high specificity, accuracy, and precision. The method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from any potential degradation products formed under stress conditions.
Proposed Chromatographic Conditions:
The selection of chromatographic conditions is predicated on the physicochemical properties of N-phenylacetyl-L-proline. It possesses a phenyl ring, which is an excellent chromophore for UV detection, and a carboxylic acid group, which dictates its behavior with changes in pH.
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility and proven performance in separating moderately polar compounds.
-
Mobile Phase: A gradient elution is proposed to ensure separation of the main analyte from potential early-eluting polar degradants and late-eluting non-polar impurities.
-
Solvent A: 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5). The acidic pH ensures that the carboxylic acid group on N-phenylacetyl-L-proline is fully protonated, leading to a single, sharp peak and improved retention on the non-polar stationary phase.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm, leveraging the absorbance of the phenylacetyl moiety.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
System Suitability: The Daily Health Check
Before any validation or sample analysis, we must confirm that the chromatographic system is performing adequately. This is achieved through System Suitability Testing (SST).[4][5][6] It is not a validation parameter itself, but a prerequisite to ensure the validity of the results.
Experimental Protocol for System Suitability Testing:
-
Prepare a standard solution of N-phenylacetyl-L-proline at a concentration of approximately 100 µg/mL.
-
Inject this solution six consecutive times.
-
Calculate the key performance indicators from these injections.
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Precision (RSD%) | ≤ 2.0% for peak area and retention time | Ensures the system provides reproducible results.[4][5] |
| Tailing Factor (T) | T ≤ 2.0 | A measure of peak symmetry, crucial for accurate integration.[4] |
| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the column in producing sharp peaks. |
Method Validation: The Eight Pillars of Trust
Method validation is performed according to the ICH Q2(R1) guideline, which outlines the necessary parameters to be investigated.[1][2][3]
Caption: A streamlined workflow for HPLC method validation.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For a stability-indicating method, this is paramount and is demonstrated through forced degradation studies.[8][9][10]
Forced Degradation Experimental Protocol:
The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are formed without being destroyed by overly harsh conditions.[10]
-
Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the API and add 0.1 M NaOH. Heat at 60°C. Neutralize before injection.
-
Oxidative Degradation: Treat the API solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for 24-48 hours.
-
Photolytic Degradation: Expose the solid API and a solution of the API to a light source providing at least 1.2 million lux hours and 200 watt-hours/m² of UV light.[10]
-
Control Samples: Analyze an unstressed sample and a blank (solvent only) for comparison.
-
Analysis: Analyze all stressed samples by HPLC with a PDA detector. The PDA is crucial for evaluating peak purity, which helps determine if the main analyte peak is co-eluting with any degradants.
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A Comparative Guide to N-Phenylacetyl-L-proline and Other N-Acyl Proline Derivatives in Synthesis
Introduction
Proline and its derivatives have carved a significant niche in modern organic synthesis, acting as versatile organocatalysts and valuable chiral building blocks.[1][2][3] The modification of the proline nitrogen through N-acylation offers a powerful strategy to fine-tune the steric and electronic properties of the molecule, thereby enhancing its performance in various applications. This guide provides an in-depth comparison of N-phenylacetyl-L-proline with other common N-acyl proline derivatives, focusing on their synthesis, and performance as pharmaceutical intermediates and in asymmetric catalysis. Our objective is to equip researchers, chemists, and drug development professionals with the critical data and mechanistic insights required to select the optimal proline derivative for their specific synthetic challenges.
I. Synthesis of N-Acyl Proline Derivatives: A Comparative Overview
The most common method for synthesizing N-acyl proline derivatives is the acylation of the L-proline secondary amine, typically under Schotten-Baumann conditions. This involves the reaction of L-proline with an acyl chloride or anhydride in the presence of a base. While the fundamental approach is similar across different derivatives, the specific conditions, reagents, and purification strategies can significantly impact yield and purity.
General Synthetic Workflow
The general reaction involves the nucleophilic attack of the proline nitrogen on the electrophilic carbonyl carbon of the acylating agent. A base is used to neutralize the resulting hydrochloric acid (HCl) or carboxylic acid byproduct.
Caption: General workflow for the synthesis of N-Acyl-L-proline derivatives.
Focus: Synthesis of N-Phenylacetyl-L-proline
N-phenylacetyl-L-proline is a crucial intermediate in the synthesis of the nootropic drug Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester).[4][5] Consequently, its synthesis has been optimized to improve efficiency and yield.
Conventional Method: An earlier reported method involved stirring L-proline with phenylacetyl chloride in a mixed solvent system of tetrahydrofuran and a saturated aqueous solution of sodium bicarbonate at room temperature. This approach, however, resulted in a modest yield of 76% and presented challenges in product purification.[6]
Improved Method with Phase Transfer Catalysis: A significant improvement in the synthesis involves the use of an anhydrous organic solvent and a phase transfer catalyst (PTC), such as a quaternary ammonium salt.[4][6] The PTC facilitates the reaction between the solid L-proline (or its salt) and the phenylacetyl chloride dissolved in the organic phase, thereby accelerating the reaction rate and improving the yield.[4][6] This method avoids the hydrolysis of the reactive phenylacetyl chloride, which is a common side reaction in aqueous biphasic systems.[6]
Caption: Optimized synthesis of N-Phenylacetyl-L-proline using phase transfer catalysis.
Experimental Protocol: Synthesis of N-Phenylacetyl-L-proline via Phase Transfer Catalysis
This protocol is adapted from methodologies described in patent literature, which report high yields and purity.[6][7]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve L-proline (1 equivalent) in a suitable anhydrous organic solvent (e.g., dichloromethane, ethyl acetate).
-
Reaction Initiation: Cool the solution to a low temperature, typically between -5 to 5 °C, using an ice-salt bath.
-
Reagent Addition: Slowly and simultaneously, add phenylacetyl chloride (0.8-1.0 equivalents) and a strong base solution (e.g., 4mol/L NaOH) dropwise over 20-40 minutes, maintaining the low temperature.[7] Alternatively, an organic base can be used as an acid-binding agent.[6]
-
Catalyst Addition: Add a phase transfer catalyst, such as hexadecyl trimethyl ammonium bromide (0.05 equivalents), to the reaction mixture.[8]
-
Reaction Progression: Stir the mixture vigorously at low temperature for 1-9 hours. Subsequently, allow the reaction to warm to room temperature and then heat to 20-80 °C, continuing to stir for an additional 2-8 hours.[6]
-
Workup: Filter the reaction mixture while hot to remove any salts. Transfer the filtrate to a separatory funnel and wash with water to remove any remaining base and salts.
-
Isolation: Dry the organic phase over a neutral drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-phenylacetyl-L-proline as a white solid. Purity can be confirmed by NMR, mass spectrometry, and HPLC, with reported purities exceeding 99.5%.[7]
II. Comparative Performance Analysis
The choice of the N-acyl group significantly influences the derivative's utility. Here, we compare N-phenylacetyl-L-proline against other common derivatives like N-acetyl-, N-benzoyl-, and N-benzyloxycarbonyl (Cbz)-L-proline.
Application as Pharmaceutical Intermediates
This is the domain where N-phenylacetyl-L-proline excels due to its specific structure.
-
N-phenylacetyl-L-proline: Its primary and most significant application is as a direct precursor to Noopept .[4] The phenylacetyl moiety is integral to the final drug's structure and pharmacological activity, which includes cognitive enhancement and neuroprotection.[4][5][9] The synthesis of Noopept involves the coupling of N-phenylacetyl-L-proline with glycine ethyl ester.[4][8]
-
Other N-acyl derivatives:
-
N-acetyl-L-proline (CAS 68-95-1): This derivative is used more broadly as a modified amino acid in peptide synthesis to study the effects of N-terminal acetylation.[10] It also serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[10]
-
N-benzoyl-L-proline: This derivative has been explored as a chiral auxiliary in the asymmetric synthesis of other molecules, rather than as a direct structural component of a final drug target in the same way as its phenylacetyl counterpart.[11]
-
N-Cbz-L-proline: The benzyloxycarbonyl (Cbz) group is a common protecting group in peptide synthesis. Therefore, N-Cbz-L-proline is primarily used as a building block in the synthesis of peptides, where the Cbz group is typically removed in a later step.
-
Performance in Organocatalysis
Proline and its derivatives are renowned organocatalysts, facilitating asymmetric reactions through enamine or iminium ion intermediates.[1][12][13] The N-acyl group modifies the catalyst's properties by altering the basicity of the nitrogen and the acidity of the carboxylic acid proton.
Caption: Simplified mechanism of proline-catalyzed aldol reaction via enamine catalysis.
The presence of an N-acyl group, however, fundamentally changes the catalytic mechanism. Since the nitrogen is acylated, it can no longer form an enamine or iminium ion in the traditional sense. Therefore, N-acyl proline derivatives are generally not used as direct organocatalysts in the same way as proline itself. Instead, their utility in asymmetric synthesis shifts towards their role as chiral ligands for metals or as chiral auxiliaries .[14][15]
When comparing N-acyl proline derivatives, their performance is better evaluated in contexts where they act as chiral auxiliaries or ligands.
Performance as Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. While a comprehensive comparison with industry standards like Evans Oxazolidinones or Oppolzer's Camphorsultams is available, the focus here is on the relative performance of different N-acyl proline derivatives.[11]
The effectiveness of an N-acyl proline derivative as a chiral auxiliary depends on the steric bulk and electronic nature of the acyl group, which influences how effectively it shields one face of a reactive intermediate.
| N-Acyl Proline Derivative | Acyl Group | Key Characteristics as a Chiral Auxiliary | Typical Performance |
| N-Phenylacetyl-L-proline | Phenylacetyl | The benzyl moiety provides significant steric bulk, which can effectively direct incoming reagents. The CH₂ linker offers some conformational flexibility compared to a directly attached phenyl ring. | Data on its specific use as a chiral auxiliary is less common compared to its role as an intermediate. Its steric profile suggests it could offer good diastereoselectivity. |
| N-Benzoyl-L-proline | Benzoyl | The benzoyl group is sterically demanding and electronically withdrawing. Its rigid structure can provide a well-defined chiral environment. | Used in the asymmetric alkylation of glycine enolates, showing moderate to good diastereoselectivity depending on the substrate and conditions.[11] |
| N-Acetyl-L-proline | Acetyl | The acetyl group is significantly smaller and less sterically hindering than phenylacetyl or benzoyl groups. | Generally provides lower levels of stereochemical control compared to bulkier acyl groups due to less effective facial shielding. |
| N-Cbz-L-proline | Benzyloxycarbonyl | The Cbz group is large and provides substantial steric hindrance. It is widely used as a protecting group but can also serve as an effective chiral directing group. | Often used in the synthesis of complex amino acids, where it can direct stereoselective transformations with high efficiency. |
Data Summary Table
| Feature | N-Phenylacetyl-L-proline | N-Acetyl-L-proline | N-Benzoyl-L-proline | N-Cbz-L-proline |
| Primary Application | Specific pharmaceutical intermediate for Noopept[4] | General peptide synthesis, API intermediate[10] | Chiral auxiliary[11] | Protected amino acid for peptide synthesis |
| Synthesis Yield | >99% (Optimized PTC method)[7] | High | High | High |
| Role in Organocatalysis | Not a direct catalyst (N is acylated) | Not a direct catalyst | Not a direct catalyst | Not a direct catalyst |
| Chiral Auxiliary Potential | High (due to steric bulk) | Low to Moderate | Moderate to High | High |
| Key Advantage | Essential for a specific, high-value API | Low cost, simple structure | Well-studied as an auxiliary | Well-established protecting group chemistry |
| Key Limitation | Niche application | Less effective for stereocontrol | Can be difficult to cleave | Requires specific deprotection (hydrogenolysis) |
IV. Conclusion and Recommendations
The selection of an N-acyl proline derivative is highly dependent on the intended application.
-
For the synthesis of the nootropic drug Noopept or its analogs , N-phenylacetyl-L-proline is the indispensable intermediate. Its synthesis has been highly optimized, allowing for efficient and high-purity production.[6][7]
-
When a chiral auxiliary is needed for asymmetric synthesis, derivatives with bulkier acyl groups like N-benzoyl-L-proline or N-Cbz-L-proline are generally superior choices over the less sterically demanding N-acetyl-L-proline . The choice between benzoyl and Cbz may depend on the specific reaction and the required cleavage conditions.
-
It is crucial to recognize that N-acylation prevents these derivatives from acting as organocatalysts through the classical proline enamine/iminium pathways. For reactions requiring this type of catalysis, L-proline itself or its derivatives with a free secondary amine are the appropriate choice.[1][16]
V. References
-
Proline organocatalysis. (n.d.). In Wikipedia. Retrieved January 12, 2026.
-
A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline. (2025). Benchchem.
-
CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline. (n.d.). Google Patents.
-
Heterogeneous organocatalysis: the proline case. (2025). RSC Publishing.
-
Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. (2020). ResearchGate.
-
Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.
-
Main types of catalysis by proline. (n.d.). ResearchGate.
-
1-(Phenylacetyl)-l-proline - 2752-38-7. (n.d.). Vulcanchem.
-
CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester. (n.d.). Google Patents.
-
Fu, C., Wenzel, M., Treutlein, E., Harms, K., & Meggers, E. (2012). Proline as chiral auxiliary for the economical asymmetric synthesis of ruthenium(II) polypyridyl complexes. Inorganic Chemistry, 51(18), 10004-11.
-
Synthesis and Application of Noopept. (n.d.). ChemicalBook.
-
Stereoselective Synthesis of Quaternary Proline Analogues. (n.d.). PMC - NIH.
-
N-Phenylacetylglycyl-L-Proline Ethyl Ester Converts into Cyclo-L-Prolylglycine Showing a Similar Spectrum of Neuropsychotropic Activity. (2025). ResearchGate.
-
(S)-Proline benzyl ester as chiral auxiliary in Lewis acid catalyzed asymmetric Diels-Alder reactions. (n.d.). The Journal of Organic Chemistry - ACS Publications.
-
n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. (n.d.).
-
10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts.
-
Synthesis of Peptides Containing Proline Analogues. (n.d.).
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.).
-
Synthesis of N-acetyl-4-hydroxy-L-proline. (n.d.). PrepChem.com.
-
Noopept: Development and Validation of a UV-Vis Spectrophotometric method for the quantification of ( )-N-phenylacetyl-L-prol. (n.d.).
-
Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. (2025). PubMed.
-
Hasibuan, M. F., Samsudin, M. W., Yusop, R. M., & Ramli, S. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235.
-
Crystal structure analysis of N ‐acetylated proline and ring‐size analogs. (2025). ResearchGate.
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.).
-
Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2026). JACS Au - ACS Publications.
-
Proline Derivatives and Analogs. (n.d.). Sigma-Aldrich.
-
N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. (n.d.).
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Head-to-head comparison of different analytical methods for 1-(Phenylacetyl)-l-proline
An In-Depth Comparative Guide to the Analytical Quantification and Characterization of 1-(Phenylacetyl)-l-proline
As a critical intermediate in the synthesis of nootropic agents like Noopept, the purity and concentration of this compound must be rigorously controlled.[1] Selecting the appropriate analytical technique is paramount for researchers and drug development professionals to ensure product quality, optimize reaction yields, and conduct pharmacokinetic studies. This guide provides a head-to-head comparison of the principal analytical methods for the characterization and quantification of this compound, grounded in established scientific principles and field-proven insights.
Introduction to the Analyte: this compound
This compound (CAS No. 2752-38-7) is an acylated derivative of the amino acid L-proline.[1] Its structure, featuring a phenylacetyl group on the nitrogen atom of the proline ring, imparts specific physicochemical properties that dictate the optimal analytical approach.[1] The molecule possesses a carboxylic acid group, a tertiary amide, and an aromatic ring, making it amenable to several analytical techniques, though each requires specific considerations for sample preparation and analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine quality control and quantification of pharmaceutical ingredients due to its robustness, precision, and adaptability.
Scientific Principles & Rationale
HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase (RP-HPLC) setup is the logical choice. The nonpolar C18 (octadecylsilyl) stationary phase interacts with the hydrophobic phenyl group of the analyte, while a polar mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol) elutes the compounds. The strength of the organic solvent is adjusted to control the retention time.
Detection is commonly achieved using a UV-Vis detector. The phenyl group in this compound contains a chromophore that absorbs UV light, typically around 254 nm, allowing for direct quantification. For enhanced sensitivity, particularly at low concentrations, derivatization with a fluorescent tag like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) can be employed, followed by fluorescence detection.[2][3]
Experimental Protocol: RP-HPLC with UV Detection
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards (e.g., 1 to 100 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the sample material in the mobile phase to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water. Rationale: The acetonitrile provides the organic strength to elute the analyte, while the acidified water ensures the carboxylic acid group remains protonated for consistent peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standards to construct a calibration curve (Peak Area vs. Concentration). Inject the prepared samples and quantify using the linear regression from the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application to molecules like this compound is not straightforward.
Scientific Principles & Rationale
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. For a compound to be suitable for GC analysis, it must be volatile and thermally stable. This compound, with its polar carboxylic acid and amide functional groups, has a high boiling point and low volatility, making it unsuitable for direct GC analysis.
Therefore, derivatization is mandatory . This chemical modification process converts the polar functional groups into less polar, more volatile ones. A common two-step approach for amino acid derivatives is:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) using reagents like methanolic HCl.
-
Acylation: The secondary amine (after the initial acylation to form the parent molecule) is not available, but any remaining active hydrogens would be blocked. In this case, the primary goal is to make the carboxyl group volatile.
This derivatization is a critical step, and its efficiency and reproducibility directly impact the accuracy of the quantification. The mass spectrometer then fragments the derivatized analyte, producing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for definitive identification.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Place 1 mg of the sample in a reaction vial and dry completely.
-
Esterification: Add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
Acylation (if needed for other components): Re-dissolve the residue in methylene chloride and add an acylating agent like trifluoroacetic anhydride (TFAA). Heat at 60 °C for 10 minutes.
-
Evaporate the solvent and reconstitute in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Temperature Program: Initial temperature of 70 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, and hold for 5 min. Rationale: This program ensures separation from derivatization reagents and provides sufficient energy to elute the derivatized analyte.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.
-
Workflow for GC-MS Analysis
Caption: Workflow for this compound analysis by GC-MS after derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low-level analytes in complex matrices, such as biological fluids, due to its exceptional sensitivity and specificity.
Scientific Principles & Rationale
This technique couples an HPLC system for separation with a tandem mass spectrometer for detection. After separation on an LC column (as described in the HPLC section), the analyte is ionized, typically using Electrospray Ionization (ESI). ESI is a soft ionization technique that keeps the molecule intact, usually as a protonated molecule [M+H]⁺.
The tandem mass spectrometer (e.g., a triple quadrupole) adds two layers of specificity:
-
Q1 (First Quadrupole): Selects the precursor ion, which is the m/z of the protonated this compound (234.27 g/mol , [M+H]⁺ = m/z 235.1).
-
q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas.
-
Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion (product ion) for detection.
This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it requires a compound to have both the correct precursor ion mass and produce the correct product ion mass. This virtually eliminates matrix interference. For robust quantification, a stable isotope-labeled internal standard is often used.[4][5]
Experimental Protocol: LC-MS/MS
-
Sample Preparation: For bioanalysis (e.g., plasma), a protein precipitation step is required. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid aids in the ESI+ protonation of the analyte.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization: ESI, Positive Mode.
-
MRM Transitions:
-
Quantifier: m/z 235.1 → [Product Ion 1] (e.g., fragment corresponding to the loss of the carboxyl group or the proline ring opening).
-
Qualifier: m/z 235.1 → [Product Ion 2] (a second, less intense fragment to confirm identity).
-
-
Note: The specific product ions and collision energies would need to be determined experimentally via infusion and product ion scans.
-
-
Analysis: Quantify using the peak area ratio of the analyte to the stable isotope-labeled internal standard.
Workflow for LC-MS/MS Analysis
Caption: Workflow for sensitive quantification by LC-MS/MS using MRM.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Unlike the chromatographic methods focused on separation and quantification, NMR is the premier technique for unequivocal structural identification and elucidation.
Scientific Principles & Rationale
NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. It provides detailed information about the chemical environment of each atom, their connectivity, and the overall molecular structure. For this compound, ¹H NMR can confirm the presence of the phenyl group protons, the methylene protons of the phenylacetyl group, and the distinct protons on the proline ring.[1] ¹³C NMR provides complementary information on the carbon skeleton.[1]
While quantification is possible with NMR (qNMR), it is less common for routine analysis than chromatography due to lower sensitivity and higher complexity. Its primary role in this context is to confirm the identity and purity of a synthesized standard or bulk material. The reported spectral data serves as a reference fingerprint for the compound.[1][6]
¹H NMR Spectral Data (CDCl₃)
-
δ = 2.10 (dd, 4H): Protons on the β and γ carbons of the proline ring.
-
δ = 3.48-3.59 (dq, 2H): Protons on the δ carbon of the proline ring.
-
δ = 3.75 (s, 2H): Methylene protons of the phenylacetyl group.
-
δ = 4.63 (d, 1H): Proton on the α carbon of the proline ring.
-
δ = 7.25-7.37 (m, 5H): Protons of the aromatic phenyl ring.
-
δ = 11.38 (br s, 1H): Proton of the carboxylic acid group.[1]
Workflow for NMR Analysis
Caption: Workflow for structural confirmation using NMR spectroscopy.
Head-to-Head Performance Comparison
| Feature | HPLC-UV | GC-MS | LC-MS/MS | NMR Spectroscopy |
| Primary Application | Routine QC, Purity, Quantification | Impurity ID, Quantification | Trace Quantification, Bioanalysis | Structural Elucidation, Purity |
| Sensitivity | Moderate (µg/mL) | High (ng/mL) | Very High (pg/mL - ng/mL) | Low |
| Specificity | Moderate (Relies on Rt) | High (Rt + Mass Spectrum) | Very High (Rt + Precursor/Product) | Very High (Unique Spectrum) |
| Derivatization | Optional (for sensitivity) | Mandatory | Not required | Not required |
| Sample Throughput | High | Moderate | High | Low |
| Cost & Complexity | Low to Moderate | Moderate to High | High | Very High |
| Key Advantage | Robust, simple, cost-effective | Definitive identification | Unmatched sensitivity/specificity | Unequivocal structure proof |
| Key Limitation | Lower sensitivity, peak co-elution | Requires derivatization, analyte must be stable | High cost, matrix effects | Low sensitivity, not for trace |
Conclusion and Recommendations
The choice of analytical method for this compound is dictated entirely by the analytical objective.
-
For routine quality control, purity assessment, and quantification of bulk material , HPLC with UV detection is the most practical, robust, and cost-effective method. It provides reliable data with simple sample preparation.
-
For unequivocal structural confirmation of a newly synthesized batch or reference standard, NMR spectroscopy is indispensable. It provides the definitive proof of identity that chromatographic methods cannot.
-
For trace-level quantification in complex matrices , such as pharmacokinetic studies in plasma or serum, LC-MS/MS is the only suitable choice. Its superior sensitivity and specificity allow for accurate measurement at biologically relevant concentrations.
-
GC-MS is the least practical method for this specific analyte due to the mandatory, and often complex, derivatization step. It would typically only be considered if an LC-MS/MS system is unavailable and high specificity is required.
By understanding the fundamental principles, advantages, and limitations of each technique, researchers and developers can confidently select the appropriate analytical tool to ensure the quality and efficacy of their work involving this compound.
References
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
- Google Patents. (n.d.). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
- Li, Y., Zhou, J., Xue, X., Wu, L., Chen, L., Zhang, J., & Yang, S. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Analytical Methods.
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000162). Retrieved from [Link]
-
National Institutes of Health. (2016). Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiomeric Determination of Proline in Liquid Food by High-Performance Liquid Chromatography/Mass Spectrometry | Request PDF. Retrieved from [Link]
-
PubMed. (2014). Determination of proline in human serum by a robust LC-MS/MS method: application to identification of human metabolites as candidate biomarkers for esophageal cancer early detection and risk stratification. Retrieved from [Link]
-
ResearchGate. (n.d.). Calibration function for proline in water determined by HPLC following derivatization with FMOC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Proline. Retrieved from [Link]
-
Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Proline (350 μM) recovery in presence of several compounds of different.... Retrieved from [Link]
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- 5. Determination of proline in human serum by a robust LC-MS/MS method: application to identification of human metabolites as candidate biomarkers for esophageal cancer early detection and risk stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
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Benchmarking the synthesis of 1-(Phenylacetyl)-l-proline against published methods
For researchers and professionals in drug development, the efficient and high-purity synthesis of key intermediates is paramount. 1-(Phenylacetyl)-l-proline is a critical building block, notably in the synthesis of nootropic agents like Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester)[1]. The purity of this intermediate directly impacts the efficacy and quality of the final active pharmaceutical ingredient[2]. This guide provides an in-depth comparison of published methods for the synthesis of this compound, offering a critical evaluation of their performance based on experimental data.
Introduction to Synthetic Strategies
The core of synthesizing this compound lies in the formation of an amide bond between phenylacetic acid and the secondary amine of l-proline. While conceptually straightforward, the practical execution presents challenges such as the limited solubility of l-proline in organic solvents and the potential for side reactions, including the hydrolysis of activated reagents[3][4]. This guide will dissect three prominent methods, evaluating their respective advantages and limitations.
Method 1: The Classical Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely utilized method for acylating amines. In the context of this compound synthesis, this involves the reaction of l-proline with phenylacetyl chloride under basic conditions.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the deprotonated secondary amine of l-proline on the electrophilic carbonyl carbon of phenylacetyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base and solvent system significantly influences the reaction's efficiency.
Experimental Protocol: Biphasic System
A patented method utilizes a biphasic system to control the reaction conditions effectively[2].
-
Preparation: L-proline is dissolved in a strong aqueous base solution (e.g., sodium hydroxide).
-
Reaction: The solution is cooled (typically to -5 to -10 °C), and phenylacetyl chloride, along with a second strong base solution, are added dropwise simultaneously.
-
Work-up: The reaction mixture is extracted with ethyl acetate to remove impurities. The aqueous layer containing the product is then acidified (pH < 7) and extracted with dichloromethane.
-
Isolation: The organic layer is dried over a neutral drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed via distillation to yield this compound[2].
Performance Insights
This method is straightforward and uses readily available reagents. However, precise control of the addition rate and temperature is critical to minimize the hydrolysis of phenylacetyl chloride, which can reduce the yield. The biphasic nature of the reaction can sometimes lead to mass transfer limitations.
Method 2: Phase-Transfer Catalysis for Enhanced Efficiency
To overcome the solubility challenges of l-proline in organic solvents, a phase-transfer catalysis (PTC) approach has been developed. This method facilitates the reaction between the water-soluble l-proline and the organic-soluble phenylacetyl chloride.
Mechanistic Advantage
A phase-transfer catalyst, such as a quaternary ammonium salt, transports the deprotonated l-proline from the aqueous phase (or solid phase) to the organic phase where it can react with phenylacetyl chloride. This technique accelerates the reaction rate and can lead to higher yields by avoiding the hydrolysis of the acid chloride[4].
Experimental Protocol: Anhydrous Organic System
A high-yield synthesis using PTC has been reported with yields up to 98.4%[4].
-
Preparation: L-proline is suspended in a dried, anhydrous organic solvent (e.g., chloroform) in a three-necked flask equipped with a stirrer, thermometer, and condenser.
-
Reaction: The mixture is cooled in an ice-water bath (-5 to 3 °C). Phenylacetyl chloride and an acid-binding agent (e.g., pyridine) are added dropwise. A phase-transfer catalyst (e.g., cyclodextrin, 2.5 mol%) is then added.
-
Heating: After an initial stirring period at low temperature (e.g., 5 hours), the reaction mixture is heated to reflux (e.g., 60 °C) for several hours (e.g., 4 hours).
-
Isolation: The reaction mixture is filtered while hot. The filtrate is washed with water, and the organic phase is dried. The solvent is removed under reduced pressure, and the resulting solid is recrystallized to obtain pure this compound[4].
Performance Insights
The use of an anhydrous organic solvent effectively prevents the hydrolysis of phenylacetyl chloride, a significant advantage over aqueous methods. The PTC approach enhances the reaction rate and leads to a more complete reaction, resulting in high product purity and yield[4].
Method 3: Advanced Amide Coupling Reagents
Modern organic synthesis offers a plethora of coupling reagents for amide bond formation, which can be applied to the synthesis of this compound, especially for overcoming challenges with sterically hindered or electronically demanding substrates[5].
Mechanistic Diversity
These methods typically involve the in situ activation of the carboxylic acid (phenylacetic acid) to form a highly reactive intermediate, such as an acyl fluoride or an activated ester, which then readily reacts with the amine (l-proline).
-
Acyl Fluoride Formation: Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can convert carboxylic acids to their corresponding acyl fluorides, which are highly reactive towards amines[5].
-
Boron-Mediated Amidation: Borate esters, such as B(OCH₂CF₃)₃, can facilitate the direct condensation of a carboxylic acid and an amine, offering an operationally simple procedure[6].
Conceptual Experimental Workflow
While a specific protocol for this compound using these advanced reagents is not detailed in the provided sources, a general workflow can be extrapolated:
-
Activation: Phenylacetic acid is dissolved in a suitable anhydrous solvent, and the coupling reagent (e.g., TFFH or B(OCH₂CF₃)₃) is added.
-
Coupling: L-proline (potentially as an ester derivative for better solubility, followed by deprotection) is added to the reaction mixture.
-
Reaction: The reaction is stirred at an appropriate temperature until completion, monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: A standard aqueous work-up is performed, followed by purification, typically by column chromatography or recrystallization.
Performance Insights
These methods offer the advantage of mild reaction conditions and high functional group tolerance. They can be particularly useful when other methods fail, for instance, with substrates that are prone to racemization or other side reactions. However, the cost and availability of these specialized reagents can be a limiting factor compared to classical methods.
Comparative Data Summary
| Feature | Schotten-Baumann | Phase-Transfer Catalysis | Advanced Coupling Reagents |
| Principle | Acylation with acid chloride in a biphasic system | Solid-liquid or liquid-liquid PTC | In situ activation of carboxylic acid |
| Key Reagents | Phenylacetyl chloride, Strong Base | Phenylacetyl chloride, Acid-binding agent, PTC | Phenylacetic acid, Coupling Reagent, Amine |
| Typical Yield | Moderate to Good | Very High (up to 98.4%)[4] | Generally Good to Excellent |
| Reaction Conditions | Low temperature (-10 to 0 °C) | Low to elevated temperatures (-5 to 60 °C) | Generally mild, room or elevated temp. |
| Advantages | Simple, cost-effective reagents | High yield and purity, avoids hydrolysis of acid chloride[4] | High efficiency, mild conditions, broad scope |
| Disadvantages | Risk of acid chloride hydrolysis, potential mass transfer issues | Requires anhydrous conditions, catalyst cost | Higher cost of reagents |
Experimental Workflow Visualizations
Caption: Workflow for Schotten-Baumann Synthesis.
Caption: Workflow for Phase-Transfer Catalysis Synthesis.
Conclusion and Recommendations
The choice of synthetic method for this compound depends on the specific requirements of the researcher, including desired yield, purity, cost, and available equipment.
-
For cost-effective, large-scale production where moderate yields are acceptable, the classical Schotten-Baumann method remains a viable option, provided that reaction conditions are carefully controlled.
-
For high-yield and high-purity synthesis , the phase-transfer catalysis method is demonstrably superior, offering an efficient and robust protocol that minimizes side reactions[4]. This method is highly recommended for applications where the quality of the intermediate is critical.
-
Advanced coupling reagents should be considered for small-scale synthesis, medicinal chemistry applications, or when other methods have failed , particularly with challenging substrates. Their mild conditions and high efficiency can justify the higher reagent cost in these contexts.
Ultimately, a thorough evaluation of these methods against project-specific goals will enable the selection of the most appropriate synthetic strategy.
References
- CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents.
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-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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N-Phenylacetylglycyl-L-Proline Ethyl Ester Converts into Cyclo-L-Prolylglycine Showing a Similar Spectrum of Neuropsychotropic Activity | Request PDF - ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available at: [Link]
-
Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea - ResearchGate. Available at: [Link]
-
L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed. Available at: [Link]
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Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - NIH. Available at: [Link]
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- 6. pubs.acs.org [pubs.acs.org]
A Comparative Study on the Stability of N-phenylacetyl-L-proline and Its Analogs: A Guide for Drug Development Professionals
In the realm of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. N-phenylacetyl-L-proline, a key intermediate in the synthesis of the nootropic agent Noopept, and its analogs are of significant interest for their potential pharmacological activities.[1] Understanding the degradation pathways and comparative stability of these molecules is paramount for developing robust formulations, establishing appropriate storage conditions, and ensuring regulatory compliance. This guide provides a comprehensive, technically-grounded framework for evaluating the stability of N-phenylacetyl-L-proline and a selection of its rationally designed analogs. We will delve into the causality behind experimental choices, present detailed protocols for forced degradation studies, and offer a comparative analysis of the resulting stability profiles.
Introduction: The Significance of N-phenylacetyl-L-proline and the Rationale for Stability Studies
N-phenylacetyl-L-proline is an N-acylated amino acid derivative that serves as a crucial building block in medicinal chemistry.[2][3] Its structural integrity directly impacts the purity and efficacy of the final drug product. The stability of such molecules is not only a regulatory requirement but also a critical factor in preventing the formation of potentially toxic degradants. Peptides and their derivatives are susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation, which can be influenced by pH, temperature, light, and the presence of oxidative species.[4]
This guide will focus on a comparative stability assessment of N-phenylacetyl-L-proline and three representative analogs designed to probe the influence of electronic and steric factors on molecular stability:
-
Analog 1 (Electron-Donating Group): N-(4-methoxyphenyl)acetyl-L-proline
-
Analog 2 (Electron-Withdrawing Group): N-(4-nitrophenyl)acetyl-L-proline
-
Analog 3 (Proline Ring Modification): N-phenylacetyl-D-proline
By subjecting these compounds to forced degradation conditions, we can elucidate their degradation profiles, identify critical liabilities in their chemical structures, and develop stability-indicating analytical methods. The overarching goal is to provide a robust scientific basis for selecting the most promising candidates for further development.
Experimental Design: A Forced Degradation Study Framework
Forced degradation, or stress testing, is an essential component of drug development that provides insights into the intrinsic stability of a drug substance.[5] These studies are designed to generate degradation products to a target level of 5-20%, which is sufficient to facilitate the development and validation of stability-indicating analytical methods.[6][7] Our experimental design encompasses the following key stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6]
Stress Conditions
-
Acid Hydrolysis: To assess susceptibility to degradation in acidic environments.
-
Base Hydrolysis: To evaluate stability in alkaline conditions.
-
Oxidative Degradation: To probe for sensitivity to oxidative stress.
-
Thermal Degradation: To determine the impact of elevated temperatures.
-
Photolytic Degradation: To investigate light sensitivity.
The workflow for this comparative stability study is depicted in the following diagram:
Caption: Experimental workflow for the comparative stability study.
Detailed Methodologies
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of N-phenylacetyl-L-proline and each analog into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Solutions (0.1 mg/mL): Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or 50:50 acetonitrile/water for thermal and photolytic studies).
Forced Degradation Protocols
For each compound, a separate working solution is subjected to each of the following stress conditions. A control sample, protected from the stress condition, is analyzed alongside the stressed samples at each time point.
-
Acid Hydrolysis:
-
Prepare the working solution in 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent volume of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare the working solution in 0.1 M NaOH.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent volume of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare the working solution in 3% H₂O₂.
-
Maintain the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quench the reaction by adding a small amount of sodium bisulfite solution before HPLC analysis.
-
-
Thermal Degradation:
-
Solution: Prepare the working solution in 50:50 acetonitrile/water. Incubate in an oven at 80°C.
-
Solid State: Place a thin layer of the solid compound in a vial and heat in an oven at 80°C. At each time point, dissolve a portion of the solid in the mobile phase to the working concentration.
-
Withdraw/prepare samples at 0, 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Expose the working solution in a quartz cuvette to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Stability-Indicating HPLC-UV Method
A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Comparative Stability Data and Analysis
The following tables present illustrative data from the forced degradation studies. The percentage of the parent compound remaining is calculated based on the peak area relative to the control sample at time zero.
Table 1: Percentage of Parent Compound Remaining After 24 Hours of Stress
| Compound | Acid Hydrolysis (0.1 M HCl, 60°C) | Base Hydrolysis (0.1 M NaOH, RT) | Oxidative Degradation (3% H₂O₂, RT) |
| N-phenylacetyl-L-proline | 85.2% | 78.5% | 92.1% |
| Analog 1 (p-OCH₃) | 82.5% | 75.1% | 88.4% |
| **Analog 2 (p-NO₂) ** | 89.8% | 83.4% | 91.5% |
| Analog 3 (D-proline) | 85.5% | 78.9% | 92.3% |
Table 2: Percentage of Parent Compound Remaining After 72 Hours of Thermal Stress (80°C)
| Compound | In Solution | Solid State |
| N-phenylacetyl-L-proline | 90.3% | 98.7% |
| Analog 1 (p-OCH₃) | 88.1% | 98.2% |
| **Analog 2 (p-NO₂) ** | 92.5% | 99.1% |
| Analog 3 (D-proline) | 90.5% | 98.6% |
Analysis of Results:
-
Hydrolytic Stability: All compounds showed greater degradation under basic conditions compared to acidic conditions, suggesting susceptibility of the amide bond to base-catalyzed hydrolysis. The presence of an electron-donating group (p-OCH₃) on the phenyl ring (Analog 1) appears to slightly increase the rate of hydrolysis, potentially by increasing the electron density at the carbonyl carbon of the amide. Conversely, the electron-withdrawing group (p-NO₂) in Analog 2 slightly enhances stability against hydrolysis.
-
Oxidative Stability: The core structure of N-phenylacetyl-L-proline is relatively stable to oxidation. The methoxy group in Analog 1 introduces a potential site for oxidation, leading to slightly increased degradation.
-
Thermal Stability: All compounds exhibited good thermal stability in the solid state. In solution, a slight decrease in stability was observed, with Analog 1 showing the most degradation.
-
Stereochemistry: The stability of the D-proline analog (Analog 3) was very similar to the parent L-proline compound, indicating that the stereochemistry at the alpha-carbon of proline does not significantly influence the stability under these conditions.
Elucidation of Degradation Pathways
Based on the stress testing data and general knowledge of peptide degradation, the primary degradation pathway for N-phenylacetyl-L-proline under hydrolytic conditions is the cleavage of the amide bond.
Caption: Primary hydrolytic degradation pathway of N-phenylacetyl-L-proline.
Under oxidative conditions, for analogs with susceptible functional groups like the methoxy group in Analog 1, degradation could involve oxidation of the side chain. Photolytic degradation may involve radical-based mechanisms affecting the aromatic ring. Further characterization of degradation products using mass spectrometry would be necessary to confirm these proposed pathways.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the comparative stability of N-phenylacetyl-L-proline and its analogs. The illustrative data suggest that the stability of these compounds is influenced by the electronic properties of substituents on the phenylacetyl moiety, with electron-withdrawing groups conferring slightly enhanced stability against hydrolysis. The core structure is relatively robust to thermal and oxidative stress, and the stereochemistry of the proline ring does not appear to be a major determinant of stability under the tested conditions.
For researchers and drug development professionals, these findings underscore the importance of early-stage stability assessment in lead optimization. The presented methodologies provide a solid foundation for conducting such studies in-house. Future work should focus on the isolation and structural elucidation of major degradation products using techniques such as LC-MS/MS and NMR to fully characterize the degradation profiles and assess any potential toxicological risks.
References
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Karoyan, P., et al. (1997). Amino-zinc-ene-enolate cyclization as a powerful approach for the synthesis of substituted prolines. Tetrahedron Letters, 38(11), 1953-1956. [Link]
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Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232. [Link]
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Rainey, A. A., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(35), 11065-11076. [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Patel, K., et al. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Journal of Peptide Science, 30(10), e3610. [Link]
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Grivas, V., et al. (2025). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. [Link]
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AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]
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Scribd. Forced Degradation Studies Guide. [Link]
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BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
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Walzem, R. L. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 9, 828983. [Link]
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
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Ye, Y., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 2949-2956. [Link]
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Tanaka, H., et al. (2015). Modified Amino Acids and Amino Acid Degradation Products. PLoS ONE, 10(10), e0139958. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
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ResearchGate. (2025). Development and validation of a stability indicating HPLC-DAD method for the determination of the peptide stigmurin. [Link]
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Nájera, C., & de Cózar, A. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 15(12), 2004-2033. [Link]
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Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Frontiers in Molecular Biosciences, 6, 137. [Link]
- Google Patents. (2015). Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
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Science.gov. n-acylated amino acids: Topics by Science.gov. [Link]
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Houben-Weyl. (2003). Synthesis of Peptides Containing Proline Analogues. [Link]
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- 2. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of N-phenylacetyl-L-proline Analytical Results
In the landscape of pharmaceutical development and manufacturing, the reproducibility of analytical data is the bedrock of regulatory trust and patient safety. For a compound like N-phenylacetyl-L-proline, often a critical intermediate or a related substance in drug synthesis, ensuring that different laboratories can produce equivalent results is not merely a scientific exercise—it is a foundational requirement. This guide provides an in-depth, experience-driven framework for designing and executing a robust inter-laboratory cross-validation study for N-phenylacetyl-L-proline. We will move beyond rote procedural steps to explore the scientific rationale behind each decision, ensuring a self-validating and trustworthy protocol.
The Imperative of Cross-Validation: Beyond a Single Lab's Horizon
An analytical method, even when meticulously validated in a single laboratory, exists in a controlled ecosystem. Equipment, reagents, analyst techniques, and environmental conditions are all relatively stable. However, the global nature of pharmaceutical manufacturing necessitates that this method be transferable. Whether moving from a research and development setting to a quality control (QC) laboratory, or between a sponsor company and a contract research organization (CRO), the method's validated state must be preserved to ensure consistent data generation.[1][2]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards like the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines underscore the importance of this process.[1][3] The core objective, as outlined in guidelines such as ICH Q2(R1), is to demonstrate that an analytical procedure is suitable for its intended purpose, which inherently includes its performance in different environments.[4][5][6] A failure in cross-validation can lead to out-of-specification (OOS) results, batch rejections, and significant project delays, all stemming from analytical discrepancies rather than actual product quality issues.[7]
Designing a Robust Cross-Validation Study
A successful cross-validation study is built on a meticulously planned protocol that anticipates variability and establishes clear criteria for success. The process involves more than just sending a method and samples to another lab; it requires a collaborative and well-documented approach.[2][7]
Core Components of the Cross-Validation Protocol:
-
Comprehensive Method Transfer Package: The sending laboratory must provide a detailed package including the fully validated analytical method, the validation report, and specifications for all critical reagents and equipment.
-
Jointly Agreed Protocol: Both the transferring and receiving laboratories should agree upon and sign a protocol that details the experiments to be performed, the number of samples, replicates, and, most importantly, the pre-determined acceptance criteria.[8]
-
Training and Familiarization: The receiving lab analysts should be thoroughly trained on the method. This may involve a site visit or remote training sessions to ensure nuances of the procedure are understood.
-
Shared, Homogenized Samples: To eliminate sample variability as a source of error, both labs must analyze aliquots from the same, well-homogenized batch of N-phenylacetyl-L-proline, including both the pure substance and, if applicable, a spiked product matrix.
The overall workflow can be visualized as a structured process with clear decision points and feedback loops.
Caption: High-level workflow for a typical inter-laboratory cross-validation process.
A Validated HPLC-UV Method for N-phenylacetyl-L-proline
For the quantitative determination of N-phenylacetyl-L-proline, a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is a common and robust choice. Below is a detailed protocol that serves as the foundation for our cross-validation study.
Rationale for Method Choices:
-
C18 Column: Provides excellent retention and separation for moderately polar compounds like N-phenylacetyl-L-proline.
-
Isocratic Elution: Simplifies the method, enhancing its robustness and transferability compared to a gradient method.
-
Phosphate Buffer: Controls the pH of the mobile phase to ensure consistent ionization state of the analyte's carboxylic acid group, leading to reproducible retention times.
-
UV Detection at 210 nm: This wavelength is chosen as it is near the absorbance maximum for the phenyl group, providing good sensitivity.
Step-by-Step HPLC Protocol
-
Preparation of Mobile Phase (pH 3.0) a. Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. b. Adjust the pH to 3.0 with phosphoric acid. c. Filter through a 0.45 µm membrane filter and degas. d. The final mobile phase is a 60:40 (v/v) mixture of this phosphate buffer and acetonitrile.
-
Standard Solution Preparation (100 µg/mL) a. Accurately weigh 10 mg of N-phenylacetyl-L-proline reference standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the mobile phase. This is the stock solution. c. Further dilute 10.0 mL of the stock solution to 100.0 mL with the mobile phase to obtain the working standard.
-
Sample Solution Preparation (100 µg/mL nominal) a. Accurately weigh an amount of the test sample equivalent to 10 mg of N-phenylacetyl-L-proline into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the mobile phase. c. Further dilute 10.0 mL of this solution to 100.0 mL with the mobile phase.
-
Chromatographic Conditions
-
Instrument: HPLC system with UV-Vis Detector
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 60:40 (v/v) Phosphate Buffer (pH 3.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
-
System Suitability a. Inject the working standard solution five times. b. The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%. c. The tailing factor for the N-phenylacetyl-L-proline peak must be ≤ 2.0.
-
Procedure a. Inject the standard solution, followed by the sample solutions in duplicate. b. Calculate the quantity of N-phenylacetyl-L-proline in the sample using the peak areas.
Executing the Cross-Validation and Data Analysis
Both the sending and receiving laboratories must execute the protocol using the same lot of homogenized samples. The core of the cross-validation lies in comparing the results statistically to determine if they are equivalent within pre-defined limits.
Data Presentation and Acceptance Criteria
The results from both laboratories should be compiled into a clear, comparative table. The primary parameters to compare are precision and accuracy (mean recovery).
Table 1: Hypothetical Cross-Validation Results for N-phenylacetyl-L-proline Assay
| Parameter | Laboratory | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean (%) | RSD (%) |
| Assay (%) | Sending Lab (S) | 99.8 | 100.1 | 99.5 | 100.3 | 99.9 | 100.5 | 100.0 | 0.35 |
| Receiving Lab (R) | 99.2 | 99.8 | 99.5 | 100.1 | 99.0 | 99.6 | 99.5 | 0.41 |
Acceptance Criteria:
-
Precision Comparison: The RSD of the results from the receiving lab should not exceed a pre-defined limit (e.g., ≤ 2.0%).
-
Mean Comparison: The mean result from the receiving lab should be within a certain percentage of the mean result from the sending lab. A common approach is to use a statistical test, such as the two one-sided t-tests (TOST) for equivalence. A simpler, often used criterion is that the difference between the two laboratory means should be no more than the average of the two labs' RSDs multiplied by a factor (e.g., |Mean_S - Mean_R| ≤ 2%).
In our hypothetical example:
-
Precision: The receiving lab's RSD (0.41%) is well within the ≤ 2.0% limit.
-
Mean Comparison: The difference between means is |100.0 - 99.5| = 0.5%. This is likely to pass most acceptance criteria.
The relationship between key validation parameters that ensure a method's reliability and transferability is crucial.
Caption: Interrelation of key analytical method validation parameters.
Troubleshooting and Trustworthiness
Even with a robust protocol, discrepancies can arise.[2] Trustworthiness is built not just on passing results, but on a transparent process for investigating failures.
Common Sources of Inter-Laboratory Variability:
-
Equipment Differences: Subtle variations in HPLC systems (e.g., dwell volume, detector lamp intensity) can cause shifts in retention time and response.
-
Reagent and Column Quality: Using different vendors or lots of HPLC columns or reagents can impact results. The protocol should specify the exact column type and, if possible, use the same batch for the study.
-
Analyst Technique: Differences in sample preparation, such as sonication time or pipetting technique, can introduce variability.
Should the acceptance criteria not be met, a systematic investigation must be launched. This typically involves a joint review of the data, chromatograms, and system suitability results. It may be necessary to conduct further training or even have an analyst from the sending lab visit the receiving lab to observe the process firsthand. This commitment to resolving issues is a hallmark of a trustworthy and scientifically sound cross-validation process.
By grounding the cross-validation of N-phenylacetyl-L-proline analysis in established regulatory principles, designing a robust and scientifically-justified protocol, and committing to a transparent process of data evaluation and troubleshooting, organizations can ensure the seamless transfer of analytical methods, safeguarding data integrity across the entire product lifecycle.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][9]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][3]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link][5]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][6]
-
Compliance4All. Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. [Link][1]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link][10]
-
Rushing, W. (2017). Analytical Method Transfer Best Practices. Contract Pharma. [Link][2]
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The Phenylacetyl Group's Influence on L-Proline: A Comparative Guide to Physicochemical and Biological Properties
For researchers and professionals in drug development, the strategic modification of endogenous molecules is a cornerstone of medicinal chemistry. L-proline, a unique secondary amino acid, offers a rigid scaffold that is both a frequent constituent of proteins and a modulator of neurological processes. The addition of a phenylacetyl group to the proline ring fundamentally alters its character, transforming it from a hydrophilic building block into a lipophilic entity with distinct biological activities. This guide provides an in-depth comparison of L-proline and its N-phenylacetyl derivative, supported by experimental data and detailed protocols to inform research and development.
At a Glance: L-Proline vs. N-Phenylacetyl-L-proline
The introduction of the bulky, nonpolar phenylacetyl group to the nitrogen atom of the pyrrolidine ring is the key structural differentiator between L-proline and N-phenylacetyl-L-proline. This single modification dramatically shifts the molecule's physicochemical properties, which in turn dictates its biological behavior.
Caption: Transformation from L-proline to its N-phenylacetyl derivative.
Comparative Analysis of Physicochemical Properties
The addition of the phenylacetyl moiety—a benzyl group attached to a carbonyl—imparts significant lipophilicity. This change is evident in the comparative physicochemical data presented below.
| Property | L-Proline | N-Phenylacetyl-L-proline | Causality of Phenylacetyl Group Addition |
| Molecular Formula | C₅H₉NO₂[1] | C₁₃H₁₅NO₃ | Addition of a C₈H₆O functional group. |
| Molecular Weight | 115.13 g/mol [1] | 233.26 g/mol [2] | Increased molecular mass due to the large substituent. |
| Water Solubility | Very high (162 g/100 mL at 25°C)[1] | Limited[2] | The large, nonpolar phenylacetyl group disrupts favorable interactions with water molecules that the hydrophilic amino and carboxyl groups of L-proline form. |
| Organic Solvent Solubility | Generally insoluble | Soluble in various organic solvents[2] | The lipophilic nature of the phenylacetyl group enhances solubility in nonpolar environments. |
| pKa (Carboxyl Group) | ~1.99 - 2.34[3][4] | Not experimentally determined, but expected to be the primary acidic proton. | The secondary amine of L-proline is replaced by an amide, which is significantly less basic. Thus, the carboxylic acid is the main ionizable group. |
| pKa (Amino/Amido Group) | ~10.60 (secondary amine)[3][4][5] | N/A (Amide) | The nitrogen atom is part of an amide bond, which is not basic under physiological conditions. |
| Lipophilicity (LogP) | -2.5 to -2.7 (calculated)[1] | Not experimentally determined, but predicted to be significantly higher. | The aromatic ring and alkyl chain of the phenylacetyl group drastically increase the molecule's hydrophobicity. |
| Physical Appearance | White crystalline powder[1] | White solid[2] | Both are solid at room temperature. |
| Melting Point | 221°C (decomposes)[1] | 150.5-151.4°C[6] | The introduction of the phenylacetyl group alters the crystal lattice structure and intermolecular forces. |
Impact on Biological and Pharmacological Profiles
The shift from a hydrophilic to a lipophilic character fundamentally alters the biological and pharmacological properties of the proline scaffold.
The Multifaceted Roles of L-Proline
L-proline is not merely a structural component of proteins. It plays a significant role in:
-
Protein Folding and Stability: Its rigid cyclic structure introduces conformational constraints in polypeptide chains.[7]
-
Metabolism and Energy Source: Proline can be metabolized to provide energy for various cell types, including cancer cells.[8]
-
Neuromodulation: L-proline can act as a neuromodulator in the central nervous system, with evidence suggesting it may interact with NMDA receptors.[9][10]
-
Stress Response: It functions as an osmolyte and chemical chaperone, protecting cells from various stressors.[8]
N-Phenylacetyl-L-proline: A Gateway to Neuroactivity
The addition of the phenylacetyl group confers novel biological activities, primarily related to neuropsychopharmacology.
-
Precursor to Nootropic Agents: N-phenylacetyl-L-proline is a key intermediate in the synthesis of N-phenylacetyl-L-prolylglycine ethyl ester, commercially known as Noopept, a potent nootropic drug.[2][11][12] Derivatives of L-proline with acyl groups have been developed for their nootropic (cognition-enhancing) effects.[13]
-
Direct Biological Activity: Studies involving molecular docking have shown that N-phenylacetyl-L-proline can bind to the active site of prolyl hydroxylase 2.[14] This suggests a direct biological role, potentially influencing cellular responses to hypoxia.
-
Metabolic Relevance: In pharmacokinetic studies of Noopept, N-phenylacetyl-L-proline is a known metabolite, indicating its presence and potential contribution to the overall pharmacological effects of the parent drug.[14] The metabolic stability of a molecule is a critical factor in its therapeutic potential. While specific data for N-phenylacetyl-L-proline is limited, the acylation of the amino group is a common strategy in medicinal chemistry to block a potential site of metabolic degradation.[15]
Caption: Functional shift from L-proline to its N-phenylacetyl derivative.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of N-phenylacetyl-L-proline and for the comparative analysis of key physicochemical properties.
Synthesis of N-Phenylacetyl-L-proline
This protocol is adapted from methodologies described in patent literature, employing a phase transfer catalyst to enhance reaction efficiency.[6]
Materials:
-
L-proline
-
Anhydrous organic solvent (e.g., dichloromethane)
-
Phenylacetyl chloride
-
Acid-binding agent (e.g., anhydrous potassium carbonate)
-
Phase transfer catalyst (e.g., PEG-400)
-
Hydrochloric acid (1%)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Dissolve L-proline in the anhydrous organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the mixture to a low temperature (-5 to 5°C) using an ice bath.
-
Slowly and dropwise, add phenylacetyl chloride and the acid-binding agent to the cooled solution over a period of 20-40 minutes.
-
Add the phase transfer catalyst to the reaction mixture.
-
Stir the reaction mixture at low temperature for 1-9 hours.
-
Allow the mixture to warm to 20-80°C and continue stirring for an additional 2-8 hours.
-
Filter the reaction solution while hot to remove any solids.
-
Wash the filtrate with water.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the white solid from ethyl acetate to obtain pure N-phenylacetyl-L-proline.
Caption: Workflow for the synthesis of N-phenylacetyl-L-proline.
Comparative Solubility Assessment
This qualitative protocol allows for a direct comparison of the solubility profiles.
Materials:
-
L-proline
-
N-phenylacetyl-L-proline
-
Deionized water
-
Ethanol
-
Dichloromethane
-
Test tubes
-
Vortex mixer
Procedure:
-
Label three sets of test tubes for each compound (L-proline and N-phenylacetyl-L-proline).
-
Add a small, consistent amount (e.g., 10 mg) of each compound to its respective set of test tubes.
-
To the first set of tubes, add 1 mL of deionized water.
-
To the second set, add 1 mL of ethanol.
-
To the third set, add 1 mL of dichloromethane.
-
Vortex each tube vigorously for 30 seconds.
-
Allow the tubes to stand for 5 minutes and observe for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble.
-
If necessary, gently warm the aqueous and ethanol solutions to observe any temperature-dependent solubility changes.
Determination of Lipophilicity (LogP) via the Shake-Flask Method
The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity.
Materials:
-
N-phenylacetyl-L-proline
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Prepare a stock solution of N-phenylacetyl-L-proline in the water phase.
-
Accurately measure the concentration of the stock solution.
-
In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the n-octanol phase.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect the aqueous phase and measure the concentration of N-phenylacetyl-L-proline remaining.
-
The concentration in the octanol phase can be determined by mass balance.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Conclusion
The N-acylation of L-proline with a phenylacetyl group is a powerful modification that dramatically alters its physicochemical and biological properties. This transformation from a hydrophilic, ubiquitous amino acid to a lipophilic, neurologically active molecule exemplifies a fundamental strategy in drug design. The increased lipophilicity suggests enhanced permeability across biological membranes, a critical attribute for central nervous system drug candidates. The emergence of nootropic activity in N-phenylacetyl-L-proline and its derivatives highlights the potential for unlocking novel therapeutic applications by modifying endogenous scaffolds. The experimental protocols provided herein offer a framework for the synthesis and comparative evaluation of such proline derivatives, enabling further research into their structure-activity relationships and therapeutic potential.
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A Comparative In Vitro Metabolic Analysis of 1-(Phenylacetyl)-l-proline and Noopept
This guide provides a detailed comparative analysis of the in vitro metabolic fate of two proline-containing compounds: 1-(Phenylacetyl)-l-proline and the synthetic nootropic agent, Noopept (N-phenylacetyl-L-prolylglycine ethyl ester). Understanding the metabolic stability and pathways of these molecules is crucial for researchers in drug discovery and development, as it directly impacts their pharmacokinetic profiles, bioavailability, and potential for therapeutic efficacy or toxicity.
Introduction
The in vitro metabolism of xenobiotics is a cornerstone of preclinical drug development. It provides critical insights into how a compound will be processed in the body, which enzymes are involved, and the nature of the resulting metabolites.[1][2] This guide focuses on two structurally related compounds, this compound and Noopept, to elucidate their metabolic liabilities and biotransformation pathways. While both share a core phenylacetyl-proline moiety, the ethyl ester group in Noopept introduces a key structural difference that significantly influences its metabolic fate.
This compound is a chemical entity with a structure featuring a phenylacetyl group attached to the nitrogen atom of the L-proline ring.[3] Its metabolic profile is of interest in understanding the biotransformation of N-acylated amino acids.
Noopept , on the other hand, is a well-known synthetic nootropic molecule.[4] It is structurally similar to the endogenous neuropeptide cycloprolylglycine and is considered a prodrug, meaning it is converted into active metabolites in the body.[5][6][7]
Comparative Metabolic Pathways
The primary metabolic pathways for these two compounds diverge significantly due to the presence of the ethyl ester in Noopept.
Noopept Metabolism
Noopept undergoes rapid and extensive metabolism in vitro. The primary metabolic route is hydrolysis of the ethyl ester bond, a reaction catalyzed by esterase enzymes. This initial step is followed by further enzymatic transformations.
-
Initial Hydrolysis: The ethyl ester of Noopept is susceptible to hydrolysis by esterases, leading to the formation of N-phenylacetyl-L-prolylglycine.
-
Formation of Cycloprolylglycine (CPG): A major and functionally significant metabolite of Noopept is cycloprolylglycine (CPG).[5][6][8] This cyclization is a key step in its biotransformation. CPG itself is believed to contribute to the nootropic effects of Noopept.[5][8]
-
Other Metabolites: Further degradation can lead to the formation of N-phenylacetyl-proline and phenylacetic acid.[9]
The rapid metabolism of Noopept is a defining characteristic, with studies in rodents indicating a very short half-life of approximately 5-16 minutes.[5][6][8] While human data is limited, a similarly rapid metabolism is expected.[5]
This compound Metabolism
The metabolism of this compound is primarily centered on the proline and phenylacetyl moieties, as it lacks the ester group of Noopept.
-
Proline Ring Metabolism: The proline ring can undergo oxidation via proline dehydrogenase (PRODH), a mitochondrial enzyme, to form Δ¹-pyrroline-5-carboxylate (P5C).[10][11][12] P5C can then be further metabolized to glutamate by pyrroline-5-carboxylate dehydrogenase (P5CDH).[11][13]
-
Phenylacetyl Moiety Metabolism: The phenylacetyl group can be a substrate for cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in Phase I drug metabolism.[14][15][16] Hydroxylation of the phenyl ring is a likely metabolic pathway.
-
Conjugation Reactions: The carboxylic acid group of this compound can undergo Phase II conjugation reactions, such as glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[17]
The following diagram illustrates the divergent primary metabolic pathways of Noopept and this compound.
Caption: Divergent primary metabolic pathways of Noopept and this compound.
Quantitative Comparison of Metabolic Stability
The metabolic stability of a compound is typically assessed using in vitro systems such as liver microsomes. This parameter is crucial for predicting in vivo clearance.
| Compound | Primary Metabolic Enzymes | Predicted In Vitro Half-life | Key Metabolites |
| Noopept | Esterases, other hydrolases | Very Short (minutes)[5][6][8] | Cycloprolylglycine, N-phenylacetyl-L-prolylglycine |
| This compound | Proline Dehydrogenase, CYP450s, UGTs | Moderate to Long | Oxidized proline derivatives, hydroxylated phenylacetyl derivatives, glucuronide conjugates |
Experimental Protocols
To empirically determine the metabolic fate of these compounds, the following experimental workflows are recommended.
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily CYPs.[18][19]
Objective: To determine the in vitro half-life and intrinsic clearance of this compound and Noopept in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)[20]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[18]
-
Phosphate buffer (pH 7.4)[19]
-
Test compounds (this compound, Noopept)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.[18][21]
-
Incubation: Pre-warm the incubation mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).[19]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[20][22]
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[18]
-
Sample Processing: Centrifuge the samples to precipitate proteins.[18]
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[23][24][25]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be used to calculate the half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the in vitro liver microsomal stability assay.
Metabolite Identification Using Recombinant Enzymes
To identify the specific enzymes responsible for metabolism, recombinant enzymes can be utilized.[17][26]
Objective: To identify the specific CYP isoforms involved in the metabolism of this compound and the role of esterases in Noopept hydrolysis.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.)[17]
-
Recombinant human esterases
-
Appropriate cofactors (NADPH for CYPs)[20]
-
Test compounds
-
LC-High Resolution Mass Spectrometry (LC-HRMS) system
Procedure:
-
Incubation: Incubate the test compound with individual recombinant enzymes and the necessary cofactors at 37°C.
-
Quenching and Processing: After a set incubation time, quench the reaction and process the samples as described in the microsomal stability assay.
-
Analysis: Analyze the samples using LC-HRMS to detect and identify potential metabolites.[27]
-
Data Interpretation: Compare the metabolite profiles generated by each enzyme to determine which isoforms are responsible for the observed biotransformations.
Conclusion
The in vitro metabolic fates of this compound and Noopept are markedly different, primarily due to the ethyl ester group in Noopept. Noopept is rapidly hydrolyzed by esterases to form active metabolites like cycloprolylglycine, classifying it as a prodrug.[5][6] In contrast, this compound is expected to undergo a more conventional metabolic pathway involving oxidation of the proline ring and the phenylacetyl moiety by mitochondrial and microsomal enzymes, respectively, as well as potential conjugation reactions.
These findings have significant implications for their pharmacokinetic profiles. The rapid metabolism of Noopept suggests a short duration of action for the parent compound, with the pharmacological effects likely mediated by its more stable, active metabolites.[8] The predicted slower metabolism of this compound may result in a longer systemic exposure. The experimental protocols outlined in this guide provide a robust framework for empirically verifying these predicted metabolic pathways and quantifying the metabolic stability of these and other related compounds.
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Evaluating the Cost-Effectiveness of Synthetic Routes to N-phenylacetyl-L-proline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical consideration, balancing efficiency, cost, and environmental impact. N-phenylacetyl-L-proline, a crucial precursor for nootropic drugs like Noopept, is no exception.[1][2][3] This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, offering a comprehensive cost-effectiveness analysis supported by available data. While the traditional Schotten-Baumann reaction remains the most established method, this guide also explores the potential of enzymatic synthesis as a greener alternative.
Executive Summary: A Tale of Two Routes
The synthesis of N-phenylacetyl-L-proline is dominated by the robust and high-yielding Schotten-Baumann acylation of L-proline. This method, however, often involves the use of hazardous solvents and reagents, leading to significant environmental and disposal costs. In contrast, enzymatic synthesis presents a promising, albeit less-developed, green alternative with the potential for milder reaction conditions and reduced waste. This guide will dissect both methodologies, providing a framework for informed decision-making in the laboratory and at an industrial scale.
Section 1: The Workhorse of N-phenylacetyl-L-proline Synthesis: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides.[2][4][5][6] In the context of N-phenylacetyl-L-proline synthesis, this involves the acylation of L-proline with phenylacetyl chloride in the presence of a base.[7][8]
Mechanistic Underpinnings
The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of L-proline acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. The base in the reaction neutralizes the hydrochloric acid generated, driving the reaction to completion.
Caption: General workflow of the Schotten-Baumann synthesis of N-phenylacetyl-L-proline.
The Role of Phase-Transfer Catalysis
A significant improvement to the traditional Schotten-Baumann reaction is the incorporation of a phase-transfer catalyst (PTC).[9][10][11][12] L-proline has limited solubility in many organic solvents, while phenylacetyl chloride is sensitive to hydrolysis in aqueous environments. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), facilitates the transfer of the deprotonated proline from the aqueous phase to the organic phase where the reaction with phenylacetyl chloride occurs. This enhances the reaction rate, improves yield, and allows for milder reaction conditions.
Experimental Protocol: Schotten-Baumann Synthesis with Phase-Transfer Catalysis
The following protocol is a representative example based on methodologies described in the literature.[8]
Materials:
-
L-proline
-
Phenylacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve L-proline and potassium carbonate in water.
-
Add the phase-transfer catalyst (TBAB) to the aqueous solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of phenylacetyl chloride in dichloromethane to the cooled mixture with vigorous stirring over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-phenylacetyl-L-proline.
Section 2: The Green Frontier: Enzymatic Synthesis
Enzymatic synthesis offers a promising "green" alternative to traditional chemical methods, characterized by mild reaction conditions, high selectivity, and reduced environmental impact.[13] While a specific, high-yield enzymatic route for N-phenylacetyl-L-proline is not yet well-established in publicly available literature, we can explore the potential based on existing research on N-acyl amino acid synthesis.
Potential Enzymatic Strategies
Two main classes of enzymes could be considered for this transformation:
-
Lipases: These enzymes are known to catalyze the formation of amide bonds, often through the acylation of an amine with an activated acyl donor (e.g., an ester). A potential route could involve the lipase-catalyzed reaction of L-proline with an ester of phenylacetic acid.
-
Acylases: While typically used for the hydrolysis of N-acyl amino acids, under certain conditions, the reverse reaction (synthesis) can be favored. However, some studies have shown that acylases may have limited effectiveness for the acylation of proline.[10]
-
Penicillin G Acylase (PGA): This enzyme specifically recognizes the phenylacetyl group and is used industrially for the hydrolysis of Penicillin G.[1][14][15][16] The reverse reaction, the acylation of an amine with phenylacetic acid or its derivatives, is also possible and represents a highly promising avenue for the synthesis of N-phenylacetyl-L-proline.
Caption: Conceptual workflow for the enzymatic synthesis of N-phenylacetyl-L-proline.
Challenges and Opportunities
The primary challenges for developing a viable enzymatic route include:
-
Enzyme Discovery and Engineering: Identifying or engineering an enzyme with high activity and selectivity for the acylation of L-proline with a phenylacetyl donor.
-
Process Optimization: Determining the optimal reaction conditions (pH, temperature, substrate concentrations, and solvent system) to maximize yield and minimize reaction time.
-
Cost of Enzyme: The production and purification of the enzyme can be a significant cost factor. Immobilization of the enzyme can help to reduce costs by allowing for its reuse.
Despite these challenges, the potential benefits of a successful enzymatic process, including reduced waste, milder conditions, and potentially higher purity, make it a compelling area for future research and development.
Section 3: Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must consider not only the price of raw materials but also operational costs, waste disposal, and potential for process optimization.
Raw Material Costs
The following table provides an estimated cost comparison for the key reagents in the Schotten-Baumann synthesis. Prices are based on bulk chemical suppliers and are subject to market fluctuations.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) |
| L-Proline | C₅H₉NO₂ | 115.13 | 15 - 30 |
| Phenylacetyl Chloride | C₈H₇ClO | 154.60 | 20 - 40 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1 - 5 |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 10 - 25[3][9][14][17][18] |
| Benzyltriethylammonium Chloride (BTEAC) | C₁₃H₂₂ClN | 227.77 | 15 - 30[1][2][19][20] |
| Dichloromethane | CH₂Cl₂ | 84.93 | 1 - 3 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 1 - 2[21][22] |
Operational Costs
-
Energy Consumption: The Schotten-Baumann reaction often requires cooling to control the exothermic reaction, which consumes energy.[17][23][24][25] In contrast, enzymatic reactions typically run at or near ambient temperature, potentially offering significant energy savings.[26]
-
Labor: Both processes require skilled labor for setup, monitoring, and workup.[10][27][28][29][30] The complexity of the workup and purification in the chemical synthesis may lead to higher labor costs per unit of product.
-
Solvent Recovery: The use of organic solvents in the Schotten-Baumann reaction necessitates a solvent recovery step, such as distillation, to minimize costs and environmental impact.[11][16][31][32][33] This adds to both the capital and operational expenditure.
Waste Management Costs
The Schotten-Baumann reaction generates a significant amount of waste, including:
-
Halogenated Solvents: Dichloromethane is a hazardous solvent with associated disposal costs and environmental regulations.[4][13][34][35]
-
Aqueous Waste: The aqueous layer from the reaction and washes will contain salts and potentially unreacted starting materials, requiring treatment before disposal.[16][36]
Enzymatic synthesis, being conducted in aqueous media, has the potential to significantly reduce the generation of hazardous organic waste.
Overall Cost Comparison
| Cost Factor | Schotten-Baumann Synthesis | Enzymatic Synthesis (Projected) |
| Raw Materials | Moderate to High | Potentially Lower (if using cheaper acyl donor) |
| Catalyst | Moderate (PTC) | High (Enzyme, but reusable if immobilized) |
| Solvents | High (Organic Solvents) | Low (Aqueous Buffer) |
| Energy | Moderate (Cooling) | Low (Ambient Temperature) |
| Waste Disposal | High (Halogenated Solvents, Salts) | Low (Biodegradable) |
| Yield | High (with PTC) | Variable (dependent on enzyme) |
| Process Complexity | High (Multi-step workup) | Potentially Simpler (Aqueous workup) |
Section 4: Green Chemistry and Environmental Impact
The principles of green chemistry provide a framework for evaluating the environmental performance of chemical processes.
-
Prevention: Enzymatic synthesis has the potential to prevent waste generation at the source.
-
Atom Economy: While the atom economy of the Schotten-Baumann reaction itself is reasonable, the use of auxiliary substances (solvents, bases, catalysts) reduces its overall efficiency.
-
Less Hazardous Chemical Syntheses: Enzymatic synthesis avoids the use of hazardous reagents like phenylacetyl chloride and solvents like dichloromethane.
-
Design for Energy Efficiency: The milder reaction temperatures of enzymatic processes contribute to greater energy efficiency.
-
Use of Renewable Feedstocks: While not directly addressed in the synthesis of N-phenylacetyl-L-proline, enzymatic routes are often more compatible with renewable starting materials.
A life cycle assessment (LCA) would be necessary to fully quantify the environmental impact of each route, considering everything from raw material sourcing to final product disposal.
Conclusion and Future Outlook
The Schotten-Baumann reaction, particularly with the aid of phase-transfer catalysis, remains the most practical and high-yielding method for the synthesis of N-phenylacetyl-L-proline at present. Its primary drawbacks are the associated costs and environmental impact of solvent use and waste generation.
Enzymatic synthesis, while currently in a nascent stage for this specific molecule, holds immense promise as a sustainable and potentially more cost-effective alternative in the long term. Future research should focus on the discovery and engineering of robust enzymes, such as a modified Penicillin G Acylase, capable of efficiently catalyzing the acylation of L-proline with a phenylacetyl donor. The development of an industrial-scale enzymatic process would represent a significant advancement in the green production of this important pharmaceutical intermediate.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of their specific needs, including scale, cost constraints, and commitment to sustainable practices. This guide provides a foundational framework for making that critical decision.
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[Penicillin G acylase--synthesis, regulation, production]. (2002, January). PubMed. Retrieved January 12, 2026, from [Link]
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Cost of Operating Labour – Foundations of Chemical and Biological Engineering I. (n.d.). University of Saskatchewan. Retrieved January 12, 2026, from [Link]
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Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. (2023, March 13). Frontiers. Retrieved January 12, 2026, from [Link]
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Energy‐efficient and cost‐effective separation model for solvent recovery from colloidal lignin particles dispersion. (2022, December 8). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedres. Retrieved January 12, 2026, from [Link]
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A Comparative Review of Patented Syntheses for 1-(Phenylacetyl)-l-proline: From Aqueous Media to Phase-Transfer Catalysis
Introduction
1-(Phenylacetyl)-l-proline is a pivotal chiral building block in synthetic organic chemistry, most notably serving as the immediate precursor to the nootropic agent Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester).[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to researchers and professionals in drug development and pharmaceutical manufacturing. The core transformation—the acylation of the secondary amine of L-proline with a phenylacetyl moiety—appears straightforward, yet patent literature reveals distinct strategic approaches aimed at optimizing yield, purity, and process simplicity.
This guide provides an in-depth comparative analysis of two dominant patented methodologies for the synthesis of this compound. We will dissect the underlying chemical principles, compare their performance based on published data, and provide detailed, actionable protocols for the modern researcher.
The Fundamental Transformation: Acylation of L-Proline
The synthesis universally involves the formation of an amide bond between the nitrogen atom of the L-proline ring and the carbonyl carbon of a phenylacetyl group. The most common acylating agent is phenylacetyl chloride due to its high reactivity. The primary challenge in this synthesis is managing the competing side reactions and optimizing the reaction environment, given the different solubility profiles of the reactants. L-proline is soluble in water but has limited solubility in many organic solvents, whereas phenylacetyl chloride is readily hydrolyzed by water.[1][3] The patented methods primarily differ in how they address this fundamental challenge.
Methodology 1: Aqueous Strong Base Synthesis (Schotten-Baumann Conditions)
This classical approach, detailed in Chinese patent CN104788352A, utilizes a two-phase system or an aqueous solution where L-proline is first deprotonated to enhance its nucleophilicity.[4]
Causality Behind Experimental Choices:
-
Use of a Strong Base: L-proline exists as a zwitterion. The addition of a strong base, such as sodium hydroxide, deprotonates the ammonium group, generating the more nucleophilic prolinate anion, which readily attacks the electrophilic carbonyl carbon of phenylacetyl chloride.
-
Controlled Temperature: The reaction is initiated at a low temperature (-5 to -10 °C) to control the highly exothermic reaction between the acid chloride and the nucleophile and to minimize the competing hydrolysis of phenylacetyl chloride by water.[4]
-
Double Dripping Method: The simultaneous dropwise addition of phenylacetyl chloride and a strong base solution maintains a consistent pH and ensures that a sufficient concentration of the nucleophilic prolinate is always available to react with the acylating agent as it is introduced.[4]
-
Extraction Strategy: The workup is designed to separate the product from unreacted starting materials and byproducts. An initial extraction with ethyl acetate removes non-polar impurities. The product, N-phenylacetyl-L-proline, initially exists as its sodium salt in the aqueous layer. Subsequent acidification of the aqueous layer protonates the carboxylate, rendering the final product less water-soluble and allowing for its extraction into an organic solvent like dichloromethane.[4]
Experimental Protocol: Aqueous Synthesis
Adapted from Patent CN104788352A[4]
-
Preparation: In a reaction vessel equipped with a stirrer and thermometer, dissolve L-proline in a strong base solution (e.g., aqueous sodium hydroxide). Cool the mixture to between -5 and -10 °C.
-
Acylation: Add phenylacetyl chloride and a second strong base solution simultaneously via a double dropwise addition method while maintaining the low temperature.
-
Initial Extraction: Once the reaction is complete (as monitored by a suitable method like TLC), add ethyl acetate to the mixture and stir. Separate the layers and discard the organic (ethyl acetate) layer, retaining the aqueous layer which contains the product as a salt.
-
Acidification & Product Extraction: Adjust the pH of the aqueous layer to be acidic (pH < 7) using an acid such as 1M hydrochloric acid. This will precipitate the product or prepare it for extraction.
-
Final Extraction: Extract the product from the acidified aqueous solution using dichloromethane. Separate the layers and retain the organic (dichloromethane) layer.
-
Drying and Isolation: Add a neutral drying agent (e.g., anhydrous sodium sulfate) to the dichloromethane solution. Filter the mixture, and remove the solvent from the filtrate via rotary evaporation. The resulting solid can be further purified by cooling or recrystallization to yield pure N-phenylacetyl-L-proline.[4]
Workflow Diagram: Aqueous Strong Base Method
Caption: Workflow for the aqueous synthesis of this compound.
Methodology 2: Anhydrous Synthesis with Phase-Transfer Catalysis
To circumvent the issue of phenylacetyl chloride hydrolysis and improve reaction efficiency, an alternative approach using an anhydrous organic solvent was developed, as described in Chinese patent CN109369494B.[3] This method introduces a phase-transfer catalyst (PTC) to facilitate the reaction between the poorly soluble L-proline (solid phase) and the dissolved reactants in the organic phase.
Causality Behind Experimental Choices:
-
Anhydrous Organic Solvent: By eliminating water, the primary side reaction—hydrolysis of the highly reactive phenylacetyl chloride—is prevented. This inherently protects the acylating agent, allowing for a more efficient conversion to the desired product.[3]
-
Phase-Transfer Catalyst (PTC): L-proline has very low solubility in many organic solvents. A PTC (e.g., a quaternary ammonium salt like hexadecyl trimethyl ammonium bromide or a poly(ethylene glycol) like PEG-400) is used to overcome this solid-liquid phase barrier.[1][3] The catalyst effectively transports the prolinate anion from the solid surface into the organic phase, where it can react with the dissolved phenylacetyl chloride. This dramatically accelerates the reaction rate.[3]
-
Acid-Binding Agent: An inorganic base (e.g., potassium carbonate) is used as an acid-binding agent to neutralize the HCl generated during the acylation reaction. This prevents the protonation of the L-proline nitrogen, ensuring it remains nucleophilic.
-
Temperature Profile: The reaction is initiated at low temperature (e.g., -5 to 5 °C) during the addition of reactants to control the initial exotherm. It is then heated (e.g., to 20-80 °C) to drive the reaction to completion, a step made possible by the stability of the acyl chloride in the anhydrous environment.[3]
Experimental Protocol: Anhydrous PTC Synthesis
Adapted from Patent CN109369494B[3]
-
Preparation: Suspend L-proline in a suitable anhydrous organic solvent (e.g., dichloromethane) in a reaction vessel. Cool the mixture to between -5 and 5 °C.
-
Reactant Addition: Over a period of 20-40 minutes, add phenylacetyl chloride and an acid-binding agent (e.g., potassium carbonate, added in portions) dropwise to the suspension.
-
Catalyst Addition & Initial Reaction: Add the phase-transfer catalyst (e.g., 5 mol% PEG-400). Stir the reaction mixture for 1-9 hours at this low temperature.
-
Heating: Heat the reaction mixture to a temperature between 20-80 °C and continue stirring for an additional 2-8 hours to ensure the reaction goes to completion.
-
Isolation: Filter the reaction mixture while it is still hot to remove the inorganic salts.
-
Purification: Wash the filtrate with water. Dry the separated organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate). Remove the solvent by rotary evaporation.
-
Final Product: Recrystallize the resulting white solid to obtain pure N-phenylacetyl-L-proline.[3] A reported yield for this method is as high as 97.8%.[3]
Workflow Diagram: Anhydrous PTC Method
Caption: Workflow for the anhydrous PTC synthesis of this compound.
Comparative Analysis
| Feature | Aqueous Strong Base Method (CN104788352A) | Anhydrous PTC Method (CN109369494B) |
| Solvent System | Aqueous solution / Two-phase system | Anhydrous organic solvent |
| Key Innovation | Controlled double dripping of reactants | Use of a phase-transfer catalyst (PTC) |
| Primary Base | Strong base (e.g., NaOH) in solution | Solid acid-binding agent (e.g., K₂CO₃) |
| Reported Yield | Not explicitly quantified in abstract | High (e.g., 97.4% - 97.8%)[3] |
| Advantages | - Uses inexpensive reagents (water, NaOH).- Straightforward for those familiar with Schotten-Baumann reactions. | - Avoids hydrolysis of phenylacetyl chloride.[3]- Leads to higher yields and purity.[3]- More efficient and thorough reaction.[3] |
| Disadvantages | - Risk of phenylacetyl chloride hydrolysis, potentially lowering yield.- More complex multi-step extraction process.- Generates more aqueous waste. | - Requires anhydrous conditions, which can add cost and complexity.- Requires a catalyst, adding to reagent cost.- Organic solvents are more costly and have greater environmental impact than water. |
Conclusion and Expert Recommendation
Both patented methods provide viable routes to this compound. The choice between them depends on the specific priorities of the laboratory or manufacturing facility.
The Aqueous Strong Base Method may be suitable for smaller-scale synthesis where cost is a primary concern and the infrastructure for handling strictly anhydrous conditions is limited. However, the potential for lower yields due to hydrolysis and the more involved workup are significant drawbacks.
For applications demanding high efficiency, high yield, and high purity, the Anhydrous PTC Method is demonstrably superior.[3] By eliminating water, it directly addresses the main side reaction, and the use of a phase-transfer catalyst provides an elegant solution to the challenge of reactant insolubility. The reported yields approaching 98% make this the preferred method for process optimization and scale-up, justifying the additional cost associated with anhydrous solvents and catalysts. For any drug development program where the synthesis of Noopept is the end goal, this latter method offers a more robust and reliable manufacturing process.
References
- CN104788352A. (2015). Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester. Google Patents.
- CN109369494B. (2021). A kind of preparation method of N-phenylacetyl-L-proline. Google Patents.
- US5212158A. (1993). Derivatives of l-proline, their preparation and their biological uses. Google Patents.
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A Senior Application Scientist's Guide to the Enantiomeric Purity Assessment of Synthesized N-phenylacetyl-L-proline
Introduction: The Criticality of Stereochemical Integrity
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity.[1] For active pharmaceutical ingredients (APIs) and their intermediates, such as N-phenylacetyl-L-proline—a key precursor in the synthesis of nootropic agents like Noopept—ensuring enantiomeric purity is a paramount regulatory and safety requirement.[2][3] The presence of the undesired D-enantiomer, even in trace amounts, can lead to reduced efficacy, altered pharmacokinetic profiles, or unforeseen toxicological effects.[4][5]
This guide provides an in-depth, comparative analysis of the primary analytical techniques for quantifying the enantiomeric purity of N-phenylacetyl-L-proline. Moving beyond a simple recitation of protocols, we will explore the underlying principles of each method, the rationale behind experimental choices, and the practical considerations for implementation in research and quality control environments. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and execute the most appropriate analytical strategy for their specific needs.
Part 1: Chromatographic Separation Techniques
Chromatographic methods form the bedrock of chiral analysis, offering high-resolution separation of enantiomers. The core principle involves creating a chiral environment where the two enantiomers exhibit different affinities, leading to differential migration speeds and, consequently, separation. This is achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric purity testing in the pharmaceutical industry.[6][7] Its strength lies in the vast array of available Chiral Stationary Phases (CSPs), which allows for the direct separation of enantiomers without derivatization in many cases.
Causality Behind the Method: The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[8] The stability of these complexes differs for each enantiomer due to steric and electronic interactions (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions), resulting in different retention times. For proline derivatives, polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are particularly effective.[9][10]
Exemplar Experimental Protocol: Direct Chiral HPLC
-
Column Selection: Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel). These are robust columns with broad applicability for N-acylated amino acids.[10][11]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol. An acidic additive, such as 0.1% trifluoroacetic acid (TFA), is crucial for protonating the carboxylic acid group of N-phenylacetyl-L-proline, which sharpens peak shape and enhances interaction with the CSP.[9][10] A starting composition could be n-Hexane/Ethanol/TFA (80:20:0.1 v/v/v).
-
Sample Preparation: Accurately weigh and dissolve the synthesized N-phenylacetyl-L-proline in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm, where the phenylacetyl moiety exhibits strong absorbance.
-
-
System Suitability: Before sample analysis, inject a solution containing a racemic (50:50) mixture of N-phenylacetyl-D-proline and N-phenylacetyl-L-proline. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5, as recommended by pharmacopeial guidelines.[12][13]
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the L- and D-enantiomers using the formula: % ee = [(A_L - A_D) / (A_L + A_D)] × 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis of N-phenylacetyl-L-proline.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique known for its high efficiency, sensitivity, and speed. However, for non-volatile and polar molecules like N-phenylacetyl-L-proline, derivatization is a mandatory prerequisite to analysis.
Causality Behind the Method: The analyte must be chemically modified to increase its volatility and thermal stability for passage through the GC column. This typically involves a two-step process: esterification of the carboxylic acid (e.g., to a methyl ester) followed by acylation or silylation if other active hydrogens are present.[14] The resulting volatile derivatives are then separated on a column coated with a chiral stationary phase, often a cyclodextrin derivative. The enantiomers partition differently into the chiral phase, leading to separation.
Exemplar Experimental Protocol: Chiral GC
-
Derivatization:
-
Esterification: To a 1 mg sample, add 500 µL of 2M HCl in methanol. Heat at 70 °C for 30 minutes to form the methyl ester. Evaporate the solvent under a stream of nitrogen.
-
Rationale: This step converts the non-volatile carboxylic acid into a more volatile ester. The N-phenylacetyl group already protects the amine, so no further derivatization is needed for that site.
-
-
Sample Preparation: Re-dissolve the dried, derivatized residue in 1 mL of a suitable solvent like ethyl acetate.
-
Column Selection: A cyclodextrin-based chiral capillary column, such as CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin), is effective for separating derivatized amino acids.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 120 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Detector Temperature: 280 °C
-
-
System Suitability: Analyze a derivatized racemic sample to ensure baseline separation (Resolution > 1.5) of the two enantiomeric peaks.
-
Data Analysis: Calculate % ee from the integrated peak areas obtained from the FID or MS chromatogram.
Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis of N-phenylacetyl-L-proline.
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a highly efficient separation technique that offers the advantages of extremely low sample and reagent consumption, high resolution, and rapid analysis times.[15][16] It represents a "green" alternative to HPLC and GC.
Causality Behind the Method: In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. To separate enantiomers, a chiral selector is added directly to the background electrolyte (buffer).[17] Cyclodextrins and their derivatives are the most common chiral selectors for this purpose.[18][19] The enantiomers form transient inclusion complexes with the cyclodextrin, and the differing stability of these diastereomeric complexes leads to different effective electrophoretic mobilities, resulting in separation.[20]
Exemplar Experimental Protocol: Chiral CE
-
Capillary Conditioning: Before first use, rinse the fused-silica capillary sequentially with 1 M NaOH, deionized water, and the running buffer. This ensures a consistent electroosmotic flow.
-
Buffer Preparation (Background Electrolyte): Prepare a 50 mM phosphate buffer at pH 2.5. Dissolve a chiral selector, such as 20 mM sulfated-β-cyclodextrin, into the buffer. Filter the buffer through a 0.22 µm filter.
-
Rationale: At low pH, the carboxylic acid group of the analyte is protonated, and the electroosmotic flow is suppressed, making the analyte's own mobility the primary driver of migration. The sulfated cyclodextrin provides strong chiral recognition capabilities.
-
-
Sample Preparation: Dissolve the sample in deionized water or the background electrolyte to a concentration of 0.5 mg/mL.
-
Electrophoretic Conditions:
-
Capillary: 50 µm i.d., 60 cm total length (50 cm to detector).
-
Voltage: 25 kV (normal polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 210 nm.
-
-
System Suitability: Analyze a racemic sample to confirm baseline separation of the enantiomers.
-
Data Analysis: Calculate % ee from the corrected peak areas (Area/Migration Time) to account for variations in migration velocity.
Part 2: Spectroscopic & Other Techniques
While chromatography is dominant, spectroscopic methods offer alternative and often complementary information, particularly for absolute configuration assignment and rapid screening.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR can be a powerful, non-separative tool for determining enantiomeric excess.[21]
Causality Behind the Method: Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous. However, by adding a chiral solvating agent (CSA), diastereomeric complexes are formed in situ.[22] These complexes are no longer mirror images and thus are no longer isochronous. This results in the splitting of NMR signals, with each enantiomer giving a distinct peak.[23] The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio. Proline-derived molecules themselves, such as diphenylprolinol, have proven to be effective CSAs for chiral carboxylic acids.[24]
Exemplar Experimental Protocol: ¹H NMR with a CSA
-
Sample Preparation: Dissolve ~5 mg of the N-phenylacetyl-L-proline sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire Standard Spectrum: Record a standard ¹H NMR spectrum of the sample alone.
-
Add CSA: Add a sub-stoichiometric amount (e.g., 0.8 equivalents) of a suitable CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, to the NMR tube.
-
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. Look for splitting of a well-resolved proton signal (e.g., the α-proton of the proline ring).
-
Data Analysis: Carefully integrate the separated signals corresponding to the L- and D-enantiomers. Calculate the % ee directly from the integration values.
Vibrational Circular Dichroism (VCD)
VCD is a definitive technique for determining the absolute configuration of a chiral molecule in solution, serving as a powerful alternative to X-ray crystallography.[25]
Causality Behind the Method: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[26] The resulting spectrum is unique to a specific enantiomer; its mirror image will produce a spectrum of equal magnitude but opposite sign. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio density functional theory (DFT) calculations for a known configuration (e.g., the L-configuration), an unambiguous assignment of the absolute configuration of the synthesized material can be made.[25][27] While primarily used for structural confirmation rather than routine purity analysis, it provides the ultimate validation of stereochemical integrity.
Part 3: Comparative Analysis & Method Selection
The choice of analytical method depends on the specific requirements of the analysis, including the required precision, sensitivity, sample throughput, and available instrumentation.
Decision Framework for Method Selection
Caption: Decision tree for selecting an enantiomeric purity analysis method.
Quantitative Data Summary
| Parameter | Chiral HPLC | Chiral GC | Chiral CE | NMR with CSA |
| Principle | Differential partitioning with CSP | Differential partitioning with CSP | Differential electrophoretic mobility | Formation of diastereomeric solvates |
| Derivatization | Not usually required | Mandatory (Esterification) | Not required | Not required |
| Resolution | Very Good to Excellent (Rs > 1.5) | Excellent (Baseline common) | Excellent (High efficiency) | Variable, depends on CSA/analyte pair |
| Sensitivity (LOD) | Low µg/mL to ng/mL | ng/mL (FID), pg/mL (MS) | Low µg/mL | ~0.5-1% of minor enantiomer |
| Analysis Time | 15-30 minutes | 10-20 minutes | 5-15 minutes | 5-10 minutes per sample |
| Throughput | Moderate | Moderate (due to derivatization) | High | High |
| Key Advantage | Versatility, established methods | High sensitivity and speed | Low solvent/sample use, speed | Rapid, non-separative |
| Key Limitation | Higher solvent consumption | Sample must be volatile/derivatizable | Lower concentration sensitivity | Lower precision for very high ee |
| Validation | Well-established (USP, ICH)[28] | Established protocols | Established protocols | Less common for GMP release |
Expert Recommendations
-
For GMP-regulated Quality Control (QC): Chiral HPLC is the gold standard. Its robustness, reproducibility, and the wealth of established validation protocols make it the most reliable choice for batch release testing.[1][6]
-
For High-Sensitivity Impurity Profiling: Chiral GC-MS is superior when trace levels of the D-enantiomer must be detected and quantified. The combination of high-resolution separation and mass spectrometric detection provides unparalleled sensitivity and specificity.
-
For High-Throughput Screening or "Green" Chemistry Initiatives: Chiral CE is the ideal candidate. Its extremely low consumption of samples and solvents, coupled with very short analysis times, makes it perfect for screening synthesis conditions or for labs focused on sustainability.[16]
-
For Rapid Process Monitoring or Reaction Screening: NMR with a CSA offers the fastest turnaround. It can provide a quick check of enantiomeric excess without the need for method development on a chromatographic system. However, its lower precision makes it less suitable for final product release specifications below ~99% ee.
-
For Unambiguous Structural Confirmation: Vibrational Circular Dichroism (VCD) should be used during initial characterization of the synthesized standard to definitively confirm that the desired L-configuration has been produced. This provides an authoritative anchor for all subsequent chromatographic peak identifications.[25]
By understanding the strengths and limitations of each technique, researchers can design a comprehensive and robust analytical strategy to ensure the enantiomeric integrity of synthesized N-phenylacetyl-L-proline, safeguarding its quality from the lab bench to clinical application.
References
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Egashira, N., Mutoh, O., Kurauchi, Y., & Ohga, K. (1996). Chiral Separation of α-Amino Acid Derivatives by Capillary Electrophoresis Using 6-Amino-6-deoxy-β-cyclodextrin and Its N-Hexyl Derivative as Chiral Selectors . Analytical Sciences, 12(3), 503-505. Available at: [Link]
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Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules . Merck & Co., Inc.. Available at: [Link]
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Li, G. Q., et al. (2010). Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids . PubMed. Available at: [Link]
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Yasui, S. C., & Keiderling, T. A. (1986). Reassessment of the random coil conformation: vibrational CD study of proline oligopeptides and related polypeptides . Biopolymers, 25(1), 5-15. Available at: [Link]
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Jones, C., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery . American Laboratory. Available at: [Link]
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents . ResearchGate. Available at: [Link]
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Liyou, J., et al. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection . Journal of chromatographic science, 55(8), 834–839. Available at: [Link]
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Petrovic, A. G., et al. (2017). Vibrational circular dichroism spectra of proline in water at different pH values . Physical Chemistry Chemical Physics, 19(30), 19635-19644. Available at: [Link]
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Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC . Impact Factor. Available at: [Link]
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Marufa, A. A., et al. (2019). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram . Dhaka University Journal of Pharmaceutical Sciences, 18(1), 101-110. Available at: [Link]
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Reddy, G. S. N., et al. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide . Journal of the Korean Chemical Society, 54(5), 585-590. Available at: [Link]
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Jemal, M., & Cohen, A. I. (1987). Enantiomeric purity determination of L-proline benzyl ester by chiral column gas chromatography . Journal of Chromatography, 392, 442–446. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Phenylacetyl)-l-proline
Introduction: In the landscape of drug discovery and neuroscience research, novel compounds like 1-(Phenylacetyl)-l-proline, also known by the brand name Noopept, demand rigorous adherence to safety protocols throughout their lifecycle.[1][2] While its neuroprotective properties are a subject of intense study, its journey from synthesis to disposal requires meticulous planning to ensure the safety of laboratory personnel and environmental integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established chemical safety principles and regulatory standards. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers with the knowledge for safe and compliant laboratory operations.
Section 1: Pre-Disposal Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's chemical and toxicological profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a reliable hazard assessment can be synthesized by examining its constituent parts—Phenylacetic acid and L-proline—and its overall chemical structure.
1.1 Chemical Identity and Properties
This compound is a solid crystalline substance.[3][4] Its structure, an amide formed from phenylacetic acid and the amino acid L-proline, dictates its physical and chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 2752-38-7 | [3][4] |
| Molecular Formula | C₁₃H₁₅NO₃ | [3][4] |
| Molecular Weight | 233.26 g/mol | [3] |
| Physical Form | White solid | [3][4] |
| Solubility | Limited solubility in water; soluble in various organic solvents. | [3] |
1.2 Toxicological Profile Inference
A conservative approach to safety necessitates evaluating the hazards associated with the compound's structural precursors.
-
Phenylacetic Acid Moiety: Phenylacetic acid is known to cause skin and serious eye irritation.[5][6] It may be harmful if swallowed.[6] Therefore, this compound should be handled as a potential skin and eye irritant.
-
L-Proline Moiety: L-proline is an amino acid and is generally not considered a hazardous substance under normal conditions.[7][8]
-
Overall Compound: Given the lack of specific data, the complete toxicological properties of this compound have not been thoroughly investigated.[5] It is prudent to handle it with the care afforded to any novel research chemical, assuming it may be a potential irritant to the eyes, skin, and respiratory system, and potentially harmful if ingested.[9]
Section 2: Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound for disposal:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory to protect against potential dust and splashes.[5][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[11] Gloves should be inspected before use and disposed of properly after handling the chemical waste.[12]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[10]
-
Respiratory Protection: If handling procedures are likely to generate dust, a NIOSH-approved respirator with a dust cartridge should be used in a well-ventilated area or under a chemical fume hood.[10][13]
Section 3: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[14][15]
3.1 Hazardous Waste Determination this compound is not explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes.[16][17] Therefore, it does not classify as a "listed" hazardous waste. However, it must be managed as a chemical waste due to its synthetic origin and potential irritant characteristics. All chemical wastes should be handled as hazardous until evaluated and confirmed otherwise by a qualified professional or your institution's Environmental Health and Safety (EHS) department.[18]
3.2 Segregation: The Cornerstone of Safety Chemical waste streams must be rigorously segregated to prevent dangerous reactions.[19]
-
Do Not Mix: Never mix this compound waste with other chemical wastes, especially strong oxidizing agents, acids, or bases.[8][10]
-
Dedicated Container: Designate a specific, compatible waste container solely for this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves).
Section 4: Step-by-Step Disposal Protocol
This protocol outlines the procedure for accumulating solid this compound waste within a laboratory, adhering to the EPA's satellite accumulation area (SAA) regulations.[16][20]
Step 1: Container Selection
-
Choose a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
-
The container must be clean and dry before the first addition of waste.
Step 2: Waste Labeling (MANDATORY)
-
Label Prior to Use: The waste container must be labeled before any waste is added.[18]
-
Required Information: The label must, at a minimum, include:
Step 3: Waste Accumulation
-
Place the properly labeled container in a designated Satellite Accumulation Area (SAA) within the lab. This area must be at or near the point of generation and under the control of the laboratory personnel.[20]
-
Add solid this compound waste to the container. This includes unused pure chemical, reaction byproducts, and contaminated solids like weighing paper.
-
Keep Containers Closed: The container must be securely closed at all times, except when actively adding waste.[16][18] This prevents the release of dust and vapors.
Step 4: Requesting Disposal
-
Once the container is full, or when the experiment generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Do not exceed the SAA limit of 55 gallons of hazardous waste.[20]
-
Follow your institution-specific procedures for requesting a pickup, which may involve an online system or specific forms.
Step 5: Final Disposal Method
-
The collected waste will be managed by a licensed hazardous waste vendor contracted by your institution.[14]
-
The most common and appropriate disposal method for this type of solid organic chemical waste is incineration in a chemical incinerator equipped with necessary environmental controls.[5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][7]
Section 5: Spill Management
In the event of a small spill of solid this compound:
-
Ensure Safety: Alert others in the area. Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment: Prevent the dust from becoming airborne.
-
Clean-up: Carefully sweep up the solid material using a brush and dustpan.[5][11] Avoid actions that create dust. Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.[10]
-
Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the compliant disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
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Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. Available from: [Link]
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GHS Classification (Rev.11, 2025) Summary . PubChem. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Phenylacetyl)-l-proline
For the diligent researcher, scientist, or drug development professional, the cornerstone of innovation is a deep and unwavering commitment to safety. When handling novel or sparsely documented compounds such as 1-(Phenylacetyl)-l-proline (CAS No. 2752-38-7), this commitment is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a foundational understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of this compound
This compound is a derivative of the amino acid L-proline and is structurally an N-acylated amino acid.[1][2] It exists as a white solid or powder.[1][2] While comprehensive toxicological data is not widely available, some suppliers have classified it as an irritant, specifically noting the potential for eye irritation.[3][4] Given its physical form as a fine powder, inhalation of airborne particles and direct skin and eye contact are the primary routes of exposure.
In the absence of a complete hazard profile, a cautious approach is mandated. We must treat this compound with the respect due to any novel chemical entity, assuming the potential for irritant and sensitizing effects until proven otherwise.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is considered the minimum standard for handling this compound in a laboratory setting. The rationale behind each component is detailed to reinforce best practices.
Hand Protection: The First Line of Defense
Recommendation: Chemical-resistant nitrile or neoprene gloves.
Causality and Expertise: While this compound is not a highly aggressive solvent, the use of appropriate chemical-resistant gloves is non-negotiable to prevent skin contact. Nitrile gloves offer excellent protection against a wide range of chemicals and are a suitable choice for handling this solid compound.[5] Neoprene gloves provide a similar level of protection and can be considered as an alternative.[5] It is crucial to inspect gloves for any signs of degradation, such as discoloration or brittleness, before each use.[6]
Best Practices:
-
Always inspect gloves for tears or punctures before use.
-
Don gloves over clean, dry hands.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Dispose of used gloves in the appropriate laboratory waste stream.
-
Never reuse disposable gloves.
Eye and Face Protection: Shielding Against the Unseen
Recommendation: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of dust generation, such as weighing or transferring large quantities, safety goggles that form a seal around the eyes are recommended.[7][8]
Causality and Expertise: The classification of this compound as a potential eye irritant underscores the critical need for robust eye protection.[3][4] Fine powders can easily become airborne and come into contact with the eyes, causing irritation or injury.[8] Safety glasses with side shields protect against projectiles from the front and sides, while goggles provide a more complete barrier against dust and splashes.[7]
Protective Clothing: A Barrier for the Body
Recommendation: A standard laboratory coat, fully buttoned, is required.
Causality and Expertise: A lab coat serves as a removable barrier to protect your personal clothing and skin from contamination with the chemical powder.[9] In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.
Respiratory Protection: Guarding the Airways
Recommendation: For handling small quantities in a well-ventilated area, specific respiratory protection may not be required. However, when weighing or handling amounts that could generate dust, a NIOSH-approved N95 or P1 dust mask is recommended.[10] All handling of the powder should ideally be performed in a chemical fume hood or a powder handling enclosure to minimize inhalation risk.[11]
Causality and Expertise: The primary risk associated with fine powders is inhalation, which can lead to respiratory irritation.[9][10] Engineering controls like fume hoods are the most effective way to mitigate this risk.[11] When these are not available or as a supplementary precaution, personal respiratory protection is essential. An N95 respirator will filter out at least 95% of airborne particles.
Experimental Workflow: A Step-by-Step Safety Protocol
The following protocol outlines the safe handling of this compound from receipt to disposal, integrating the PPE recommendations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
